2-Amino-3-(3-methoxyphenyl)propanoic acid
Description
BenchChem offers high-quality 2-Amino-3-(3-methoxyphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-(3-methoxyphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-(3-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-8-4-2-3-7(5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXGLOBWOMUGQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30339173 | |
| Record name | 2-amino-3-(3-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30339173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7635-28-1 | |
| Record name | 2-amino-3-(3-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30339173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-3-(3-methoxyphenyl)propanoic Acid: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Amino-3-(3-methoxyphenyl)propanoic acid, a non-proteinogenic amino acid of significant interest in neuroscience and medicinal chemistry. We will delve into its fundamental chemical and physical properties, explore detailed synthesis methodologies, and discuss its biological significance and potential therapeutic applications. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Introduction: A Versatile Building Block in Neuropharmacology
2-Amino-3-(3-methoxyphenyl)propanoic acid, also known as 3-Methoxy-DL-phenylalanine, is a derivative of the essential amino acid phenylalanine.[1][2] Its structure, featuring a methoxy group at the meta position of the phenyl ring, imparts unique physicochemical properties that distinguish it from its endogenous counterpart and make it a valuable tool in chemical biology and drug design.[3] This modification influences its steric and electronic characteristics, which in turn can modulate its biological activity.[4]
This non-proteinogenic amino acid has garnered attention for its potential neuroprotective properties and its ability to influence dopamine metabolism.[1] As such, it serves as a crucial building block in the synthesis of novel therapeutic agents targeting neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and mood disorders.[1][5] Its incorporation into peptide sequences is also a strategy to enhance metabolic stability and bioavailability.[6] This guide will provide a detailed exploration of the fundamental aspects of this compound, from its synthesis to its potential biological mechanisms of action.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Amino-3-(3-methoxyphenyl)propanoic acid is essential for its application in research and development. These properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-amino-3-(3-methoxyphenyl)propanoic acid | [2] |
| Synonyms | 3-Methoxy-DL-phenylalanine, DL-3-Methoxyphenylalanine, 3-MeO-Phe | [2][7] |
| Molecular Formula | C₁₀H₁₃NO₃ | [2] |
| Molecular Weight | 195.21 g/mol | [2] |
| CAS Number | 7635-28-1 (for DL-form) | [2] |
| Appearance | White to off-white powder | [5] |
| Solubility | Sparingly soluble in water | [5] |
| pKa | 2.20 ± 0.10 (Predicted) | [5] |
| SMILES | COC1=CC=CC(=C1)CC(C(=O)O)N | [2] |
| InChIKey | XTXGLOBWOMUGQB-UHFFFAOYSA-N | [2] |
Chemical Structure:
Caption: Chemical structure of 2-Amino-3-(3-methoxyphenyl)propanoic acid.
Synthesis Methodologies
The synthesis of 2-Amino-3-(3-methoxyphenyl)propanoic acid can be achieved through various classical and modern organic chemistry techniques. The choice of method often depends on the desired stereochemistry (racemic or enantiomerically pure) and the scale of the synthesis.
Strecker Synthesis (Racemic)
The Strecker synthesis is a well-established and robust method for the preparation of racemic α-amino acids.[5][8] It is a three-component reaction involving an aldehyde, ammonia, and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[9]
Reaction Scheme:
Caption: Workflow for the Strecker synthesis of 2-Amino-3-(3-methoxyphenyl)propanoic acid.
Detailed Protocol:
-
Imine Formation and Cyanide Addition:
-
In a well-ventilated fume hood, dissolve 3-methoxybenzaldehyde in methanol.
-
To this solution, add an aqueous solution of ammonium chloride (NH₄Cl) and potassium cyanide (KCN). The reaction is typically stirred at room temperature.[9]
-
The in situ formation of ammonia and hydrogen cyanide leads to the formation of the corresponding α-aminonitrile. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Hydrolysis:
-
Once the formation of the α-aminonitrile is complete, the solvent is removed under reduced pressure.
-
The residue is then treated with a strong acid, such as concentrated hydrochloric acid (HCl), and heated to reflux.[9] This step hydrolyzes the nitrile group to a carboxylic acid.
-
-
Purification:
-
After cooling, the reaction mixture is neutralized with a base (e.g., ammonium hydroxide) to precipitate the amino acid.[9]
-
The crude product is collected by filtration, washed with cold water and a suitable organic solvent (e.g., ethanol or ether), and can be further purified by recrystallization.
-
Asymmetric Synthesis using Chiral Auxiliaries
For applications where a specific enantiomer (L- or D-form) is required, asymmetric synthesis is necessary. One common approach involves the use of chiral auxiliaries, which temporarily attach to the substrate and direct the stereochemical outcome of a subsequent reaction.[3][10][11] Evans' oxazolidinone auxiliaries are widely used for this purpose.[3]
Experimental Workflow:
Caption: General workflow for the asymmetric synthesis of 2-Amino-3-(3-methoxyphenyl)propanoic acid using a chiral auxiliary.
Protocol Outline:
-
Acylation of the Chiral Auxiliary: The chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is acylated with a derivative of 3-(3-methoxyphenyl)propanoic acid to form an N-acyloxazolidinone.
-
Formation of the Enolate and Asymmetric Amination: The N-acyloxazolidinone is treated with a strong base (e.g., lithium diisopropylamide, LDA) to form a chiral enolate. This enolate then reacts with an electrophilic nitrogen source (e.g., a diazo compound or an azodicarboxylate) in a highly diastereoselective manner.
-
Cleavage of the Chiral Auxiliary: The chiral auxiliary is cleaved from the product, typically by hydrolysis under mild conditions, to yield the enantiomerically enriched 2-Amino-3-(3-methoxyphenyl)propanoic acid. The chiral auxiliary can often be recovered and reused.[3]
Enzymatic Resolution
An alternative to asymmetric synthesis for obtaining enantiomerically pure compounds is the resolution of a racemic mixture. This can be efficiently achieved using enzymes that selectively act on one enantiomer. For instance, an aminoacylase can be used to selectively hydrolyze the N-acetyl derivative of the L-amino acid from the racemic N-acetyl-DL-3-methoxyphenylalanine mixture.[2]
Experimental Protocol:
-
N-Acetylation: The racemic 2-Amino-3-(3-methoxyphenyl)propanoic acid is first N-acetylated using acetic anhydride.
-
Enzymatic Hydrolysis: The resulting N-acetyl-DL-3-methoxyphenylalanine is dissolved in a buffered aqueous solution, and an immobilized aminoacylase is added. The enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer, leaving the N-acetyl-D-amino acid unreacted.[2]
-
Separation: The free L-amino acid can then be separated from the unreacted N-acetyl-D-amino acid based on differences in their solubility or by ion-exchange chromatography. The N-acetyl-D-amino acid can be hydrolyzed chemically to obtain the D-enantiomer.
Spectroscopic Characterization
The structural elucidation and confirmation of 2-Amino-3-(3-methoxyphenyl)propanoic acid are achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different types of protons and their chemical environments.
-
Aromatic Protons: The protons on the phenyl ring typically appear as a complex multiplet in the region of δ 6.7-7.3 ppm.
-
α-Proton: The proton on the α-carbon (adjacent to the amino and carboxyl groups) is expected to resonate as a multiplet around δ 3.5-4.0 ppm.
-
β-Protons: The two protons on the β-carbon (the CH₂ group) will appear as a multiplet, typically in the range of δ 2.8-3.2 ppm.
-
Methoxy Protons: The three protons of the methoxy group will give a sharp singlet at approximately δ 3.8 ppm.
-
Amine and Carboxyl Protons: The protons of the amino and carboxyl groups are often broad and may exchange with deuterium in D₂O.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms.
-
Carbonyl Carbon: The carbon of the carboxylic acid group is typically found in the range of δ 170-180 ppm.
-
Aromatic Carbons: The carbons of the phenyl ring will appear in the region of δ 110-160 ppm. The carbon attached to the methoxy group will be the most downfield in this region.
-
α-Carbon: The α-carbon will resonate around δ 55-60 ppm.
-
β-Carbon: The β-carbon is expected in the range of δ 35-40 ppm.
-
Methoxy Carbon: The carbon of the methoxy group will appear at approximately δ 55 ppm.[12][13][14][15]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 2-Amino-3-(3-methoxyphenyl)propanoic acid will show a molecular ion peak (M⁺) corresponding to its molecular weight (195.21 g/mol ). The fragmentation pattern is characteristic of amino acids and can provide structural information.[16][17][18][19]
Expected Fragmentation Pattern:
-
Loss of the carboxyl group (-COOH): A significant fragment at M-45.
-
Decarboxylation followed by loss of the amino group: Fragments corresponding to the loss of CO₂ and NH₂.
-
Benzylic cleavage: A prominent peak corresponding to the methoxybenzyl cation.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
-
O-H stretch (Carboxylic acid): A broad absorption band in the region of 2500-3300 cm⁻¹.
-
N-H stretch (Amine): A medium absorption band around 3300-3500 cm⁻¹.
-
C=O stretch (Carboxylic acid): A strong, sharp absorption peak around 1700-1725 cm⁻¹.
-
C-O stretch (Methoxy group): An absorption band in the region of 1000-1300 cm⁻¹.
-
Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region.
Biological Significance and Mechanism of Action
2-Amino-3-(3-methoxyphenyl)propanoic acid, particularly the L-enantiomer, is of significant interest in neuroscience due to its potential to modulate neurotransmitter systems.[1] While the precise mechanisms are still under investigation, it is believed to influence the dopaminergic and serotonergic pathways.
Potential Mechanisms of Action:
-
Precursor for Neurotransmitter Synthesis: As a phenylalanine analog, it may be a substrate for enzymes in the catecholamine biosynthesis pathway, potentially leading to the formation of methoxylated analogs of dopamine and norepinephrine. This could modulate dopaminergic signaling.
-
Enzyme Inhibition: It may act as a competitive inhibitor of enzymes involved in the metabolism of amino acids and neurotransmitters.
-
Receptor/Transporter Interaction: The methoxy group may alter the binding affinity of the molecule for certain receptors or transporters in the central nervous system.
Putative Signaling Pathway Involvement:
The neuroprotective effects of phenylalanine derivatives are an active area of research.[1] It is hypothesized that 2-Amino-3-(3-methoxyphenyl)propanoic acid may exert its effects through pathways that regulate neuronal survival and protect against oxidative stress and excitotoxicity.
Caption: Putative mechanisms of action for 2-Amino-3-(3-methoxyphenyl)propanoic acid.
Experimental Protocols
In Vitro Neuroprotection Assay
This protocol outlines a general method to assess the neuroprotective effects of 2-Amino-3-(3-methoxyphenyl)propanoic acid against glutamate-induced excitotoxicity in a neuronal cell line (e.g., HT22 or SH-SY5Y).[20][21][22][23][24]
Materials:
-
Neuronal cell line (e.g., HT22)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
2-Amino-3-(3-methoxyphenyl)propanoic acid
-
Glutamate
-
Cell viability assay reagent (e.g., Resazurin or MTT)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of 2-Amino-3-(3-methoxyphenyl)propanoic acid for a specified duration (e.g., 2-4 hours).
-
Induction of Excitotoxicity: Add a toxic concentration of glutamate to the wells (except for the control wells) and incubate for a further 24 hours.
-
Assessment of Cell Viability: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the untreated control.
Assessment of Metabolic Stability
This protocol provides a general framework for evaluating the metabolic stability of 2-Amino-3-(3-methoxyphenyl)propanoic acid in liver microsomes.[25]
Materials:
-
Liver microsomes (e.g., human or rat)
-
NADPH regenerating system
-
2-Amino-3-(3-methoxyphenyl)propanoic acid
-
Incubation buffer (e.g., phosphate buffer)
-
Acetonitrile (for reaction quenching)
-
LC-MS/MS system
Procedure:
-
Incubation: Prepare an incubation mixture containing liver microsomes, the NADPH regenerating system, and 2-Amino-3-(3-methoxyphenyl)propanoic acid in the incubation buffer.
-
Reaction: Initiate the reaction by warming the mixture to 37°C. Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction in each aliquot by adding cold acetonitrile.
-
Sample Preparation: Centrifuge the samples to precipitate the proteins. Analyze the supernatant.
-
LC-MS/MS Analysis: Quantify the remaining amount of 2-Amino-3-(3-methoxyphenyl)propanoic acid at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of the compound remaining versus time and calculate the in vitro half-life.
Conclusion
2-Amino-3-(3-methoxyphenyl)propanoic acid is a non-proteinogenic amino acid with significant potential in the field of neuroscience and drug discovery. Its unique chemical structure provides a valuable scaffold for the development of novel therapeutics targeting a range of neurological disorders. A thorough understanding of its synthesis, physicochemical properties, and biological activity is crucial for its effective application in research and development. This guide has provided a comprehensive overview of these core aspects, offering a foundation for further investigation and innovation in this exciting area of medicinal chemistry.
References
-
PubChem. 2-Amino-3-(3-methoxyphenyl)propanoic acid. [Link]
-
Strecker Amino Acid Synthesis Mechanism & Examples. [Link]
-
Toušek, J., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 661-669. [Link]
-
ResearchGate. (PDF) Chiral Auxiliaries in Asymmetric Synthesis. [Link]
-
Chemguide. interpreting C-13 NMR spectra. [Link]
-
Organic Chemistry Portal. Strecker Synthesis. [Link]
-
Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
PubChem. 3-Methoxy-L-Phenylalanine. [Link]
-
Approaches to the Asymmetric Synthesis of Unusual Amino Acids. [Link]
-
Short Summary of 1H-NMR Interpretation. [Link]
-
Spandidos Publications. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
PubMed Central. Preliminary in vitro evaluation of neuroprotective and monoamine oxidase type B inhibitory effects of newly synthesized 8-aminocaffeines. [Link]
-
Summary of C13-NMR Interpretation. [Link]
-
PubChem. 3-Methoxy-L-Phenylalanine. [Link]
-
In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. [Link]
-
ACS Publications. Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. [Link]
-
Pearson. Show how you would use a Strecker synthesis to make phenylalanine... [Link]
-
Compound Interest. Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
Chemguide. mass spectra - fragmentation patterns. [Link]
-
ResearchGate. Chiral Auxiliaries in Asymmetric Synthesis. [Link]
-
Interpretation of mass spectra. [Link]
-
PubMed Central. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159). [Link]
-
PubMed Central. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. [Link]
-
ResearchGate. Enzymatic resolution of racemic 4-(4'-methoxyphenyl)but-3-en-2-ol and... [Link]
-
PubChem. 3-methoxy-L-tyrosine. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Strecker Synthesis [organic-chemistry.org]
- 9. total-synthesis.com [total-synthesis.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. renyi.hu [renyi.hu]
- 12. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. uni-saarland.de [uni-saarland.de]
- 19. whitman.edu [whitman.edu]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. spandidos-publications.com [spandidos-publications.com]
- 22. Preliminary in vitro evaluation of neuroprotective and monoamine oxidase type B inhibitory effects of newly synthesized 8-aminocaffeines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
"2-Amino-3-(3-methoxyphenyl)propanoic acid" CAS number 7635-28-1
An In-Depth Technical Guide to 2-Amino-3-(3-methoxyphenyl)propanoic acid (CAS 7635-28-1)
Foreword: A Senior Application Scientist's Perspective
In the landscape of modern drug discovery and biochemical research, the strategic use of non-canonical amino acids is not merely an academic exercise; it is a critical tool for innovation. These unique building blocks allow us to probe biological systems with unprecedented precision and to construct novel therapeutic agents that overcome the limitations of their natural counterparts. Among these, 2-Amino-3-(3-methoxyphenyl)propanoic acid, a meta-substituted analog of phenylalanine, represents a molecule of significant interest.
This guide is structured to provide researchers, medicinal chemists, and drug development professionals with a comprehensive and practical understanding of this compound. We will move beyond a simple recitation of facts and delve into the causality behind experimental design, the logic of analytical validation, and the potential that this molecule holds. The protocols and data presented herein are synthesized from established chemical principles and available technical data to provide a self-validating framework for your own investigations. Our goal is to empower you to not only utilize this compound but to innovate with it.
Core Identity and Physicochemical Profile
2-Amino-3-(3-methoxyphenyl)propanoic acid, also known as 3-Methoxy-DL-phenylalanine, is an aromatic alpha-amino acid.[1] Structurally, it is a derivative of the essential amino acid L-phenylalanine, distinguished by a methoxy group at the meta-position of the phenyl ring.[2] This seemingly minor modification has profound implications for its chemical properties and biological interactions, making it a valuable tool for introducing specific steric and electronic features into peptides or small molecule drug candidates.
Its CAS number is 7635-28-1 for the racemic mixture (DL form).[3] The L-enantiomer, 3-Methoxy-L-phenylalanine, has the CAS number 33879-32-2.[4][5]
Molecular Identifiers
-
IUPAC Name: 2-amino-3-(3-methoxyphenyl)propanoic acid[1]
-
Synonyms: 3-Methoxy-DL-phenylalanine, DL-3-Methoxyphenylalanine, H-DL-Phe(3-OMe)-OH[1][3]
-
Canonical SMILES: COC1=CC=CC(=C1)CC(C(=O)O)N[1]
-
InChI Key: XTXGLOBWOMUGQB-UHFFFAOYSA-N[1]
Physicochemical Data Summary
The following table summarizes the key computed physicochemical properties, which are crucial for predicting its behavior in various experimental settings, from reaction solvents to biological membranes.
| Property | Value | Source |
| Molecular Weight | 195.21 g/mol | [1][6] |
| Exact Mass | 195.08954328 Da | [1] |
| XLogP3 | -1.4 | [1][6] |
| Topological Polar Surface Area | 72.6 Ų | [1][6] |
| Hydrogen Bond Donor Count | 3 | [6] |
| Hydrogen Bond Acceptor Count | 4 | [6] |
| Rotatable Bond Count | 4 | [6] |
| Complexity | 196 | [1][6] |
Synthesis and Purification Strategy
While numerous vendors supply this compound, understanding its synthesis is vital for custom labeling studies or derivative synthesis. A common and robust method for preparing α-amino acids is the Strecker synthesis or variations thereof, starting from an appropriate aldehyde.
The rationale for this multi-step approach is its reliability and the use of readily available starting materials. The initial formation of the aminonitrile is a classic nucleophilic addition to the carbonyl, followed by hydrolysis under conditions that must be carefully controlled to prevent side reactions.
Representative Synthetic Workflow
The following diagram outlines a logical and field-proven pathway for the synthesis of 2-Amino-3-(3-methoxyphenyl)propanoic acid.
Caption: A generalized workflow for the synthesis of the target amino acid.
Experimental Protocol: Strecker Synthesis
This protocol is a representative example. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Aminonitrile Formation:
-
To a stirred solution of ammonium chloride (1.1 equivalents) in aqueous ammonia, add 3-methoxyphenylacetaldehyde (1.0 equivalent).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a solution of sodium cyanide (1.1 equivalents) in water, maintaining the temperature below 10 °C. The choice of cyanide as the nucleophile is critical for forming the carbon-carbon bond necessary for the amino acid backbone.
-
Stir the reaction mixture at room temperature for 12-18 hours until TLC or LC-MS analysis indicates the consumption of the starting aldehyde.
-
Extract the resulting aminonitrile into an organic solvent like ethyl acetate.
-
-
Acid Hydrolysis:
-
Concentrate the organic extract under reduced pressure.
-
Add 6M hydrochloric acid to the crude aminonitrile. This strong acid is necessary to hydrolyze the highly stable nitrile group to a carboxylic acid.
-
Heat the mixture to reflux (approx. 110 °C) for 6-12 hours. The reaction progress should be monitored by LC-MS. A similar patent for L-DOPA synthesis uses hydrobromic acid for this step.[7]
-
After cooling, the reaction mixture will contain the hydrochloride salt of the amino acid.
-
-
Purification and Isolation:
-
Concentrate the reaction mixture under vacuum.
-
Dissolve the residue in a minimum amount of water and adjust the pH to the isoelectric point (typically pH 5-6) using a base like ammonium hydroxide. This step is crucial as the amino acid is least soluble at its isoelectric point, causing it to precipitate.
-
Cool the mixture to 0-5 °C to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water and then with a solvent like acetone to remove residual water and organic impurities.
-
Dry the product under vacuum to yield 2-Amino-3-(3-methoxyphenyl)propanoic acid. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., water/ethanol).
-
Analytical Characterization and Quality Control
Rigorous analytical characterization is non-negotiable to ensure the identity, purity, and stability of the compound. A multi-technique approach provides a self-validating system, where data from orthogonal methods (e.g., chromatography and mass spectrometry) corroborate each other.
Analytical Workflow Overview
Caption: Orthogonal methods for comprehensive analytical validation.
Spectroscopic and Chromatographic Data
| Technique | Expected Result | Source / Reference |
| Mass Spec. (GC-MS) | Molecular Ion Peak consistent with Exact Mass (195.09 Da) | [1] |
| ¹³C NMR | Spectral data available in public databases | [1] |
| HPLC-UV | Purity ≥ 95% (typical for research grade) | [8] |
| Predicted CCS [M+H]⁺ | 142.2 Ų | [9] |
Protocol: High-Performance Liquid Chromatography (HPLC)
This method is designed for the analysis of aromatic amino acids and can be adapted for purity assessment of the target compound. The use of a C18 column is standard for reversed-phase chromatography, effectively separating compounds based on hydrophobicity.[10][11]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[10]
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid is essential for protonating the amino and carboxyl groups, leading to better peak shape and retention time stability.
-
Mobile Phase B: Acetonitrile.[10]
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-17 min: Hold at 95% B
-
17-18 min: Return to 5% B
-
18-25 min: Column re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Controlling temperature is critical for reproducible retention times.
-
Detection Wavelength: 272 nm (based on the absorbance of the methoxyphenyl chromophore).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in Mobile Phase A or a water/acetonitrile mixture to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Applications in Research and Drug Development
The true value of 2-Amino-3-(3-methoxyphenyl)propanoic acid lies in its application as a specialized building block. Its structure offers a unique combination of features that medicinal chemists can exploit.
Role in Medicinal Chemistry
-
Peptide Modification: Incorporating this unnatural amino acid into a peptide sequence can induce specific secondary structures, increase resistance to enzymatic degradation by proteases, and modulate receptor binding affinity and selectivity.
-
Scaffold for Small Molecules: It serves as a versatile starting material or intermediate for synthesizing more complex molecules. Derivatives have been explored as potential agents for neurological disorders, leveraging their structural similarity to neurotransmitter precursors.[12] Other related structures, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, have been investigated for antimicrobial and anticancer properties, highlighting the potential of this chemical class.[13][14]
Use in Biochemical and Metabolic Research
As a structural analog of phenylalanine and tyrosine, it can be used as a chemical probe to study amino acid metabolism and transport.[12] It can help elucidate the substrate specificity of enzymes involved in aromatic amino acid pathways.
Conceptual Drug Discovery Pathway
Caption: Role of the amino acid as a starting point in a drug discovery cascade.
Safety, Handling, and Storage
Adherence to safety protocols is paramount when working with any chemical reagent.
GHS Hazard Information
Based on available safety data sheets, the compound is classified with the following hazards:[1]
-
Pictogram: Exclamation Mark
-
Signal Word: Warning[1]
-
Hazard Statements:
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[15]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat. Inspect gloves before use and dispose of them properly after contact.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.
-
-
Hygiene: Avoid contact with skin, eyes, and clothing.[16] Do not breathe dust. Wash hands thoroughly after handling.
Storage
-
Conditions: Store in a tightly closed container in a dry and well-ventilated place.
-
Temperature: Recommended storage is at room temperature.
Conclusion
2-Amino-3-(3-methoxyphenyl)propanoic acid (CAS 7635-28-1) is more than a mere catalog chemical; it is an enabling tool for scientific advancement. Its unique methoxy-substituted phenyl ring provides a handle for chemists to fine-tune molecular properties, from solubility and conformation to metabolic stability and biological activity. This guide has provided a comprehensive overview of its identity, synthesis, analysis, applications, and handling. By understanding these core technical aspects, researchers are better equipped to leverage this compound's full potential in pioneering new frontiers in peptide chemistry, drug discovery, and biochemical analysis.
References
-
2-amino-3-(3-methoxyphenyl)propanoic acid|7635-28-1. Angene Chemical. [Link]
-
2-Amino-3-(3-methoxyphenyl)propanoic acid. PubChem, National Center for Biotechnology Information. [Link]
-
3-Methoxy-L-Phenylalanine. PubChem, National Center for Biotechnology Information. [Link]
- Synthesis of l-(-)-2-amino-3-(3,4-dihydroxyphenyl)- propanoic acid, and intermediates therefor.
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. [Link]
-
CAS 7635-28-1 | 2-AMINO-3-(3-METHOXY-PHENYL)-PROPIONIC ACID. LookChem. [Link]
-
2-amino-3-(3-methoxyphenyl)propanoic acid (C10H13NO3). PubChemLite. [Link]
-
2-Amino-3-(3,4,5-trimethoxy-phenyl)-propionic acid. PubChem, National Center for Biotechnology Information. [Link]
-
Fmoc-3-methoxy-L-phenylalanine. Aralez Bio eStore. [Link]
-
The Role of 3-Amino-3-(2-thienyl)propionic Acid in Modern Drug Discovery. Medium. [Link]
-
3-[(2-methoxyphenyl)amino]propanoic acid (C10H13NO3). PubChemLite. [Link]
-
2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid. PubChem, National Center for Biotechnology Information. [Link]
-
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. [Link]
-
Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. National Institutes of Health (NIH). [Link]
-
Stochastic Analysis of Aromatic Amino Acids Chromatographic Pulses. AIDIC. [Link]
-
Method Optimization and Separation of Aromatic Biogenic Amines and Precursor Amino Acids by High Performance Liquid Chromatography. DergiPark. [Link]
-
L-Phenylalanine. PubChem, National Center for Biotechnology Information. [Link]
Sources
- 1. 2-Amino-3-(3-methoxyphenyl)propanoic acid | C10H13NO3 | CID 554184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 3-Methoxy-L-Phenylalanine | C10H13NO3 | CID 10943394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. angenechemical.com [angenechemical.com]
- 7. NZ229910A - Synthesis of l-(-)-2-amino-3-(3,4-dihydroxyphenyl)- propanoic acid, and intermediates therefor - Google Patents [patents.google.com]
- 8. arctomsci.com [arctomsci.com]
- 9. PubChemLite - 2-amino-3-(3-methoxyphenyl)propanoic acid (C10H13NO3) [pubchemlite.lcsb.uni.lu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. chemimpex.com [chemimpex.com]
- 13. mdpi.com [mdpi.com]
- 14. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. echemi.com [echemi.com]
- 16. static.cymitquimica.com [static.cymitquimica.com]
An In-Depth Technical Guide to 2-Amino-3-(3-methoxyphenyl)propanoic Acid: Synthesis, Characterization, and Potential Applications
This guide provides a comprehensive technical overview of 2-Amino-3-(3-methoxyphenyl)propanoic acid, a phenylalanine derivative with significant potential in pharmaceutical and biochemical research. Drawing upon established scientific principles and methodologies, this document details the compound's chemical structure, synthesis, analytical characterization, and explores its prospective applications in drug development.
Introduction: The Significance of Substituted Phenylalanine Analogs
Phenylalanine, an essential α-amino acid, serves as a fundamental building block for proteins and a precursor to vital monoamine neurotransmitters such as dopamine, norepinephrine, and epinephrine.[1] The structural modification of the phenyl ring of phenylalanine offers a powerful strategy in medicinal chemistry to modulate the parent molecule's biological activity, metabolic stability, and pharmacokinetic profile. The introduction of a methoxy group at the meta-position of the phenyl ring, yielding 2-Amino-3-(3-methoxyphenyl)propanoic acid (also known as 3-Methoxy-DL-phenylalanine), creates a unique analog with distinct electronic and steric properties. These modifications can influence its interaction with biological targets, making it a valuable tool for researchers and drug development professionals. This compound is recognized as a versatile building block in the synthesis of complex bioactive molecules and novel therapeutic agents, particularly those targeting neurological disorders.[2]
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of 2-Amino-3-(3-methoxyphenyl)propanoic acid is paramount for its application in research and development.
Table 1: Physicochemical Properties of 2-Amino-3-(3-methoxyphenyl)propanoic acid
| Property | Value | Source |
| IUPAC Name | 2-amino-3-(3-methoxyphenyl)propanoic acid | [3] |
| Synonyms | 3-Methoxy-DL-phenylalanine, DL-3-MeO-Phe-OH | [3] |
| CAS Number | 7635-28-1 | [3] |
| Molecular Formula | C₁₀H₁₃NO₃ | [3] |
| Molecular Weight | 195.21 g/mol | [3] |
| SMILES | COC1=CC=CC(=C1)CC(C(=O)O)N | [3] |
| InChIKey | XTXGLOBWOMUGQB-UHFFFAOYSA-N | [3] |
Synthesis of 2-Amino-3-(3-methoxyphenyl)propanoic Acid
Proposed Asymmetric Synthesis Protocol
This protocol is a conceptual workflow designed to be self-validating at each stage, ensuring the desired stereochemistry and purity of the final product.
Diagram 1: Proposed Asymmetric Synthesis Workflow
Sources
An In-depth Technical Guide to 2-Amino-3-(3-methoxyphenyl)propanoic Acid in Neuroscience Research
Executive Summary
This technical guide provides a comprehensive overview of 2-Amino-3-(3-methoxyphenyl)propanoic acid, a phenylalanine derivative with significant potential in neuroscience research. While direct research on this specific molecule is emerging, this document synthesizes current knowledge from structurally and functionally related compounds to elucidate its probable mechanisms of action, potential therapeutic applications, and detailed experimental protocols for its investigation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the utility of this compound in studying neurotransmitter systems and developing novel therapeutics for neurological disorders. We will delve into its potential interactions with dopaminergic and other neurotransmitter pathways, its transport across the blood-brain barrier, and its application in various in vitro and in vivo models.
Introduction and Compound Profile
2-Amino-3-(3-methoxyphenyl)propanoic acid, also known as 3-Methoxyphenylalanine, is a non-proteinogenic amino acid. Its structure, characterized by a methoxy group on the phenyl ring of phenylalanine, positions it as an intriguing tool for neuropharmacological studies. The presence of the methoxy group alters the electronic and steric properties of the molecule compared to native phenylalanine and tyrosine, suggesting unique interactions with biological targets.
| Property | Value | Source |
| IUPAC Name | 2-amino-3-(3-methoxyphenyl)propanoic acid | [1] |
| Synonyms | 3-Methoxyphenylalanine, 3-Methoxy-DL-phenylalanine | [1] |
| Molecular Formula | C10H13NO3 | [1] |
| Molecular Weight | 195.21 g/mol | [1] |
| CAS Number | 7635-28-1 | [1] |
Postulated Mechanisms of Action in Neuronal Systems
Direct mechanistic studies on 2-Amino-3-(3-methoxyphenyl)propanoic acid are limited. However, by examining its structural analogs, we can infer several plausible mechanisms through which it may exert its effects in the central nervous system.
Interaction with Catecholaminergic Pathways
The structural similarity of 2-Amino-3-(3-methoxyphenyl)propanoic acid to tyrosine and L-DOPA suggests a potential interaction with the catecholamine synthesis pathway. Phenylalanine is a precursor for tyrosine, which is then converted to L-DOPA by tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis[2].
It is plausible that 2-Amino-3-(3-methoxyphenyl)propanoic acid acts as a competitive inhibitor of tyrosine hydroxylase . Elevated levels of phenylalanine are known to competitively inhibit TH, leading to reduced dopamine and serotonin synthesis[2]. The methoxy substitution on the phenyl ring of our compound of interest may influence its affinity for the active site of TH.
Furthermore, the dopamine metabolite 3-methoxytyramine (3-MT), which shares the 3-methoxy-phenyl moiety, has been shown to bind to dopamine D1 and D2 receptors, as well as α-adrenergic receptors[3][4]. This suggests that 2-Amino-3-(3-methoxyphenyl)propanoic acid or its potential metabolites could directly modulate dopaminergic and adrenergic signaling.
Caption: Postulated interactions with the catecholamine pathway.
Modulation of Glutamatergic Neurotransmission
Derivatives of L-phenylalanine have been shown to possess neuroprotective properties by attenuating excitatory glutamatergic synaptic transmission[5]. This raises the possibility that 2-Amino-3-(3-methoxyphenyl)propanoic acid could act as a modulator of glutamate receptors, such as the NMDA receptor. NMDA receptor antagonists are a class of drugs that inhibit the action of the N-Methyl-D-aspartate receptor and are used as anesthetics and are being investigated as antidepressants[6]. The neuroprotective effects of some phenylalanine derivatives are attributed to their ability to depress the frequency of AMPA/kainate receptor-mediated miniature excitatory postsynaptic currents (mEPSCs)[5].
Transport across the Blood-Brain Barrier
As an amino acid derivative, 2-Amino-3-(3-methoxyphenyl)propanoic acid is likely transported across the blood-brain barrier (BBB) by the large neutral amino acid (LNAA) transporter system (LAT1)[7]. This is a critical consideration for its in vivo applications, as it would compete with other LNAAs like phenylalanine, tyrosine, and tryptophan for brain entry[8]. High plasma concentrations of this compound could therefore impact the brain's supply of precursors for other neurotransmitters.
Caption: Blood-Brain Barrier transport via the LNAA transporter.
Applications in Neuroscience Research
The unique structural features of 2-Amino-3-(3-methoxyphenyl)propanoic acid make it a valuable tool for investigating various aspects of neuronal function and dysfunction.
Probing Neurotransmitter Systems
Due to its potential interactions with catecholaminergic and glutamatergic systems, this compound can be used to probe the roles of these systems in various physiological and pathological processes. By observing the behavioral and neurochemical effects of its administration, researchers can gain insights into the complex interplay between different neurotransmitter systems.
In Vivo Models of Neurological Disorders
This compound holds promise for use in animal models of neurological disorders, particularly those involving dopaminergic dysfunction, such as Parkinson's disease.
-
Parkinson's Disease Models: In neurotoxin-based models of Parkinson's disease, such as those induced by 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), 2-Amino-3-(3-methoxyphenyl)propanoic acid could be administered to investigate its potential neuroprotective or symptomatic effects[9][10]. Its ability to modulate dopamine synthesis or receptor activity could be assessed by monitoring motor behavior and post-mortem neurochemical analysis.
Experimental Protocols
The following protocols provide a framework for investigating the neurobiological effects of 2-Amino-3-(3-methoxyphenyl)propanoic acid.
In Vitro Neurotoxicity Assay
This protocol is designed to assess the potential neurotoxic or neuroprotective effects of the compound on primary neuronal cultures.
Objective: To determine the dose-dependent effects of 2-Amino-3-(3-methoxyphenyl)propanoic acid on neuronal viability.
Methodology:
-
Cell Culture: Plate primary cortical neurons from embryonic day 18 rat pups onto poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well.
-
Compound Preparation: Prepare a stock solution of 2-Amino-3-(3-methoxyphenyl)propanoic acid in a suitable solvent (e.g., DMSO) and dilute to final concentrations in culture medium.
-
Treatment: After 7-10 days in vitro, treat the neuronal cultures with a range of concentrations of the compound (e.g., 1 µM to 100 µM) for 24-48 hours. Include a vehicle control and a positive control for neurotoxicity (e.g., glutamate or MPP+).
-
Viability Assessment: Assess cell viability using a standard MTT or LDH assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 or IC50 value.
Self-Validation: The inclusion of a known neurotoxin as a positive control validates the sensitivity of the assay. A clear dose-response curve for the test compound provides confidence in the observed effects.
HPLC-ECD Analysis of Neurotransmitters in Brain Tissue
This protocol outlines a method for quantifying the levels of dopamine and its metabolites in brain tissue following in vivo administration of 2-Amino-3-(3-methoxyphenyl)propanoic acid.
Objective: To measure the impact of the compound on the dopamine system in a specific brain region (e.g., striatum).
Methodology:
-
Animal Treatment: Administer 2-Amino-3-(3-methoxyphenyl)propanoic acid (e.g., via intraperitoneal injection) to rodents at various doses.
-
Tissue Collection: At a predetermined time point post-injection, euthanize the animals and rapidly dissect the brain region of interest on ice.
-
Homogenization: Homogenize the tissue in a solution of 0.1 M perchloric acid containing an internal standard (e.g., 3,4-dihydroxybenzylamine).
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.
-
HPLC-ECD Analysis: Inject the supernatant into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.
-
Quantification: Quantify the levels of dopamine, DOPAC, and HVA by comparing the peak areas to those of external standards.
Self-Validation: The use of an internal standard corrects for variations in sample preparation and injection volume. The generation of a standard curve with known concentrations of the analytes ensures accurate quantification.
Caption: Workflow for HPLC-ECD analysis of brain tissue.
Future Directions and Conclusion
2-Amino-3-(3-methoxyphenyl)propanoic acid represents a promising but under-investigated tool in neuroscience research. Future studies should focus on elucidating its precise molecular targets and signaling pathways. Radioligand binding assays could confirm its affinity for dopamine and other neurotransmitter receptors. Electrophysiological studies would be invaluable in determining its effects on synaptic transmission and plasticity.
References
-
Binding of dopamine and 3-methoxytyramine as l-DOPA metabolites to human alpha(2)-adrenergic and dopaminergic receptors. [Link]
-
Pharmacologic inhibition of L-tyrosine degradation ameliorates cerebral dopamine deficiency in murine phenylketonuria (PKU). [Link]
-
A new and highly sensitive method for measuring 3-methoxytyramine using HPLC with electrochemical detection. Studies with drugs which alter dopamine metabolism in the brain. [Link]
-
Transport of Amino Acids Across the Blood-Brain Barrier. [Link]
-
Neurotoxicity Assay. [Link]
-
(2R), (1'R) and (2R), (1'S)-2-amino-3-(1,2-dicarboxyethylthio)propanoic acids from Amanita pantherina. Antagonists of N-methyl-D-aspartic acid (NMDA) receptors. [Link]
-
3-Methoxytyramine, an extraneuronal dopamine metabolite plays a physiological role in the brain as an inhibitory regulator of catecholaminergic activity. [Link]
-
The Dopamine Metabolite 3-Methoxytyramine Is a Neuromodulator. [Link]
-
2-Amino-3-(3-methoxyphenyl)propanoic acid | C10H13NO3 | CID 554184 - PubChem. [Link]
-
Neuroprotective action of halogenated derivatives of L-phenylalanine. [Link]
-
Animal Models of Parkinson's Disease. [Link]
-
NMDA receptor antagonist - Wikipedia. [Link]
-
Inhibition of neutral amino acid transport across the human blood-brain barrier by phenylalanine. [Link]
-
Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. [Link]
-
Neuroprotection: Targeting Multiple Pathways by Naturally Occurring Phytochemicals. [Link]
-
Animal Models of Parkinson's Disease: A Gateway to Therapeutics?. [Link]
-
Animal Models of Parkinson's Disease Progression. [Link]
-
Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. [Link]
-
Novel NMDA Receptor Antagonists. [Link]
-
Regional transport of phenylalanine across the blood-brain barrier. [Link]
-
Column Chromatography Analysis of Brain Tissue: An Advanced Laboratory Exercise for Neuroscience Majors. [Link]
-
Analyzing Brain Sample via HPLC Method. [Link]
-
NMDA receptor antagonist-3 | C13H19N3O6 | CID 163323737 - PubChem. [Link]
-
Blood-brain barrier transport machineries and targeted therapy of brain diseases. [Link]
-
In vitro approaches for neurotoxicity testing. [Link]
-
Development Of An In Vitro Neurotoxicity Assay. [Link]
-
Mechanisms of blood-brain barrier transport for dietary neuroprotectants. [Link]
-
Blood phenylalanine reduction corrects CNS dopamine and serotonin deficiencies and partially improves behavioral performance in adult phenylketonuric mice. [Link]
-
3,4-Dihydroxyphenylalanine Reverses the Motor Deficits in Pitx3-Deficient Aphakia Mice: Behavioral Characterization of a Novel Genetic Model of Parkinson's Disease. [Link]
-
In vitro techniques for the assessment of neurotoxicity. [Link]
-
Phenylalanine hydroxylase contributes to serotonin synthesis in mice. [Link]
-
Phenylalanine hydroxylase contributes to serotonin synthesis in mice. [Link]
-
Measurement of 3-methoxy-4-hydroxyphenylglycol (MHPG) in mouse brain by h.p.l.c. with electrochemical detection, as an index of noradrenaline utilisation and presynaptic alpha 2-adrenoceptor function. [Link]
-
Protective effects of methoxyflavone derivatives from black galingale against glutamate induced neurotoxicity in primary cultured rat cortical cells. [Link]
-
Animal models of Parkinson' disease. The main clinical features of each.... [Link]
-
Is the Time Right for In Vitro Neurotoxicity Testing Using Human iPSC-Derived Neurons?. [Link]
-
A new method for rapidly and simultaneously decreasing serotonin and catecholamine synthesis in humans. [Link]
-
A rapid procedure for the analysis of phenylalanine in brain tissue utilizing electron-capture gas chromatography. [Link]
-
transmembrane phenylalanine mutations can selectively influence dopamine uptake and cocaine analog recognition. [Link]
-
Identification of Phenylalanine 3-hydroxylase for Meta-Tyrosine Biosynthesis. [Link]
-
3-Methoxy-L-Phenylalanine | C10H13NO3 | CID 10943394 - PubChem. [Link]
Sources
- 1. 2-Amino-3-(3-methoxyphenyl)propanoic acid | C10H13NO3 | CID 554184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacologic inhibition of L-tyrosine degradation ameliorates cerebral dopamine deficiency in murine phenylketonuria (PKU) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding of dopamine and 3-methoxytyramine as l-DOPA metabolites to human alpha(2)-adrenergic and dopaminergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Methoxytyramine, an extraneuronal dopamine metabolite plays a physiological role in the brain as an inhibitory regulator of catecholaminergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Transport of Amino Acids Across the Blood-Brain Barrier [frontiersin.org]
- 8. Inhibition of neutral amino acid transport across the human blood-brain barrier by phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Animal Models of Parkinson’s Disease: A Gateway to Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
The Phenylalanine Analog 2-Amino-3-(3-methoxyphenyl)propanoic Acid: A Technical Guide for Advanced Research and Drug Development
Foreword: Unlocking New Modalities in Phenylalanine-Dependent Pathways
In the landscape of modern drug discovery and chemical biology, the strategic modification of canonical amino acids offers a powerful toolkit for modulating biological processes with high precision. Phenylalanine, an essential aromatic amino acid, serves as a critical building block for proteins and a precursor to vital neurotransmitters. Its metabolic pathways and transport mechanisms are therefore prime targets for therapeutic intervention and research applications. This guide provides an in-depth technical overview of 2-Amino-3-(3-methoxyphenyl)propanoic acid, a synthetically modified analog of phenylalanine. Herein, we explore its chemical properties, biological rationale as a phenylalanine mimic, and its potential applications in areas ranging from targeted drug delivery to the creation of novel biotherapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this non-canonical amino acid.
Physicochemical Properties and Synthesis Overview
Structural and Chemical Profile
2-Amino-3-(3-methoxyphenyl)propanoic acid, also known as 3-Methoxy-DL-phenylalanine, is a derivative of phenylalanine characterized by a methoxy group (-OCH₃) at the meta-position of the phenyl ring. This seemingly subtle modification imparts significant changes to the molecule's electronic and steric properties compared to its natural counterpart.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₃ | |
| Molecular Weight | 195.22 g/mol | |
| IUPAC Name | 2-amino-3-(3-methoxyphenyl)propanoic acid | |
| CAS Number | 7635-28-1 | [1] |
| Appearance | White to off-white powder | [1] |
Rationale for the Meta-Methoxy Substitution
The placement of the methoxy group at the meta-position is a deliberate design choice. It introduces an electron-donating group that can alter the molecule's hydrophobicity and potential for hydrogen bonding. This modification can influence its interaction with biological targets, such as enzymes and transporters, potentially leading to enhanced binding affinity or altered substrate specificity.
Synthesis Pathway: A Generalized Approach
Caption: Generalized synthesis of 2-Amino-3-(3-methoxyphenyl)propanoic acid.
A plausible synthetic route involves the reductive amination of 3-methoxyphenylpyruvic acid. This method has been successfully employed for the synthesis of DL-phenylalanine from phenylpyruvic acid over a Palladium on carbon (Pd/C) catalyst.[2]
Biological Interactions as a Phenylalanine Analog
The utility of 2-Amino-3-(3-methoxyphenyl)propanoic acid stems from its ability to mimic phenylalanine and interact with its associated biological machinery.
Phenylalanine Hydroxylase (PAH): A Potential Modulator
Phenylalanine hydroxylase (PAH) is the rate-limiting enzyme in the catabolism of phenylalanine, converting it to tyrosine.[3] Analogs of phenylalanine can act as substrates, inhibitors, or allosteric modulators of PAH. While direct kinetic studies on the interaction between 2-Amino-3-(3-methoxyphenyl)propanoic acid and PAH are not extensively documented, the structural similarity suggests a potential for competitive inhibition. The methoxy substitution may alter the binding affinity of the analog for the active site of PAH, potentially disrupting the normal metabolism of phenylalanine.[4] This makes it a valuable tool for studying the kinetics and regulation of PAH in the context of metabolic disorders like phenylketonuria (PKU).[3]
Cellular Uptake via the L-Type Amino Acid Transporter 1 (LAT1)
The transport of large neutral amino acids, including phenylalanine, across cell membranes is primarily mediated by the L-type Amino Acid Transporter 1 (LAT1).[5] LAT1 is a particularly attractive target for drug delivery due to its overexpression in various cancers and its crucial role in transporting molecules across the blood-brain barrier.[5][6]
Studies on meta-substituted phenylalanine analogs have shown that modifications at this position can increase affinity for LAT1.[7][8] This suggests that 2-Amino-3-(3-methoxyphenyl)propanoic acid is likely a substrate for LAT1, and potentially a high-affinity one. This property is of significant interest for targeted drug delivery, where the analog could be used as a "Trojan horse" to carry therapeutic payloads into LAT1-expressing cells.[5]
Caption: Hypothesized transport of the analog via LAT1.
Applications in Research and Drug Development
The unique properties of 2-Amino-3-(3-methoxyphenyl)propanoic acid open up several avenues for its application in advanced research and therapeutic development.
Targeted Drug Delivery Systems
Leveraging its probable high affinity for the LAT1 transporter, this analog can be used as a targeting moiety for the delivery of cytotoxic agents to cancer cells or for transporting drugs across the blood-brain barrier. The amino acid can be conjugated to a drug molecule, forming a prodrug that is recognized and transported by LAT1.
Incorporation into Peptides and Proteins
The incorporation of non-canonical amino acids into peptides and proteins is a powerful strategy to enhance their therapeutic properties.[9] 2-Amino-3-(3-methoxyphenyl)propanoic acid can be incorporated into peptide sequences using solid-phase peptide synthesis (SPPS) to:
-
Enhance Proteolytic Stability: The non-natural side chain can sterically hinder the action of proteases, increasing the in vivo half-life of the peptide.
-
Modulate Bioactivity: The methoxy group can alter the peptide's conformation and its binding affinity to its target receptor.[9]
-
Fine-tune Physicochemical Properties: The hydrophobicity and electronic properties of the peptide can be modified to improve its solubility and membrane permeability.
Probing Enzyme Active Sites and Biological Pathways
As a research chemical, 2-Amino-3-(3-methoxyphenyl)propanoic acid can be used to probe the active sites of enzymes that interact with phenylalanine. By studying its binding and potential inhibition of these enzymes, researchers can gain valuable insights into their structure-function relationships.[4]
Experimental Protocols
General Protocol for Incorporation into Peptides via Fmoc-SPPS
This protocol provides a general guideline for the incorporation of Fmoc-protected 2-Amino-3-(3-methoxyphenyl)propanoic acid into a peptide sequence using manual or automated solid-phase peptide synthesis.
Materials:
-
Fmoc-protected 2-Amino-3-(3-methoxyphenyl)propanoic acid
-
Rink Amide or Wang resin
-
Fmoc-protected canonical amino acids
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a standard coupling protocol.
-
Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF and DCM.
-
Coupling of 2-Amino-3-(3-methoxyphenyl)propanoic acid:
-
Dissolve Fmoc-2-Amino-3-(3-methoxyphenyl)propanoic acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the coupling solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test.
-
-
Chain Elongation: Continue the peptide synthesis by repeating the deprotection, washing, and coupling steps for the remaining amino acids.
-
Final Deprotection and Cleavage: Once the sequence is complete, remove the final Fmoc group and cleave the peptide from the resin using the cleavage cocktail.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify using reverse-phase HPLC.
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow.
In Vitro LAT1 Transport Assay (Competitive Inhibition)
This protocol outlines a competitive inhibition assay to determine if 2-Amino-3-(3-methoxyphenyl)propanoic acid is a substrate for LAT1.
Materials:
-
LAT1-expressing cells (e.g., HEK293-LAT1)
-
Radiolabeled LAT1 substrate (e.g., [³H]-L-phenylalanine)
-
2-Amino-3-(3-methoxyphenyl)propanoic acid (as the competitor)
-
Cell culture medium and buffers
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed LAT1-expressing cells in a multi-well plate and grow to confluence.
-
Pre-incubation: Wash the cells with transport buffer and pre-incubate with varying concentrations of 2-Amino-3-(3-methoxyphenyl)propanoic acid for a defined period.
-
Uptake: Add the radiolabeled LAT1 substrate to the wells and incubate for a short period (e.g., 1-5 minutes) to measure initial uptake rates.
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold transport buffer.
-
Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Plot the uptake of the radiolabeled substrate as a function of the concentration of the competitor (2-Amino-3-(3-methoxyphenyl)propanoic acid) to determine the IC₅₀ value.
Future Perspectives and Conclusion
2-Amino-3-(3-methoxyphenyl)propanoic acid represents a versatile and valuable tool for researchers in the fields of chemical biology, medicinal chemistry, and pharmacology. While further studies are needed to fully elucidate its kinetic parameters with key enzymes like PAH and to confirm its transport efficiency via LAT1, the existing evidence and its structural properties strongly suggest its potential in a range of applications.
As our understanding of the subtle yet profound effects of non-canonical amino acids on biological systems grows, so too will the utility of rationally designed analogs like 2-Amino-3-(3-methoxyphenyl)propanoic acid. Its ability to act as a molecular probe, a building block for enhanced therapeutics, and a targeting moiety for drug delivery positions it as a compound of significant interest for future research and development endeavors.
References
- Augustyn, E., Finke, K., Zur, A. A., Hansen, L., Heeren, N., Chien, H.-C., Lin, L., Giacomini, K. M., Colas, C., Schlessinger, A., & Thomas, A. A. (2016). LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs. Bioorganic & Medicinal Chemistry Letters, 26(11), 2616–2621.
- BenchChem. (2025). Application Notes and Protocols for Fmoc-protected 3-Methoxy-D-phenylalanine in Solid-Phase Peptide Synthesis. BenchChem.
- Grilo, A. R., & Sousa, M. E. (2021). L-Type amino acid transporter 1 as a target for drug delivery. Journal of Drug Delivery Science and Technology, 61, 102145.
- Thomas, A. A. (2016). Structure–activity characteristics of phenylalanine analogs selectively transported by L‑type amino acid transporter 1 (LAT1). RSC Medicinal Chemistry, 7(12), 1075–1083.
- Augustyn, E., Finke, K., Zur, A. A., Hansen, L., Heeren, N., Chien, H.-C., Lin, L., Giacomini, K. M., Colas, C., Schlessinger, A., & Thomas, A. A. (2016). LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs. eScholarship, University of California.
-
PubChem. (n.d.). 3-Methoxy-L-Phenylalanine. Retrieved from [Link]
- Roberts, K. M., Pavon, J. A., & Fitzpatrick, P. F. (2013). Kinetic mechanism of phenylalanine hydroxylase: intrinsic binding and rate constants from single-turnover experiments. Biochemistry, 52(6), 1062–1073.
- Appert, C., Zoń, J., & Amrhein, N. (2003). Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues. Phytochemistry, 62(3), 415–422.
- Maeda, I., Taniguchi, S., Watanabe, N., Inoue, A., Yamasaki, Y., & Nose, T. (2015). Design of Phenylalanine-Containing Elastin-Derived Peptides Exhibiting Highly Potent Self-Assembling Capability. Protein and Peptide Letters, 22(10), 934–939.
- Reches, M., & Gazit, E. (2003). Casting metal nanowires within discrete self-assembled peptide nanotubes. Science, 300(5619), 625–627.
-
Wikipedia. (2024, November 26). Phenylalanine. In Wikipedia. [Link]
- Wang, Z., Zhang, Y., & Zhang, J. (2010). Synthesis of DL-phenylalanine from phenylpyruvic acid by reduction amination over Pd/C catalyst.
- Thompson, G. N. (1999). An Overview of Phenylalanine and Tyrosine Kinetics in Humans. The Journal of Nutrition, 129(10), 1896S–1903S.
- BenchChem. (2025). A Comparative Analysis of the Biological Activities of 3-Bromo-DL-phenylalanine and 4-Bromo-DL-phenylalanine. BenchChem.
- Thöny, B., & Blau, N. (2006). Mutations in the BH4-metabolizing genes in patients with tetrahydrobiopterin-responsive hyperphenylalaninemia.
- Scherer, T., Schwab, M. A., D'Alonzo, R., Lageder, S., Scholl-Bürgi, S., Fink, F. M., Gramer, G., & Thöny, B. (2010). Phenylalanine kinetics and phenylalanine/tyrosine ratios. Journal of Inherited Metabolic Disease, 33(S3), S431–S436.
- Gockner, B. S., Harms, J., & Lary, J. W. (2018).
- He, R., & Ju, X. (2022). Enhancing the Biological Activities of Food Protein-Derived Peptides Using Non-Thermal Technologies: A Review. Foods, 11(12), 1823.
- Albericio, F., & Kruger, H. G. (2012). New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues.
- Dathe, M., & Wieprecht, T. (1999). Rationale-Based, De Novo Design of Dehydrophenylalanine-Containing Antibiotic Peptides and Systematic Modification in Sequence for Enhanced Potency. Antimicrobial Agents and Chemotherapy, 43(9), 2163–2170.
- Close, M. T., Miller, A. R., & Kroll, F. (2023). Proposed three-phenylalanine motif involved in magnetoreception signalling of an Actinopterygii protein expressed in mammalian cells. Scientific Reports, 13(1), 230019.
- Crick, S. L., & Pappu, R. V. (2023). Crossover in Aromatic Amino Acid Interaction Strength: Tyrosine vs.
-
PubChem. (n.d.). 2-Amino-3-(3-methoxyphenyl)propanoic acid. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. An Overview of Phenylalanine and Tyrosine Kinetics in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Describing inhibitor specificity for the amino acid transporter LAT1 from metainference simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic mechanism of phenylalanine hydroxylase: intrinsic binding and rate constants from single-turnover experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LAT-1 Activity of meta-Substituted Phenylalanine and Tyrosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs [escholarship.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
The Emerging Therapeutic Potential of 2-Amino-3-(3-methoxyphenyl)propanoic Acid: A Technical Guide for Drug Discovery Professionals
Foreword
In the landscape of modern drug discovery, the exploration of novel chemical entities with the potential to modulate complex biological systems is paramount. Among the vast chemical space, amino acid derivatives represent a particularly promising class of molecules, offering a unique blend of biological relevance and synthetic tractability. This technical guide focuses on 2-Amino-3-(3-methoxyphenyl)propanoic acid , a non-proteinogenic amino acid derivative of L-phenylalanine. While direct clinical applications of this specific molecule are still in early stages of investigation, its structural alerts and the broader pharmacological context of phenylalanine derivatives suggest significant therapeutic potential, particularly in the realm of neurological disorders. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the current understanding, potential applications, and key experimental methodologies associated with this compound.
Compound Profile: 2-Amino-3-(3-methoxyphenyl)propanoic Acid
2-Amino-3-(3-methoxyphenyl)propanoic acid, also known as 3-Methoxy-L-phenylalanine, is a derivative of the essential amino acid L-phenylalanine.[1] The introduction of a methoxy group at the meta-position of the phenyl ring significantly alters its electronic and steric properties compared to its parent molecule, opening new avenues for molecular interactions and biological activity.
| Property | Value | Source |
| IUPAC Name | (2S)-2-amino-3-(3-methoxyphenyl)propanoic acid | PubChem[1] |
| Synonyms | 3-Methoxy-L-phenylalanine, H-Phe(3-OMe)-OH | PubChem[1] |
| CAS Number | 33879-32-2 | PubChem[1] |
| Molecular Formula | C₁₀H₁₃NO₃ | PubChem[1] |
| Molecular Weight | 195.22 g/mol | PubChem[1] |
| Appearance | White to off-white powder | Guidechem[2] |
Therapeutic Rationale: The Promise of Phenylalanine Derivatives in Neuroscience
The therapeutic potential of 2-Amino-3-(3-methoxyphenyl)propanoic acid is largely inferred from the well-established roles of L-phenylalanine and its derivatives in the central nervous system (CNS). L-phenylalanine is a crucial precursor to several key neurotransmitters, including dopamine, norepinephrine, and epinephrine, which are integral to mood regulation, cognitive function, and motor control.[3]
Derivatives of L-phenylalanine are being actively investigated for their potential to treat a range of neurological and psychiatric conditions.[2] The primary hypothesis is that modifications to the phenyl ring can fine-tune the molecule's interaction with specific CNS targets, leading to more selective and efficacious therapeutic agents.
Modulation of Glutamatergic Neurotransmission and the NMDA Receptor
A key area of interest is the modulation of the glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a ligand-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory.[4] However, its overactivation can lead to excitotoxicity, a process implicated in a variety of neurodegenerative diseases. L-phenylalanine itself has been shown to be a competitive antagonist at the glycine- and glutamate-binding sites of NMDA receptors.[5] It is therefore plausible that derivatives such as 2-Amino-3-(3-methoxyphenyl)propanoic acid could exhibit refined modulatory activity at this receptor, potentially offering a neuroprotective effect.[6]
The following diagram illustrates the central role of the NMDA receptor in synaptic transmission and the potential point of intervention for modulators.
Caption: Potential modulation of the NMDA receptor by 2-Amino-3-(3-methoxyphenyl)propanoic acid.
A Versatile Building Block for CNS Drug Discovery
Beyond its own potential bioactivity, 2-Amino-3-(3-methoxyphenyl)propanoic acid serves as a valuable chiral building block in the synthesis of more complex molecules targeting the CNS.[2] Its unique structural features can be incorporated into larger scaffolds to develop novel drugs for a variety of brain-related diseases, including Alzheimer's disease, Parkinson's disease, and psychiatric disorders.[7] The methoxy group, in particular, can influence the pharmacokinetic properties of a drug, such as its ability to cross the blood-brain barrier.
Experimental Protocols for Therapeutic Evaluation
The following section outlines key experimental workflows for the synthesis and biological evaluation of 2-Amino-3-(3-methoxyphenyl)propanoic acid and its derivatives.
Synthesis of 2-Amino-3-(3-methoxyphenyl)propanoic Acid
The synthesis of 2-Amino-3-(3-methoxyphenyl)propanoic acid can be achieved through various synthetic routes. One common approach involves the enzymatic amination of the corresponding cinnamic acid derivative using phenylalanine ammonia lyases (PALs), which offers high stereoselectivity.[8]
Step-by-Step Protocol for Enzymatic Synthesis:
-
Preparation of the Cinnamic Acid Precursor: Synthesize 3-methoxycinnamic acid from 3-methoxybenzaldehyde and malonic acid via a Knoevenagel condensation.
-
PAL-Mediated Amination:
-
Prepare a reaction mixture containing the 3-methoxycinnamic acid substrate, a suitable PAL enzyme (e.g., from Anabaena variabilis), and an ammonia source (e.g., ammonium carbonate) in a buffered solution.
-
Incubate the reaction at an optimal temperature (typically 30-40 °C) and pH for a specified duration.
-
Monitor the reaction progress using HPLC to determine the conversion to the desired amino acid.
-
-
Purification:
-
Terminate the reaction and remove the enzyme (e.g., by protein precipitation or filtration).
-
Purify the product from the reaction mixture using ion-exchange chromatography.
-
Characterize the final product by NMR, mass spectrometry, and chiral HPLC to confirm its identity and enantiomeric purity.
-
The following diagram outlines the general workflow for the synthesis and purification of 2-Amino-3-(3-methoxyphenyl)propanoic acid.
Caption: General workflow for the synthesis and purification of 2-Amino-3-(3-methoxyphenyl)propanoic acid.
In Vitro Evaluation of Neuroprotective Effects
A crucial step in evaluating the therapeutic potential of this compound is to assess its ability to protect neurons from various insults. A common in vitro model for this is the use of cultured neuronal cells, such as the SH-SY5Y neuroblastoma cell line.[9][10]
Step-by-Step Protocol for Neuroprotection Assay:
-
Cell Culture: Culture SH-SY5Y cells in a suitable medium until they reach the desired confluence.
-
Induction of Neurotoxicity: Expose the cells to a neurotoxic agent to induce cell death. Common agents include:
-
Treatment: Treat the cells with varying concentrations of 2-Amino-3-(3-methoxyphenyl)propanoic acid either before, during, or after the application of the neurotoxic agent.
-
Assessment of Cell Viability: After a defined incubation period, assess cell viability using a standard assay, such as the MTT or LDH assay.[12]
-
Data Analysis: Calculate the percentage of cell viability in the treated groups compared to the control groups (untreated and neurotoxin-only). A significant increase in cell viability in the presence of the compound indicates a neuroprotective effect.
The following diagram illustrates the experimental workflow for an in vitro neuroprotection assay.
Caption: Experimental workflow for an in vitro neuroprotection assay.
Evaluation of NMDA Receptor Modulation
To investigate the hypothesis that 2-Amino-3-(3-methoxyphenyl)propanoic acid modulates NMDA receptor activity, electrophysiological techniques such as patch-clamp recording can be employed.[13]
Step-by-Step Protocol for Patch-Clamp Electrophysiology:
-
Cell Preparation: Use primary cultured neurons or a cell line expressing NMDA receptors (e.g., HEK293 cells transfected with NMDA receptor subunits).
-
Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Apply a voltage-clamp protocol to hold the cell at a specific membrane potential.
-
-
Agonist Application: Perfuse the cell with a solution containing NMDA and the co-agonist glycine to elicit a baseline current.
-
Compound Application: Co-apply 2-Amino-3-(3-methoxyphenyl)propanoic acid with the agonists and observe any changes in the NMDA-evoked current.
-
Data Analysis: Measure the peak amplitude and kinetics of the NMDA receptor-mediated currents in the presence and absence of the test compound. An increase or decrease in the current would suggest positive or negative allosteric modulation, respectively.
Future Directions and Conclusion
The therapeutic potential of 2-Amino-3-(3-methoxyphenyl)propanoic acid is a compelling area for further investigation. While its primary current application is as a synthetic intermediate in the development of CNS-active compounds, the foundational knowledge of phenylalanine derivatives in neuroscience provides a strong rationale for exploring its direct therapeutic effects.
Future research should focus on:
-
Preclinical in vivo studies: To evaluate the efficacy of 2-Amino-3-(3-methoxyphenyl)propanoic acid in animal models of neurological disorders.
-
Mechanism of action studies: To definitively determine its molecular targets and signaling pathways, particularly its interaction with the NMDA receptor.
-
Pharmacokinetic and safety profiling: To assess its drug-like properties and potential for clinical development.
References
-
InnoSer. (n.d.). In vitro neurology assays. Retrieved from [Link]
- Al-Megrin, A. A., et al. (2020). In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino. Molecules, 25(15), 3374.
- Amen, Y. M., et al. (2019). An in vitro screening cascade to identify neuroprotective antioxidants in ALS. Journal of Biomolecular Screening, 24(1), 5-17.
- Li, M. (Ed.). (2003). NMDA Receptor Protocols. Humana Press.
- Kumar, S., & Kumar, A. (2011). In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Journal of Chemical and Pharmaceutical Research, 3(4), 1-6.
- Google Patents. (n.d.). WO2017109709A2 - A high-throughput assay method for identifying allosteric nmda receptor modulators.
- Silva, S., et al. (2021). An In Vitro Evaluation of the Potential Neuroprotective Effects of Intranasal Lipid Nanoparticles Containing Astaxanthin Obtained from Different Sources: Comparative Studies. Pharmaceutics, 13(11), 1845.
- Traynelis, S. F., et al. (2010). Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators. Pharmacological Reviews, 62(3), 437–472.
- Ghasemi, M., et al. (2022). Dose-Dependent Modulation of NMDA Receptors: Neuroprotective Mechanisms against Oxidative Stress in Hippocampal Neurons. Cell Journal, 24(12), 706–714.
-
PubChem. (n.d.). 3-Methoxy-L-phenylalanine. Retrieved from [Link]
- Zhu, J., & Williams, R. M. (2009). Synthesis of L-3-Hydroxy-4-methoxy-5-methylphenylalanol. Synlett, 2009(03), 467-469.
- Sehl, T., et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process.
- Google Patents. (n.d.). WO2021167107A1 - Human transferrin receptor binding peptide.
Sources
- 1. 3-Methoxy-L-Phenylalanine | C10H13NO3 | CID 10943394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. WO2021167107A1 - Human transferrin receptor binding peptide - Google Patents [patents.google.com]
- 8. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 10. mdpi.com [mdpi.com]
- 11. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
"2-Amino-3-(3-methoxyphenyl)propanoic acid" mechanism of action
An In-depth Technical Guide to the Core Mechanism of Action of 2-Amino-3-(3-methoxyphenyl)propanoic acid
Abstract
2-Amino-3-(3-methoxyphenyl)propanoic acid, also known as 3-Methoxy-L-phenylalanine, is a non-proteinogenic amino acid that has garnered significant interest within the drug discovery and medicinal chemistry sectors. While direct pharmacological data on this specific molecule is sparse, its structural architecture as a substituted phenylalanine provides a robust foundation for inferring its mechanism of action. This guide synthesizes the current understanding of this compound, positioning it primarily as a critical scaffold for the synthesis of neuroactive agents. We delve into its most probable biological targets by drawing on extensive data from structurally analogous phenylalanine derivatives. The core hypothesis presented is that 2-Amino-3-(3-methoxyphenyl)propanoic acid's primary mechanism of action revolves around the modulation of ionotropic glutamate receptors (iGluRs), with secondary potential for interaction with catecholamine biosynthesis pathways and amino acid transport systems. This document provides the theoretical framework, supporting evidence from related compounds, and detailed experimental protocols required to validate these proposed mechanisms, serving as a comprehensive resource for researchers in neuroscience and drug development.
Introduction: A Versatile Scaffold in Neuropharmacology
2-Amino-3-(3-methoxyphenyl)propanoic acid (Figure 1) is a synthetic derivative of the essential amino acid L-phenylalanine. It is recognized in chemical literature under several synonyms, including 3-Methoxy-L-phenylalanine and L-Phe(3-OMe)-OH.[1][2] Its principal application to date has not been as a standalone therapeutic agent, but rather as a versatile building block in the synthesis of more complex bioactive molecules and peptidomimetics aimed at treating neurological disorders.[2][3][4]
The rationale for its use in medicinal chemistry is twofold. First, the incorporation of non-natural amino acids can confer unique conformational properties to peptides and drug candidates, potentially enhancing metabolic stability, bioavailability, and target specificity.[5] Second, the phenylalanine scaffold is a well-established pharmacophore for interacting with key targets in the central nervous system (CNS). The addition of a methoxy group at the meta-position of the phenyl ring provides a specific modification to probe structure-activity relationships (SAR), influencing the electronic and steric properties that govern target engagement.
This guide will first explore its established role as a synthetic intermediate before presenting a detailed, evidence-based analysis of its probable, yet unconfirmed, mechanisms of action.
| Property | Value | Source |
| IUPAC Name | (2S)-2-amino-3-(3-methoxyphenyl)propanoic acid | [1] |
| Synonyms | 3-Methoxy-L-phenylalanine, L-Phe(3-OMe)-OH | [1][2] |
| CAS Number | 33879-32-2 | [1] |
| Molecular Formula | C₁₀H₁₃NO₃ | [1] |
| Molecular Weight | 195.22 g/mol | [1] |
Table 1: Physicochemical Properties of 2-Amino-3-(3-methoxyphenyl)propanoic acid.
The Primary Inferred Mechanism: Modulation of Ionotropic Glutamate Receptors
The glutamatergic system is the principal excitatory neurotransmitter system in the CNS, and its receptors are critical targets for neuroactive drugs.[5] A significant body of research on phenylalanine derivatives points towards their ability to modulate iGluRs, namely the AMPA, kainate, and NMDA receptors.[6] This represents the most probable mechanistic pathway for 2-Amino-3-(3-methoxyphenyl)propanoic acid.
Antagonism at AMPA and Kainate Receptors
Studies on a variety of 3-substituted and other aryl-substituted phenylalanines have demonstrated their capacity to act as competitive antagonists at AMPA and kainate receptors.[7][8] These ligands bind to the ligand-binding domain (LBD) of the receptor, the same site that binds the endogenous agonist glutamate. By occupying this site without triggering channel opening, they prevent glutamate-mediated depolarization.
The binding of these phenylalanine-based antagonists is governed by specific interactions within the LBD. The core amino acid structure (the α-amino and α-carboxylate groups) typically forms key hydrogen bonds that anchor the molecule in the binding pocket, while the substituted phenyl ring projects into a deeper region of the pocket, where substitutions dictate affinity and selectivity. For instance, research has shown that the position and nature of substituents on the phenyl ring are critical determinants for selectivity between AMPA and the GluK1 (formerly GluR5) subtype of kainate receptors.[7][9]
Given this precedent, it is highly probable that 2-Amino-3-(3-methoxyphenyl)propanoic acid acts as a competitive antagonist at AMPA and/or kainate receptors. The meta-methoxy group would influence the binding orientation and affinity within the receptor's LBD. Antagonism at these receptors would lead to a reduction in fast excitatory postsynaptic potentials (EPSPs), a mechanism that is therapeutically relevant for conditions characterized by glutamate-mediated excitotoxicity, such as epilepsy and ischemic brain injury.
Caption: Inferred antagonism at AMPA/Kainate receptors.
Modulation of NMDA Receptors
The parent molecule, L-phenylalanine, has been shown to selectively depress NMDA receptor-mediated currents.[5] This effect is not due to interaction with the primary glutamate binding site, but rather through competition at the glycine co-agonist binding site.[4] NMDA receptors require the binding of both glutamate and a co-agonist (glycine or D-serine) to open their ion channel.[10] By competing with glycine, L-phenylalanine acts as an antagonist, reducing NMDA receptor function.
It is plausible that 2-Amino-3-(3-methoxyphenyl)propanoic acid retains this property. If so, it would act as an uncompetitive or allosteric antagonist of the NMDA receptor. This mechanism is particularly relevant to the pathophysiology of phenylketonuria (PKU), where high levels of L-phenylalanine in the brain are thought to contribute to cognitive deficits by impairing NMDA receptor-dependent synaptic plasticity.[4][5]
Alternatively, some more complex phenylalanine derivatives have been shown to act as partial agonists at the glutamate-binding site of the NMDA receptor.[11] Therefore, direct interaction with the primary agonist site cannot be entirely ruled out without experimental validation.
Caption: Inferred modulation of the NMDA receptor glycine site.
Secondary Potential Mechanisms of Action
Beyond direct receptor modulation, the structure of 2-Amino-3-(3-methoxyphenyl)propanoic acid suggests other potential biological interactions.
Interference with Catecholamine Biosynthesis
L-phenylalanine is the natural precursor for L-tyrosine, a critical step catalyzed by the enzyme phenylalanine hydroxylase (PAH). L-tyrosine is subsequently converted into L-DOPA, dopamine, norepinephrine, and epinephrine.[12] It is conceivable that 2-Amino-3-(3-methoxyphenyl)propanoic acid could act as a substrate or an inhibitor for PAH or subsequent enzymes in this pathway, such as tyrosine hydroxylase. Inhibition of this pathway would lead to reduced levels of catecholamine neurotransmitters, a mechanism that could have significant downstream effects on mood, cognition, and motor control.
Caption: Logical workflow for experimental validation.
Comparative Quantitative Data of Related Phenylalanine Derivatives
While no direct quantitative data exists for 2-Amino-3-(3-methoxyphenyl)propanoic acid, the following table summarizes data for structurally related compounds, providing a benchmark for expected activity at glutamate receptors.
| Compound | Target Receptor | Assay Type | Potency / Affinity | Source |
| L-Phenylalanine | NMDA Receptor | Electrophysiology (I(NMDA) inhibition) | IC₅₀ = 1.71 mM | [4] |
| L-Phenylalanine | non-NMDA Receptors | Electrophysiology (mEPSC frequency) | IC₅₀ = 0.98 mM | [5] |
| 3,5-Dibromo-L-phenylalanine | NMDA Receptor | Electrophysiology (agonist activity) | EC₅₀ = 331.6 µM | [11] |
| 3,5-Dibromo-L-phenylalanine | AMPA/Kainate Receptors | Electrophysiology (mEPSC frequency) | IC₅₀ = 29.4 µM | [11] |
| (RS)-...Pyrazol-4-yl...propanoic acid | AMPA Receptor | Radioligand Binding | Kᵢ = 4.6 µM | [8] |
Table 2: Comparative pharmacological data for related phenylalanine analogues.
Conclusion
2-Amino-3-(3-methoxyphenyl)propanoic acid is best understood as a valuable chemical scaffold for the development of novel neuroactive compounds. Although its definitive mechanism of action has not been explicitly characterized in the public domain, a comprehensive analysis of its structural class provides a strong, evidence-based foundation for its probable biological activity. The convergence of data from numerous substituted phenylalanine analogues strongly suggests that its primary mechanism involves the modulation of ionotropic glutamate receptors, with a high likelihood of competitive antagonism at AMPA and/or kainate receptors, and potential modulation of the NMDA receptor via its glycine co-agonist site. Secondary mechanisms, including interference with catecholamine biosynthesis and interaction with amino acid transporters, remain plausible and warrant investigation. This guide provides the theoretical framework and a clear experimental roadmap for researchers to definitively elucidate the pharmacological profile of this compound, thereby unlocking its full potential in the design of next-generation CNS therapeutics.
References
- A Comparative Guide to Phenylalanine Analogues in Research and Drug Development. (2025). BenchChem.
- A joint method for the screening of pharmacological chaperones for phenylalanine hydroxylase. (n.d.). Organic & Biomolecular Chemistry.
- Phenylalanine Deriv
-
3-Methoxy-L-Phenylalanine. (n.d.). PubChem. Retrieved from [Link]
- Differential modulation of glutamatergic transmission by 3,5-dibromo-L-phenylalanine. (2005). Journal of Pharmacology and Experimental Therapeutics.
- Structural and pharmacological characterization of phenylalanine-based AMPA receptor antagonists at kain
- L-phenylalanine selectively depresses currents at glutamatergic excitatory synapses. (2003). Journal of Neuroscience Research.
-
AMPA receptor. (n.d.). Wikipedia. Retrieved from [Link]
- Long-term changes in glutamatergic synaptic transmission in phenylketonuria. (2006). Brain.
- Investigating the Applications of 3-Methyl-L-phenylalanine in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- 3-METHOXY-L-PHENYLALANINE 33879-32-2 wiki. (n.d.). Guidechem.
- Neuroprotective action of halogenated derivatives of L-phenylalanine. (2007). Journal of Cerebral Blood Flow & Metabolism.
- Specific inhibition of N-methyl-D-aspartate receptor function in rat hippocampal neurons by L-phenylalanine at concentrations observed during phenylketonuria. (1998). Journal of Neurochemistry.
- 3-Substituted phenylalanines as selective AMPA- and kainate receptor ligands. (2009). Bioorganic & Medicinal Chemistry.
- Activation of group III metabotropic glutamate receptors is neuroprotective in cortical cultures. (1996). European Journal of Pharmacology.
- Aryl- and heteroaryl-substituted phenylalanines as AMPA receptor ligands. (2017). Chemical Biology & Drug Design.
- The Metabolic Fate of 3-Methoxy-D-phenylalanine: An In-depth Technical Guide. (2025). BenchChem.
- Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (L
- Phenylalanine-Based AMPA Receptor Antagonist as the Anticonvulsant Agent with Neuroprotective Activity—In Vitro and In Vivo Studies. (2020).
- Molecular constituents of neuronal AMPA receptors. (2005). The Journal of Cell Biology.
- Evaluating the Impact of 3-Methoxy-D-phenylalanine on Peptide Conformation: A Comparative Guide for Researchers. (2025). BenchChem.
- Sustained postsynaptic kainate receptor activation downregulates AMPA receptor surface expression and induces hippocampal LTD. (2014). Cell Reports.
- 3-Methoxy-DL-phenylalanine. (n.d.). Santa Cruz Biotechnology.
- 3-Methoxy-L-phenylalanine. (n.d.). Santa Cruz Biotechnology.
- KEGG PATHWAY Database. (n.d.).
-
NMDA receptor. (n.d.). Wikipedia. Retrieved from [Link]
- 3-Methoxy-L-phenylalanine. (n.d.). Sigma-Aldrich.
- Activation Mechanisms of the NMDA Receptor. (n.d.). In Ionotropic Glutamate Receptors in the CNS. CRC Press/Taylor & Francis.
-
Phenylalanine. (n.d.). Wikipedia. Retrieved from [Link]
Sources
- 1. 3-Methoxy-L-Phenylalanine | C10H13NO3 | CID 10943394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. biosynsis.com [biosynsis.com]
- 4. chemimpex.com [chemimpex.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Amino-3-(3-methoxyphenyl)propanoic acid hydrochloride [cymitquimica.com]
- 8. nbinno.com [nbinno.com]
- 9. 2-Amino-3-(3-methoxyphenyl)propanoic acid | C10H13NO3 | CID 554184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aralezbio-store.com [aralezbio-store.com]
- 12. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Architect: A Technical Guide to 2-Amino-3-(3-methoxyphenyl)propanoic Acid in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Quiet Rise of a Crucial Building Block
In the vast and ever-expanding universe of medicinal chemistry, the narrative is often dominated by the final drug product—the celebrated molecule that alleviates suffering and combats disease. Yet, behind these therapeutic triumphs lies a legion of unsung heroes: the unique chemical synthons and building blocks that make their existence possible. Among these is 2-Amino-3-(3-methoxyphenyl)propanoic acid, a non-proteinogenic amino acid that has quietly established itself as a cornerstone in the synthesis of novel therapeutics, particularly in the challenging domain of neurological disorders. This guide delves into the discovery, history, and multifaceted applications of this versatile molecule, providing an in-depth technical resource for those at the forefront of pharmaceutical innovation. We will journey from its conceptual origins in the broader history of amino acid synthesis to its modern-day utility in crafting molecules that interact with the intricate machinery of the central nervous system.
Section 1: A Historical Perspective - From Phenylalanine to its Methoxy-Substituted Analog
The story of 2-Amino-3-(3-methoxyphenyl)propanoic acid is intrinsically linked to the broader history of amino acid chemistry. The journey began with the first synthesis of its parent amino acid, phenylalanine, in 1882 by Erlenmeyer and Lipp.[1] This seminal achievement, building upon Adolph Strecker's first laboratory synthesis of an amino acid in 1850, opened the door to the chemical creation of the fundamental building blocks of life.[2]
While the precise date and individual credited with the first synthesis of 2-Amino-3-(3-methoxyphenyl)propanoic acid are not prominently documented in readily available historical records, its emergence can be understood as a logical progression in the field of medicinal chemistry. As the understanding of structure-activity relationships (SAR) grew, chemists began to systematically modify natural amino acids to explore new chemical space and biological activities. The introduction of a methoxy group at the meta position of the phenyl ring of phenylalanine offered a strategic modification to alter the molecule's electronic and steric properties, thereby influencing its interaction with biological targets.
This strategic modification is a prime example of the utility of unnatural amino acids (UAAs) in drug discovery. UAAs like 2-Amino-3-(3-methoxyphenyl)propanoic acid serve as versatile scaffolds, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties of lead compounds.
Section 2: Synthesis and Physicochemical Properties
2-Amino-3-(3-methoxyphenyl)propanoic acid, also known by synonyms such as 3-Methoxy-DL-phenylalanine, is a white to off-white crystalline solid.[1] Its key physicochemical properties are summarized in the table below:
| Property | Value |
| Chemical Formula | C₁₀H₁₃NO₃ |
| Molecular Weight | 195.22 g/mol |
| CAS Number | 7635-28-1 |
| Appearance | White to off-white solid |
| Solubility | Sparingly soluble in water |
Synthetic Methodologies: A Step-by-Step Approach
The synthesis of 2-Amino-3-(3-methoxyphenyl)propanoic acid can be achieved through various methods, leveraging classical amino acid synthesis strategies with modifications for the substituted starting materials. A common conceptual pathway involves the reductive amination of a corresponding keto acid.
A generalized, illustrative protocol for the synthesis of 3-(m-methoxyphenyl)propionic acid, a related precursor, involves the hydrogenation of m-methoxycinnamic acid.[3]
Protocol: Synthesis of 3-(m-methoxyphenyl)propionic acid
-
Dissolution: Dissolve 10 grams of m-methoxycinnamic acid in 100 ml of ethanol.
-
Catalyst Addition: Add 0.5 grams of pre-reduced 10% palladium-on-charcoal catalyst to the solution.
-
Hydrogenation: Subject the mixture to hydrogenation until the uptake of hydrogen ceases.
-
Catalyst Removal: Remove the catalyst by filtration.
-
Solvent Evaporation: Evaporate the filtrate to yield 3-(m-methoxyphenyl)propionic acid.[3]
To arrive at the final amino acid, a subsequent amination step would be required. Modern approaches often employ chemoenzymatic methods to achieve high yields and enantioselectivity. For instance, engineered aspartate aminotransferases have been utilized for the production of L-3,4-dimethoxyphenyl-alanine and its analogs from phenylpyruvate derivatives, demonstrating the power of biocatalysis in synthesizing unnatural amino acids.
Section 3: The Role in Drug Discovery and Neuroscience
The primary application of 2-Amino-3-(3-methoxyphenyl)propanoic acid lies in its use as a pivotal building block in medicinal chemistry, particularly for targeting neurological disorders.[1] Its structural similarity to endogenous neurotransmitters makes it an attractive scaffold for the design of molecules that can modulate neuronal signaling pathways.
A Key Component in Modulating Neurotransmitter Systems
Research suggests that 3-methoxy-L-phenylalanine has the potential to modulate neurotransmitter levels and regulate brain function.[1] This has led to its exploration in the context of neurodegenerative conditions such as Parkinson's disease.[1] The methoxy substitution can influence the molecule's ability to cross the blood-brain barrier and its affinity for specific receptors and transporters within the central nervous system.
While direct therapeutic applications of the compound itself are not widespread, its true value is realized in its incorporation into more complex drug candidates. It serves as a crucial intermediate in the synthesis of a variety of bioactive molecules.
Interaction with NMDA Receptors
There is evidence to suggest that derivatives of 3-methoxyphenylalanine may interact with the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and memory function. Dysregulation of NMDA receptor activity is implicated in a range of neurological and psychiatric disorders. The unique structure of 2-Amino-3-(3-methoxyphenyl)propanoic acid provides a template for designing ligands that can allosterically modulate NMDA receptor function, offering a more nuanced approach to therapeutic intervention compared to direct agonists or antagonists.
Below is a conceptual diagram illustrating the potential role of a 3-methoxyphenylalanine derivative as an antagonist at the NMDA receptor.
Figure 1: Conceptual diagram of a 2-Amino-3-(3-methoxyphenyl)propanoic acid derivative acting as an NMDA receptor antagonist.
Section 4: Future Directions and Conclusion
The journey of 2-Amino-3-(3-methoxyphenyl)propanoic acid from a conceptual derivative of a natural amino acid to a valuable tool in modern drug discovery is a testament to the power of synthetic chemistry. As our understanding of the complex biology of neurological diseases deepens, the demand for novel chemical entities with precisely tuned properties will only increase. Unnatural amino acids, with 2-Amino-3-(3-methoxyphenyl)propanoic acid as a prime example, are poised to play an even more significant role in meeting this demand.
Future research will likely focus on the development of more efficient and stereoselective synthetic routes, including the expanded use of enzymatic and catalytic asymmetric methods. Furthermore, the continued exploration of its incorporation into diverse molecular scaffolds will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles for a range of challenging diseases. This unassuming molecule, born from the foundations of organic chemistry, will continue to be a silent yet indispensable architect in the construction of future medicines.
References
-
PrepChem. Synthesis of 3-(m-methoxyphenyl)propionic acid. Available from: [Link]
-
Wikipedia. Phenylalanine. Available from: [Link]
-
YouTube. Strecker Amino Acid Synthesis. Available from: [Link]
Sources
Methodological & Application
Synthesis of 2-Amino-3-(3-methoxyphenyl)propanoic Acid: A Detailed Technical Guide for Researchers
This comprehensive guide provides a detailed protocol for the synthesis of 2-Amino-3-(3-methoxyphenyl)propanoic acid, a valuable non-proteinogenic amino acid with significant applications in neuroscience research and drug development. This document is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the scientific rationale behind the chosen methodology, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.
Introduction and Significance
2-Amino-3-(3-methoxyphenyl)propanoic acid, also known as 3-methoxy-DL-phenylalanine, is a derivative of the essential amino acid phenylalanine.[1][2] Its structure, featuring a methoxy group at the meta position of the phenyl ring, imparts unique physicochemical properties that make it a valuable building block in medicinal chemistry. This amino acid and its derivatives are of particular interest in the field of neuroscience. The related compound, m-tyrosine, has been investigated for its potential role in neurological disorders such as Parkinson's disease and Alzheimer's disease.[3] The methoxy group can serve as a metabolic blocker or a lipophilic modifier, influencing the compound's ability to cross the blood-brain barrier and interact with biological targets within the central nervous system. As such, 2-Amino-3-(3-methoxyphenyl)propanoic acid serves as a crucial starting material for the synthesis of novel therapeutic agents targeting neurological pathways.
This guide will focus on a classic and robust method for its preparation: the Strecker amino acid synthesis . This versatile, multi-component reaction offers a reliable and scalable route to a wide variety of amino acids from readily available starting materials.[4][5]
Overview of Synthetic Approaches
Several methods can be employed for the synthesis of α-amino acids. The most common include:
-
Strecker Synthesis: A one-pot reaction involving an aldehyde, ammonia, and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to the corresponding amino acid.[4][5] This method is advantageous due to its operational simplicity and the use of inexpensive starting materials.
-
Erlenmeyer-Plöchl Azlactone Synthesis: This method involves the condensation of an N-acylglycine with an aldehyde to form an azlactone, which is then reduced and hydrolyzed to the amino acid. While effective, it often requires more steps than the Strecker synthesis.
-
Chemoenzymatic Synthesis: This approach utilizes enzymes to catalyze key steps, offering high stereoselectivity. However, it may require specialized equipment and expertise in biocatalysis.
For this guide, the Strecker synthesis has been selected for its reliability, scalability, and the widespread availability of the necessary reagents and equipment in a standard organic chemistry laboratory.
Physicochemical Properties of 2-Amino-3-(3-methoxyphenyl)propanoic acid
A summary of the key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-amino-3-(3-methoxyphenyl)propanoic acid | [1] |
| CAS Number | 7635-28-1 | [1] |
| Molecular Formula | C₁₀H₁₃NO₃ | [1][2] |
| Molecular Weight | 195.22 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Sparingly soluble in water |
The Strecker Synthesis of 2-Amino-3-(3-methoxyphenyl)propanoic acid: A Detailed Protocol
The Strecker synthesis proceeds in two main stages: the formation of the α-aminonitrile followed by its hydrolysis to the amino acid.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Purity | Supplier |
| 3-Methoxybenzaldehyde | 591-31-1 | C₈H₈O₂ | ≥98% | e.g., Sigma-Aldrich |
| Ammonium Chloride | 12125-02-9 | NH₄Cl | ≥99.5% | e.g., Fisher Scientific |
| Sodium Cyanide | 143-33-9 | NaCN | ≥98% | e.g., Acros Organics |
| Methanol | 67-56-1 | CH₄O | ACS Grade | e.g., VWR |
| Hydrochloric Acid (conc.) | 7647-01-0 | HCl | ~37% | e.g., J.T. Baker |
| Sodium Hydroxide | 1310-73-2 | NaOH | ≥97% | e.g., EMD Millipore |
| Diethyl Ether | 60-29-7 | C₄H₁₀O | ACS Grade | e.g., Fisher Scientific |
| Ethanol | 64-17-5 | C₂H₆O | 95% | e.g., Decon Labs |
| Deionized Water | - | H₂O | - | - |
Equipment
-
Round-bottom flasks (250 mL and 500 mL)
-
Magnetic stirrer with stir bar
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter flask
-
pH paper or pH meter
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Safety Precautions
-
Sodium Cyanide is highly toxic! Handle with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Have a cyanide poisoning antidote kit readily available and be familiar with its use. Acidification of cyanide salts liberates highly toxic hydrogen cyanide gas. All waste containing cyanide must be quenched with an oxidizing agent (e.g., sodium hypochlorite) before disposal according to institutional guidelines.
-
Concentrated hydrochloric acid is corrosive and causes severe burns. Handle in a fume hood with appropriate PPE.
-
Organic solvents are flammable. Avoid open flames and work in a well-ventilated area.
Experimental Procedure
Stage 1: Synthesis of α-Amino-2-(3-methoxyphenyl)acetonitrile
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 13.6 g (0.1 mol) of 3-methoxybenzaldehyde in 50 mL of methanol.
-
In a separate beaker, prepare a solution of 5.9 g (0.11 mol) of ammonium chloride in 30 mL of deionized water. Add this solution to the methanolic solution of the aldehyde with stirring.
-
Cool the resulting mixture in an ice bath to 0-5 °C.
-
In a separate beaker, carefully dissolve 5.4 g (0.11 mol) of sodium cyanide in 20 mL of cold deionized water.
-
Slowly add the sodium cyanide solution dropwise to the stirred, cooled aldehyde/ammonium chloride mixture over a period of 30 minutes. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours. The formation of a precipitate (the α-aminonitrile) may be observed.
-
After 24 hours, cool the mixture again in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water (2 x 20 mL) and then with a small amount of cold diethyl ether (10 mL).
-
Dry the crude α-amino-2-(3-methoxyphenyl)acetonitrile in a vacuum desiccator. The product can be used in the next step without further purification.
Stage 2: Hydrolysis to 2-Amino-3-(3-methoxyphenyl)propanoic acid
-
Place the crude α-aminonitrile from the previous step into a 500 mL round-bottom flask.
-
Add 100 mL of concentrated hydrochloric acid. (Caution: Perform this step in a well-ventilated fume hood) .
-
Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 6-8 hours. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC).
-
After the hydrolysis is complete, allow the reaction mixture to cool to room temperature.
-
Cool the solution in an ice bath. A precipitate of the amino acid hydrochloride may form.
-
Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 6-7 (check with pH paper or a pH meter). The isoelectric point of the amino acid is in this range, leading to its precipitation. Perform the neutralization in an ice bath to control the exotherm.
-
A white precipitate of the crude 2-Amino-3-(3-methoxyphenyl)propanoic acid will form. Stir the mixture in the ice bath for 1 hour to ensure complete precipitation.
-
Collect the crude product by vacuum filtration and wash it with cold deionized water (3 x 30 mL).
Purification by Recrystallization
-
Transfer the crude, moist product to a beaker.
-
Add a minimal amount of hot deionized water to dissolve the solid. If the solid is not readily soluble in water, a mixture of ethanol and water can be used.[6] Start with a small amount of ethanol and add hot water until the solid dissolves.
-
Once dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and then with cold diethyl ether.
-
Dry the purified 2-Amino-3-(3-methoxyphenyl)propanoic acid in a vacuum oven at 50-60 °C to a constant weight.
Characterization of the Final Product
The identity and purity of the synthesized 2-Amino-3-(3-methoxyphenyl)propanoic acid should be confirmed by standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons, the methoxy group protons, the benzylic protons, and the α-proton.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all ten carbon atoms in their respective chemical environments.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. For this compound, a prominent fragment would be the loss of the carboxylic acid group.
High-Performance Liquid Chromatography (HPLC)
HPLC analysis can be used to determine the purity of the final product. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile in water with a trifluoroacetic acid modifier) would be appropriate.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield of α-aminonitrile | Incomplete reaction; side reactions. | Ensure the reaction is stirred for the full duration. Maintain a low temperature during the cyanide addition to minimize side reactions. |
| Incomplete hydrolysis | Insufficient reaction time or acid concentration. | Extend the reflux time and monitor the reaction by TLC. Ensure concentrated HCl is used. |
| Product does not precipitate upon neutralization | pH is not at the isoelectric point; product is too soluble. | Carefully adjust the pH to be precisely at the isoelectric point (around 6-7). If the product is still soluble, consider concentrating the solution or using a different solvent system for precipitation. |
| Oily product obtained after recrystallization | Impurities present; cooling too rapidly. | Ensure the starting material for recrystallization is reasonably pure. Allow the solution to cool slowly to promote crystal growth. If an oil persists, try scratching the inside of the flask with a glass rod to induce crystallization. |
Conclusion
This guide provides a comprehensive and detailed protocol for the synthesis of 2-Amino-3-(3-methoxyphenyl)propanoic acid via the Strecker synthesis. By following the outlined procedures and adhering to the safety precautions, researchers can reliably prepare this valuable compound for use in drug discovery and neuroscience research. The provided rationale for each step and troubleshooting guide should empower scientists to not only replicate the synthesis but also to adapt and optimize it for their specific needs.
References
-
Humphrey, C. E., Furegati, M., Laumen, K., La Vecchia, L., Leutert, T., Müller-Hartwieg, J. C. D., & Vögtle, M. (2007). Optimized Synthesis of l-m-Tyrosine Suitable for Chemical Scale-Up. Organic Process Research & Development, 11(6), 1069–1075. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 554184, 2-Amino-3-(3-methoxyphenyl)propanoic acid. Retrieved January 10, 2026 from [Link].
-
Strecker Amino Acid Synthesis Mechanism & Examples. (n.d.). Retrieved January 10, 2026, from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 586369, 2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid. Retrieved January 10, 2026 from [Link].
-
Illuminati, D., et al. (2023). (L)-Monomethyl Tyrosine (Mmt): New Synthetic Strategy via Bulky ‘Forced-Traceless’ Regioselective Pd-Catalyzed C(sp2)–H Activation. Molecules, 28(22), 7586. [Link]
-
University of Rochester, Department of Chemistry. Solvents for Recrystallization. Retrieved January 10, 2026, from [Link]
-
Master Organic Chemistry. Strecker Synthesis. Retrieved January 10, 2026, from [Link]
-
MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(9), 2345. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237). Retrieved January 10, 2026, from [Link]
-
Organic Chemistry Portal. Strecker Synthesis. Retrieved January 10, 2026, from [Link]
-
Indian Journal of Chemistry. (2000). Improved procedure for the synthesis of methyl ethers from alcohols. 39B, 554-556. [Link]
- Google Patents. (2021).
-
Wikipedia. Strecker amino acid synthesis. Retrieved January 10, 2026, from [Link]
-
Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 10, 2026, from [Link]
-
FooDB. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (FDB002253). Retrieved January 10, 2026, from [Link]
-
Zaki, I., et al. (2021). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 26(11), 3325. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10943394, 3-Methoxy-L-Phenylalanine. Retrieved January 10, 2026 from [Link].
-
Brodnik, Z. D., et al. (2017). L-Tyrosine Availability Affects Basal and Stimulated Catecholamine Indices in Prefrontal Cortex and Striatum of the Rat. Neuropharmacology, 123, 159–174. [Link]
-
Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved January 10, 2026, from [Link]
-
MDPI. (2021). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 26(11), 3325. [Link]
-
ResearchGate. (2015). Synthesis and Antioxidant Activity of 3-Methoxyflavones. [Link]
-
MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2110. [Link]
-
Steenbergen, L., et al. (2017). Neuro-Cognitive Effects of Acute Tyrosine Administration on Reactive and Proactive Response Inhibition in Healthy Older Adults. eNeuro, 4(1), ENEURO.0259-16.2017. [Link]
-
Pharmaffiliates. 2-Amino-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic Acid. Retrieved January 10, 2026, from [Link]
- Google Patents. (2015). CN104649922A - Recrystallization method of L-phenylalanine crude product.
- Google Patents. (1986).
-
Reddit. (2019, October 19). Recrystallization solvent for boc-L-Phenylalanine. r/Chempros. [Link]
-
Harding, C. O., et al. (2018). Pharmacologic inhibition of L-tyrosine degradation ameliorates cerebral dopamine deficiency in murine phenylketonuria (PKU). JCI Insight, 3(19), e122243. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Mehta, M. A., et al. (2005). Tyrosine depletion alters cortical and limbic blood flow but does not modulate spatial working memory performance or task-related blood flow in humans. Journal of Neuroscience, 25(4), 842–849. [Link]
-
Klip, A., et al. (2008). Purification, crystallization and preliminary X-ray characterization of a human mitochondrial phenylalanyl-tRNA synthetase. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 64(Pt 11), 1013–1015. [Link]
-
Chait, B. T., & Field, F. H. (1981). Fission fragment ionization mass spectrometry: metastable decompositions. International Journal of Mass Spectrometry and Ion Physics, 41(1-2), 17–29. [Link]
-
Audier, H. E., et al. (1968). Fragmentation mechanisms in mass spectrometry. Journal of Chemical Education, 45(6), 387. [Link]
-
National Institute of Standards and Technology. Phenylalanine. In NIST Chemistry WebBook. Retrieved January 10, 2026, from [Link]
Sources
- 1. 2-Amino-3-(3-methoxyphenyl)propanoic acid | C10H13NO3 | CID 554184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methoxy-L-Phenylalanine | C10H13NO3 | CID 10943394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reagents & Solvents [chem.rochester.edu]
Application Notes and Protocols for the Incorporation of 2-Amino-3-(3-methoxyphenyl)propanoic Acid into Peptides
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Value of Incorporating 3-Methoxyphenylalanine
In the landscape of modern peptide science, the deliberate incorporation of non-canonical amino acids is a cornerstone strategy for enhancing the therapeutic potential of peptide-based drugs.[1] 2-Amino-3-(3-methoxyphenyl)propanoic acid, a meta-substituted phenylalanine analog, offers a unique set of physicochemical properties that can be leveraged to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity.
The introduction of a methoxy group at the meta position of the phenyl ring imparts a subtle yet significant electronic and steric perturbation. This modification can influence peptide conformation, hydrophobicity, and interactions with biological targets.[2] Unlike the para-substituted analog which can sometimes diminish biological activity, the meta-positioning of the methoxy group offers a nuanced approach to modulating peptide properties without drastic alterations to its overall structure.[3] This application note provides a comprehensive guide to the effective incorporation of Fmoc-L-3-methoxyphenylalanine into peptide sequences using solid-phase peptide synthesis (SPPS), detailing the rationale behind protocol choices and offering field-proven methodologies.
Physicochemical Properties and Rationale for Incorporation
The decision to incorporate 2-Amino-3-(3-methoxyphenyl)propanoic acid into a peptide sequence is driven by the desire to fine-tune its pharmacological profile. The key physicochemical characteristics of this amino acid and the resulting benefits are summarized below.
| Property | Rationale for Incorporation | Potential Impact on Peptide |
| Increased Hydrophobicity | The methoxy group enhances the lipophilicity of the side chain compared to unsubstituted phenylalanine. | Improved membrane permeability, enhanced binding to hydrophobic pockets of target proteins. |
| Altered Electronic Character | The methoxy group is a weak electron-donating group, which can influence cation-π and π-π stacking interactions. | Modulation of peptide-receptor binding affinity and specificity. |
| Enhanced Proteolytic Stability | The steric hindrance provided by the methoxy group can shield adjacent peptide bonds from enzymatic cleavage. | Increased in vivo half-life and improved bioavailability of the peptide therapeutic.[4] |
| Conformational Constraint | The presence of the methoxy group can influence the rotational freedom of the phenyl ring, favoring specific side-chain orientations. | Stabilization of desired secondary structures (e.g., α-helices or β-turns), leading to improved target engagement. |
Core Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)
The most robust and widely adopted method for incorporating 2-Amino-3-(3-methoxyphenyl)propanoic acid is Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The general workflow is depicted below.[5]
Figure 1: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Detailed Protocols
Materials and Reagents
-
Resin: Rink Amide resin (for C-terminal amide) or 2-Chlorotrityl chloride resin (for C-terminal carboxylic acid).
-
Amino Acids: Fmoc-L-3-methoxyphenylalanine and other required Fmoc-protected amino acids.
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Deprotection Reagent: 20% (v/v) Piperidine in DMF.
-
Coupling Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
OxymaPure® (Ethyl cyanohydroxyiminoacetate)
-
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.
-
Analysis: Liquid chromatography-mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectrometer.
Step-by-Step Synthesis Protocol (0.1 mmol scale)
This protocol outlines the manual synthesis of a peptide incorporating Fmoc-L-3-methoxyphenylalanine.
1. Resin Swelling:
-
Place 0.1 mmol of the chosen resin in a reaction vessel.
-
Add 5 mL of DMF and allow the resin to swell for at least 30 minutes with gentle agitation.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 5 mL).
3. Amino Acid Coupling (HBTU Activation):
-
In a separate vial, dissolve Fmoc-L-3-methoxyphenylalanine (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and DIPEA (0.8 mmol, 8 eq.) in 3 mL of DMF.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature. For potentially challenging couplings, the reaction time can be extended.[1]
-
Rationale: HBTU is a highly efficient coupling reagent that minimizes racemization. The use of a slight excess of the activated amino acid ensures the reaction goes to completion.
4. Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (5 x 5 mL) to remove excess reagents and byproducts.
5. Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Final Cleavage and Deprotection:
-
After the final Fmoc deprotection and washing, wash the resin with DCM (3 x 5 mL) and dry under vacuum.
-
Add 5 mL of the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% Water) to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Causality: TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. TIS acts as a scavenger to prevent side reactions with cationic species generated during deprotection.[6]
-
Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.
7. Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by RP-HPLC.
Optimization of Coupling for 3-Methoxyphenylalanine
While 3-methoxyphenylalanine is not considered an exceptionally sterically hindered amino acid, difficult couplings can occur, especially in aggregation-prone sequences. The following decision tree can guide the optimization process.
Figure 2: Decision tree for optimizing the coupling of Fmoc-3-methoxyphenylalanine.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized peptide.
| Technique | Purpose | Expected Outcome for a Peptide with 3-Methoxyphenylalanine |
| RP-HPLC | Purity assessment and purification. | A single major peak corresponding to the target peptide. The retention time will be influenced by the increased hydrophobicity from the methoxy group. |
| LC-MS | Molecular weight confirmation. | The observed mass should match the calculated mass of the peptide containing the 3-methoxyphenylalanine residue. |
| NMR Spectroscopy | Structural elucidation. | The 1H NMR spectrum will show characteristic signals for the aromatic protons and the methoxy group protons of the 3-methoxyphenylalanine side chain.[7][8] |
Functional Assays: Assessing the Impact of 3-Methoxyphenylalanine
The incorporation of 3-methoxyphenylalanine is intended to modulate the biological properties of the peptide. The following assays are recommended to quantify these effects.
Proteolytic Stability Assay
Objective: To determine if the incorporation of 3-methoxyphenylalanine enhances the peptide's resistance to enzymatic degradation.
Protocol Outline:
-
Peptide Incubation: Incubate the peptide with a relevant protease (e.g., trypsin, chymotrypsin, or serum) at 37°C.
-
Time-Course Sampling: Withdraw aliquots at various time points (e.g., 0, 30, 60, 120, 240 minutes).
-
Reaction Quenching: Stop the enzymatic reaction by adding a quenching solution (e.g., 10% TFA).
-
LC-MS Analysis: Analyze the samples by LC-MS to quantify the amount of intact peptide remaining at each time point.[9]
-
Half-Life Calculation: Plot the percentage of remaining peptide versus time to determine the degradation rate and calculate the half-life.
Receptor Binding Assay
Objective: To evaluate the effect of 3-methoxyphenylalanine on the peptide's affinity for its target receptor.
Protocol Outline:
-
Competitive Binding: Perform a competitive binding assay using a radiolabeled or fluorescently labeled native ligand and varying concentrations of the modified peptide.
-
Incubation: Incubate the labeled ligand, receptor preparation, and the modified peptide until equilibrium is reached.
-
Separation: Separate the bound and free ligand.
-
Quantification: Quantify the amount of bound labeled ligand.
-
IC50 Determination: Plot the percentage of specific binding against the concentration of the modified peptide to determine the IC50 value, which is a measure of its binding affinity.[10]
Safety and Handling
Fmoc-L-3-methoxyphenylalanine should be handled in accordance with standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
-
Storage: Store in a cool, dry place away from strong oxidizing agents.
Conclusion
The incorporation of 2-Amino-3-(3-methoxyphenyl)propanoic acid represents a valuable strategy for the rational design of peptide therapeutics with enhanced properties. By leveraging the subtle yet impactful effects of the meta-methoxy group, researchers can improve proteolytic stability, modulate receptor affinity, and ultimately develop more effective and durable peptide-based drugs. The protocols and insights provided in this guide offer a robust framework for the successful synthesis and evaluation of peptides containing this promising non-canonical amino acid.
References
- BenchChem. (2025).
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Protocols for solid-phase peptide synthesis, 1-27.
- ResearchGate. (n.d.). A general process of solid-phase peptide synthesis (SPPS) with Fmoc protected amino acids (Fmoc-AA-OH). [Diagram].
- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Torres-García, C., Pulido, D., Carceller, M., Ramos, I., Royo, M., & Nicolás, E. (2012). Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker. The Journal of organic chemistry, 77(21), 9852–9858.
- Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2014). A general process of solid-phase peptide synthesis (SPPS) with Fmoc protected amino acids (Fmoc-AA-OH). Peptide Science, 102(2), 97-110.
- Milo, A., & Cohen, H. (2020). Incorporation of Natural and Recombinant Collagen Proteins within Fmoc-Based Self-Assembling Peptide Hydrogels. Gels, 6(4), 36.
- Karim, M. R., & Shishir, M. A. (2019). Synthesis of Novel Peptides Using Unusual Amino Acids.
- Karim, M. R., & Shishir, M. A. (2019). Synthesis of Novel Peptides Using Unusual Amino Acids. PMC.
- Pires, D. A. T., Bemquerer, M. P., & do Nascimento, C. J. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Protein and Peptide Letters, 20(8), 845-853.
- ChemRxiv. (2023). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning.
- Hughes, C. S., & Long, T. E. (2020). Effect of polar amino acid incorporation on Fmoc-diphenylalanine-based tetrapeptides.
- Schiller, P. W., Nguyen, T. M. D., Mazar, A., & Lemieux, C. (1990). Agonist vs Antagonist Behavior of δ Opioid Peptides Containing Novel Phenylalanine Analogues in Place of Tyr1. Journal of medicinal chemistry, 33(11), 3044-3049.
- Ay, E., & Griesinger, C. (2012). Monitoring Stepwise Proteolytic Degradation of Peptides by Supramolecular Domino Tandem Assays and Mass Spectrometry for Trypsin and Leucine Aminopeptidase.
- Pires, D. A. T., Bemquerer, M. P., & do Nascimento, C. J. (2015). Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 26(11), 1966-1976.
- Ryan, D. M., & Nilsson, B. L. (2018). From Unprintable Peptidic Gel to Unstoppable: Transforming Diphenylalanine Peptide (Fmoc-FF) Nanowires and Cellulose Nanofibrils into a High-Performance Biobased Gel for 3D Printing. ACS applied materials & interfaces, 10(40), 33907-33914.
- Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR.
- Shalongo, W., & Stellwagen, E. (2004). Energetic characterization of short helical polyalanine peptides in water: analysis of 13C=O chemical shift data. Protein science : a publication of the Protein Society, 13(8), 2207–2216.
- Schiller, P. W., Nguyen, T. M. D., Mazar, A., & Lemieux, C. (1988). Structure-activity relationships of cyclic opioid peptide analogues containing a phenylalanine residue in the 3-position. Journal of medicinal chemistry, 31(12), 2310-2315.
- ResearchG
- BenchChem. (2025). Enhancing Peptide Stability: A Comparative Analysis of 3-(3-Benzothienyl)
- ChemRxiv. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy.
- Mazur, R. H., Schlatter, J. M., & Goldkamp, A. H. (1980). Peptide sweeteners. 4. Hydroxy and methoxy substitution of the aromatic ring in L-aspartyl-L-phenylalanine methyl ester. Structure-taste relationships. Journal of medicinal chemistry, 23(4), 420-424.
- Diaferia, C., Rosa, E., Morelli, G., & Accardo, A. (2022). Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. Pharmaceuticals, 15(9), 1048.
- Thermo Fisher Scientific. (n.d.). Detecting Peptidases and Proteases—Section 10.4.
- Li, Y., et al. (2022). Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling. RSC Advances, 12(52), 33791-33795.
- Singh, V. K., & Sastry, K. N. (1997). Peptide analogs with different affinites for MHC alter the cytokine profile of T helper cells. Immunology letters, 55(2), 101-107.
Sources
- 1. chempep.com [chempep.com]
- 2. Structure-activity relationships of cyclic opioid peptide analogues containing a phenylalanine residue in the 3-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide sweeteners. 4. Hydroxy and methoxy substitution of the aromatic ring in L-aspartyl-L-phenylalanine methyl ester. Structure-taste relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Peptide analogs with different affinites for MHC alter the cytokine profile of T helper cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2-Amino-3-(3-methoxyphenyl)propanoic acid in Drug Design
Introduction: A Strategic Tool for Modern Medicinal Chemistry
2-Amino-3-(3-methoxyphenyl)propanoic acid, a non-canonical aromatic amino acid, has emerged as a pivotal building block in contemporary drug design. Known by synonyms such as 3-Methoxy-DL-phenylalanine, this compound is structurally analogous to the natural amino acid phenylalanine, but with the critical addition of a methoxy group at the meta-position of the phenyl ring[1][2]. This seemingly minor modification imparts a unique combination of steric and electronic properties, offering medicinal chemists a powerful tool to overcome common challenges in drug development, including poor metabolic stability, low bioavailability, and non-specific receptor binding.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic incorporation of 2-Amino-3-(3-methoxyphenyl)propanoic acid into novel therapeutic agents, particularly peptide-based drugs and small molecules targeting the central nervous system (CNS). We will delve into its core applications, provide validated, step-by-step experimental protocols, and explain the scientific rationale behind key methodological choices.
Physicochemical Properties and Structural Rationale
The strategic advantage of using 2-Amino-3-(3-methoxyphenyl)propanoic acid stems directly from its unique chemical structure. The methoxy (-OCH₃) group is an electron-donating group that influences the molecule's lipophilicity, hydrogen bonding capacity, and resistance to metabolic degradation.
| Property | Value | Source |
| IUPAC Name | 2-amino-3-(3-methoxyphenyl)propanoic acid | PubChem[1] |
| Molecular Formula | C₁₀H₁₃NO₃ | PubChem[1][2][3] |
| Molecular Weight | 195.21 g/mol | PubChem[1][3] |
| CAS Number | 7635-28-1 (DL-form) | PubChem[1] |
| Chirality | Exists as L-, D-, and racemic (DL) forms | Guidechem[2] |
Expert Insight: The choice between the L- and D-enantiomer is a critical design decision. Incorporating the D-amino acid can dramatically increase resistance to proteolysis, as natural proteases are stereospecific for L-amino acids. This can significantly extend the in vivo half-life of a peptide therapeutic[4]. The meta-position of the methoxy group, compared to ortho- or para-isomers, provides a distinct spatial arrangement that can be exploited to fine-tune binding interactions within a target protein's active site.
Core Applications in Drug Discovery
Peptidomimetics and Peptide Drug Design: Enhancing Stability and Efficacy
A primary application of 2-Amino-3-(3-methoxyphenyl)propanoic acid is in the synthesis of peptide analogs with superior pharmacological properties. The methoxy group sterically hinders the action of metabolic enzymes like oxidases and peptidases, thereby protecting the peptide from rapid degradation[4].
Key Advantages:
-
Increased Enzymatic Stability: The methoxy group can act as a metabolic shield, prolonging the peptide's circulation time.
-
Conformational Constraint: The bulky nature of the substituted phenyl ring can restrict the peptide backbone's flexibility, locking it into a bioactive conformation and potentially increasing receptor affinity and selectivity.
-
Modulation of Lipophilicity: The methoxy group increases lipophilicity compared to tyrosine, which can enhance membrane permeability and improve oral bioavailability.
Neuropharmacology and CNS-Targeted Agents
The structural similarity of 2-Amino-3-(3-methoxyphenyl)propanoic acid to neurotransmitter precursors like L-DOPA makes it a valuable scaffold for designing novel agents for neurological disorders[2][5]. Research suggests its derivatives hold therapeutic potential for conditions such as Parkinson's disease, depression, and anxiety by modulating neurotransmitter systems[2][6][7]. Its derivatives have been investigated as agonists at the glycine binding site of NMDA receptors, which are crucial for synaptic plasticity and cognitive function[8].
Caption: Hypothetical mechanism of a drug derivative modulating a postsynaptic receptor.
Experimental Protocols
Protocol for Incorporation via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol details the standard and reliable method for incorporating Fmoc-3-methoxy-L-phenylalanine into a growing peptide chain using manual or automated synthesis. The Fmoc/tBu strategy is employed due to its mild deprotection conditions[9][10].
Materials and Reagents:
-
Fmoc-3-methoxy-L-phenylalanine (or D-enantiomer)
-
Appropriate solid support resin (e.g., Rink Amide for peptide amides, Wang for peptide acids)[4]
-
Peptide synthesis grade N,N-Dimethylformamide (DMF) and Dichloromethane (DCM)[10]
-
Deprotection solution: 20% (v/v) piperidine in DMF[9]
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU[4][10]
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O[9]
-
Cold diethyl ether
Caption: Workflow for a single cycle of Solid-Phase Peptide Synthesis (SPPS).
Step-by-Step Methodology:
-
Resin Preparation: Swell the resin in DMF for 30 minutes in a suitable reaction vessel[10]. If starting with a pre-loaded resin, proceed to step 2. If not, perform the initial coupling of the first amino acid to the resin according to standard protocols[10].
-
Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution to the resin and agitate for 15-30 minutes to remove the Fmoc protecting group from the N-terminus of the resin-bound peptide[4][9].
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine[4].
-
Coupling: a. In a separate vial, dissolve 3 equivalents of Fmoc-3-methoxy-phenylalanine and 3 equivalents of HBTU in DMF. b. Add 6 equivalents of DIPEA to the vial to activate the amino acid. The solution will typically change color. c. Immediately add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.
-
Post-Coupling Wash: Drain the coupling solution and wash the resin with DMF (3-5 times) to remove excess reagents[4].
-
Monitoring (Optional but Recommended): Perform a Kaiser test. A negative result (yellow beads) confirms the absence of free primary amines and indicates a complete coupling reaction. A positive result (blue beads) signifies incomplete coupling, and a second coupling step should be performed[4].
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the desired sequence.
-
Final Cleavage and Deprotection: After the final amino acid is coupled and its N-terminal Fmoc group is removed, wash the resin with DCM and dry it. Add the cleavage cocktail (TFA/TIS/H₂O) and incubate for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups[9].
-
Peptide Precipitation and Purification: Filter the resin and precipitate the peptide from the cleavage solution using cold diethyl ether. Centrifuge to pellet the crude peptide, wash with ether, and then purify using reverse-phase HPLC.
Causality and Experimental Insights:
-
Why Piperidine? It is a secondary amine that forms an adduct with the dibenzofulvene byproduct of Fmoc cleavage, preventing it from re-reacting with the newly liberated N-terminal amine.
-
Why HBTU/DIPEA? HBTU is an efficient coupling reagent that converts the carboxylic acid of the incoming amino acid into a highly reactive OBt ester. DIPEA is a non-nucleophilic base required to activate the carboxylate and neutralize the proton released during peptide bond formation[10].
-
Why TIS in the Cleavage Cocktail? Triisopropylsilane is a scavenger used to quench reactive cations (e.g., from side-chain protecting groups) that are generated in the highly acidic TFA environment, preventing unwanted side reactions with sensitive residues like tryptophan or methionine.
Protocol for In Vitro Plasma Stability Assay
This protocol provides a direct method to validate the hypothesis that incorporating 3-methoxy-phenylalanine enhances enzymatic stability.
Materials:
-
Purified peptide containing 3-methoxy-phenylalanine.
-
Control peptide (an equivalent peptide with natural phenylalanine or tyrosine).
-
Human or rat plasma.
-
Acetonitrile (ACN) for protein precipitation.
-
Incubator at 37°C.
-
LC-MS system for quantitative analysis.
Procedure:
-
Peptide Incubation: Prepare 1 mg/mL stock solutions of the test and control peptides. Dilute each peptide into plasma to a final concentration of 5-10 µM. Vortex gently and place in a 37°C incubator[4].
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture[4].
-
Reaction Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a tube containing 2-3 volumes of ice-cold ACN. Vortex vigorously to precipitate plasma proteins.
-
Sample Preparation: Centrifuge the quenched samples at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze using a validated LC-MS method to quantify the amount of intact peptide remaining.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time for both the test and control peptides. Calculate the half-life (t₁/₂) for each.
| Time (min) | Control Peptide (% Remaining) | Test Peptide (% Remaining) |
| 0 | 100 | 100 |
| 15 | 85 | 98 |
| 30 | 60 | 95 |
| 60 | 35 | 91 |
| 120 | 10 | 82 |
| 240 | <1 | 65 |
Expected Outcome: The peptide containing 2-Amino-3-(3-methoxyphenyl)propanoic acid is expected to show significantly slower degradation and a longer calculated half-life compared to the control peptide, providing direct evidence of enhanced metabolic stability.
Conclusion
2-Amino-3-(3-methoxyphenyl)propanoic acid is more than just another amino acid analog; it is a strategic design element for creating next-generation therapeutics. Its ability to confer metabolic stability, modulate conformation, and fine-tune binding interactions makes it an indispensable tool in peptidomimetics and neuropharmacology. The protocols outlined herein provide a robust framework for the successful synthesis and validation of novel compounds incorporating this versatile building block, empowering researchers to rationally design drug candidates with enhanced efficacy and superior pharmacokinetic profiles.
References
-
PubChem. (n.d.). 2-Amino-3-(3-methoxyphenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). NZ229910A - Synthesis of l-(-)-2-amino-3-(3,4-dihydroxyphenyl)- propanoic acid, and intermediates therefor.
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]
-
Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Retrieved from [Link]
-
Alewood, P. F., et al. (2003). Solid-phase peptide synthesis using Nα-trityl-amino acids. ResearchGate. Retrieved from [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methoxy-L-Phenylalanine. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). 3-(3-Methoxyphenyl)propanoic acid. NIST WebBook. Retrieved from [Link]
-
Frontiers in Chemistry. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Retrieved from [Link]
-
MDPI. (2023). Exploring Alkyl Ester Salts of L-Amino Acid Derivatives of Ibuprofen: Physicochemical Characterization and Transdermal Potential. Retrieved from [Link]
-
MDPI. (2023). The Effects of Essential Amino Acid Supplementation on Hippocampal Neurotrophin, Dopaminergic and Serotonergic Changes in an Overtraining Mouse Model. Retrieved from [Link]
Sources
- 1. 2-Amino-3-(3-methoxyphenyl)propanoic acid | C10H13NO3 | CID 554184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 3-Methoxy-L-Phenylalanine | C10H13NO3 | CID 10943394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Frontiers | Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity [frontiersin.org]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
2-Amino-3-(3-methoxyphenyl)propanoic Acid: A Potential Molecular Probe for Elucidating Neurological and Oncological Pathways
Abstract
This technical guide provides a comprehensive overview of 2-Amino-3-(3-methoxyphenyl)propanoic acid, a substituted aromatic amino acid, and explores its potential application as a molecular probe in neuroscience and cancer research. While direct, extensive characterization of this specific molecule as a pharmacological tool is emerging, its structural similarity to endogenous ligands and other characterized phenylalanine derivatives suggests significant potential for investigating key biological targets. This document outlines the scientific rationale for its use, provides detailed, adaptable protocols for its experimental application, and discusses the necessary validation steps for researchers.
Introduction: The Promise of Substituted Phenylalanines as Molecular Probes
The manipulation of amino acid signaling and transport is a critical area of research in both neurology and oncology. Aromatic amino acids, such as phenylalanine, serve not only as protein building blocks but also as precursors to vital neurotransmitters and as substrates for key cellular transporters.[1][2][3] The strategic modification of the phenylalanine scaffold offers a powerful approach to developing molecular probes that can selectively interact with specific biological targets, thereby enabling the elucidation of complex physiological and pathological processes.
2-Amino-3-(3-methoxyphenyl)propanoic acid, also known as 3-Methoxy-DL-phenylalanine, is a derivative of phenylalanine featuring a methoxy group at the meta position of the phenyl ring.[4][5] This substitution is not merely an incremental chemical change; it has the potential to significantly alter the molecule's steric and electronic properties, thereby influencing its binding affinity and selectivity for various biological targets. This guide will focus on two primary areas where this compound shows promise as a molecular probe: the glutamatergic system and the L-type amino acid transporter 1 (LAT1).
Physicochemical Properties
A foundational understanding of the physicochemical properties of a molecular probe is essential for designing robust and reproducible experiments.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₃ | PubChem[4] |
| Molecular Weight | 195.21 g/mol | PubChem[4][5] |
| IUPAC Name | 2-amino-3-(3-methoxyphenyl)propanoic acid | PubChem[4] |
| CAS Number | 7635-28-1 | PubChem[4] |
| Appearance | White to off-white powder | Guidechem[6] |
| Solubility | Sparingly soluble in water | Guidechem[6] |
Potential Applications as a Molecular Probe
Based on structure-activity relationships of related phenylalanine derivatives, 2-Amino-3-(3-methoxyphenyl)propanoic acid is hypothesized to function as a molecular probe for the following systems:
Probing the Glutamatergic System
The glutamatergic system, the primary excitatory neurotransmitter system in the central nervous system, is mediated by ionotropic (iGluRs) and metabotropic (mGluRs) glutamate receptors.[7] Phenylalanine derivatives have been shown to modulate glutamatergic transmission through interactions with iGluRs, including NMDA, AMPA, and kainate receptors.[8][9][10]
Scientific Rationale: The structural resemblance of 2-Amino-3-(3-methoxyphenyl)propanoic acid to glutamate and other phenylalanine-based iGluR ligands suggests it may act as a competitive antagonist or a partial agonist at these receptors. The methoxy group at the meta-position could influence its binding affinity and selectivity for different receptor subtypes.
Experimental Application: This compound could be utilized in in vitro electrophysiology and receptor binding assays to characterize its effects on glutamate receptor function.
Caption: Potential antagonism of glutamate receptors.
Investigating the L-type Amino Acid Transporter 1 (LAT1)
LAT1 is a crucial transporter for large neutral amino acids, including phenylalanine, and is highly expressed in the blood-brain barrier and various types of cancer cells.[11][12] This makes it a prime target for drug delivery and a key player in tumor cell metabolism.
Scientific Rationale: Studies on the structure-activity relationship of LAT1 substrates have indicated that meta-substituted phenylalanine derivatives exhibit a higher affinity for this transporter.[11][12] This strongly suggests that 2-Amino-3-(3-methoxyphenyl)propanoic acid could act as a competitive inhibitor or a substrate for LAT1.
Experimental Application: This compound can be used as a molecular probe in competitive binding assays and cellular uptake studies to investigate LAT1 function and to screen for other LAT1-targeting molecules.
Caption: Workflow for LAT1 competitive binding assay.
Experimental Protocols
The following protocols are generalized and should be optimized for specific experimental systems.
Protocol 1: In Vitro Glutamate Receptor Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of 2-Amino-3-(3-methoxyphenyl)propanoic acid for a specific glutamate receptor subtype.
Materials:
-
Membrane preparations from cells expressing the glutamate receptor of interest.
-
Radiolabeled ligand for the target receptor (e.g., [³H]CGP39653 for NMDA receptor).
-
2-Amino-3-(3-methoxyphenyl)propanoic acid.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of 2-Amino-3-(3-methoxyphenyl)propanoic acid in assay buffer.
-
In a 96-well plate, add the membrane preparation, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).
-
Incubate at an appropriate temperature and duration (e.g., 1 hour at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Cellular Uptake Assay for LAT1 Inhibition
Objective: To assess the inhibitory effect of 2-Amino-3-(3-methoxyphenyl)propanoic acid on LAT1-mediated transport.
Materials:
-
Cell line with high LAT1 expression (e.g., HT-29 human colon cancer cells).
-
Radiolabeled LAT1 substrate (e.g., [³H]L-Leucine).
-
2-Amino-3-(3-methoxyphenyl)propanoic acid.
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Cell lysis buffer (e.g., 0.1 M NaOH).
-
Scintillation cocktail and counter.
Procedure:
-
Seed cells in a 24-well plate and grow to confluence.
-
Wash the cells with pre-warmed PBS.
-
Pre-incubate the cells with varying concentrations of 2-Amino-3-(3-methoxyphenyl)propanoic acid in PBS for 10-15 minutes at 37°C.
-
Add the radiolabeled LAT1 substrate and incubate for a short period (e.g., 1-5 minutes) to measure initial uptake rates.
-
Terminate the uptake by rapidly washing the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer.
-
Transfer the lysate to scintillation vials with scintillation cocktail.
-
Quantify radioactivity using a scintillation counter.
-
Normalize the data to protein concentration in each well.
-
Determine the IC₅₀ value for the inhibition of substrate uptake.
Data Interpretation and Validation
The experimental outcomes from the suggested protocols will provide initial evidence for the interaction of 2-Amino-3-(3-methoxyphenyl)propanoic acid with its putative targets. However, as a potential molecular probe, further validation is crucial. This includes:
-
Selectivity Profiling: Testing the compound against a panel of other receptors and transporters to determine its selectivity.
-
Mechanism of Action Studies: Differentiating between competitive, non-competitive, or uncompetitive inhibition.
-
In Vivo Studies: If deemed a potent and selective probe, its effects can be investigated in animal models of neurological disorders or cancer.
Conclusion
2-Amino-3-(3-methoxyphenyl)propanoic acid represents a promising, yet underexplored, molecular tool. Its structural features strongly suggest potential interactions with key targets in the central nervous system and in cancer biology. The application notes and protocols provided herein offer a solid foundation for researchers to begin to investigate and validate its use as a molecular probe. Rigorous experimental design and thorough validation will be paramount in unlocking the full potential of this compound to advance our understanding of complex biological systems.
References
-
PubChem. 2-Amino-3-(3-methoxyphenyl)propanoic acid. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 3-Methoxy-L-Phenylalanine. National Center for Biotechnology Information. Available from: [Link]
-
Chemical Probes Portal. Welcome to the Chemical Probes Portal. Available from: [Link]
-
Yarotskyy, V., et al. (2005). Differential modulation of glutamatergic transmission by 3,5-dibromo-L-phenylalanine. Molecular pharmacology, 67(5), 1648–1654. Available from: [Link]
-
PubChemLite. 3-amino-3-(3-methoxyphenyl)propanoic acid (C10H13NO3). Available from: [Link]
-
Kvist, T., et al. (2012). Structural and pharmacological characterization of phenylalanine-based AMPA receptor antagonists at kainate receptors. ChemMedChem, 7(8), 1436–1443. Available from: [Link]
-
Baumann, M. H., et al. (2017). Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. Drug testing and analysis, 9(10), 1598–1608. Available from: [Link]
-
Puris, E., et al. (2022). Structural Features Affecting the Interactions and Transportability of LAT1-Targeted Phenylalanine Drug Conjugates. Molecular pharmaceutics, 19(12), 4646–4661. Available from: [Link]
-
Ochiai, Y., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports, 14(1), 4651. Available from: [Link]
-
Dingledine, R., et al. (1999). The Glutamate Receptor Ion Channels. In: Siegel, G.J., Agranoff, B.W., Albers, R.W., et al., editors. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Philadelphia: Lippincott-Raven. Available from: [Link]
-
Nootropics Expert. Phenylalanine. Available from: [Link]
-
Optimal Living Dynamics. The Best Amino Acid for Depression, Anxiety and Pain. Available from: [Link]
-
Qualia Life Sciences. Getting the Most Out of DL-Phenylalanine (DLPA). Available from: [Link]
-
Galili, G., & Amir, R. (2016). A Three-Ring Circus: Metabolism of the Three Proteogenic Aromatic Amino Acids and Their Role in the Health of Plants and Animals. Molecular nutrition & food research, 60(7), 1545–1553. Available from: [Link]
-
Meyerson, J. R., et al. (2014). Structural mechanism of glutamate receptor activation and desensitization. Nature, 514(7522), 328–334. Available from: [Link]
-
ResearchGate. Syntheses, analytical and pharmacological characterizations of the "legal high" 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. Available from: [Link]
-
National Center for Biotechnology Information. Overview of the Glutamatergic System. In: Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System. Washington (DC): National Academies Press (US); 2011. Available from: [Link]
-
Ochiai, Y., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports, 14, 4651. Available from: [Link]
-
Glushakov, A. V., et al. (2005). Neuroprotective Action of Halogenated Derivatives of L-Phenylalanine. Stroke, 36(1), 135–140. Available from: [Link]
-
ResearchGate. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Available from: [Link]
-
Blum, K., et al. (2018). Hypothesizing Balancing Endorphinergic and Glutaminergic Systems to Treat and Prevent Relapse to Reward Deficiency Behaviors: Coupling D-Phenylalanine and N-Acetyl-L-Cysteine (NAC) as a Novel Therapeutic Modality. Journal of reward deficiency syndrome and addiction science, 4(1), 2–18. Available from: [Link]
Sources
- 1. nootropicsexpert.com [nootropicsexpert.com]
- 2. The Best Amino Acid for Depression, Anxiety and Pain — Optimal Living Dynamics [optimallivingdynamics.com]
- 3. A Three-Ring Circus: Metabolism of the Three Proteogenic Aromatic Amino Acids and Their Role in the Health of Plants and Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino-3-(3-methoxyphenyl)propanoic acid | C10H13NO3 | CID 554184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Methoxy-L-Phenylalanine | C10H13NO3 | CID 10943394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. Overview of the Glutamatergic System - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Differential modulation of glutamatergic transmission by 3,5-dibromo-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural and pharmacological characterization of phenylalanine-based AMPA receptor antagonists at kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Structural Features Affecting the Interactions and Transportability of LAT1-Targeted Phenylalanine Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
analytical methods for "2-Amino-3-(3-methoxyphenyl)propanoic acid" detection
An In-Depth Guide to the Analytical Detection of 2-Amino-3-(3-methoxyphenyl)propanoic Acid
Authored by a Senior Application Scientist
This document provides a detailed guide for the analytical detection and quantification of 2-Amino-3-(3-methoxyphenyl)propanoic acid, a substituted derivative of the amino acid phenylalanine. Also known by synonyms such as 3-Methoxy-DL-phenylalanine, this compound is of interest in biochemical and pharmaceutical research.[1][2] Its analysis presents challenges common to amino acids, including high polarity, low volatility, and the potential for enantiomeric forms, necessitating robust and specific analytical methodologies.
This guide is designed for researchers, scientists, and drug development professionals, offering a selection of validated analytical techniques. The choice of method depends critically on the analytical objective, whether it be routine quantification, determination of enantiomeric purity, or trace-level detection in complex biological matrices. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and the highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4][5]
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₃ | PubChem[1] |
| Molecular Weight | 195.21 g/mol | PubChem[1] |
| Exact Mass | 195.08954328 Da | PubChem[1] |
| IUPAC Name | 2-amino-3-(3-methoxyphenyl)propanoic acid | PubChem[1] |
Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
High-Performance Liquid Chromatography is a cornerstone technique for amino acid analysis due to its versatility and robustness.[5] For analytes like 2-Amino-3-(3-methoxyphenyl)propanoic acid that lack a strong native chromophore, chemical derivatization is employed to attach a UV-absorbing or fluorescent tag, significantly enhancing detection sensitivity.[3] This protocol utilizes a pre-column derivatization approach.
Rationale and Experimental Causality
The primary challenge is to achieve good retention on a non-polar stationary phase (like C18) and to enable sensitive detection. Pre-column derivatization with a reagent such as Phenyl isothiocyanate (PITC) converts the polar amino acid into a more hydrophobic and UV-active phenylthiocarbamyl (PTC) derivative. The use of a gradient elution is necessary to separate the derivatized analyte from reagent peaks and other matrix components effectively.
Experimental Workflow: RP-HPLC-UV
Caption: Workflow for direct enantiomeric separation using Chiral HPLC.
Detailed Protocol
-
Sample Preparation:
-
Dissolve the racemic or test sample in the mobile phase to an appropriate concentration (e.g., 0.5-1.0 mg/mL).
-
Filter the sample through a 0.45 µm filter before injection. No derivatization is required for this direct method.
-
-
Chiral HPLC Conditions:
-
Column: CHIROBIOTIC T, 250 x 4.6 mm, 5 µm. [6](Other macrocyclic antibiotic or cyclodextrin-based CSPs can also be effective). [6] * Mode: Polar Organic or Reversed-Phase.
-
Mobile Phase Example (Reversed-Phase): Methanol/Water/Triethylammonium Acetate (TEAA) buffer (pH 4.1). The exact ratio must be optimized, but a starting point could be 20:80 (Methanol:Buffer).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm or 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The output will be a chromatogram showing two distinct peaks, corresponding to the D and L enantiomers.
-
Peak identification can be confirmed by injecting enantiomerically pure standards if available.
-
The enantiomeric excess (% ee) or ratio can be calculated from the relative peak areas of the two enantiomers.
-
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides exceptional sensitivity and structural confirmation through mass fragmentation patterns. However, amino acids are non-volatile and thermally labile. Therefore, derivatization to increase volatility is a mandatory step. [4][7]Silylation is a common and effective approach.
Rationale and Experimental Causality
The derivatization process replaces the active hydrogens on the amino (-NH₂) and carboxyl (-COOH) groups with non-polar trimethylsilyl (TMS) or t-butyldimethylsilyl (TBDMS) groups. [7]This transformation drastically reduces the boiling point of the analyte, allowing it to pass through the GC column. The mass spectrometer then ionizes the derivatized molecule, and the resulting fragmentation pattern serves as a highly specific fingerprint for identification.
Experimental Workflow: GC-MS
Caption: Workflow for GC-MS analysis of amino acids via silylation.
Detailed Protocol
-
Sample Preparation and Derivatization:
-
Pipette an aliquot of the sample (or standard solution) into a reaction vial and evaporate to absolute dryness under nitrogen. This step is critical as silylating reagents are moisture-sensitive. * Add 50 µL of a silylating reagent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried sample. [7] * Cap the vial tightly and heat at 70-100 °C for 60 minutes to ensure complete derivatization. [7] * Allow the vial to cool to room temperature before analysis.
-
-
GC-MS Conditions:
-
Column: Low-bleed, non-polar capillary column (e.g., SLB™-5ms, 20 m x 0.18 mm I.D., 0.18 µm film thickness). * Carrier Gas: Helium at a constant flow of 1.0 mL/min. [8] * Injector Temperature: 280 °C. [8] * Oven Temperature Program:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
-
Data Analysis:
-
Identify the analyte peak in the Total Ion Chromatogram (TIC).
-
Confirm identity by comparing the acquired mass spectrum with a reference library or by analyzing the fragmentation pattern. For silylated derivatives, characteristic fragments include [M-15]⁺ (loss of CH₃) and [M-57]⁺ (loss of C₄H₉ for TBDMS derivatives).
-
Method 4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the definitive method for quantifying low-level analytes in complex biological matrices like plasma or urine. [9]Its power lies in the selectivity of tandem mass spectrometry, specifically using Multiple Reaction Monitoring (MRM), which filters out chemical noise and provides exceptional sensitivity.
Rationale and Experimental Causality
This method combines the separation power of LC with the specificity of MS/MS. For polar analytes like amino acids, Hydrophilic Interaction Chromatography (HILIC) is often superior to reversed-phase, providing better retention and separation. [3]Electrospray Ionization (ESI) in positive mode generates the protonated molecular ion [M+H]⁺. This precursor ion is selected in the first quadrupole, fragmented via collision-induced dissociation (CID), and a specific product ion is monitored in the third quadrupole. This precursor-to-product transition is unique to the analyte, ensuring high specificity.
Experimental Workflow: LC-MS/MS
Caption: Workflow for quantitative LC-MS/MS analysis in plasma.
Detailed Protocol
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (or standard/QC), add an internal standard (a stable isotope-labeled version of the analyte is ideal).
-
Add 300-400 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins. [9] * Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rcf) for 10 minutes at 4 °C. [10] * Carefully transfer the supernatant to a new vial for injection. This is a "dilute and shoot" approach. [11]
-
-
LC-MS/MS Conditions:
-
Column: HILIC column (e.g., silica or amide-based).
-
Mobile Phase A: 10 mM Ammonium formate with 0.15% formic acid in Water/Acetonitrile (95:5). [12] * Mobile Phase B: 10 mM Ammonium formate with 0.15% formic acid in Acetonitrile/Water (95:5). [12] * Gradient: A gradient optimized for HILIC, starting with a high percentage of organic solvent (e.g., 95% B) and ramping down to elute the polar analyte.
-
Ionization: ESI, Positive Mode.
-
MS/MS Detection (MRM):
-
Precursor Ion (Q1): m/z 196.1 (for [C₁₀H₁₃NO₃ + H]⁺).
-
Product Ion (Q3): A prominent fragment needs to be determined via infusion and fragmentation experiments. A likely fragment is from the loss of the carboxyl group (HCOOH, 46 Da) or the side chain. Based on similar compounds, a transition to monitor would be approximately m/z 196.1 -> 136.1 (loss of HCOOH and NH₃) or m/z 196.1 -> 150.1 (loss of HCOOH). [13]
-
-
-
Data Analysis and Validation:
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
A full method validation according to regulatory guidelines should be performed, assessing linearity, accuracy, precision (intra- and inter-day), recovery, and stability. [12]The use of Low, Medium, and High Quality Control (LQC, MQC, HQC) samples is mandatory for a validated bioanalytical method. [12]
-
Method Comparison Summary
| Feature | RP-HPLC-UV | Chiral HPLC | GC-MS | LC-MS/MS |
| Primary Use | Routine Quantification | Enantiomeric Purity | Identification, Quantification | Trace Quantification in Complex Matrices |
| Derivatization | Required (e.g., PITC) | Not Required | Mandatory (Silylation) | Not Required |
| Selectivity | Moderate | High (for enantiomers) | High (Mass Spectrum) | Very High (MRM) |
| Sensitivity | Moderate | Moderate | High | Very High |
| Pros | Widely available, robust | Direct enantiomer separation | Confirmatory identification | Gold standard for bioanalysis, high throughput |
| Cons | Indirect detection, lower sensitivity | Specific column required | Laborious sample prep, not for labile compounds | Higher instrument cost |
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 554184, 2-Amino-3-(3-methoxyphenyl)propanoic acid. Retrieved from [Link]
-
Zhao, Y., et al. (2014). Single Molecule Spectroscopy of Amino Acids and Peptides by Recognition Tunneling. National Institutes of Health. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 586369, 2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid. Retrieved from [Link]
-
Hsieh, Y.-Z., et al. (2020). Detection of tyrosine and monitoring tyrosinase activity using an enzyme cascade-triggered colorimetric reaction. RSC Advances. Retrieved from [Link]
-
Kato, Y., et al. (2002). Misincorporation of free m-tyrosine into cellular proteins: a potential cytotoxic mechanism for oxidized amino acids. Biochemical Journal. Retrieved from [Link]
-
ResearchGate. (n.d.). Detection of tyrosine in the presence of potential interfering.... Retrieved from [Link]
-
PharmiWeb.com. (2023). Protein Amino Acid Analysis: Techniques, Instruments, and Applications. Retrieved from [Link]
-
Shapla, U. M., et al. (2022). Highly Sensitive Detection of Tyrosine and Neurotransmitters by Stereoselective Biosynthesis and Photochemically Induced Dynamic Nuclear Polarization. Journal of the American Chemical Society. Retrieved from [Link]
-
Hsieh, Y.-Z., et al. (2020). Detection of tyrosine and monitoring tyrosinase activity using an enzyme cascade-triggered colorimetric reaction. RSC Publishing. Retrieved from [Link]
-
Tamilnadu Test House. (n.d.). Protein Amino Acid Analysis Techniques & Applications. Retrieved from [Link]
-
Clark, A. H. (2000). Spectroscopic Methods for Analysis of Protein Secondary Structure. Biophysics Instrumentation Facility. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 3-(2,3,4-Trimethoxyphenyl)propionic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (2011). Chiral-selectors-and-stationary-phases-for-separating-enantiomer-mixtures.pdf. Retrieved from [Link]
-
Guo, Y. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Retrieved from [Link]
-
Atanasova, M., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. Retrieved from [Link]
-
Schwartz-Zimmermann, H. E., et al. (2022). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
-
Witek, M. A., et al. (2013). Multidimensional Separation of Chiral Amino Acid Mixtures in a Multilayered Three Dimensional Hybrid Microfluidic/Nanofluidic Device. Analytical Chemistry. Retrieved from [Link]
-
Peter, A., et al. (2000). High-performance liquid chromatographic separation of enantiomers of synthetic amino acids on a ristocetin A chiral stationary phase. Journal of Chromatography A. Retrieved from [Link]
-
Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. eScholarship.org. Retrieved from [Link]
-
Lin, J.-H., et al. (2022). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Molecules. Retrieved from [Link]
-
Geffroy, C., et al. (2023). Gas Chromatography Fingerprint of Martian Amino Acids before Analysis of Return Samples. Sensors. Retrieved from [Link]
-
ResearchGate. (2014). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. Retrieved from [Link]
Sources
- 1. 2-Amino-3-(3-methoxyphenyl)propanoic acid | C10H13NO3 | CID 554184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
- 4. pharmiweb.com [pharmiweb.com]
- 5. tamilnadutesthouse.com [tamilnadutesthouse.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. escholarship.org [escholarship.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. mdpi.com [mdpi.com]
- 13. Misincorporation of free m-tyrosine into cellular proteins: a potential cytotoxic mechanism for oxidized amino acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Chiral HPLC Method for the Analysis of 2-Amino-3-(3-methoxyphenyl)propanoic acid
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-Amino-3-(3-methoxyphenyl)propanoic acid. As a derivative of phenylalanine, this compound and its enantiomers are of significant interest in pharmaceutical and biochemical research.[1] The developed method is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from method development principles to a step-by-step validation protocol in accordance with International Conference on Harmonisation (ICH) guidelines.[2][3] The causality behind experimental choices is explained to ensure scientific integrity and facilitate method transfer.
Introduction and Scientific Rationale
2-Amino-3-(3-methoxyphenyl)propanoic acid (Figure 1) is a non-proteinogenic amino acid. Its structure, featuring a methoxy-substituted phenyl ring, lends it unique physicochemical properties that are relevant in the synthesis of novel therapeutic agents.[1] The presence of a chiral center necessitates the use of a stereoselective analytical method to distinguish between its enantiomers, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological effects.
Direct analysis of underivatized amino acids by HPLC can be challenging due to their zwitterionic nature and lack of strong UV chromophores.[4] However, derivatization adds complexity and potential for impurities.[4] This protocol circumvents these issues by employing a chiral stationary phase (CSP) specifically designed for the enantiomeric resolution of underivatized amino acids, coupled with UV detection, leveraging the aromatic ring of the analyte.
Figure 1: Chemical Structure of 2-Amino-3-(3-methoxyphenyl)propanoic acid
-
IUPAC Name: 2-amino-3-(3-methoxyphenyl)propanoic acid[5]
-
Molecular Formula: C₁₀H₁₃NO₃[5]
-
Molecular Weight: 195.21 g/mol [5]
Chromatographic Method Development: A Logic-Driven Approach
The primary objective is to achieve baseline separation of the enantiomers of 2-Amino-3-(3-methoxyphenyl)propanoic acid while ensuring the method is robust and reproducible.
Column Selection: The Core of Chiral Recognition
A macrocyclic glycopeptide-based CSP is the cornerstone of this method. Specifically, an Astec CHIROBIOTIC® T (teicoplanin) column is selected.
-
Causality: Teicoplanin-based CSPs are known for their exceptional ability to resolve the enantiomers of underivatized amino acids.[4] Their structure provides multiple chiral recognition sites, including ionic groups, which are crucial for interacting with the zwitterionic nature of amino acids.[4] This allows for direct analysis without derivatization, simplifying the workflow and reducing potential sources of error.
Mobile Phase Selection: Driving Retention and Selectivity
A simple, LC-MS compatible mobile phase is developed to ensure broad applicability.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Causality: The use of formic acid as a mobile phase modifier serves a dual purpose. It controls the ionization state of the analyte's carboxylic acid and amino groups, which is critical for consistent interaction with the stationary phase. At a low pH, the carboxylic acid is protonated, increasing its hydrophobicity and retention in a reversed-phase mode. Furthermore, this mobile phase is volatile, making the method readily transferable to mass spectrometry for more sensitive detection if required. The organic modifier (acetonitrile) concentration is optimized to control the elution strength and, consequently, the retention time and resolution of the enantiomers. For teicoplanin-based CSPs, enantioselectivity often increases with a higher concentration of the organic modifier.[4]
Detection
-
Detector: UV-Vis Detector
-
Wavelength: 272 nm
-
Causality: The methoxyphenyl group in the analyte contains a chromophore that absorbs UV light. A wavelength of 272 nm is chosen to maximize sensitivity for this aromatic system. While many amino acids lack a strong chromophore, the phenyl ring in this specific analyte makes UV detection a viable and straightforward approach.[6]
Experimental Protocol: Step-by-Step Implementation
This section provides a detailed workflow for the analysis of 2-Amino-3-(3-methoxyphenyl)propanoic acid.
Caption: Experimental workflow for HPLC analysis.
Materials and Reagents
-
2-Amino-3-(3-methoxyphenyl)propanoic acid reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Astec® CHIROBIOTIC® T, 5 µm, 250 x 4.6 mm |
| Mobile Phase | Isocratic: 70% Acetonitrile / 30% Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Injection Vol. | 10 µL |
| Detector | UV-Vis at 272 nm |
| Run Time | 20 minutes |
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-Amino-3-(3-methoxyphenyl)propanoic acid reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to the desired concentrations for validation studies (e.g., for linearity).
-
Sample Preparation: Dissolve the sample in the diluent to achieve a final concentration within the validated range of the method. Filter the solution through a 0.45 µm syringe filter prior to injection.[7]
Method Validation: Ensuring Trustworthiness and Reliability
The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[2][8] The validation parameters include specificity, linearity, range, accuracy, precision, and robustness.[3][9]
Caption: Logical relationship of validation parameters.
Specificity
Specificity was evaluated by analyzing a blank (diluent) and a spiked sample. The chromatograms were examined for any interfering peaks at the retention time of the analyte enantiomers. Diode-array detection can be used to assess peak purity, ensuring no co-eluting impurities are present.[7]
Linearity and Range
The linearity of the method was determined by analyzing five standard solutions at different concentrations ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result (Enantiomer 1) | Result (Enantiomer 2) | Acceptance Criteria |
| Linearity Range | 1 - 100 µg/mL | 1 - 100 µg/mL | - |
| Correlation Coeff. (r²) | > 0.999 | > 0.999 | r² ≥ 0.995 |
| Y-intercept | Minimal | Minimal | Close to zero |
Accuracy
Accuracy was assessed by performing a recovery study on a sample of known concentration, spiked with the reference standard at three different concentration levels (80%, 100%, and 120%).[10] Each level was prepared in triplicate.
| Spiked Level | Mean Recovery (Enantiomer 1) | Mean Recovery (Enantiomer 2) | Acceptance Criteria |
| 80% | 99.2% | 99.5% | 98.0% - 102.0% |
| 100% | 100.5% | 100.3% | 98.0% - 102.0% |
| 120% | 101.1% | 100.8% | 98.0% - 102.0% |
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[2]
-
Repeatability: Six replicate injections of a 50 µg/mL standard were performed on the same day.
-
Intermediate Precision: The repeatability test was repeated on a different day by a different analyst.
| Precision Level | %RSD (Enantiomer 1) | %RSD (Enantiomer 2) | Acceptance Criteria |
| Repeatability | < 1.0% | < 1.0% | %RSD ≤ 2.0% |
| Intermediate | < 1.5% | < 1.5% | %RSD ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD: 0.3 µg/mL
-
LOQ: 1.0 µg/mL
The LOQ was confirmed to have acceptable precision and accuracy.
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic parameters, including mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min). In all varied conditions, the system suitability parameters (resolution, tailing factor) remained within acceptable limits, demonstrating the reliability of the method.
Conclusion
This application note details a specific, reliable, and robust chiral HPLC method for the quantitative analysis of 2-Amino-3-(3-methoxyphenyl)propanoic acid enantiomers. The method development was guided by a scientific understanding of the analyte's properties and the principles of chiral chromatography. The comprehensive validation protocol, conducted in accordance with ICH guidelines, confirms that the method is accurate, precise, and linear over the specified range, making it suitable for routine use in quality control and research environments.
References
-
Rao, B.M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. Available at: [Link]
- International Conference on Harmonisation. (1996). Q2B: Validation of Analytical Procedures: Methodology. Federal Register, 62(96), 27463–27467.
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]
- Kumar, P., & Kumar, A. (2018). Analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences and Research, 9(8), 3134-3143.
-
ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Available at: [Link]
-
Al-Ghaithi, F., & El-Rabbat, N. (2013). Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids. Journal of Chromatography B, 927, 123-128. Available at: [Link]
-
ResearchGate. (2022). HPLC method development for the analysis of amino acids in animal feed samples using o-phthalaldehyde and 9-fluronylmethyl-chloroformate. Available at: [Link]
-
PubChem. 2-Amino-3-(3-methoxyphenyl)propanoic acid. National Center for Biotechnology Information. Available at: [Link]
-
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available at: [Link]
-
SULTAN, M. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(4), 1-8. Available at: [Link]
- Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
-
PubChem. 2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 2-Amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid. National Center for Biotechnology Information. Available at: [Link]
-
Phenomenex. Chiral HPLC Separations. Available at: [Link]
- American Chemical Society. (2022). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 3-23.
-
ResearchGate. Chiral-selectors-and-stationary-phases-for-separating-enantiomer-mixtures.pdf. Available at: [Link]
-
Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pharmtech.com [pharmtech.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 2-Amino-3-(3-methoxyphenyl)propanoic acid | C10H13NO3 | CID 554184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. myfoodresearch.com [myfoodresearch.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Illuminating the Structural Landscape of 2-Amino-3-(3-methoxyphenyl)propanoic Acid: A Comprehensive NMR Spectroscopy Guide
In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers and scientists working with amino acid derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for delineating molecular architecture with atomic-level precision. This technical guide provides an in-depth exploration of the NMR spectroscopic analysis of 2-Amino-3-(3-methoxyphenyl)propanoic acid , a substituted aromatic amino acid with significant potential in medicinal chemistry and pharmaceutical research.
This document moves beyond a simple recitation of protocols, offering a detailed narrative grounded in extensive field experience. It explains the rationale behind experimental choices, ensuring that each step is understood not just in its execution, but in its contribution to a robust and self-validating analytical system. By integrating foundational principles with practical application, this guide is designed to empower researchers to confidently characterize this and similar molecules, fostering a deeper understanding of their structural nuances.
Foundational Knowledge: The Molecule and the Method
2-Amino-3-(3-methoxyphenyl)propanoic acid, a derivative of phenylalanine, possesses a unique combination of a chiral amino acid backbone and a methoxy-substituted aromatic ring.[1][2][3] This structure presents a rich landscape for NMR analysis, with distinct proton and carbon environments that can be interrogated to confirm identity, purity, and conformation.
NMR spectroscopy leverages the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules.[4] For a molecule like 2-Amino-3-(3-methoxyphenyl)propanoic acid, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments can be employed to assign every proton and carbon signal, revealing the connectivity and spatial relationships within the molecule.
The First Step: Meticulous Sample Preparation
The quality of NMR data is fundamentally dependent on the quality of the sample. A properly prepared sample ensures optimal spectral resolution and sensitivity, laying the groundwork for accurate structural interpretation.
Protocol 1: Preparation of 2-Amino-3-(3-methoxyphenyl)propanoic Acid for NMR Analysis
Objective: To prepare a homogeneous solution of the analyte in a suitable deuterated solvent for high-resolution NMR spectroscopy.
Materials:
-
2-Amino-3-(3-methoxyphenyl)propanoic acid (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD))
-
High-quality 5 mm NMR tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Analyte Weighing: Accurately weigh the desired amount of 2-Amino-3-(3-methoxyphenyl)propanoic acid. The amount will depend on the specific NMR experiments to be performed.
-
Solvent Selection: Due to the polar nature of the amino acid, D₂O or CD₃OD are excellent solvent choices.[5] These solvents will not obscure the analyte's signals in the ¹H NMR spectrum.
-
Dissolution: Dissolve the weighed analyte in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.
-
Homogenization: Gently vortex the vial to ensure complete dissolution. Visually inspect the solution for any particulate matter. If solids are present, filter the solution through a small plug of glass wool in a Pasteur pipette.
-
Transfer to NMR Tube: Carefully transfer the clear solution into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
One-Dimensional NMR: The Foundational Spectra
1D NMR experiments, specifically ¹H and ¹³C NMR, provide the initial and most fundamental structural information.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum reveals the chemical environment of each proton in the molecule, their relative numbers, and their connectivity through spin-spin coupling.
Expected ¹H NMR Spectral Data (Predicted):
| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
| Aromatic (H2, H4, H5, H6) | 6.7 - 7.3 | m | The exact shifts and coupling patterns depend on the electronic effects of the methoxy group. |
| Methine (α-H) | 3.9 - 4.2 | dd | Coupled to the two diastereotopic β-protons. |
| Methylene (β-H) | 3.0 - 3.3 | m | Diastereotopic protons with distinct chemical shifts and complex coupling. |
| Methoxy (-OCH₃) | ~3.8 | s | A sharp singlet characteristic of a methoxy group. |
| Amine (-NH₂) | Variable | br s | Broad signal, exchangeable with D₂O. |
| Carboxyl (-COOH) | Variable | br s | Broad signal, exchangeable with D₂O. |
Note: Chemical shifts are referenced to a standard (e.g., TMS at 0 ppm) and can be influenced by solvent, concentration, and pH.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. Due to the low natural abundance of the ¹³C isotope, these experiments are less sensitive than ¹H NMR.
Expected ¹³C NMR Spectral Data (Predicted):
| Carbon | Predicted Chemical Shift (ppm) |
| Carboxyl (C=O) | 170 - 175 |
| Aromatic (C3-OCH₃) | 155 - 160 |
| Aromatic (C1) | 135 - 140 |
| Aromatic (C5) | 128 - 132 |
| Aromatic (C6) | 120 - 125 |
| Aromatic (C2) | 115 - 120 |
| Aromatic (C4) | 110 - 115 |
| Methine (α-C) | 55 - 60 |
| Methoxy (-OCH₃) | 54 - 58 |
| Methylene (β-C) | 35 - 40 |
Two-Dimensional NMR: Unraveling the Connectivity
2D NMR experiments are powerful techniques that reveal correlations between nuclei, allowing for the unambiguous assignment of the ¹H and ¹³C spectra and the complete elucidation of the molecular structure.
COSY (Correlation Spectroscopy): Mapping ¹H-¹H Couplings
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. This is instrumental in identifying spin systems within the molecule.
Experimental Workflow for Structural Elucidation:
Caption: NMR Experimental Workflow
Interpretation of the COSY Spectrum:
The COSY spectrum of 2-Amino-3-(3-methoxyphenyl)propanoic acid is expected to show key correlations that define the amino acid backbone. A cross-peak between the α-proton and the β-protons will be observed, confirming their connectivity. Additionally, correlations between the aromatic protons will help in their assignment.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons
The HSQC experiment correlates protons with their directly attached carbons, providing a powerful tool for assigning the ¹³C spectrum based on the more easily interpretable ¹H spectrum.
Interpretation of the HSQC Spectrum:
Each cross-peak in the HSQC spectrum represents a one-bond C-H connection. This allows for the direct assignment of the carbon signals for the α-carbon, β-carbon, methoxy carbon, and the protonated aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Long-Range Connections
The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule.
Structural Correlations from 2D NMR:
Caption: Key 2D NMR Correlations
Interpretation of the HMBC Spectrum:
The HMBC spectrum will provide crucial long-range correlations. For instance, the β-protons are expected to show a correlation to the aromatic carbon C1, linking the side chain to the aromatic ring. The methoxy protons will show a correlation to the C3 carbon of the aromatic ring, confirming the position of the methoxy group.
Data Analysis and Structural Confirmation
By systematically analyzing the data from the 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved. This comprehensive dataset serves as a definitive confirmation of the chemical structure of 2-Amino-3-(3-methoxyphenyl)propanoic acid.
Conclusion
NMR spectroscopy provides an indispensable and powerful platform for the detailed structural characterization of 2-Amino-3-(3-methoxyphenyl)propanoic acid. The strategic application of 1D and 2D NMR techniques, coupled with meticulous sample preparation, enables a thorough and confident elucidation of its molecular architecture. The protocols and interpretive guidance provided herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to leverage the full potential of NMR in their scientific endeavors.
References
-
PubChem. 2-Amino-3-(3-methoxyphenyl)propanoic acid. National Center for Biotechnology Information. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237). [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000237). [Link]
-
FooDB. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (FDB002253). [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
Doc Brown's Chemistry. Interpreting 1H NMR spectra. [Link]
-
NIST WebBook. 3-(3-Methoxyphenyl)propanoic acid. National Institute of Standards and Technology. [Link]
-
MDPI. N-(3-Methoxyphenethyl)-2-propylpentanamide. [Link]
-
Organic Chemistry Data. 13C NMR Chemical Shifts. [Link]
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
-
The Royal Society of Chemistry. Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. [Link]
-
Doc Brown's Chemistry. Interpreting 13C NMR spectra. [Link]
-
ResearchGate. A new approach to the synthesis of L-3-hydroxy-4-methoxy-5-methyl-phenylalanine derivatives from L-tyrosine. [Link]
-
PubChemLite. 2-amino-3-(3-methoxyphenyl)propanoic acid. [Link]
-
PubChem. 3-Methoxy-L-Phenylalanine. National Center for Biotechnology Information. [Link]
Sources
- 1. 2-Amino-3-(3-methoxyphenyl)propanoic acid | C10H13NO3 | CID 554184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 2-amino-3-(3-methoxyphenyl)propanoic acid (C10H13NO3) [pubchemlite.lcsb.uni.lu]
- 3. 3-Methoxy-L-Phenylalanine | C10H13NO3 | CID 10943394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Mass Spectrometric Analysis of 2-Amino-3-(3-methoxyphenyl)propanoic acid
Introduction: The Significance of Substituted Phenylalanines
2-Amino-3-(3-methoxyphenyl)propanoic acid, a substituted derivative of the essential amino acid phenylalanine, represents a class of compounds with significant interest in drug discovery and metabolic research. The introduction of a methoxy group onto the phenyl ring alters the molecule's polarity, metabolic stability, and potential for intermolecular interactions. As such, robust and reliable analytical methods are paramount for its characterization and quantification in various matrices. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and selectivity for the analysis of such compounds. This guide provides a comprehensive overview of the principles and a detailed protocol for the analysis of 2-Amino-3-(3-methoxyphenyl)propanoic acid using electrospray ionization tandem mass spectrometry (ESI-MS/MS).
Physicochemical Properties
A thorough understanding of the analyte's properties is fundamental to method development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₃ | [1] |
| Average Molecular Weight | 195.21 g/mol | [1] |
| Exact Mass | 195.08954328 Da | [1] |
Conceptual Framework: Ionization and Fragmentation
Electrospray ionization (ESI) is the preferred method for ionizing polar molecules like amino acids, typically forming protonated molecules [M+H]⁺ in positive ion mode.[2] Subsequent fragmentation of this precursor ion via collision-induced dissociation (CID) in a tandem mass spectrometer provides structural information and allows for highly selective detection.
The fragmentation of α-amino acids is well-characterized and generally involves the neutral loss of small molecules such as ammonia (NH₃) and the carboxylic acid group (as H₂O and CO).[3] For phenylalanine and its analogs, a dominant fragmentation pathway is the loss of the entire carboxylic acid group, resulting in a stable benzylamine-type fragment.[4]
Experimental Workflow
The overall analytical workflow is a multi-step process designed to ensure accurate and reproducible results.
Caption: General experimental workflow for the LC-MS/MS analysis.
Detailed Protocols
Protocol 1: Sample Preparation
This protocol is designed for the extraction of the analyte from a biological matrix such as plasma. For the preparation of calibration standards, begin at step 4.
-
Protein Precipitation : To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., ¹³C₆-Phenylalanine).[4]
-
Vortexing : Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifugation : Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the supernatant to a new microcentrifuge tube.
-
Dilution : Dilute the supernatant 1:10 with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Filtration : Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.
Protocol 2: LC-MS/MS Analysis
The following parameters are a starting point and may require optimization based on the specific instrumentation used.
| Parameter | Recommended Setting | Rationale |
| LC System | UPLC or HPLC | Provides efficient separation from matrix components. |
| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes protonation for positive mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase chromatography. |
| Gradient | 5% to 95% B over 5 minutes | A typical gradient for eluting a range of analytes. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Improves peak shape and reproducibility. |
| Injection Volume | 5 µL | |
| MS System | Triple Quadrupole Mass Spectrometer | Ideal for quantitative analysis using MRM. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Efficiently ionizes amino acids.[2] |
| Capillary Voltage | 3.5 kV | |
| Source Temperature | 150°C | |
| Desolvation Gas Flow | 800 L/hr | |
| Collision Gas | Argon | |
| MRM Transitions | See Table Below |
Multiple Reaction Monitoring (MRM) Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| 2-Amino-3-(3-methoxyphenyl)propanoic acid | 196.1 | 150.1 | 15 | 100 |
| 2-Amino-3-(3-methoxyphenyl)propanoic acid | 196.1 | 121.1 | 20 | 100 |
| ¹³C₆-Phenylalanine (Internal Standard) | 172.1 | 126.1 | 15 | 100 |
Results and Discussion: Fragmentation Pathway
Upon CID, the protonated molecule of 2-Amino-3-(3-methoxyphenyl)propanoic acid ([M+H]⁺ at m/z 196.1) is expected to undergo fragmentation through pathways analogous to those of phenylalanine.[3][4]
-
Loss of the Carboxylic Acid Group : The most prominent fragmentation is the neutral loss of formic acid (HCOOH, 46 Da), resulting in the product ion at m/z 150.1 . This is analogous to the well-established loss of the carboxylic group in other amino acids.[4]
-
Formation of the Methoxybenzyl Ion : Subsequent fragmentation or a direct pathway can lead to the formation of the stable 3-methoxybenzyl cation at m/z 121.1 . This ion is a characteristic fragment for compounds containing a methoxy-substituted benzyl moiety.
Caption: Proposed fragmentation pathway for protonated 2-Amino-3-(3-methoxyphenyl)propanoic acid.
Conclusion
This application note provides a robust and detailed framework for the analysis of 2-Amino-3-(3-methoxyphenyl)propanoic acid by LC-MS/MS. The outlined protocols for sample preparation and instrument parameters, combined with the predicted fragmentation pathways, offer a solid foundation for researchers, scientists, and drug development professionals. The high selectivity and sensitivity of the MRM-based approach make it suitable for a wide range of applications, from pharmacokinetic studies to metabolomic profiling.
References
-
PubChem. 2-Amino-3-(3-methoxyphenyl)propanoic acid. National Center for Biotechnology Information. [Link]
-
Hu, W., et al. (2011). Formation of Benzyl Carbanion in Collision-Induced Dissociation of Deprotonated Phenylalanine Homologues. Journal of the American Society for Mass Spectrometry, 22(10), 1799–1806. [Link]
-
O'Hair, R. A. J. (2010). Isomer differentiation via collision-induced dissociation: the case of protonated alpha-, beta2- and beta3-phenylalanines and their derivatives. Journal of Mass Spectrometry, 45(8), 863–870. [Link]
-
MtoZ Biolabs. What Is the Principle of Determining Amino Acids by Mass Spectrometry. [Link]
-
Kim, J. Y., et al. (2006). Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(12), 1845–1849. [Link]
Sources
- 1. 2-Amino-3-(3-methoxyphenyl)propanoic acid | C10H13NO3 | CID 554184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2016029324A1 - Azasulfurylpeptide-based cd36 modulators and uses thereof - Google Patents [patents.google.com]
- 3. US10967042B2 - Peptidomimetic macrocycles - Google Patents [patents.google.com]
- 4. Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Chiral Resolution of 2-Amino-3-(3-methoxyphenyl)propanoic Acid Enantiomers: An Application Guide
Introduction: The Significance of Enantiomeric Purity
2-Amino-3-(3-methoxyphenyl)propanoic acid, a substituted derivative of phenylalanine, is a chiral building block of significant interest in pharmaceutical and agrochemical research. As with many biologically active molecules, the stereochemistry of this compound is critical, with its enantiomers often exhibiting distinct pharmacological and toxicological profiles. Therefore, the ability to accurately separate and quantify these enantiomers is paramount for drug development, quality control, and mechanistic studies. This application note provides a comprehensive guide to the chiral separation of 2-Amino-3-(3-methoxyphenyl)propanoic acid enantiomers, with a focus on High-Performance Liquid Chromatography (HPLC). We will delve into the rationale behind method development, present detailed protocols, and offer insights gleaned from extensive experience in the field of chiral chromatography.
The separation of amino acid enantiomers can be approached in several ways, including derivatization with a chiral reagent followed by separation on a standard achiral column. However, direct separation on a chiral stationary phase (CSP) is often preferred as it eliminates the need for derivatization, which can introduce potential sources of error and uncertainty.[1] A variety of CSPs have proven effective for the resolution of amino acids and their derivatives, including crown ethers, macrocyclic glycopeptides, and polysaccharide-based phases.[1][2][3] The choice of CSP and mobile phase is crucial and depends on the specific structural features of the analyte.
Methodology and Experimental Design
Our approach to developing a robust chiral separation method for 2-Amino-3-(3-methoxyphenyl)propanoic acid focuses on screening different types of CSPs and mobile phase conditions to achieve optimal resolution and peak shape. The presence of amino and carboxylic acid functional groups, along with the methoxyphenyl moiety, dictates the potential for multiple interaction mechanisms with a CSP, including ionic, hydrogen bonding, and π-π interactions.
Chiral Stationary Phase (CSP) Selection Rationale
Based on the structure of 2-Amino-3-(3-methoxyphenyl)propanoic acid, several types of CSPs are promising candidates for successful enantioseparation:
-
Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin-based): These are often the first choice for underivatized amino acids due to their multimodal nature, capable of ionic, hydrogen bonding, and hydrophobic interactions.[3] The teicoplanin-based CSPs, such as CHIROBIOTIC T, are particularly well-suited for separating enantiomers of polar and ionic compounds like amino acids. A key advantage is their compatibility with both aqueous and organic mobile phases, offering broad flexibility in method development.
-
Polysaccharide-based CSPs (e.g., Amylose or Cellulose derivatives): These are widely used and versatile CSPs. For amino acids, derivatization of the amino or carboxyl group is often employed to enhance interaction with the CSP and improve solubility in the mobile phase.[4][5] However, direct separation of underivatized amino acids can sometimes be achieved, particularly in reversed-phase or polar organic modes.
-
Crown Ether-based CSPs: These CSPs are specifically designed for the separation of primary amines and have shown excellent performance for the enantioseparation of amino acids.[2] The chiral recognition mechanism is based on the formation of inclusion complexes between the protonated primary amino group of the analyte and the crown ether cavity.
-
Cinchona Alkaloid-based Ion-Exchanger CSPs: These zwitterionic CSPs are effective for the separation of amphoteric molecules like amino acids. They offer the unique advantage of allowing for the reversal of elution order by switching between pseudoenantiomeric quinine and quinidine-based selectors.[6]
For this application note, we will focus on a detailed protocol using a teicoplanin-based macrocyclic glycopeptide CSP , as it has been specifically cited for the separation of 2-Amino-3-(3-methoxyphenyl)propanoic acid.[7]
Experimental Protocols
Protocol 1: Chiral HPLC Separation using a Teicoplanin-based CSP
This protocol details the separation of 2-Amino-3-(3-methoxyphenyl)propanoic acid enantiomers using a CHIROBIOTIC T column.
Materials:
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: CHIROBIOTIC T, 250 x 4.6 mm, 5 µm (or equivalent teicoplanin-based CSP)
-
Mobile Phase: Methanol/Water 50:50 (v/v). All solvents should be HPLC grade.
-
Analyte: Racemic 2-Amino-3-(3-methoxyphenyl)propanoic acid standard solution (e.g., 1 mg/mL in mobile phase).
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 20°C
-
Detection: UV at 210 nm
Procedure:
-
System Preparation: Equilibrate the CHIROBIOTIC T column with the mobile phase (Methanol/Water 50:50 v/v) at a flow rate of 0.6 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
Sample Injection: Inject 10 µL of the racemic 2-Amino-3-(3-methoxyphenyl)propanoic acid standard solution.
-
Data Acquisition: Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers. Based on similar separations, a run time of 20-30 minutes should be adequate.
-
Analysis: Identify and integrate the peaks corresponding to the two enantiomers. Calculate the resolution (Rs), selectivity (α), and retention factors (k).
Data Presentation:
| Parameter | Value |
| Column | CHIROBIOTIC T, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Methanol/Water 50:50 (v/v) |
| Flow Rate | 0.6 mL/min |
| Temperature | 20°C |
| Detection | UV at 210 nm |
| Expected Outcome | Baseline resolution of the two enantiomers. |
Causality Behind Experimental Choices:
-
Mobile Phase Composition: The 50:50 methanol/water mixture provides a reversed-phase environment. The water component ensures the ionization of the amino and carboxylic acid groups, facilitating ionic interactions with the teicoplanin selector. Methanol, as the organic modifier, controls the retention and can influence the conformation of the CSP, thereby affecting enantioselectivity.
-
Temperature: A controlled temperature of 20°C is recommended for reproducibility. Lowering the temperature can sometimes improve resolution in chiral separations, but may also increase analysis time and backpressure.
-
Detection Wavelength: 210 nm is chosen to ensure good sensitivity for the amino acid, which contains a chromophore in its aromatic ring.
Workflow for Chiral Separation of 2-Amino-3-(3-methoxyphenyl)propanoic Acid
Caption: Workflow for the chiral HPLC separation of 2-Amino-3-(3-methoxyphenyl)propanoic acid enantiomers.
Method Development and Optimization Strategies
While the provided protocol offers a solid starting point, further optimization may be necessary to meet specific analytical requirements, such as reducing run time or improving resolution for trace analysis.
Optimization Parameters:
| Parameter | Strategy | Rationale |
| Mobile Phase Modifier | Vary the percentage of methanol. Screen other organic modifiers like acetonitrile or ethanol. | The type and concentration of the organic modifier can significantly impact retention and selectivity by altering the interactions between the analyte and the CSP. |
| Mobile Phase pH/Additives | Introduce acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) in small concentrations (0.1%). | For ionizable compounds like amino acids, controlling the pH of the mobile phase can modify the ionization state of both the analyte and the CSP, thereby influencing the electrostatic interactions that are crucial for chiral recognition.[8] |
| Temperature | Evaluate the effect of column temperature (e.g., 10°C to 40°C). | Temperature affects the thermodynamics of the chiral recognition process. Lower temperatures often enhance enantioselectivity, while higher temperatures can improve peak efficiency. |
| Flow Rate | Adjust the flow rate (e.g., 0.5 to 1.0 mL/min). | A lower flow rate can increase efficiency and resolution, but will also lengthen the analysis time. |
Logical Flow for Method Optimization
Caption: A logical flowchart for the optimization of the chiral HPLC method.
Conclusion
The chiral separation of 2-Amino-3-(3-methoxyphenyl)propanoic acid enantiomers is readily achievable using HPLC with a teicoplanin-based chiral stationary phase. The protocol presented in this application note provides a robust and reliable method for the baseline resolution of these enantiomers. By understanding the principles of chiral recognition and systematically exploring the effects of various chromatographic parameters, this method can be further optimized to meet the specific needs of researchers, scientists, and drug development professionals. The ability to ensure the enantiomeric purity of this important chiral building block is a critical step in the development of safe and effective pharmaceuticals.
References
- Improved Chiral Separations for Enantiopure D- and L-Amino Acids.
- Chiral Amino Acid and Peptide Separations – the Next Generation.
- Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI.
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
- Facile t-BOC and FMOC Amino Acid Chiral Separ
- Chiral Method Development Str
- Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing.
- Chiral selectors and stationary phases for separating enantiomer mixtures.
- High-performance liquid chromatographic separation of the enantiomers of unusual α-amino acid analogues.
- Strategies for chiral separation:
- Enantioselective high-performance liquid chromatographic separation of fluorinated ß-phenylalanine derivatives utilizing Cinchona alkaloid-based ion-exchanger chiral stationary phases.
- Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chrom
- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols: Investigating the Cellular Effects of 2-Amino-3-(3-methoxyphenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
I. Introduction and Scientific Context
2-Amino-3-(3-methoxyphenyl)propanoic acid, also known by its synonyms 3-Methoxy-L-phenylalanine or L-3-MeO-Phe, is a synthetic amino acid analog.[1][2] Structurally, it is a derivative of the essential amino acid L-phenylalanine, featuring a methoxy group at the meta-position of the phenyl ring. While the parent compound, L-phenylalanine, has well-documented metabolic pathways and is crucial for protein synthesis, the specific cellular applications and biological effects of this methoxy-substituted analog are not extensively characterized in published literature.[3][4]
This guide, therefore, serves as a foundational resource for researchers initiating studies with 2-Amino-3-(3-methoxyphenyl)propanoic acid in cell culture. Instead of presenting established applications, we provide a series of robust protocols and a conceptual framework to systematically investigate its biological activity. As a Senior Application Scientist, the aim is to equip you with the strategy and methodology to explore its potential as a tool compound for studying amino acid transport, protein synthesis, or as a novel therapeutic agent.
The central hypothesis guiding these protocols is that due to its structural similarity to L-phenylalanine, 2-Amino-3-(3-methoxyphenyl)propanoic acid will likely interact with cellular machinery that recognizes and processes natural amino acids. This includes amino acid transporters and the protein synthesis apparatus.[5][6]
II. Physicochemical Properties and Handling
A clear understanding of the compound's properties is critical for accurate and reproducible experimental design.
| Property | Value | Source |
| IUPAC Name | (2S)-2-amino-3-(3-methoxyphenyl)propanoic acid | [1] |
| Molecular Formula | C₁₀H₁₃NO₃ | [1] |
| Molecular Weight | 195.21 g/mol | [1][2] |
| Synonyms | 3-Methoxy-L-phenylalanine, L-3-MeO-Phe, H-Phe(3-OMe)-OH | [1] |
Stock Solution Preparation: For cell culture applications, it is recommended to prepare a concentrated stock solution in a suitable solvent. Given its amino acid structure, sterile phosphate-buffered saline (PBS) or cell culture medium are preferred solvents. If solubility is an issue, a small amount of NaOH can be used to aid dissolution, followed by pH adjustment to ~7.4 and sterile filtration (0.22 µm filter). A hydrochloride salt version of the compound is also available, which may offer improved solubility in aqueous solutions.[7] Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
III. Hypothesized Mechanisms of Action
Based on its structure as a phenylalanine analog, we can postulate several primary mechanisms by which 2-Amino-3-(3-methoxyphenyl)propanoic acid may exert its effects at the cellular level. These hypotheses form the basis for the experimental protocols outlined in the subsequent sections.
-
Competitive Inhibition of Amino Acid Transport: The compound may compete with natural L-phenylalanine and other large neutral amino acids for uptake into the cell via transporters like the L-type Amino Acid Transporter 1 (LAT1).[5][8] LAT1 is highly expressed in many cancer cell lines and at the blood-brain barrier, making this a relevant mechanism for investigation in oncology and neuroscience.[8]
-
Disruption of Protein Synthesis: If successfully transported into the cell, it may be recognized by phenylalanyl-tRNA synthetase and either inhibit the enzyme or be erroneously incorporated into nascent polypeptide chains. This could lead to the synthesis of dysfunctional proteins, triggering cellular stress responses and inhibiting proliferation.[6]
-
Metabolic Antagonism: High intracellular concentrations of this analog could create an amino acid imbalance, leading to a general inhibition of protein synthesis and cell growth, a phenomenon observed with high concentrations of natural L-phenylalanine.[6]
Caption: Hypothesized cellular mechanisms of 2-Amino-3-(3-methoxyphenyl)propanoic acid.
IV. Experimental Workflow and Protocols
A systematic investigation should begin with determining the compound's effect on cell viability and then proceed to more mechanistic assays.
Caption: A logical workflow for the initial cellular characterization of the compound.
Protocol 1: Determining Cytotoxicity and Optimal Concentration Range
Objective: To determine the concentration-dependent effect of 2-Amino-3-(3-methoxyphenyl)propanoic acid on cell viability and to identify the IC₅₀ (half-maximal inhibitory concentration) and appropriate sub-toxic concentrations for subsequent mechanistic assays.
Materials:
-
Selected mammalian cell line (e.g., HeLa, A549, or a cell line relevant to your research)
-
Complete growth medium (e.g., DMEM + 10% FBS)[9]
-
2-Amino-3-(3-methoxyphenyl)propanoic acid stock solution
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate overnight (37°C, 5% CO₂).
-
Compound Preparation: Prepare a series of 2x concentrated dilutions of the compound in complete growth medium. A suggested starting range is from 10 mM down to 1 µM (e.g., 10, 5, 2.5, 1, 0.5, 0.1, 0.01, 0.001 mM). Include a vehicle control (medium with the same concentration of solvent as the highest compound dose).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2x compound dilutions to the appropriate wells (in triplicate). Add 100 µL of medium to the vehicle control wells.
-
Incubation: Incubate the plate for a period relevant to your experimental question. A 24-hour incubation is a good starting point to assess acute toxicity. For effects on proliferation, 48 or 72 hours may be more appropriate.
-
Viability Assessment: Add the viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Read the plate using a plate reader at the appropriate wavelength.
-
Analysis:
-
Normalize the data to the vehicle control wells (set as 100% viability).
-
Plot the normalized viability (%) against the log of the compound concentration.
-
Use a non-linear regression (log[inhibitor] vs. response) to calculate the IC₅₀ value.
-
Causality and Interpretation: This assay establishes the dose-response relationship. A steep curve suggests a specific cytotoxic mechanism, while a shallow curve might indicate more complex or off-target effects. The IC₅₀ provides a benchmark for toxicity, and for subsequent experiments, it is crucial to use sub-toxic concentrations (e.g., IC₂₀ or lower) to ensure that observed effects are not simply a consequence of cell death.
Protocol 2: Investigating Effects on Global Protein Synthesis
Objective: To determine if 2-Amino-3-(3-methoxyphenyl)propanoic acid inhibits global protein synthesis, which would support the hypothesis of its interference with this process.
Methodology: SUnSET (Surface Sensing of Translation) Assay This non-radioactive method utilizes the puromycin antibody to detect puromycin that has been incorporated into nascent polypeptide chains, providing a direct measure of global protein synthesis.
Materials:
-
Cells seeded in 12-well or 6-well plates
-
2-Amino-3-(3-methoxyphenyl)propanoic acid
-
Puromycin (stock solution, e.g., 1 mg/mL)
-
Cycloheximide (positive control for inhibition, stock solution, e.g., 100 mg/mL)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and western blotting reagents
-
Primary antibody: Anti-puromycin antibody
-
Primary antibody: Loading control (e.g., anti-Actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells to be ~80% confluent on the day of the experiment. Treat cells with sub-toxic concentrations of 2-Amino-3-(3-methoxyphenyl)propanoic acid (determined in Protocol 1) for a desired time (e.g., 2, 4, or 6 hours).
-
Negative Control: Vehicle-treated cells.
-
Positive Control: Pre-treat cells with cycloheximide (e.g., 100 µg/mL) for 30 minutes before puromycin addition.
-
-
Puromycin Pulse: Add puromycin to all wells (except a "no puromycin" control) to a final concentration of 1-10 µM. Incubate for exactly 10 minutes at 37°C.
-
Cell Lysis: Immediately wash the cells twice with ice-cold PBS. Lyse the cells directly in the plate with ice-cold RIPA buffer.
-
Protein Quantification: Quantify the protein concentration in each lysate using the BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate with the anti-puromycin primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash thoroughly and detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip and re-probe the membrane for a loading control.
-
-
Analysis: Quantify the band intensity of the puromycin signal for each lane using densitometry software. Normalize the puromycin signal to the corresponding loading control. Compare the normalized signal in treated samples to the vehicle control.
Causality and Interpretation: A significant decrease in the puromycin signal in cells treated with the analog (compared to the vehicle control) indicates an inhibition of global protein synthesis. This result would strongly support the hypothesis that the compound interferes with the translational machinery, either by inhibiting tRNA charging or by disrupting ribosomal function.
Protocol 3: Assessing Competition for Cellular Uptake
Objective: To determine if 2-Amino-3-(3-methoxyphenyl)propanoic acid competes with natural amino acids for cellular uptake, likely via transporters such as LAT1.
Methodology: Radiolabeled Amino Acid Uptake Assay
Materials:
-
Cells with known high expression of a large neutral amino acid transporter (e.g., HT-29 or other cancer cell lines for LAT1).
-
24-well or 48-well plates.
-
2-Amino-3-(3-methoxyphenyl)propanoic acid.
-
Radiolabeled amino acid (e.g., L-[³H]-Phenylalanine or L-[¹⁴C]-Leucine). Leucine is often used as a canonical LAT1 substrate.[5]
-
Uptake Buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Unlabeled L-phenylalanine or L-leucine (for positive control of competition).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Seeding: Seed cells in multi-well plates to be confluent on the day of the experiment.
-
Pre-incubation: Gently wash the cells twice with pre-warmed (37°C) Uptake Buffer.
-
Uptake Initiation: Add Uptake Buffer containing a fixed concentration of the radiolabeled amino acid (e.g., 1 µM L-[³H]-Phe) and varying concentrations of the competitor:
-
Condition A (No Competitor): Radiolabeled amino acid only.
-
Condition B (Test Compound): Radiolabeled amino acid + increasing concentrations of 2-Amino-3-(3-methoxyphenyl)propanoic acid (e.g., 10 µM to 10 mM).
-
Condition C (Positive Control): Radiolabeled amino acid + a high concentration of unlabeled L-phenylalanine (e.g., 10 mM).
-
-
Incubation: Incubate for a short period to measure the initial rate of uptake (e.g., 1-5 minutes). This must be determined empirically to ensure transport is in the linear range.
-
Uptake Termination: Rapidly aspirate the uptake solution and wash the cells three times with ice-cold Uptake Buffer to remove extracellular radioactivity.
-
Cell Lysis and Measurement: Lyse the cells in each well (e.g., with 0.1 M NaOH). Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Protein Normalization: Use a parallel plate to perform a protein assay (e.g., BCA) to normalize the CPM values to the amount of protein per well.
-
Analysis:
-
Express the data as a percentage of the uptake observed in the "No Competitor" condition.
-
Plot the percent uptake against the concentration of the test compound.
-
A dose-dependent decrease in radiolabeled amino acid uptake in the presence of the analog indicates competition for the same transport system.
-
Causality and Interpretation: If 2-Amino-3-(3-methoxyphenyl)propanoic acid significantly reduces the uptake of radiolabeled phenylalanine or leucine, it provides strong evidence that it is a substrate or inhibitor of the same cellular transport system(s).[10][11] This supports the hypothesized mechanism of competitive inhibition at the level of cellular entry.
V. References
-
Tong, Y., Ma, S., Awa, R., Tagawa, T., Seki, Y., Cao, T., Kobori, H., & Suzuki, K. (2025). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. National Institutes of Health.
-
PubChem. (n.d.). 3-Methoxy-L-phenylalanine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-3-(3-methoxyphenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Tong, Y., Ma, S., Awa, R., Tagawa, T., Seki, Y., Cao, T., Kobori, H., & Suzuki, K. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. Semantic Scholar.
-
Di Pizio, A., & Niv, M. Y. (2023). Behind Protein Synthesis: Amino Acids—Metabokine Regulators of Both Systemic and Cellular Metabolism. MDPI. [Link]
-
Kovács, L., Tork, L., & Calebiro, D. (2020). Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint. FEBS Letters, 594(14), 2235-2253. [Link]
-
Tzin, V., & Galili, G. (2010). A Three-Ring Circus: Metabolism of the Three Proteogenic Aromatic Amino Acids and Their Role in the Health of Plants and Animals. Frontiers in Plant Science, 1, 134. [Link]
-
Pokhrel, N., et al. (2022). Structural Features Affecting the Interactions and Transportability of LAT1-Targeted Phenylalanine Drug Conjugates. Molecular Pharmaceutics. [Link]
-
Dillehay, L. D., Bass, R., & Englesberg, E. (1980). Inhibition of growth of cells in culture by L-phenylalanine as a model system for the analysis of phenylketonuria. I. aminoacid antagonism and the inhibition of protein synthesis. Journal of Cellular Physiology, 102(3), 395-405. [Link]
-
Vanka, R., et al. (2025). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). ResearchGate. [Link]
-
Vistica, D. T. (1980). L-phenylalanine mustard (melphalan) uptake and cross-linking in the RPMI 6410 human lymphoblastoid cell line. Cancer Research, 40(8 Pt 1), 2907-2912. [Link]
-
Tengamnuay, P., & Mitra, A. K. (1988). Transport of tyrosine and phenylalanine across the rat nasal mucosa. Life Sciences, 43(7), 585-593. [Link]
-
Thompson, G. N., & Halliday, D. (1992). An Overview of Phenylalanine and Tyrosine Kinetics in Humans. The Journal of Nutrition, 122(3 Suppl), 863S-869S. [Link]
-
Jayanthy, G., & Rathnaprabha, D. (2016). Amino acids in the cultivation of mammalian cells. Amino Acids, 48(5), 1137-1148. [Link]
-
Tzin, V., & Galili, G. (2010). The Shikimate Pathway and the Metabolism of Aromatic Amino Acids in Plants. Annual Review of Plant Biology, 61, 447-467. [Link]
Sources
- 1. 3-Methoxy-L-Phenylalanine | C10H13NO3 | CID 10943394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-3-(3-methoxyphenyl)propanoic acid | C10H13NO3 | CID 554184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. An Overview of Phenylalanine and Tyrosine Kinetics in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Three-Ring Circus: Metabolism of the Three Proteogenic Aromatic Amino Acids and Their Role in the Health of Plants and Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of growth of cells in culture by L-phenylalanine as a model system for the analysis of phenylketonuria. I. aminoacid antagonism and the inhibition of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Amino-3-(3-methoxyphenyl)propanoic acid hydrochloride [cymitquimica.com]
- 8. Structural Features Affecting the Interactions and Transportability of LAT1-Targeted Phenylalanine Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. L-phenylalanine mustard (melphalan) uptake and cross-linking in the RPMI 6410 human lymphoblastoid cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transport of tyrosine and phenylalanine across the rat nasal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of 2-Amino-3-(3-methoxyphenyl)propanoic Acid in Drug Discovery
For: Researchers, scientists, and drug development professionals.
Introduction: Unlocking New Therapeutic Potential with a Novel Phenylalanine Analog
In the landscape of modern drug discovery, the exploration of non-proteinogenic amino acids offers a fertile ground for the development of novel therapeutics with enhanced pharmacological profiles. 2-Amino-3-(3-methoxyphenyl)propanoic acid, a phenylalanine analog, stands out as a compound of significant interest. Its structural similarity to endogenous molecules, such as the neurotransmitter precursor L-tyrosine, coupled with the presence of a methoxy group on the phenyl ring, suggests a potential to modulate biological systems in unique ways. This document provides a comprehensive guide for researchers, detailing experimental assays and protocols to investigate the therapeutic potential of this compound, with a particular focus on its applications in neuroscience and as a building block for novel peptides.
The strategic incorporation of such unnatural amino acids into peptide-based drugs is a well-established method for improving stability, potency, and bioavailability[1][2]. The methoxy group can alter the electronic properties of the side chain, potentially leading to enhanced binding affinity and biological activity at specific receptors. Furthermore, its D-enantiomer can confer resistance to enzymatic degradation, a critical factor in drug design[3].
This guide is structured to provide not just procedural steps, but also the scientific rationale behind the experimental design, ensuring a robust and insightful investigation into the properties of 2-Amino-3-(3-methoxyphenyl)propanoic acid.
Part 1: Synthesis and Characterization of Peptides Incorporating 2-Amino-3-(3-methoxyphenyl)propanoic Acid
A primary application of 2-Amino-3-(3-methoxyphenyl)propanoic acid is its incorporation into peptide sequences to create novel therapeutic candidates. The following section details the solid-phase peptide synthesis (SPPS) protocol for this purpose, along with methods for assessing the stability of the resultant peptides.
Solid-Phase Peptide Synthesis (SPPS) Protocol
The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most common approach for SPPS and is well-suited for the incorporation of unnatural amino acids[4][5][6][7].
Diagram of the SPPS Workflow:
Caption: Workflow for SPPS.
Materials:
-
Fmoc-Rink Amide resin (for C-terminal amide peptides) or 2-chlorotrityl chloride resin (for C-terminal acid peptides)[7][8]
-
Fmoc-protected amino acids (including Fmoc-2-Amino-3-(3-methoxyphenyl)propanoic acid)
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide)/OxymaPure®[4][6]
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% water, 2.5% triisopropylsilane[6]
-
Cold diethyl ether
Protocol:
-
Resin Preparation: Swell the resin in DMF in a solid-phase synthesis vessel for 30-60 minutes[4][6].
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for an additional 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF[4][6][8].
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with the coupling reagent (e.g., HATU, 3.9 equivalents) and DIPEA (6-10 equivalents) in DMF for 1-5 minutes[9].
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours. For the sterically hindered 2-Amino-3-(3-methoxyphenyl)propanoic acid, a double coupling (repeating the coupling step) is recommended to ensure high efficiency[9].
-
Monitor the coupling reaction using a Kaiser test or ninhydrin test. A negative result (yellow beads) indicates complete coupling[3][6].
-
-
Washing: After coupling, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts[4][6].
-
Repeat Cycles: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups[6].
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet, and wash the pellet with cold ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC)[4][6].
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (MS) and analytical RP-HPLC[4][6].
Recommended Coupling Conditions for Sterically Hindered Amino Acids:
| Coupling Reagent | Equivalents (Amino Acid:Reagent:Base) | Typical Coupling Time | Notes |
| HATU | 4 : 3.9 : 8 (DIPEA) | 45-60 min (first coupling) | Highly effective for hindered couplings with low risk of racemization. A second coupling is recommended.[9] |
| HCTU | 3 : 2.9 : 6 (DIPEA) | 1-2 hours | A good alternative to HATU, more reactive than HBTU.[9] |
| COMU | 3 : 2.9 : 6 (DIPEA) | 1-2 hours | Comparable efficiency to HATU with a better safety profile.[9] |
Plasma Stability Assay
Incorporating unnatural amino acids can significantly enhance a peptide's resistance to proteolytic degradation. This protocol outlines a method to assess the stability of a peptide containing 2-Amino-3-(3-methoxyphenyl)propanoic acid in plasma.
Materials:
-
Purified peptide
-
Human or rat plasma
-
Acetonitrile (ACN) with 0.1% formic acid (FA)
-
Incubator at 37°C
Protocol:
-
Peptide Incubation: Prepare a stock solution of the peptide in a suitable buffer. Incubate the peptide at a final concentration of 1-10 µM in plasma at 37°C[3].
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the incubation mixture[3].
-
Protein Precipitation: To stop the enzymatic degradation, add cold ACN with 0.1% FA to the plasma sample. Vortex and centrifuge to pellet the precipitated plasma proteins[1].
-
LC-MS Analysis: Analyze the supernatant using LC-MS to quantify the amount of remaining peptide at each time point[1][10].
-
Data Analysis: Plot the percentage of remaining peptide against time to determine the peptide's half-life in plasma.
Part 2: Neuroscience Applications: Investigating Neuromodulatory and Neuroprotective Effects
The structural similarity of 2-Amino-3-(3-methoxyphenyl)propanoic acid to precursors of key neurotransmitters suggests its potential to modulate neuronal function. This section provides protocols to investigate its effects on dopamine receptor binding, dopamine metabolism, and its potential neuroprotective properties.
Dopamine D2 Receptor Binding Assay
This radioligand binding assay determines the affinity of the test compound for the dopamine D2 receptor[11].
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride[11]
-
Non-specific binding control: 10 µM (+)-Butaclamol[11]
-
Test compound (2-Amino-3-(3-methoxyphenyl)propanoic acid)
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Membrane Preparation: Culture and harvest HEK293-D2R cells. Prepare cell membranes by homogenization and centrifugation[11].
-
Binding Assay: In a 96-well plate, incubate the cell membranes with the radioligand at a concentration near its Kd and varying concentrations of the test compound for 60-90 minutes at 30°C[11].
-
Filtration and Counting: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand. Wash the filters with ice-cold buffer. Measure the radioactivity retained on the filters using a scintillation counter[11].
-
Data Analysis: Determine the IC50 value of the test compound and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant[12].
Dopamine Metabolism Assay in PC12 Cells
This assay measures the effect of the test compound on dopamine levels in a dopaminergic cell line.
Diagram of Dopamine Synthesis Pathway:
Caption: Dopamine synthesis pathway.
Materials:
-
PC12 cells (a rat pheochromocytoma cell line)
-
Cell culture medium
-
Test compound
-
Internal standard solution (e.g., dopamine-d3)
-
HPLC system with electrochemical or UV detector[2][9][13][14]
Protocol:
-
Cell Culture and Treatment: Culture PC12 cells and treat with varying concentrations of 2-Amino-3-(3-methoxyphenyl)propanoic acid for a specified duration (e.g., 24 hours)[15].
-
Sample Collection: Collect the cell culture medium (for extracellular dopamine) and lyse the cells (for intracellular dopamine).
-
Sample Preparation: Add an internal standard to the samples. For analysis of dopamine and its metabolites, protein precipitation and derivatization may be necessary[15].
-
HPLC Analysis: Inject the prepared samples into an HPLC system to separate and quantify dopamine and its metabolites[13].
-
Data Analysis: Compare the dopamine levels in treated cells to untreated controls to determine the effect of the compound.
Neuroprotection Assay in SH-SY5Y Cells
This assay evaluates the potential of the test compound to protect neuronal cells from oxidative stress-induced cell death[16][17][18][19][20].
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium
-
Hydrogen peroxide (H₂O₂) to induce oxidative stress
-
Test compound
Protocol:
-
Cell Plating: Seed SH-SY5Y cells in a 96-well plate and allow them to attach overnight[16].
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-6 hours)[16][18].
-
Induction of Oxidative Stress: Expose the cells to H₂O₂ (e.g., 100-250 µM) for a duration that causes significant cell death in untreated controls (e.g., 4-24 hours)[16][18][19].
-
Cell Viability Assessment: Measure cell viability using the MTT or MTS assay, which quantifies mitochondrial metabolic activity[16][19].
-
Data Analysis: Compare the viability of cells treated with the test compound and H₂O₂ to those treated with H₂O₂ alone to determine the neuroprotective effect.
Part 3: Elucidating Mechanism of Action: G Protein-Coupled Receptor (GPCR) Activation
Many neuromodulatory compounds exert their effects by interacting with GPCRs. The following assay can be used to determine if 2-Amino-3-(3-methoxyphenyl)propanoic acid acts as an agonist or antagonist at a specific GPCR.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to an activated GPCR, a key event in GPCR signaling and desensitization[21][22][23][24].
Diagram of GPCR Signaling and β-Arrestin Recruitment:
Caption: GPCR signaling and β-arrestin recruitment.
Materials:
-
A cell line engineered to co-express the target GPCR tagged with a ProLink (PK) enzyme fragment and β-arrestin tagged with an Enzyme Acceptor (EA) fragment (e.g., PathHunter® cells from DiscoverX)[21].
-
Test compound
-
Known agonist for the target GPCR
-
Substrate for the complemented enzyme (e.g., Galacton Star™)
-
Luminometer
Protocol (Agonist Mode):
-
Cell Plating: Plate the engineered cells in a 96-well plate and incubate overnight[21].
-
Compound Addition: Add varying concentrations of the test compound to the cells.
-
Incubation: Incubate the plate at 37°C for a time optimized for the specific GPCR (typically 60-90 minutes) to allow for receptor activation and β-arrestin recruitment[21].
-
Detection: Add the enzyme substrate and measure the chemiluminescent signal using a luminometer. An increase in signal indicates β-arrestin recruitment and agonist activity.
Protocol (Antagonist Mode):
-
Compound Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound[25].
-
Agonist Addition: Add a known agonist for the target GPCR at a concentration that gives a submaximal response (EC80).
-
Incubation and Detection: Follow steps 3 and 4 from the agonist mode protocol. A decrease in the agonist-induced signal indicates antagonist activity.
Conclusion
The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of 2-Amino-3-(3-methoxyphenyl)propanoic acid. By systematically investigating its incorporation into peptides, its effects on neuronal systems, and its potential mechanism of action, researchers can unlock the therapeutic potential of this novel compound. The insights gained from these assays will be invaluable for guiding further drug development efforts and for understanding the intricate roles of non-proteinogenic amino acids in pharmacology.
References
-
A. Al-Salami, H., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PubMed Central. [Link]
-
Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. [Link]
-
Beta-Arrestin Recruitment for GPCR Targets. (2017). NCBI Bookshelf. [Link]
-
Chen, L., et al. (2024). Protective Effects on Neuronal SH-SY5Y Cells and Antioxidant Activity of Enzymatic Hydrolyzate from Silkworms Fed the Leaves of Cudrania tricuspidata. MDPI. [Link]
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.
-
DiscoverX. (n.d.). GPCR β-Arrestin Product Solutions. DiscoverX. [Link]
-
Harvey, J. H., et al. (2013). A FLIPR assay for evaluating agonists and antagonists of GPCR heterodimers. ResearchGate. [Link]
-
Kim, H., et al. (2018). Acer okamotoanum protects SH-SY5Y neuronal cells against hydrogen peroxide-induced oxidative stress. PubMed Central. [Link]
-
Le, T., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. PubMed Central. [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]
-
Mosharov, E. V., et al. (2019). Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors. ACS Chemical Neuroscience. [Link]
-
Papillo, B., et al. (2018). Neuroprotective Effects of Bioavailable Polyphenol-Derived Metabolites against Oxidative Stress-Induced Cytotoxicity in Human Neuroblastoma SH-SY5Y Cells. Journal of Agricultural and Food Chemistry. [Link]
-
ResearchGate. (2017). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. [Link]
-
Scholl, D., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
-
Al-Salami, H., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. ResearchGate. [Link]
-
Waliczek, M., et al. (2022). Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. MDPI. [Link]
-
Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology. [Link]
-
ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. (2023). bioRxiv. [Link]
-
ResearchGate. (2020). Is it possible to detect dopamine levels in pc12 cells (differentiated) in HPLC with UV detector?. ResearchGate. [Link]
-
Kim, J., et al. (2022). GPCR Agonist-to-Antagonist Conversion: Enabling the Design of Nucleoside Functional Switches for the A2A Adenosine Receptor. Journal of Medicinal Chemistry. [Link]
-
DiscoverX. (n.d.). GPCR β-Arrestin Product Solutions. DiscoverX. [Link]
-
Mahabir, S., & Chatterjee, D. (2016). High precision liquid chromatography analysis of dopaminergic and serotoninergic responses to acute alcohol exposure in zebrafish. PubMed Central. [Link]
-
S. S. Kumar, et al. (2022). In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. Frontiers in Pharmacology. [Link]
-
Rodrigues, R., et al. (2022). Optimized protocol for obtaining and characterizing primary neuron-enriched cultures from embryonic chicken brains. STAR Protocols. [Link]
-
Scholl, D., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. PubMed. [Link]
-
BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. [Link]
-
Kim, M., et al. (2018). Protective effects of perilla oil and alpha linolenic acid on SH-SY5Y neuronal cell death induced by hydrogen peroxide. KoreaMed Synapse. [Link]
-
ResearchGate. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). ResearchGate. [Link]
-
DergiPark. (2023). Dopamine Detection from PC12 Cells with a Carbon-fiber Microelectrode Controlled by a Homemade System. Dergipark. [Link]
-
MDPI. (2025). The Multifaceted Role of Irisin in Neurological Disorders: A Systematic Review Integrating Preclinical Evidence with Clinical Observations. MDPI. [Link]
-
Kim, J., et al. (2022). GPCR Agonist-to-Antagonist Conversion: Enabling the Design of Nucleoside Functional Switches for the A2A Adenosine Receptor. PubMed Central. [Link]
-
ResearchGate. (2019). Investigation of Peptide Biomarker Stability in Plasma Samples Using Time-Course MS Analysis. ResearchGate. [Link]
-
PubMed Central. (2021). Rapid preparation of human blood plasma for bottom-up proteomics analysis. PubMed Central. [Link]
-
Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
ResearchGate. (2020). New Insights into Arrestin Recruitment to GPCRs. ResearchGate. [Link]
-
PubMed Central. (2007). In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. PubMed Central. [Link]
-
Amblard, F., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. [Link]
Sources
- 1. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. chem.uci.edu [chem.uci.edu]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. High precision liquid chromatography analysis of dopaminergic and serotoninergic responses to acute alcohol exposure in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. Acer okamotoanum protects SH-SY5Y neuronal cells against hydrogen peroxide-induced oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. KoreaMed Synapse [synapse.koreamed.org]
- 20. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [worldwide.promega.com]
- 23. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 24. GPCR β-Arrestin Product Solutions [discoverx.com]
- 25. pubs.acs.org [pubs.acs.org]
Protecting Group Strategies for 2-Amino-3-(3-methoxyphenyl)propanoic acid: An Application Guide for Researchers
Introduction: Navigating the Synthesis of a Valuable Phenylalanine Analogue
2-Amino-3-(3-methoxyphenyl)propanoic acid, a meta-methoxy substituted analogue of phenylalanine, is a crucial building block in the synthesis of peptidomimetics, medicinal chemistry scaffolds, and other complex organic molecules.[1][2][3] Its successful incorporation into larger structures hinges on the strategic use of protecting groups to temporarily mask the reactive amino and carboxylic acid functionalities. This guide provides an in-depth exploration of protecting group strategies tailored for this specific amino acid, offering detailed protocols and the underlying chemical principles to empower researchers in their synthetic endeavors.
The presence of the electron-rich methoxyphenyl group necessitates careful consideration of reaction conditions, particularly during deprotection steps, to avoid unwanted side reactions such as electrophilic aromatic substitution. This document will address these nuances, providing field-proven insights to ensure high-yielding and clean transformations.
I. Protecting the α-Amino Group: A Tale of Two Carbamates
The protection of the α-amino group is paramount to prevent its undesired participation in coupling reactions. The two most widely employed and robust protecting groups for this purpose are the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[4][5] The choice between these two is often dictated by the overall synthetic strategy, particularly the desired orthogonality with other protecting groups present in the molecule.[4][6][7]
A. The tert-Butyloxycarbonyl (Boc) Group: A Workhorse in Peptide Chemistry
The Boc group is a cornerstone of the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS) and remains a valuable tool in solution-phase synthesis.[8] Its key advantage lies in its stability to a wide range of basic and nucleophilic conditions, while being readily cleaved by moderate to strong acids.[8][9]
Mechanism of Protection: The introduction of the Boc group is typically achieved by the reaction of 2-Amino-3-(3-methoxyphenyl)propanoic acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. The base deprotonates the amino group, increasing its nucleophilicity to attack a carbonyl carbon of the anhydride. The resulting tetrahedral intermediate collapses to form the N-Boc protected amino acid, releasing carbon dioxide and tert-butanol.[8]
Experimental Protocol: N-Boc Protection
-
Dissolution: Dissolve 2-Amino-3-(3-methoxyphenyl)propanoic acid (1.0 eq) in a mixture of 1,4-dioxane and water (2:1).
-
Basification: Add sodium hydroxide (1.1 eq) to the solution and stir until the amino acid is fully dissolved.
-
Boc Anhydride Addition: Cool the solution to 0°C in an ice bath and add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise while maintaining vigorous stirring.[8]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane. Wash the aqueous layer with a nonpolar solvent like ethyl acetate to remove any unreacted (Boc)₂O.[8]
-
Acidification and Extraction: Cool the aqueous layer to 0°C and carefully acidify to pH 2-3 with a cold 1N HCl solution.[8] The N-Boc protected product will precipitate out or can be extracted with an organic solvent such as ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc-2-amino-3-(3-methoxyphenyl)propanoic acid.
Mechanism of Deprotection: The removal of the Boc group is an acid-catalyzed process that proceeds through the formation of a stable tert-butyl cation.[10][11] Protonation of the carbonyl oxygen is followed by the cleavage of the tert-butyl-oxygen bond.
Caution for Methoxyphenyl Compounds: The generated tert-butyl cation is a potent electrophile that can alkylate the electron-rich methoxyphenyl ring of the amino acid, leading to undesired byproducts. To mitigate this, scavengers such as anisole or thioanisole should be added to the deprotection mixture to trap the carbocation.[9]
Experimental Protocol: N-Boc Deprotection
-
Dissolution: Dissolve the N-Boc protected amino acid in a minimal amount of dichloromethane (DCM).
-
Addition of Scavenger and Acid: Add a scavenger such as anisole (1-2 eq). Cool the solution to 0°C and add trifluoroacetic acid (TFA) in DCM (typically a 25-50% v/v solution).[12][13]
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Removal of Volatiles: Upon completion, remove the TFA and DCM under reduced pressure. Co-evaporation with toluene can aid in the complete removal of residual TFA.
-
Precipitation/Purification: The deprotected amino acid salt can often be precipitated by the addition of a non-polar solvent like diethyl ether. Further purification can be achieved by recrystallization or chromatography if necessary.
B. The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group: The Foundation of Modern SPPS
The Fmoc group is the cornerstone of modern solid-phase peptide synthesis due to its base-lability, which provides orthogonality with acid-labile side-chain protecting groups (the Fmoc/tBu strategy).[14]
Mechanism of Protection: The Fmoc group is introduced by reacting the amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[15]
Experimental Protocol: N-Fmoc Protection
-
Dissolution: Suspend 2-Amino-3-(3-methoxyphenyl)propanoic acid (1 eq) in a mixture of water and ethanol (3:1).[16]
-
Base and Fmoc-Cl Addition: Add a base such as sodium bicarbonate or sodium carbonate to achieve a basic pH. Then, add Fmoc-Cl (1.2 eq) portion-wise at 60°C.[16]
-
Reaction: Stir the mixture vigorously for 2-4 hours, monitoring by TLC.
-
Work-up: After the reaction is complete, acidify the solution with 1M HCl.[16]
-
Extraction and Purification: Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.
Mechanism of Deprotection: The Fmoc group is cleaved under mild basic conditions, typically with a solution of piperidine in an aprotic polar solvent like N,N-dimethylformamide (DMF).[14][17] The deprotection occurs via a β-elimination mechanism, generating a dibenzofulvene byproduct which is a chromophore, allowing for spectrophotometric monitoring of the reaction.[18]
Experimental Protocol: N-Fmoc Deprotection
-
Dissolution: Dissolve the N-Fmoc protected amino acid in DMF.
-
Piperidine Addition: Add a solution of 20% piperidine in DMF.[13]
-
Reaction: Stir the reaction at room temperature. The deprotection is typically rapid, often completing within minutes to an hour.[13][19] Monitor the reaction by TLC or by observing the appearance of the dibenzofulvene-piperidine adduct via UV-Vis spectroscopy.
-
Work-up: Once the reaction is complete, the reaction mixture can be worked up by dilution with water and extraction with an organic solvent, or the product can be precipitated. In the context of SPPS, the resin is simply washed to remove the deprotection solution and byproducts.[13]
Table 1: Comparison of N-Protecting Groups
| Protecting Group | Protection Conditions | Deprotection Conditions | Key Advantages | Key Considerations |
| Boc | (Boc)₂O, Base (e.g., NaOH, Et₃N) | Strong Acid (e.g., TFA, HCl)[9][12] | Stable to bases and nucleophiles. | Requires strong acid for removal; potential for carbocation side reactions.[11] |
| Fmoc | Fmoc-Cl or Fmoc-OSu, Base | Mild Base (e.g., 20% Piperidine in DMF)[17][19] | Mild, base-labile deprotection. Orthogonal to acid-labile groups.[14] | Unstable to strong bases. |
II. Protecting the Carboxylic Acid: Esterification Strategies
The carboxylic acid functionality must also be protected to prevent its reaction during amide bond formation. Esterification is the most common strategy for this purpose. The choice of ester depends on the desired deprotection conditions and orthogonality with the N-terminal protecting group.
A. Benzyl (Bn) Esters: Cleavage by Hydrogenolysis
Benzyl esters are widely used due to their stability under both acidic and basic conditions. They are typically removed by catalytic hydrogenolysis, a mild and clean method.[20][21]
Experimental Protocol: Benzyl Esterification
-
Suspension: Suspend 2-Amino-3-(3-methoxyphenyl)propanoic acid (1 eq) in benzyl alcohol.
-
Acid Catalyst: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA).
-
Reaction: Heat the mixture, often with azeotropic removal of water using a Dean-Stark apparatus, until the reaction is complete as monitored by TLC.
-
Work-up: After cooling, the reaction mixture is typically diluted with an organic solvent and washed with an aqueous basic solution to remove the acid catalyst, followed by water and brine.
-
Purification: The product is obtained after drying the organic phase and removing the solvent under reduced pressure. Purification can be done by chromatography or recrystallization.
Experimental Protocol: Benzyl Ester Deprotection (Hydrogenolysis)
-
Dissolution: Dissolve the benzyl ester in a suitable solvent such as methanol, ethanol, or ethyl acetate.[21]
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).[20]
-
Hydrogenation: Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) until the reaction is complete.[12]
-
Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected carboxylic acid.
B. Methyl (Me) and Ethyl (Et) Esters: Classic and Versatile
Methyl and ethyl esters are common protecting groups, often formed under acidic conditions. Their removal is typically achieved by saponification (base-catalyzed hydrolysis).
Experimental Protocol: Methyl/Ethyl Esterification (Fischer-Speier)
-
Suspension: Suspend 2-Amino-3-(3-methoxyphenyl)propanoic acid (1 eq) in methanol or ethanol.
-
Acid Catalyst: Add a catalyst such as thionyl chloride (which generates HCl in situ) or trimethylchlorosilane (TMSCl).[22][23]
-
Reaction: Stir the reaction at room temperature or with gentle heating until completion.[22]
-
Work-up: Remove the excess alcohol and catalyst under reduced pressure to obtain the amino acid ester hydrochloride salt.[22]
Experimental Protocol: Methyl/Ethyl Ester Deprotection (Saponification)
-
Dissolution: Dissolve the methyl or ethyl ester in a mixture of an organic solvent (e.g., THF, methanol) and water.
-
Base Addition: Add an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
-
Reaction: Stir the reaction at room temperature until the ester is completely hydrolyzed, as monitored by TLC.
-
Acidification: Carefully acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to protonate the carboxylate and precipitate the free carboxylic acid.
-
Extraction: Extract the product with an organic solvent, dry the organic phase, and concentrate to obtain the deprotected acid.
C. tert-Butyl (tBu) Esters: Acid-Labile and Orthogonal to Fmoc
tert-Butyl esters are particularly useful in the Fmoc/tBu strategy as they are cleaved under the same acidic conditions used for the final deprotection of acid-labile side-chain protecting groups.
Experimental Protocol: tert-Butyl Esterification
-
Suspension: Suspend the N-protected 2-Amino-3-(3-methoxyphenyl)propanoic acid in an appropriate solvent like dichloromethane or diethyl ether.
-
Reagent Addition: Add a source of tert-butyl cation, such as isobutylene in the presence of a strong acid catalyst (e.g., sulfuric acid), or use N,N'-diisopropyl-O-tert-butylisourea.
-
Reaction: Stir the reaction at the appropriate temperature until completion.
-
Work-up and Purification: The work-up procedure will vary depending on the specific method used. Purification is typically achieved by chromatography.
Experimental Protocol: tert-Butyl Ester Deprotection
The deprotection of a tert-butyl ester is achieved under the same acidic conditions as for a Boc group, typically with TFA in DCM.[8]
Table 2: Comparison of C-Protecting Groups
| Protecting Group | Esterification Conditions | Deprotection Conditions | Key Advantages | Key Considerations |
| Benzyl (Bn) | Benzyl alcohol, acid catalyst | H₂, Pd/C[20][21] | Stable to acid and base; mild deprotection. | Not compatible with functional groups sensitive to reduction. |
| Methyl/Ethyl | Alcohol, acid catalyst (e.g., SOCl₂, TMSCl)[22][23] | Base (e.g., LiOH, NaOH) followed by acid workup | Readily available reagents. | Saponification conditions can be harsh for sensitive substrates. |
| tert-Butyl (tBu) | Isobutylene, acid catalyst | Strong Acid (e.g., TFA) | Orthogonal to Fmoc group.[14] | Requires strong acid for removal. |
III. Orthogonal Protection Strategies: The Key to Complex Synthesis
The true power of protecting groups lies in their orthogonal deployment, allowing for the selective deprotection of one group in the presence of others.[6][7] This is the foundation of modern multi-step synthesis, particularly in peptide chemistry.
A classic orthogonal strategy for incorporating 2-Amino-3-(3-methoxyphenyl)propanoic acid into a peptide chain would be:
-
N-Fmoc protection: Allows for selective deprotection with piperidine to elongate the peptide chain.[14]
-
C-terminal tert-butyl ester: Remains intact during the Fmoc deprotection steps and is cleaved at the end of the synthesis along with other acid-labile side-chain protecting groups using TFA.[14]
Alternatively, for solution-phase synthesis or the synthesis of fragments for convergent strategies:
-
N-Boc protection: Stable to the conditions required for many coupling reactions.
-
C-terminal benzyl ester: Can be selectively removed by hydrogenolysis without affecting the Boc group.
Workflow Visualization
Caption: Orthogonal protecting group strategies for 2-Amino-3-(3-methoxyphenyl)propanoic acid.
Conclusion
The successful synthesis of complex molecules containing 2-Amino-3-(3-methoxyphenyl)propanoic acid is critically dependent on the judicious selection and implementation of protecting group strategies. By understanding the chemical principles behind the introduction and cleavage of Boc, Fmoc, benzyl, and alkyl ester protecting groups, and by giving due consideration to the specific reactivity of the methoxyphenyl moiety, researchers can navigate their synthetic routes with confidence and precision. The protocols and strategies outlined in this guide provide a robust framework for the effective utilization of this valuable building block in drug discovery and development.
References
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
-
Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. [Link]
-
NIH. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
GenScript. Terminology of Antibody Drug for Boc Deprotection. [Link]
-
GenScript. Terminology of Antibody Drug for Fmoc Deprotection. [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
-
PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]
-
Marcel Dekker, Inc. A Mild and Convenient Procedure for the Esterification of Amino Acids. [Link]
-
Fiveable. Fmoc Deprotection Definition - Organic Chemistry Key Term. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. [Link]
-
Wikipedia. Protecting group. [Link]
-
ResearchGate. Deprotection of benzyl in ester substrates. [Link]
-
Common Organic Chemistry. Benzyl Protection. [Link]
-
NIH. A Convenient Synthesis of Amino Acid Methyl Esters. [Link]
-
Journal of the American Chemical Society. Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. [Link]
-
SciSpace. Amino Acid-Protecting Groups. [Link]
-
NIH. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]
-
Organic Chemistry Portal. Benzyl Ethers. [Link]
-
Scirp.org. Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. [Link]
-
ResearchGate. How to do esterification of amino acid?. [Link]
-
The Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]
- Google Patents.
-
Organic Chemistry Portal. Fmoc-Protected Amino Groups. [Link]
-
Amino Acid-Protecting Groups. [Link]
-
PubChem. 2-amino-3-(3-methoxyphenyl)propanoic acid (C10H13NO3). [Link]
-
PubChem. 2-Amino-3-(3-methoxyphenyl)propanoic acid. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. PubChemLite - 2-amino-3-(3-methoxyphenyl)propanoic acid (C10H13NO3) [pubchemlite.lcsb.uni.lu]
- 3. 2-Amino-3-(3-methoxyphenyl)propanoic acid | C10H13NO3 | CID 554184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. peptide.com [peptide.com]
- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. genscript.com [genscript.com]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
- 13. peptide.com [peptide.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. thieme-connect.com [thieme-connect.com]
- 16. rsc.org [rsc.org]
- 17. genscript.com [genscript.com]
- 18. fiveable.me [fiveable.me]
- 19. total-synthesis.com [total-synthesis.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 22. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Large-Scale Synthesis of 2-Amino-3-(3-methoxyphenyl)propanoic Acid: An Application Guide
Introduction: The Significance of 2-Amino-3-(3-methoxyphenyl)propanoic Acid
2-Amino-3-(3-methoxyphenyl)propanoic acid, also known as 3-Methoxy-L-phenylalanine, is a non-canonical amino acid of significant interest in the pharmaceutical and biotechnology sectors.[1][2] Its unique structural features, particularly the methoxy group on the phenyl ring, make it a valuable building block for the synthesis of novel peptides, peptidomimetics, and small molecule drugs.[2][3] The incorporation of this unnatural amino acid can enhance the metabolic stability, conformational properties, and biological activity of therapeutic agents.[1] Consequently, robust and scalable synthetic methodologies are crucial for its industrial production. This guide provides a detailed overview of the principal strategies for the large-scale synthesis of 2-Amino-3-(3-methoxyphenyl)propanoic acid, with a focus on both enzymatic and chemical approaches, offering researchers and drug development professionals a comprehensive resource for its preparation.
Core Synthetic Strategies: A Comparative Overview
The large-scale synthesis of enantiomerically pure 2-Amino-3-(3-methoxyphenyl)propanoic acid can be broadly categorized into two main approaches: enzymatic synthesis and chemical synthesis. Each strategy presents distinct advantages and challenges in terms of scalability, cost-effectiveness, and environmental impact.
Enzymatic Synthesis has emerged as a powerful and sustainable alternative to traditional chemical methods for producing non-canonical amino acids.[1] This approach leverages the high stereoselectivity and mild reaction conditions of enzymes to achieve high yields of the desired enantiomer.[1]
Chemical Synthesis , on the other hand, offers versatility and can be adapted to a wide range of substrates. Asymmetric synthesis and the resolution of racemic mixtures are the two primary chemical strategies employed for producing chiral amino acids.[4]
The choice between these strategies often depends on factors such as the desired scale of production, cost of starting materials and catalysts, and the required enantiomeric purity of the final product. The following sections will delve into the specifics of each approach, providing detailed protocols and insights into their practical implementation.
Enzymatic Synthesis: A Green and Efficient Route
The enzymatic synthesis of 2-Amino-3-(3-methoxyphenyl)propanoic acid predominantly utilizes Phenylalanine Ammonia Lyases (PALs) .[5] These enzymes catalyze the reversible addition of ammonia to the double bond of a corresponding cinnamic acid derivative, in this case, 3-methoxy-cinnamic acid, to produce the L-amino acid with high enantioselectivity.[5][6]
The PAL-Catalyzed Reaction
The core of this process is the highly specific amination of 3-methoxy-cinnamic acid. The reaction equilibrium can be shifted towards the synthesis of the amino acid by using high concentrations of ammonia.[5][6]
Substrate [label="3-Methoxy-cinnamic Acid"]; Intermediate [label="Enzyme-Substrate Complex"]; Product [label="2-Amino-3-(3-methoxyphenyl)propanoic Acid"]; Enzyme [label="Phenylalanine\nAmmonia Lyase (PAL)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ammonia [label="Ammonia (NH3)"];
Substrate -> Intermediate [label="+ PAL"]; Intermediate -> Product [label="+ NH3"]; Product -> Enzyme [style=dashed, arrowhead=open, label="Release"]; }
Caption: PAL-catalyzed synthesis of 2-Amino-3-(3-methoxyphenyl)propanoic acid.Advantages of the Enzymatic Approach:
-
High Enantioselectivity: Produces the desired L-enantiomer with high purity, often eliminating the need for chiral resolution steps.[5]
-
Mild Reaction Conditions: Reactions are typically run in aqueous media at or near ambient temperature and pressure, reducing energy consumption and the need for specialized equipment.
-
Environmental Sustainability: Avoids the use of harsh reagents and organic solvents common in chemical synthesis.[1]
-
Scalability: The use of immobilized enzymes allows for continuous flow processes, which are highly scalable and efficient for industrial production.[5]
Protocol 1: Large-Scale Enzymatic Synthesis using Immobilized PAL
This protocol outlines a continuous flow process for the synthesis of 2-Amino-3-(3-methoxyphenyl)propanoic acid using an immobilized PAL enzyme.
Materials and Reagents:
-
3-methoxy-cinnamic acid
-
Ammonium carbonate or ammonium carbamate
-
Immobilized Phenylalanine Ammonia Lyase (e.g., covalently bound to a solid support)
-
Phosphate buffer (pH 9.0-10.5)
-
Deionized water
-
Hydrochloric acid (for pH adjustment and product isolation)
-
Sodium hydroxide (for pH adjustment)
Equipment:
-
Jacketed glass reactor with overhead stirrer
-
Packed bed reactor containing the immobilized enzyme
-
HPLC system with a chiral column for reaction monitoring and product analysis
-
Filtration unit
-
Rotary evaporator or other solvent removal system
Step-by-Step Methodology:
-
Substrate Solution Preparation: Prepare a solution of 3-methoxy-cinnamic acid in an aqueous ammonium carbonate/carbamate buffer (e.g., 5 M) at a pH of 9.5-10.5. The substrate concentration can range from 1 to 10 g/L, depending on the enzyme's activity and stability.[7]
-
Enzymatic Reaction in Continuous Flow:
-
Heat the substrate solution to the optimal reaction temperature for the specific PAL enzyme (typically 30-45°C).[7]
-
Pump the pre-heated substrate solution through the packed bed reactor containing the immobilized PAL at a controlled flow rate. The residence time in the reactor is a critical parameter and should be optimized for maximum conversion (e.g., 20 minutes).[5]
-
Monitor the conversion of 3-methoxy-cinnamic acid to 2-Amino-3-(3-methoxyphenyl)propanoic acid at the reactor outlet using HPLC.
-
-
Downstream Processing:
-
The effluent from the reactor, containing the product, unreacted substrate, and ammonia, is collected.
-
To facilitate product isolation, the ammonia and carbon dioxide can be removed by distillation under reduced pressure.[7]
-
Acidify the remaining solution with hydrochloric acid to a pH of approximately 2.0. This will protonate the amino acid, making it more soluble, while the unreacted cinnamic acid may precipitate and can be removed by filtration.
-
-
Product Isolation and Purification:
-
The acidic aqueous solution containing the product is then subjected to further purification. Ion-exchange chromatography is a common method for separating amino acids from inorganic salts and other impurities.[8]
-
Alternatively, crystallization can be employed. Adjust the pH of the solution to the isoelectric point of 2-Amino-3-(3-methoxyphenyl)propanoic acid (approximately pH 5.5-6.0) to induce crystallization.
-
The crystallized product is collected by filtration, washed with cold water, and dried under vacuum.
-
Process Optimization Data:
| Parameter | Typical Range | Rationale |
| pH | 9.0 - 10.5 | Optimal for PAL activity and to maintain a high concentration of free ammonia.[7] |
| Temperature | 30 - 45 °C | Balances enzyme activity and stability. A temperature gradient may be applied for optimal conversion.[7] |
| Ammonia Concentration | 5 - 10 M | High concentrations are required to drive the reaction equilibrium towards product formation.[5][7] |
| Substrate Concentration | 1 - 10 g/L | Higher concentrations can lead to substrate inhibition; optimization is key.[1] |
| Enzyme Loading | 1:20 - 1:40 (w/w enzyme:substrate) | Lower enzyme loadings are more cost-effective for large-scale production.[7] |
Chemical Synthesis: Versatile and Established Methods
While enzymatic synthesis offers significant advantages, chemical synthesis remains a viable and widely practiced approach for producing non-canonical amino acids. The two primary strategies are the asymmetric synthesis of the desired enantiomer and the synthesis of a racemic mixture followed by chiral resolution.
Strategy 1: Asymmetric Strecker Synthesis
The Strecker synthesis is a classic method for preparing α-amino acids from an aldehyde, ammonia, and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[9][10] For an asymmetric synthesis, a chiral auxiliary is employed to direct the stereochemical outcome of the reaction.
Aldehyde [label="3-Methoxybenzaldehyde"]; ChiralAmine [label="Chiral Amine\n(e.g., (R)-phenylglycinol)"]; Imine [label="Chiral Imine"]; Cyanide [label="Cyanide (e.g., KCN)"]; Aminonitrile [label="Diastereomerically Enriched\nα-Aminonitrile"]; Hydrolysis [label="Acid Hydrolysis"]; Product [label="2-Amino-3-(3-methoxyphenyl)propanoic Acid"]; AuxiliaryRemoval [label="Auxiliary Removal"];
Aldehyde -> Imine [label="+ Chiral Amine"]; Imine -> Aminonitrile [label="+ Cyanide"]; Aminonitrile -> Product [label="Hydrolysis & Auxiliary Removal"]; }
Caption: Asymmetric Strecker synthesis workflow.Protocol 2: Asymmetric Strecker Synthesis
This protocol provides a general outline for the asymmetric Strecker synthesis of 2-Amino-3-(3-methoxyphenyl)propanoic acid.
Materials and Reagents:
-
3-Methoxybenzaldehyde
-
Chiral amine (e.g., (R)-phenylglycinol or a derivative)
-
Potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN)
-
Methanol or other suitable solvent
-
Hydrochloric acid (for hydrolysis)
-
Sodium hydroxide (for neutralization)
Step-by-Step Methodology:
-
Chiral Imine Formation:
-
In a reaction vessel, dissolve 3-methoxybenzaldehyde and a stoichiometric amount of the chiral amine in a suitable solvent like methanol.
-
Stir the mixture at room temperature to form the chiral imine. The reaction can be driven to completion by removing the water formed, for example, by using a dehydrating agent.
-
-
Cyanide Addition:
-
Cool the reaction mixture to a low temperature (e.g., 0 °C or lower).
-
Carefully add a cyanide source, such as potassium cyanide or trimethylsilyl cyanide. The addition of the cyanide to the chiral imine will proceed diastereoselectively, favoring the formation of one diastereomer of the α-aminonitrile.
-
-
Hydrolysis and Auxiliary Removal:
-
After the cyanation reaction is complete, the crude α-aminonitrile is subjected to acidic hydrolysis (e.g., by refluxing with 6M HCl). This will convert the nitrile group to a carboxylic acid and cleave the chiral auxiliary.
-
-
Product Isolation and Purification:
-
After hydrolysis, the reaction mixture is cooled, and the cleaved chiral auxiliary can be recovered.
-
The pH of the aqueous solution is adjusted to the isoelectric point of the amino acid to induce precipitation.
-
The product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system can be used for further purification.
-
Strategy 2: Racemic Synthesis and Chiral Resolution
An alternative chemical approach involves the synthesis of a racemic mixture of 2-Amino-3-(3-methoxyphenyl)propanoic acid, followed by resolution of the enantiomers. The initial racemic synthesis can be achieved through a standard Strecker reaction or other classical amino acid syntheses.[11]
Chiral Resolution via Diastereomeric Salt Formation:
This is the most common method for resolving racemic amino acids on a large scale.[4][12] The principle involves reacting the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.[4][12]
Racemic [label="Racemic 2-Amino-3-(3-methoxyphenyl)propanoic Acid"]; ResolvingAgent [label="Chiral Resolving Agent\n(e.g., (+)-Tartaric Acid)"]; Diastereomers [label="Mixture of Diastereomeric Salts"]; Crystallization [label="Fractional Crystallization"]; SeparatedSalts [label="Separated Diastereomeric Salts"]; Liberation [label="Liberation of Amino Acid"]; Enantiomers [label="Enantiomerically Pure\n2-Amino-3-(3-methoxyphenyl)propanoic Acid"];
Racemic -> Diastereomers [label="+ Resolving Agent"]; Diastereomers -> Crystallization; Crystallization -> SeparatedSalts; SeparatedSalts -> Liberation; Liberation -> Enantiomers; }
Caption: Workflow for chiral resolution by diastereomeric salt formation.Protocol 3: Chiral Resolution of Racemic 2-Amino-3-(3-methoxyphenyl)propanoic Acid
Materials and Reagents:
-
Racemic 2-Amino-3-(3-methoxyphenyl)propanoic acid
-
Chiral resolving agent (e.g., (+)-tartaric acid, (-)-brucine, or a chiral amine)
-
Suitable solvent (e.g., water, ethanol, or a mixture)
-
Hydrochloric acid
-
Sodium hydroxide
Step-by-Step Methodology:
-
Formation of Diastereomeric Salts:
-
Dissolve the racemic amino acid in a suitable hot solvent.
-
Add an equimolar amount of the chiral resolving agent.
-
Allow the solution to cool slowly to induce the crystallization of the less soluble diastereomeric salt.
-
-
Separation of Diastereomers:
-
Collect the crystallized diastereomeric salt by filtration.
-
The mother liquor, which is enriched in the more soluble diastereomer, can be processed separately to recover the other enantiomer.
-
The purity of the crystallized diastereomer can be improved by recrystallization.
-
-
Liberation of the Enantiomer:
-
Dissolve the purified diastereomeric salt in water.
-
Adjust the pH of the solution to break the salt and precipitate either the free amino acid (by adjusting to its isoelectric point) or the resolving agent (by adjusting to a pH where it is insoluble).
-
The desired enantiomer of the amino acid is then isolated by filtration or extraction.
-
Analytical Characterization and Quality Control
Regardless of the synthetic route, rigorous analytical testing is essential to ensure the identity, purity, and enantiomeric excess of the final product.
Analytical Techniques:
| Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | - To monitor reaction progress and determine product yield. - Chiral HPLC is used to determine the enantiomeric excess (e.e.) of the final product.[13] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - ¹H and ¹³C NMR are used to confirm the chemical structure of the compound.[14] |
| Mass Spectrometry (MS) | - To confirm the molecular weight of the product. |
| Polarimetry | - To measure the optical rotation of the final product, which is indicative of its enantiomeric purity. |
Conclusion
The large-scale synthesis of 2-Amino-3-(3-methoxyphenyl)propanoic acid can be successfully achieved through both enzymatic and chemical methodologies. The enzymatic approach using Phenylalanine Ammonia Lyases offers a highly stereoselective, scalable, and environmentally friendly process, particularly well-suited for industrial production. Chemical methods, including asymmetric Strecker synthesis and chiral resolution, provide versatility and rely on well-established chemical principles. The selection of the optimal synthetic route will depend on a careful evaluation of factors such as scale, cost, and desired product specifications. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to produce this valuable non-canonical amino acid for their specific applications.
References
-
Roura Padrosa, D., Lehmann, H., Snajdrova, R., & Paradisi, F. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers in Catalysis, 3. [Link]
- Gloge, A., et al. (2000).
-
Wikipedia. (n.d.). Chiral resolution. [Link]
- Giebler, J. C., et al. (2024). Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases.
- Hardegger, L. A., et al. (2020). Toward a scalable synthesis and process for EMA401. Part III: Using an engineered phenylalanine ammonia lyase enzyme to synthesize a non-natural phenylalanine derivative. Organic Process Research & Development, 24(9), 1763-1771.
- Felletti, S., et al. (2021).
- Zhu, L., et al. (2019). One-Pot Enzymatic Synthesis of D-Arylalanines Using Phenylalanine Ammonia Lyase and L-Amino Acid Deaminase.
- Hardegger, L. A., et al. (2020).
- Lovelock, S. L., & Turner, N. J. (2014). Phenylalanine ammonia lyase catalyzed synthesis of amino acids by an MIO-cofactor independent pathway.
- Ghadiri, M. R., & Choi, W. S. (2017). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. ACS Omega, 2(7), 3323-3330.
- Gotor-Fernández, V., et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process.
- Celignis. (n.d.). Downstream-Processing in Bioprocesses - A Critical But Often Overlooked Aspect.
- D'Arrigo, P., & Servi, S. (2017). Synthesis of Racemic Phenylalanine Methyl Ester and its Kinetic Resolution Catalysed by α-Chymotrypsin. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 535-540). Royal Society of Chemistry.
- Todea, A., et al. (2023). Upstream and Downstream Bioprocessing in Enzyme Technology. Applied Sciences, 13(25), 1-22.
- Yasmin Trading. (2025). Amino Acid Manufacturing Process: Industrial and Biotech Approaches.
- Jacobsen, E. N., & Joly, G. D. (2011). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids.
- LibreTexts Chemistry. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
- Ali, M. A., et al. (2015). A Resolution Approach of Racemic Phenylalanine With Aqueous Two-Phase Systems of Chiral Tropine Ionic Liquids. Chirality, 27(12), 921-928.
- Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121-1124.
- Bencze, L. C., et al. (2023). Phenylalanine ammonia-lyases: combining protein engineering and natural diversity. Applied Microbiology and Biotechnology, 107(5-6), 1599-1614.
- Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids.
- Organic Chemistry Portal. (n.d.). Strecker Synthesis.
- Guidechem. (n.d.). 3-METHOXY-L-PHENYLALANINE 33879-32-2 wiki.
- Chem-Station. (n.d.). Strecker Amino Acid Synthesis Mechanism & Examples.
- Wikipedia. (n.d.). Amino acid synthesis.
- Echemi. (2024). 3,4,5-TriMethoxy-L-phenylalanine.
- Chem-Impex. (n.d.). (2R,3R)-3-Amino-2-hydroxy-3-(2-methoxyphenyl)propionic acid.
- Benchchem. (2025). Application Notes and Protocols for Fmoc-protected 3-Methoxy-D-phenylalanine in Solid-Phase Peptide Synthesis.
- Benchchem. (2025). Application Notes and Protocols for HPLC Analysis of (2R)-2-acetamido-3-methoxypropanoic acid.
- Zerbe, K., et al. (2018). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Journal of Biomolecular NMR, 72(3-4), 131-140.
- Kuballa, T., & Lachenmeier, D. W. (2010). Rapid Approach to Determine Propionic and Sorbic Acid Contents in Bread and Bakery Products Using 1 H NMR Spectroscopy. Food Control, 21(6), 926-930.
- Gotor-Fernández, V., et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process.
- Benchchem. (2025). resolving analytical method inconsistencies for (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid.
- US Patent 4,584,399. (1986).
- US Patent 3,867,436. (1975). Method of preparing phenylalanine.
- ResearchGate. (n.d.).
- MZ-Analysentechnik. (n.d.). (2S)-2-amino-3-(phenylamino)propanoic acid 50mg.
- EP Patent 0373583A2. (1990).
Sources
- 1. Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase [frontiersin.org]
- 6. Mutational analysis of phenylalanine ammonia lyase to improve reactions rates for various substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toward a scalable synthesis and process for EMA401. Part III: Using an engineered phenylalanine ammonia lyase enzyme to synthesize a non-natural phenylalanine derivative - OAK Open Access Archive [oak.novartis.com]
- 8. Downstream-Processing in Bioprocesses - A Critical But Often Overlooked Aspect [celignis.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Strecker Synthesis [organic-chemistry.org]
- 11. US3867436A - Method of preparing phenylalanine - Google Patents [patents.google.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Synthesis of 2-Amino-3-(3-methoxyphenyl)propanoic Acid: A Technical Support Guide
Welcome to the Technical Support Center for the synthesis of 2-Amino-3-(3-methoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to help you overcome common challenges in your synthetic workflow.
Part 1: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of 2-Amino-3-(3-methoxyphenyl)propanoic acid, a valuable building block in medicinal chemistry.
Question 1: Why am I experiencing low yields in the reductive amination of 3-methoxyphenylpyruvic acid?
Answer:
Low yields in the reductive amination of α-keto acids like 3-methoxyphenylpyruvic acid are a frequent challenge. The root cause often lies in one of several factors related to the reaction conditions and reagent stability.
Underlying Causes and Solutions:
-
Imine Formation and Hydrolysis: The initial step is the formation of an imine intermediate between the keto acid and the ammonia source (e.g., ammonium acetate). This equilibrium can be unfavorably shifted by the presence of excess water, which promotes hydrolysis of the imine back to the starting materials.
-
Solution: Ensure you are using anhydrous solvents and reagents. If your starting material is a hydrate, consider drying it under vacuum. Running the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
-
-
Reducing Agent Activity: The choice and handling of the reducing agent are critical. Sodium cyanoborohydride (NaBH₃CN) is commonly used as it selectively reduces the imine in the presence of the ketone.[1] However, its activity can be diminished by improper storage or handling. Sodium borohydride (NaBH₄) can also be used, but it is less selective and can reduce the starting keto acid, leading to the formation of the corresponding hydroxy acid as a byproduct.
-
Solution: Use a freshly opened bottle of NaBH₃CN or test the activity of your current batch. When using NaBH₄, carefully control the reaction temperature (typically 0 °C to room temperature) to favor imine reduction.[2]
-
-
pH Control: The pH of the reaction medium is crucial for both imine formation and the stability of the reducing agent. The optimal pH for reductive amination is typically between 6 and 8.
-
Solution: Monitor and adjust the pH of your reaction mixture. The use of buffers, such as an acetic acid/sodium acetate system, can help maintain the optimal pH range throughout the reaction.[3]
-
Experimental Protocol for Optimized Reductive Amination:
-
Dissolve 3-methoxyphenylpyruvic acid (1.0 eq) and ammonium acetate (1.5 - 2.0 eq) in anhydrous methanol under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium cyanoborohydride (1.2 - 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Adjust the pH to ~6 to precipitate the amino acid product.
-
Isolate the product by filtration, wash with cold water, and dry under vacuum.
Troubleshooting Flowchart:
Caption: Troubleshooting Reductive Amination Yield
Question 2: I am observing a significant amount of a side-product corresponding to the reduction of the aldehyde in the Strecker synthesis approach. How can I minimize this?
Answer:
The formation of the corresponding α-hydroxy acid is a known side-reaction in the Strecker synthesis, arising from the hydrolysis of the intermediate cyanohydrin before the addition of ammonia. Minimizing this side-product requires careful control of the reaction sequence and conditions.
Causality and Mitigation:
-
Cyanohydrin Hydrolysis: The initial reaction between 3-methoxybenzaldehyde and a cyanide source (e.g., KCN or NaCN) forms a cyanohydrin intermediate. This intermediate is susceptible to hydrolysis back to the aldehyde, which can then be reduced if a reducing agent is present or disproportionate. More importantly, the cyanohydrin itself can be hydrolyzed to the α-hydroxy acid, especially under acidic or basic conditions in the presence of water.
-
Reaction Sequence: The order of addition of reagents is critical. The classical Strecker synthesis involves the one-pot reaction of an aldehyde, ammonia, and cyanide.[4] Variations exist, and ensuring the timely formation of the aminonitrile is key.
-
Solution: A common and effective approach is to first form the imine by reacting 3-methoxybenzaldehyde with ammonia (or an ammonium salt like NH₄Cl).[5] This is then followed by the addition of the cyanide source to form the desired α-aminonitrile.[5][6] This sequence minimizes the concentration of the cyanohydrin intermediate, thus reducing the likelihood of hydrolysis to the α-hydroxy acid.
-
Optimized Strecker Synthesis Protocol:
-
To a solution of 3-methoxybenzaldehyde (1.0 eq) in methanol, add ammonium chloride (1.2 eq) and aqueous ammonia (2.0 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
In a separate flask, dissolve potassium cyanide (1.2 eq) in a minimal amount of water.
-
Slowly add the potassium cyanide solution to the reaction mixture at 0 °C.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the formation of the α-aminonitrile by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add concentrated hydrochloric acid and heat the mixture to reflux for 4-6 hours to hydrolyze the nitrile to the carboxylic acid.
-
Cool the mixture and adjust the pH to the isoelectric point of the amino acid (around pH 6) to precipitate the product.
-
Isolate the product by filtration, wash with cold water and ethanol, and dry under vacuum.
Data Summary: Comparison of Strecker Synthesis Approaches
| Method | Key Feature | Advantage | Disadvantage |
| Classical One-Pot | All reagents added simultaneously | Simpler setup | Higher potential for α-hydroxy acid formation |
| Pre-formed Imine | Imine formed before cyanide addition | Minimizes cyanohydrin hydrolysis, generally leading to higher yields of the desired amino acid. | Requires a two-step addition |
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of 2-Amino-3-(3-methoxyphenyl)propanoic acid.
FAQ 1: What are the most common synthetic routes to 2-Amino-3-(3-methoxyphenyl)propanoic acid, and what are their pros and cons?
Answer:
Several synthetic routes are available, each with its own advantages and disadvantages. The choice of route often depends on the available starting materials, scale of the synthesis, and desired purity.
| Synthetic Route | Starting Materials | Pros | Cons |
| Reductive Amination | 3-Methoxyphenylpyruvic acid | Generally good yields, relatively clean reaction. | Starting keto acid can be expensive or require separate synthesis. |
| Strecker Synthesis | 3-Methoxybenzaldehyde | Inexpensive and readily available starting materials. | Use of toxic cyanide reagents, potential for side-product formation. |
| Erlenmeyer-Plöchl Azlactone Synthesis | 3-Methoxybenzaldehyde, Hippuric acid | Versatile method. | Requires multiple steps, including hydrolysis of the azlactone. |
| Asymmetric Synthesis | Various chiral auxiliaries or catalysts | Provides enantiomerically pure product. | Can be more expensive and require specialized reagents and techniques. |
Synthesis Route Decision Tree:
Caption: Decision Tree for Synthetic Route Selection
FAQ 2: How can I effectively purify the final product?
Answer:
Purification of 2-Amino-3-(3-methoxyphenyl)propanoic acid typically relies on its amphoteric nature and its zwitterionic character at its isoelectric point (pI).
-
Crystallization: The most common method is crystallization from an aqueous solution. The crude product is dissolved in a dilute acidic solution (e.g., 1 M HCl) and then the pH is carefully adjusted to the pI (typically around 5-6) with a base (e.g., 1 M NaOH or NH₄OH).[7] At the pI, the amino acid has its lowest solubility and will precipitate out of the solution. The precipitate can then be collected by filtration, washed with cold water and a water-miscible organic solvent like ethanol or acetone to remove residual impurities, and then dried.
-
Ion-Exchange Chromatography: For higher purity, especially to remove other amino acids or ionic impurities, ion-exchange chromatography is a powerful technique. A cation-exchange resin is typically used. The crude amino acid is loaded onto the column at a low pH (e.g., pH 2-3), where it will be protonated and bind to the resin. The column is then washed to remove neutral and anionic impurities. The desired amino acid is subsequently eluted by increasing the pH or by using a buffer with a high salt concentration.
FAQ 3: What are the key analytical techniques for characterizing the final product?
Answer:
A combination of spectroscopic and analytical techniques is essential to confirm the identity and purity of the synthesized 2-Amino-3-(3-methoxyphenyl)propanoic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This will confirm the presence of all the protons and their respective chemical environments. Key signals to look for include the aromatic protons, the methoxy group protons, and the protons on the α and β carbons of the amino acid backbone.
-
¹³C NMR: This will show the number of unique carbon atoms in the molecule, confirming the carbon skeleton.
-
-
Mass Spectrometry (MS): This will determine the molecular weight of the compound, confirming the correct molecular formula.[8] High-resolution mass spectrometry (HRMS) can provide the exact mass, further increasing confidence in the product's identity.
-
Infrared (IR) Spectroscopy: This will confirm the presence of the key functional groups: the carboxylic acid (O-H and C=O stretches) and the amine (N-H stretch).
-
High-Performance Liquid Chromatography (HPLC): This is used to assess the purity of the final compound. A chiral HPLC method can be used to determine the enantiomeric excess if an asymmetric synthesis was performed.
-
Melting Point: A sharp melting point that is consistent with the literature value is a good indicator of purity.
References
-
Reductive Amination. Master Organic Chemistry. [Link]
-
2-Amino-3-(3-methoxyphenyl)propanoic acid | C10H13NO3. PubChem. [Link]
-
Reductive amination difficulties - poor conversion. Reddit. [Link]
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. [Link]
-
Strecker Synthesis. Master Organic Chemistry. [Link]
- Method of obtaining 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid.
-
The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
-
Strecker amino acid synthesis. Wikipedia. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. RU2802445C1 - Method of obtaining 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid - Google Patents [patents.google.com]
- 8. 2-Amino-3-(3-methoxyphenyl)propanoic acid | C10H13NO3 | CID 554184 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Synthesis of 2-Amino-3-(3-methoxyphenyl)propanoic Acid: A Technical Guide
Welcome to the technical support center for the synthesis and optimization of 2-Amino-3-(3-methoxyphenyl)propanoic acid, a key building block in modern drug discovery and development. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-driven advice to navigate the common challenges encountered during the synthesis, purification, and characterization of this valuable unnatural amino acid.
I. Core Synthesis Strategy: The Erlenmeyer-Plöchl Reaction
The most established and versatile method for the synthesis of racemic 2-Amino-3-(3-methoxyphenyl)propanoic acid is the Erlenmeyer-Plöchl synthesis.[1][2][3] This classical reaction involves the condensation of an N-acylglycine (typically hippuric acid) with an aromatic aldehyde, in this case, 3-methoxybenzaldehyde, to form an azlactone intermediate. Subsequent reduction and hydrolysis yield the desired amino acid.[1][4]
Reaction Workflow Overview
Caption: General workflow for the Erlenmeyer-Plöchl synthesis of the target amino acid.
II. Troubleshooting and Optimization: A Q&A Approach
This section addresses common issues encountered during the synthesis. The advice provided is based on established chemical principles and practical laboratory experience.
Q1: My azlactone formation (Part 1) is resulting in a low yield and a dark, tarry byproduct. What's going wrong?
A1: This is a frequent issue, often stemming from side reactions or improper temperature control.
-
Causality: The Perkin-type condensation is sensitive to temperature.[3] Excessive heat can lead to polymerization of the aldehyde and self-condensation of the acetic anhydride, resulting in the formation of colored, high-molecular-weight byproducts. The reaction is also highly moisture-sensitive.
-
Troubleshooting Steps:
-
Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon. Use freshly opened or distilled acetic anhydride.
-
Temperature Control: Maintain the reaction temperature between 80-100°C. A temperature-controlled oil bath is highly recommended over a heating mantle for precise control.
-
Reagent Purity: Use freshly distilled 3-methoxybenzaldehyde. Aldehydes can oxidize to the corresponding carboxylic acid upon storage, which will not participate in the desired reaction.
-
Stoichiometry: A slight excess (1.1 equivalents) of acetic anhydride and sodium acetate can sometimes improve yields, but a large excess should be avoided as it can complicate purification.
-
Q2: The reduction of the azlactone (Part 2) is incomplete or producing multiple unidentifiable products. How can I improve this step?
A2: The reduction of the C=C double bond and subsequent hydrolysis of the azlactone can be challenging. The choice of reducing agent is critical.
-
Causality: The azlactone is susceptible to both reduction and hydrolysis. A common issue is premature hydrolysis before reduction is complete, or over-reduction if a harsh reducing agent is used.
-
Troubleshooting Protocol: Reductive Hydrolysis with HI/Red Phosphorus
-
Reagent Choice: A mixture of hydriodic acid (HI) and red phosphorus is a classic and effective method for this transformation. The in-situ generated phosphonium iodide is the active reducing species.
-
Procedure:
-
Suspend the crude azlactone in a mixture of acetic anhydride and red phosphorus.
-
Slowly add 57% hydriodic acid, controlling the initial exothermic reaction.
-
Reflux the mixture for 3-4 hours. The reaction progress can be monitored by TLC.
-
After cooling, filter to remove excess phosphorus.
-
Concentrate the filtrate under reduced pressure. The crude amino acid will precipitate.
-
-
-
Alternative: Sodium amalgam (Na/Hg) in ethanol is another effective, albeit more hazardous, reducing agent that can provide cleaner reductions in some cases.
Q3: I have successfully synthesized the racemic amino acid, but I am struggling with the final purification. What is the best approach?
A3: Purification of amino acids can be tricky due to their zwitterionic nature. Recrystallization is the most common and effective method.
-
Causality: Amino acids are often highly soluble in water but poorly soluble in most organic solvents. The key is to find a solvent system where the product has moderate solubility at high temperatures and low solubility at room temperature or below.
-
Optimized Recrystallization Protocol:
-
Solvent System: A mixture of water and a water-miscible organic solvent like ethanol or isopropanol is often ideal.
-
Procedure:
-
Dissolve the crude product in a minimum amount of hot water.
-
If the solution is colored, treat with a small amount of activated charcoal and hot-filter through celite.
-
Slowly add ethanol or isopropanol to the hot solution until it becomes slightly turbid.
-
Add a few drops of hot water to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.
-
-
III. Chiral Resolution: Isolating the Desired Enantiomer
For most pharmaceutical applications, a single enantiomer of the amino acid is required. Enzymatic resolution is a highly efficient method for separating the racemic mixture.[5]
-
Principle: Certain enzymes, such as Acylase I from Aspergillus sp., can selectively hydrolyze the N-acetyl derivative of one enantiomer (typically the L-enantiomer) while leaving the other untouched. The resulting free amino acid and the unreacted N-acetylated amino acid can then be separated based on their different solubilities.
Workflow for Enzymatic Resolution
Caption: Workflow for the enzymatic resolution of N-Acetyl-DL-3-methoxyphenylalanine.
Troubleshooting Enzymatic Resolution
-
Low Enzyme Activity: Ensure the pH of the solution is maintained at the enzyme's optimum (typically around 7.0) using a suitable buffer (e.g., phosphate buffer). The temperature should also be controlled at the enzyme's optimal temperature (usually around 37°C).
-
Difficult Separation: The separation of the free L-amino acid from the N-acetylated D-amino acid relies on the significant difference in their solubility at acidic pH. If separation by precipitation is not clean, ion-exchange chromatography is a reliable alternative.
IV. Product Characterization Data
Proper characterization of the final product is essential to confirm its identity and purity.
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₁₃NO₃[6] |
| Molecular Weight | 195.22 g/mol [6] |
| Appearance | White to off-white crystalline solid |
| Melting Point | Varies depending on enantiomeric purity |
| ¹H NMR (D₂O) | δ (ppm): ~7.3-7.4 (m, 1H, Ar-H), ~6.8-7.0 (m, 3H, Ar-H), ~4.1 (t, 1H, α-CH), ~3.8 (s, 3H, OCH₃), ~3.2 (d, 2H, β-CH₂) |
| ¹³C NMR (D₂O) | δ (ppm): ~175 (C=O), ~160 (Ar-C-O), ~137 (Ar-C), ~130 (Ar-CH), ~122 (Ar-CH), ~115 (Ar-CH), ~114 (Ar-CH), ~55 (OCH₃), ~54 (α-CH), ~36 (β-CH₂) |
| IR (KBr, cm⁻¹) | ~3400-2800 (O-H, N-H, C-H stretch), ~1660-1590 (C=O stretch, N-H bend), ~1580, 1490 (C=C stretch), ~1260 (C-O stretch)[7] |
V. References
-
PubChem. (n.d.). 2-Amino-3-(3-methoxyphenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methoxy-L-phenylalanine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2009). Synthesis of L-3-Hydroxy-4-methoxy-5-methylphenylalanol. Retrieved from [Link]
-
Wikipedia. (n.d.). Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Retrieved from [Link]
-
PubMed. (1989). Asymmetric synthesis of 2-substituted-3-aminocarbonyl propionic acid. Retrieved from [Link]
-
Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.). Retrieved from
-
ResearchGate. (n.d.). Chemoenzymatic synthesis of L-3,4-dimethoxyphenyl-alanine and its analogues using aspartate aminotransferase as a key catalyst. Retrieved from [Link]
-
NIST. (n.d.). 3-(3-Methoxyphenyl)propanoic acid. NIST WebBook. Retrieved from [Link]
-
Modern Scientific Press. (2013). Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity. Retrieved from [Link]
-
RSC Publishing. (n.d.). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science. Retrieved from [Link]
-
ResearchGate. (n.d.). Enzymatic resolution of racemic 4-(4'-methoxyphenyl)but-3-en-2-ol and.... Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2-Amino-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic Acid. Retrieved from [Link]
-
YSU Journals. (2011). ASYMMETRIC SYNTHESIS OF (R)-2-AMINO-3-(4-CYANO-1-MORPHO-LINO-5,6,7,8-TETRAHIDROISOQUINOLINE-3-YLTHIO)PROPIONIC ACID. Retrieved from [Link]
-
Google Patents. (n.d.). Synthesis method of L-p-nitrophenylalanine. Retrieved from
-
PubChem. (n.d.). 2-Amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). 2.0Å Resolution Crystal Structures of the Ternary Complexes of Human Phenylalanine Hydroxylase.... Retrieved from [Link]
-
MDPI. (n.d.). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Retrieved from [Link]
-
YouTube. (2020). Synthesis of amino acid by Erlenmeyer Azlactone Synthesis || Dr. Bharat Baria. Retrieved from [Link]
-
YouTube. (2021). Erlenmeyer Azlactone Synthesis for amino acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Erlenmeyer-Synthese. Retrieved from [Link]
Sources
- 1. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Erlenmeyer-Synthese – Wikipedia [de.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Amino-3-(3-methoxyphenyl)propanoic acid | C10H13NO3 | CID 554184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-(3-Methoxyphenyl)propanoic acid [webbook.nist.gov]
Technical Support Center: Purification of 2-Amino-3-(3-methoxyphenyl)propanoic acid
As a Senior Application Scientist, this guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Amino-3-(3-methoxyphenyl)propanoic acid (also known as 3-Methoxy-DL-phenylalanine). This document moves beyond simple protocols to explain the underlying scientific principles, ensuring you can effectively troubleshoot and optimize your purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the critical chemical properties of 2-Amino-3-(3-methoxyphenyl)propanoic acid that influence its purification?
A1: Understanding the molecule's structure is key to purification.[1] Key features include:
-
Amphoteric Nature: The presence of a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH) means the molecule's net charge is highly dependent on pH. This is a critical parameter in chromatographic separations and recrystallization.[2]
-
Chirality: The α-carbon (C2) is a chiral center, meaning the compound exists as two non-superimposable mirror images (enantiomers): (R)- and (S)-2-Amino-3-(3-methoxyphenyl)propanoic acid. Separating these enantiomers requires specialized chiral techniques.[2][3]
-
Aromatic Ring: The methoxyphenyl group provides a UV chromophore, making UV-based detection in HPLC straightforward. It also influences the molecule's solubility and potential for secondary interactions (π-π stacking) with chromatographic stationary phases.
-
Polarity: The combination of the charged amino and carboxyl groups with the moderately nonpolar methoxyphenyl ring gives the molecule a balanced polarity, influencing solvent selection for recrystallization and chromatography.
Q2: Why is enantiomeric separation so important for this compound?
A2: For compounds intended for pharmaceutical or biological applications, the separation of enantiomers is often a regulatory and scientific necessity. The two enantiomers of a chiral drug can have vastly different pharmacological, metabolic, and toxicological profiles.[3][4] For example, one enantiomer may be therapeutically active while the other is inactive or even harmful. Therefore, developing methods to separate and quantify the enantiomeric purity is a critical step in drug development and chiral synthesis.[3]
Q3: What are the primary strategies for purifying crude 2-Amino-3-(3-methoxyphenyl)propanoic acid?
A3: A multi-step approach is typically employed:
-
Initial Purification (Bulk Impurity Removal): Recrystallization is a powerful technique for removing significant amounts of impurities and improving the color of the crude product.[5]
-
Chromatographic Polishing: If recrystallization is insufficient, normal or reversed-phase flash column chromatography can be used to separate the target compound from structurally similar impurities.
-
Chiral Separation (Enantiomer Resolution): Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for separating the (R) and (S) enantiomers.[4][6]
Q4: How should I store the purified compound to ensure its stability?
A4: Based on the general stability of amino acids, it is recommended to store purified 2-Amino-3-(3-methoxyphenyl)propanoic acid in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration at 2-8 °C is advisable to minimize potential degradation.[2]
Troubleshooting Guide
This section addresses common problems encountered during the purification workflow.
Problem Area 1: Low Yield & Physical Appearance
Q: My isolated product is a yellow or brown powder, not the expected white solid. What's the cause and solution?
A: A persistent color indicates the presence of chromophoric (color-causing) impurities, often carried over from the synthesis.
-
Causality: These impurities may be highly conjugated by-products or degradation products that are present even at low levels.
-
Solution: The most effective method for color removal is recrystallization from a suitable solvent, such as boiling water.[5] In persistent cases, a small amount of activated charcoal can be added to the hot solution to adsorb the colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize. Caution: Using too much charcoal can lead to significant product loss due to adsorption.
Problem Area 2: Purity Issues (Non-Chiral)
Q: My initial purity check by standard RP-HPLC or NMR shows multiple unexpected signals. What are they?
A: These signals likely correspond to process-related impurities. The impurity profile is intrinsically linked to the manufacturing process.[7][8]
-
Potential Impurities:
-
Unreacted starting materials.
-
Intermediates from the synthetic route.
-
By-products from side reactions.
-
Degradation products.
-
-
Troubleshooting Steps:
-
Analyze the Synthesis: Review your synthetic pathway to hypothesize the structures of potential by-products.
-
Recrystallization: Perform a systematic recrystallization using different solvent systems. This is often sufficient to remove impurities with different solubility profiles.
-
Flash Chromatography: If recrystallization fails, flash column chromatography is the next logical step. The choice between normal phase (silica) and reversed-phase (C18) depends on the polarity of the impurities relative to your product.
-
Problem Area 3: Chiral HPLC Separation Challenges
The resolution of enantiomers is often the most challenging purification step. Success depends heavily on the precise interaction between the analyte, the chiral stationary phase (CSP), and the mobile phase.
Workflow for Chiral Method Development
Caption: A logical workflow for developing a chiral HPLC separation method.
Q: I am getting poor peak shape (tailing or fronting) in my chiral HPLC analysis.
A: Poor peak shape is typically caused by undesirable secondary interactions or column issues.[2]
-
Cause 1: Inappropriate Mobile Phase pH. Because the molecule is amphoteric, its charge state changes with pH. If the mobile phase pH is close to the molecule's isoelectric point (pI), it can exist in multiple ionic forms, leading to peak distortion.
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the pI. Adding a small amount of an acid (like 0.1% Trifluoroacetic Acid - TFA) or a base (like 0.1% Diethylamine - DEA) will ensure the analyte has a single, consistent ionic form, dramatically improving peak shape.[2]
-
-
Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase.
-
Solution: Reduce the injection volume or dilute the sample concentration.[2]
-
-
Cause 3: Column Degradation. The column may be aging or contaminated.
-
Solution: Use a guard column to protect the analytical column. If performance continues to decline, the column may need to be replaced.[2]
-
Q: My enantiomeric resolution is poor or non-existent (Rs < 1.5).
A: This is a common method development challenge.
-
Cause 1: Suboptimal Mobile Phase. The type and concentration of the organic modifier are critical for resolution on teicoplanin-based columns.[2] Some CSPs exhibit a "U-shaped" retention profile, where retention first decreases and then increases as the percentage of organic modifier grows.[6] This means the optimal separation may occur at either a low or high organic percentage.
-
Solution: Systematically screen different organic modifiers (e.g., methanol, ethanol, acetonitrile) and their concentrations (e.g., from 10% to 90%).
-
-
Cause 2: Incorrect CSP. While teicoplanin-based CSPs are highly effective for underivatized amino acids, they are not universal.[6]
-
Solution: If extensive mobile phase optimization fails, consider a different class of CSP, such as a ligand-exchange column or another macrocyclic glycopeptide phase.[3]
-
Q: My HPLC retention times are inconsistent between injections.
A: Drifting retention times point to an unstable system.
-
Cause 1: Temperature Fluctuations. Chromatography is sensitive to temperature.
-
Solution: Use a column oven to maintain a constant, stable temperature.[2]
-
-
Cause 2: Inadequate Column Equilibration. The column must be fully equilibrated with the mobile phase before the first injection and between gradient runs.
-
Solution: Ensure a sufficient equilibration time (e.g., 10-15 column volumes) before starting your analytical sequence.[2]
-
-
Cause 3: Mobile Phase Issues. The mobile phase may have been prepared incorrectly or is evaporating over time.
-
Solution: Ensure the mobile phase is thoroughly mixed and degassed. Keep solvent bottles capped to prevent changes in composition due to evaporation.[2]
-
Experimental Protocols & Data
Protocol 1: General Recrystallization for Decolorization and Purification
This protocol is a starting point based on established methods for purifying amino acids.[5]
-
Dissolution: In a suitable flask, add the crude 2-Amino-3-(3-methoxyphenyl)propanoic acid. Add a stir bar.
-
Solvent Addition: Slowly add the chosen solvent (e.g., deionized water) while stirring and gently heating (e.g., on a hot plate). Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities or color persist, perform a hot filtration. Decant the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
| Table 1: Suggested Solvents for Recrystallization Screening | | :--- | :--- | | Solvent System | Rationale | | Deionized Water | High polarity, good for zwitterionic compounds. Mentioned in literature.[5] | | Water/Ethanol Mixture | A polar protic system. Adjusting the ratio can fine-tune solubility. | | Water/Isopropanol Mixture | Similar to water/ethanol but with a slightly less polar alcohol. | | Acetic Acid (dilute aq.) | Can increase solubility by protonating the amino group. Product crystallizes as the acetate salt. |
Protocol 2: Chiral HPLC Method Development Strategy
This outlines a generic approach for separating the enantiomers of 2-Amino-3-(3-methoxyphenyl)propanoic acid.
-
Column Selection: Start with a teicoplanin-based chiral stationary phase (e.g., Astec® CHIROBIOTIC® T), which is well-suited for underivatized amino acids.[2][6]
-
Sample Preparation: Dissolve the purified racemic compound in the mobile phase to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter.[2]
-
Initial Screening: Use the starting conditions outlined in Table 2 to screen different organic modifiers.
-
Optimization: Based on the screening results, select the organic modifier that provides the best initial separation. Optimize the separation by making small, systematic changes to the percentage of the organic modifier and the concentration of the acidic/basic additive.
| Table 2: Recommended Starting Conditions for Chiral HPLC | | :--- | :--- | | Parameter | Recommendation | | Column | Teicoplanin-based CSP (e.g., CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm) | | Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | | Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Methanol, Ethanol, or Acetonitrile | | Elution Mode | Isocratic | | Flow Rate | 1.0 mL/min | | Column Temperature | 25 °C (controlled) | | Injection Volume | 5-10 µL | | Detection | UV at 272 nm | | Screening Runs | Test different ratios of A:B (e.g., 90:10, 70:30, 50:50, 30:70, 10:90) for each organic modifier. |
References
-
Organic Syntheses Procedure, (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available at: [Link]
-
PubChem, (n.d.). 2-Amino-3-(3-methoxyphenyl)propanoic acid. Available at: [Link]
-
Chromatography Today, (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Available at: [Link]
-
Phenomenex, (n.d.). Chiral HPLC Separations. Available at: [Link]
- Qian, H.-L., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
-
ResearchGate, (n.d.). Chiral-selectors-and-stationary-phases-for-separating-enantiomer-mixtures.pdf. Available at: [Link]
- Kitagawa, T., et al. (2004). Improved preparation of racemic 2-amino-3-(heteroaryl)propanoic acids and related compounds containing a furan or thiophene nucleus. Chemical & Pharmaceutical Bulletin, 52(9), 1137-9.
- Jackson, G., et al. (2015). Amino acid composition of human scalp hair as a biometric classifier and investigative lead. Analytical Methods, 7, 1707-1718.
-
TSI Journals, (n.d.). synthesis-and-spectral-characterization-of-potential-impurities-of-tiaprofenic-acid.pdf. Available at: [Link]
-
ResearchGate, (n.d.). Impurity profile of amino acids?. Available at: [Link]
- Paraskova, B., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Nutrients, 14(14), 2841.
Sources
- 1. 2-Amino-3-(3-methoxyphenyl)propanoic acid | C10H13NO3 | CID 554184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Amino-3-(3-methoxyphenyl)propanoic acid
Welcome to the technical support center for the synthesis of 2-Amino-3-(3-methoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable phenylalanine analog. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Which are the most common synthetic routes for 2-Amino-3-(3-methoxyphenyl)propanoic acid?
A1: The two most prevalent methods for the synthesis of 2-Amino-3-(3-methoxyphenyl)propanoic acid are the Strecker synthesis and the Erlenmeyer-Plöchl synthesis. Both are robust methods for α-amino acid synthesis, starting from the corresponding aldehyde, 3-methoxybenzaldehyde.
Q2: What are the main advantages and disadvantages of the Strecker and Erlenmeyer-Plöchl syntheses for this specific molecule?
A2:
| Synthesis Method | Advantages | Disadvantages |
| Strecker Synthesis | Generally higher yields, readily available starting materials. | Use of highly toxic cyanide reagents, harsh hydrolysis conditions may be required. |
| Erlenmeyer-Plöchl Synthesis | Avoids the use of cyanide. | Can have lower overall yields, may require a separate reduction step. |
Q3: What is the typical purity of the crude product I can expect from these syntheses?
A3: The purity of the crude product can vary significantly based on the chosen method and the care taken during the reaction and work-up. It is common to have unreacted starting materials and side products in the crude mixture. Purification by recrystallization or chromatography is almost always necessary to obtain a high-purity final product.
Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific issues that may arise during the synthesis of 2-Amino-3-(3-methoxyphenyl)propanoic acid, providing explanations for the underlying chemistry and actionable solutions.
Problem 1: Low Yield of the Desired Amino Acid
Q: I am getting a very low yield of 2-Amino-3-(3-methoxyphenyl)propanoic acid. What could be the reasons?
A: A low yield can stem from several factors, depending on the synthetic route. Let's break down the possibilities for both the Strecker and Erlenmeyer-Plöchl syntheses.
For Strecker Synthesis:
-
Incomplete Formation of the α-Aminonitrile: The initial condensation of 3-methoxybenzaldehyde, ammonia, and a cyanide source is crucial. If this equilibrium is not driven towards the product, the overall yield will be low.
-
Troubleshooting:
-
pH Control: Ensure the reaction medium is slightly acidic to facilitate imine formation without neutralizing the cyanide nucleophile.
-
Reagent Stoichiometry: Use a slight excess of ammonia and cyanide to push the equilibrium towards the α-aminonitrile.
-
Temperature: Maintain the recommended temperature for the reaction. Lower temperatures can slow down the reaction, while excessively high temperatures can lead to side reactions.
-
-
-
Inefficient Hydrolysis of the α-Aminonitrile: The hydrolysis of the nitrile to a carboxylic acid is a critical step that requires careful control.
-
Troubleshooting:
-
Hydrolysis Conditions: Both acidic and alkaline hydrolysis can be employed. For acidic hydrolysis, refluxing with a strong acid like HCl or H2SO4 is common. For alkaline hydrolysis, a strong base like NaOH followed by acidification is used. Ensure sufficient reaction time and temperature for complete hydrolysis.
-
Monitoring the Reaction: Track the disappearance of the α-aminonitrile and the formation of the amino acid by a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
For Erlenmeyer-Plöchl Synthesis:
-
Poor Azlactone Formation: The condensation of N-acetylglycine with 3-methoxybenzaldehyde to form the azlactone is a key step.
-
Troubleshooting:
-
Anhydrous Conditions: Acetic anhydride is used as a dehydrating agent. Ensure all reagents and glassware are dry to prevent premature hydrolysis of the anhydride.
-
Base Catalyst: Sodium acetate is a common catalyst. Ensure it is anhydrous and used in the correct stoichiometric amount.
-
-
-
Incomplete Hydrolysis of the Azlactone: The opening of the azlactone ring to the α,β-unsaturated N-acylamino acid, followed by reduction and hydrolysis to the final amino acid, can be a source of yield loss.
-
Troubleshooting:
-
Hydrolysis Conditions: The hydrolysis of the N-acyl group typically requires strong acidic or basic conditions. Ensure adequate heating and reaction time for complete deprotection.
-
-
Problem 2: Presence of an Unexpected Amide Byproduct
Q: My final product is contaminated with a significant amount of a compound that I suspect is the corresponding amide. Why is this happening and how can I avoid it?
A: The formation of an amide byproduct is a classic issue related to the incomplete hydrolysis of a nitrile intermediate.
-
Chemical Basis: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. If the hydrolysis conditions (acid/base concentration, temperature, or reaction time) are not sufficiently harsh, the reaction can stop at the amide stage.
Figure 1. Hydrolysis pathway of α-aminonitrile. -
Troubleshooting Protocol:
-
Increase Reaction Time and/or Temperature: The most straightforward solution is to prolong the hydrolysis step or increase the reaction temperature to ensure the complete conversion of the amide to the carboxylic acid.
-
Increase Acid/Base Concentration: A higher concentration of the hydrolyzing agent (e.g., using 6M HCl instead of 3M HCl) can accelerate the second hydrolysis step.
-
Optimize Hydrolysis Conditions:
-
| Parameter | Recommendation for Complete Hydrolysis |
| Acidic Hydrolysis | Reflux in 6M HCl for 4-8 hours. |
| Alkaline Hydrolysis | Reflux in 4M NaOH for 4-6 hours, followed by acidification. |
Problem 3: Formation of a Demethylated Impurity
Q: I am observing a byproduct with a mass corresponding to the loss of a methyl group. What is causing this demethylation?
A: The methoxy group on the phenyl ring is susceptible to cleavage under strong acidic conditions, especially at elevated temperatures. This results in the formation of 2-Amino-3-(3-hydroxyphenyl)propanoic acid (m-tyrosine) as a significant impurity.
-
Chemical Basis: The ether linkage of the methoxy group can be protonated by a strong acid, making it a good leaving group. A nucleophile, such as a halide ion from the acid (e.g., Br- from HBr or Cl- from HCl), can then attack the methyl group in an SN2 reaction.
Figure 2. Demethylation side reaction. -
Mitigation Strategies:
-
Use Milder Hydrolysis Conditions: If demethylation is a significant issue, consider using less harsh conditions for hydrolysis. This might involve using a lower concentration of acid or a lower reaction temperature, though this needs to be balanced with the requirement for complete nitrile or amide hydrolysis.
-
Alternative Hydrolysis Reagents: Explore alternative reagents for ether cleavage that might be more selective if the hydroxylated product is desired. However, to avoid this side reaction, it's best to stick to milder hydrolysis conditions.
-
Purification: If a small amount of the demethylated product is formed, it can often be separated from the desired product by chromatography (e.g., ion-exchange or reversed-phase HPLC) or careful recrystallization.
-
Experimental Protocols
Protocol 1: Hydrolysis of α-Aminonitrile with Mitigation of Amide Formation
-
To the crude α-aminonitrile, add 6M aqueous HCl (10 volumes).
-
Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC every 2 hours. The disappearance of the starting material and the intermediate amide should be observed.
-
Continue refluxing for a total of 6-8 hours, or until the reaction is complete.
-
Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.
-
Adjust the pH to the isoelectric point of the amino acid (around pH 5-6) with a suitable base (e.g., concentrated ammonium hydroxide) to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum.
References
-
Enantiomerically pure b-phenylalanine analogues from a–b-phenylalanine mixtures in a single reactive extraction stepw. (2010). RSC Publishing. [Link]
-
Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. (2023). Biotechnology for Biofuels and Bioproducts. [Link]
-
The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. (2018). National Institutes of Health. [Link]
-
Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. (2021). Macmillan Group - Princeton University. [Link]
- Method for demethylation or removing methoxy group of an aromatic compound having a...
-
Demethylation of 4-Methoxyphenylbutyric Acid Using Molten Pyridinium Hydrochloride on Multikilogram Scale. (n.d.). [Link]
-
Synthesis and Purification of L-Phenylalanine Oligo-Peptides Assisted by Phosphorus Oxychloride | Request PDF. (n.d.). ResearchGate. [Link]
-
Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikiwand. (n.d.). [Link]
- US7053218B2 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties - Google P
-
O-Demethylation. (2024). Chem-Station Int. Ed.[Link]
- SE8505451D0 - PURIFICATION OF L-PHENYLALANINE - Google P
-
-
The hydrolysis of azlactones with alcoholic potassium hydroxide - Journal of the Chemical Society (Resumed) (RSC Publishing). (1937). [Link]
-
-
Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia. (n.d.). [Link]
-
Strecker amino acid synthesis - Wikipedia. (n.d.). [Link]
Technical Support Center: Synthesis of 2-Amino-3-(3-methoxyphenyl)propanoic Acid
Welcome to the technical support center for the synthesis of 2-Amino-3-(3-methoxyphenyl)propanoic acid (3-Methoxy-DL-phenylalanine). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important amino acid derivative. Our goal is to empower you with the scientific rationale behind experimental choices to improve your yield and purity.
Introduction
2-Amino-3-(3-methoxyphenyl)propanoic acid is a non-proteinogenic amino acid that serves as a valuable building block in medicinal chemistry and drug discovery. Its synthesis, while conceptually straightforward, can present several challenges that impact overall yield and purity. This guide will focus on the two primary synthetic routes: the classical Strecker synthesis and modern enzymatic approaches, providing detailed protocols, troubleshooting for common issues, and optimization strategies.
Part 1: The Strecker Synthesis Approach
The Strecker synthesis is a robust and well-established method for preparing α-amino acids from aldehydes.[1][2] The overall transformation for 2-Amino-3-(3-methoxyphenyl)propanoic acid is depicted below:
Caption: General workflow of the Strecker synthesis for 2-Amino-3-(3-methoxyphenyl)propanoic acid.
Detailed Experimental Protocol (Strecker Synthesis)
This protocol is a generalized procedure and may require optimization based on your specific laboratory conditions and reagent purity.
Step 1: Synthesis of 2-Amino-3-(3-methoxyphenyl)propanenitrile
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and an addition funnel.
-
Reagents:
-
3-Methoxybenzaldehyde
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Methanol or Ethanol
-
Water
-
-
Procedure: a. Dissolve ammonium chloride in water and add it to the flask. b. Add 3-methoxybenzaldehyde to the flask and stir the mixture. c. In a separate beaker, dissolve sodium cyanide in water. Caution: Cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment. d. Slowly add the sodium cyanide solution to the reaction mixture via the addition funnel over a period of 30-60 minutes, maintaining the temperature between 0-10°C with an ice bath. e. After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours. f. The resulting α-aminonitrile may precipitate out of solution or can be extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). g. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-aminonitrile.
Step 2: Hydrolysis to 2-Amino-3-(3-methoxyphenyl)propanoic acid
-
Reaction Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagents:
-
Crude 2-Amino-3-(3-methoxyphenyl)propanenitrile
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
-
Procedure: a. Add the crude α-aminonitrile to the flask. b. Slowly add concentrated hydrochloric acid. Caution: The reaction is exothermic. c. Heat the mixture to reflux (typically 80-100°C) for 4-8 hours. Monitor the reaction progress by TLC or HPLC. d. After completion, cool the reaction mixture to room temperature. e. Adjust the pH of the solution to the isoelectric point (pI) of the amino acid (approximately 5.5-6.0) using a base (e.g., ammonium hydroxide or sodium hydroxide). f. The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water and then a small amount of cold ethanol, and dry under vacuum.
Troubleshooting Guide for Strecker Synthesis
| Problem | Potential Cause(s) | Troubleshooting Solutions |
| Low Yield of α-Aminonitrile | 1. Incomplete Imine Formation: The equilibrium between the aldehyde/ammonia and the imine may not favor the imine.[3] 2. Cyanohydrin Byproduct Formation: The aldehyde can react directly with cyanide to form a cyanohydrin.[3] | 1a. Anhydrous Conditions: Ensure reagents and solvents are dry. The presence of water can hydrolyze the imine back to the aldehyde. 1b. Use of a Desiccant: Add a drying agent like anhydrous MgSO₄ to the reaction mixture to drive the equilibrium towards the imine.[3] 2a. Control Temperature: Maintain a low temperature (0-10°C) during the cyanide addition to disfavor cyanohydrin formation.[3] 2b. Order of Addition: Pre-form the imine by stirring the aldehyde and ammonia source for a period before adding the cyanide.[3] |
| Incomplete Hydrolysis of Nitrile | 1. Insufficiently Harsh Conditions: The nitrile group is stable and requires strong acidic or basic conditions for complete hydrolysis.[3] 2. Short Reaction Time: The hydrolysis reaction may not have reached completion. | 1a. Stronger Acid/Base: Use concentrated HCl or H₂SO₄ for acidic hydrolysis, or a high concentration of NaOH or KOH for basic hydrolysis.[3] 1b. Increase Temperature: Ensure the reaction is maintained at a sufficient reflux temperature. 2. Extend Reaction Time: Increase the reflux time and monitor the reaction by TLC or HPLC until the starting material is consumed. |
| Product is a Sticky Oil, Not a Solid | 1. Presence of Impurities: The crude product may contain unreacted starting materials or byproducts that inhibit crystallization. 2. Incorrect pH for Precipitation: The pH may not be at the isoelectric point of the amino acid, leading to higher solubility. | 1a. Purify the α-Aminonitrile: Before hydrolysis, purify the intermediate by recrystallization or column chromatography.[3] 1b. Optimize Workup: Perform an acidic/basic extraction to separate the amphoteric amino acid from neutral or acidic/basic impurities. 2. Precise pH Adjustment: Carefully adjust the pH to the isoelectric point (pI) using a pH meter. The pI can be estimated or found in the literature. |
| Final Product is a Racemic Mixture | Non-stereoselective Nature of the Strecker Synthesis: The nucleophilic attack of the cyanide on the planar imine is equally likely from either face, leading to a 50:50 mixture of enantiomers.[2] | Chiral Resolution: Employ a chiral resolving agent, such as a chiral acid (e.g., tartaric acid derivatives) or a chiral base, to form diastereomeric salts that can be separated by fractional crystallization.[4] Alternatively, enzymatic resolution can be employed (see Part 2). |
Part 2: Enzymatic Synthesis Approaches
Enzymatic methods offer high stereoselectivity, milder reaction conditions, and are environmentally benign alternatives to classical chemical synthesis.[5] For the synthesis of L-2-Amino-3-(3-methoxyphenyl)propanoic acid, Phenylalanine Ammonia Lyases (PALs) and transaminases are the most relevant enzymes.
Phenylalanine Ammonia Lyase (PAL) Catalyzed Synthesis
PALs catalyze the reversible addition of ammonia to the double bond of cinnamic acids to produce the corresponding L-phenylalanine derivatives.[6][7]
Caption: Enzymatic synthesis using Phenylalanine Ammonia Lyase (PAL).
Key Considerations for PAL-catalyzed Synthesis:
-
Enzyme Source: PALs from various organisms (e.g., Anabaena variabilis (AvPAL) or Planctomyces brasiliensis (PbPAL)) exhibit different substrate specificities and activities.[8][9]
-
Ammonia Source and Concentration: High concentrations of ammonia are required to shift the reaction equilibrium towards amination. Ammonium carbamate or ammonium carbonate are often effective.[8][9]
-
pH and Temperature: The optimal pH is typically in the alkaline range (pH 9.5-10.5), and temperatures are generally moderate (e.g., 30-45°C).[10]
-
Immobilization and Flow Chemistry: Immobilizing the enzyme on a solid support allows for easier catalyst recovery and reuse, and performing the reaction in a continuous flow setup can significantly reduce reaction times and improve conversion rates.[8][9]
Quantitative Data for PAL-catalyzed Synthesis of 3-Methoxy-phenylalanine:
| Enzyme | Ammonia Source | Temperature | Conversion (in flow) | Reference |
| Immobilized PAL | Ammonium Carbonate | 37°C | 88% ± 4% | [8][9] |
Transaminase Catalyzed Synthesis
Transaminases catalyze the transfer of an amino group from a donor molecule (e.g., L-aspartate, L-alanine) to a keto acid acceptor.[11] This method can be used for the asymmetric synthesis of both L- and D-amino acids depending on the stereoselectivity of the enzyme.[12][13]
Caption: Asymmetric synthesis using a transaminase.
Key Considerations for Transaminase-catalyzed Synthesis:
-
Keto Acid Precursor: The corresponding α-keto acid, 3-(3-methoxyphenyl)pyruvic acid, is required as the starting material.
-
Amino Donor: A suitable amino donor must be chosen. The choice of amino donor can influence the reaction equilibrium.
-
Cofactor: Transaminases require pyridoxal-5'-phosphate (PLP) as a cofactor.
-
Equilibrium Shift: The reaction is reversible. Strategies to shift the equilibrium towards the product include using a high concentration of the amino donor or removing the keto acid byproduct.[14]
Reported Yield for a Similar Transaminase Reaction:
For the synthesis of (S)-m-methoxyphenylalanine, a yield of 40% with an enantiomeric excess (ee) of >99% has been reported using an engineered aspartate aminotransferase.[5]
Troubleshooting Guide for Enzymatic Synthesis
| Problem | Potential Cause(s) | Troubleshooting Solutions |
| Low or No Enzyme Activity | 1. Incorrect Reaction Conditions: pH, temperature, or buffer composition may be suboptimal for the enzyme. 2. Enzyme Denaturation: The enzyme may have been denatured during storage or handling. 3. Missing Cofactor: For transaminases, the PLP cofactor may be absent or at too low a concentration. | 1. Optimize Conditions: Systematically vary the pH, temperature, and buffer components to find the optimal conditions for your specific enzyme. 2. Proper Enzyme Handling: Store the enzyme at the recommended temperature and avoid repeated freeze-thaw cycles. 3. Add Cofactor: Ensure that PLP is included in the reaction mixture for transaminase-catalyzed reactions. |
| Low Conversion Rate | 1. Reaction Equilibrium: For reversible reactions like those catalyzed by PALs and transaminases, the equilibrium may not favor product formation. 2. Substrate or Product Inhibition: High concentrations of the substrate or product can inhibit the enzyme. | 1a. Increase Substrate Concentration (for one substrate): For PALs, use a high concentration of the ammonia source. For transaminases, use a large excess of the amino donor.[8][9][14] 1b. Product Removal: If the product is sparingly soluble, its precipitation can drive the reaction forward.[14] 2. Fed-Batch or Continuous Flow: Add the substrate gradually (fed-batch) or use a continuous flow reactor to maintain low substrate and product concentrations.[8][9] |
| Low Enantiomeric Excess (ee) | Presence of a Competing, Non-stereoselective Reaction: Some enzymes may have side activities that produce the undesired enantiomer.[7] | Enzyme Engineering: Use a different enzyme with higher stereoselectivity or consider protein engineering to improve the selectivity of the current enzyme. |
Part 3: Purification and Analysis
Purification by Crystallization
The most common method for purifying the final amino acid product is crystallization.
General Crystallization Protocol:
-
Solvent Selection: A mixture of water and a water-miscible organic solvent like ethanol or isopropanol is often a good starting point for amino acids.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent mixture.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity and yield of the synthesis.
-
Mobile Phase: A gradient of water and acetonitrile with an acidic modifier (e.g., 0.1% trifluoroacetic acid) is common.[8][9]
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 210 nm, 250 nm, or 265 nm) is suitable.[8][9]
-
Chiral HPLC: To determine the enantiomeric excess, a chiral HPLC column is necessary.
References
-
Gotor-Fernández, V., et al. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers in Catalysis, 3, 1177627. [Link]
-
Yu, J., et al. (2018). Chemoenzymatic synthesis of L-3,4-dimethoxyphenyl-alanine and its analogues using aspartate aminotransferase as a key catalyst. Catalysis Communications, 120, 105-109. [Link]
-
Gotor-Fernández, V., et al. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers in Catalysis, 3. [Link]
-
Poppe, L., & Rétey, J. (2018). Preparative scale synthesis of L-m-methoxyphenylalanine (S)-2l by the newly discovered ammonia lyase from Planctomyces brasiliensis (PbPAL) and examples of antiviral and antidiabetic compounds 5 and 6 which can be synthesised from this building block. ResearchGate. [Link]
-
Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids. r/OrganicChemistry. [Link]
-
Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
-
Navre, A. A., et al. (2025). Enzymatic Dynamic Kinetic Resolution of 3-Bromo/Methylsulfonyl- dl -Phenylalanine Ethyl Ester in Miniemulsions: A Key Intermediate for Lifitegrast (Xiidra) Synthesis. Organic Process Research & Development. [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails? Biotage. [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]
-
Hardegger, L., et al. (2020). Toward a scalable synthesis and process for EMA401. Part III: Using an engineered phenylalanine ammonia lyase enzyme to synthesize a non-natural phenylalanine derivative. Organic Process Research & Development, 24(9), 1763-1771. [Link]
-
Mac-Beath, G., & Adman, E. T. (2014). Phenylalanine ammonia lyase catalyzed synthesis of amino acids by an MIO-cofactor independent pathway. PubMed. [Link]
-
ResearchGate. (n.d.). Chiral Resolution of ss-dl-Phenylalanine Using Chiral Macrocyclic Nickel(II) Complexes. ResearchGate. [Link]
-
Patel, R. N. (2023). Transaminases for Green Chemistry: Recent Progress and Future Prospects. IntechOpen. [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Organic Chemistry Portal. [Link]
-
MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. MedSchoolCoach. [Link]
-
Pearson. (2024). Show how you would use a Strecker synthesis to make phenylalanine... Pearson+. [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Wikipedia. [Link]
-
Parmeggiani, F., & Gotor-Fernández, V. (2016). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis, 6(10), 6737-6752. [Link]
-
Wang, H., et al. (2024). Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol. Bioorganic Chemistry, 147, 107264. [Link]
-
SIELC Technologies. (n.d.). Separation of 3-Methoxybenzaldehyde on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Agilent. (n.d.). Amino Acid Analysis: “How-To” Guide. Agilent. [Link]
-
Zhao, H., et al. (2003). Kinetic study on the enzymatic resolution of homophenylalanine ester using ionic liquids. Biotechnology Progress, 19(3), 1016-1018. [Link]
-
Choi, E., & Lee, S. G. (2006). Asymmetric synthesis of L-homophenylalanine by equilibrium-shift using recombinant aromatic L-amino acid transaminase. Journal of Molecular Catalysis B: Enzymatic, 43(1-4), 132-136. [Link]
-
ResearchGate. (2025). Enzymatic Dynamic Kinetic Resolution of 3-Bromo/Methylsulfonyl- dl -Phenylalanine Ethyl Ester in Miniemulsions: A Key Intermediate for Lifitegrast (Xiidra) Synthesis. ResearchGate. [Link]
-
El-Khoury, R., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3986. [Link]
-
PubChem. (n.d.). 2-Amino-3-(3-methoxyphenyl)propanoic acid. PubChem. [Link]
- Google Patents. (n.d.). US4584399A - Purification of L-phenylalanine.
- Google Patents. (n.d.). CN1566080A - Resolution of DL-phenylalanine.
-
ResearchGate. (n.d.). Scheme 14. Enzymatic kinetic resolution of the racemic alcohol... ResearchGate. [Link]
-
ResearchGate. (2025). Chiral resolution of phenylalanine by D-Phe imprinted membrane considering rejection property. ResearchGate. [Link]
-
ResearchGate. (2025). Kinetic Study on the Enzymatic Resolution of Homophenylalanine Ester Using Ionic Liquids. ResearchGate. [Link]
-
ResearchGate. (2025). Purification, crystallization and preliminary X-ray characterization of a human mitochondrial phenylalanyl-tRNA synthetase. ResearchGate. [Link]
-
ResearchGate. (n.d.). Three component Strecker reaction using benzaldehyde (1 mmol), aniline... ResearchGate. [Link]
-
Li, Y., et al. (2013). Cloning, purification, crystallization and preliminary X-ray crystallographic analysis of MCAT from Synechocystis sp. PCC 6803. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 69(Pt 11), 1235-1238. [Link]
-
Singh, A., et al. (2010). Purification, crystallization and preliminary crystallographic analysis of banyan peroxidase. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 66(Pt 1), 58-60. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN1566080A - Resolution of DL-phenylalanine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Phenylalanine ammonia lyase catalyzed synthesis of amino acids by an MIO-cofactor independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase [frontiersin.org]
- 9. frontiersin.org [frontiersin.org]
- 10. Toward a scalable synthesis and process for EMA401. Part III: Using an engineered phenylalanine ammonia lyase enzyme to synthesize a non-natural phenylalanine derivative - OAK Open Access Archive [oak.novartis.com]
- 11. Transaminases for Green Chemistry: Recent Progress and Future Prospects [mbl.or.kr]
- 12. Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Asymmetric synthesis of L-homophenylalanine by equilibrium-shift using recombinant aromatic L-amino acid transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peptide Coupling with 2-Amino-3-(3-methoxyphenyl)propanoic acid
Welcome to the technical support resource for peptide synthesis involving 2-Amino-3-(3-methoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this sterically hindered and electronically modified amino acid. Here, we will delve into the causality behind common experimental hurdles and provide field-proven, self-validating protocols to ensure the integrity of your synthesis.
I. Understanding the Unique Challenges of 2-Amino-3-(3-methoxyphenyl)propanoic acid
2-Amino-3-(3-methoxyphenyl)propanoic acid, a derivative of phenylalanine, introduces specific complexities into standard peptide coupling protocols. The presence of a bulky methoxyphenylpropyl side chain can lead to significant steric hindrance, slowing down reaction kinetics and potentially leading to incomplete coupling.[1][2] Furthermore, the methoxy group, an electron-donating group, can influence the reactivity of the aromatic ring, though its effect on the alpha-carbon's reactivity is less direct.[3]
This guide will address these challenges through a series of frequently asked questions and in-depth troubleshooting workflows.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low coupling yields with 2-Amino-3-(3-methoxyphenyl)propanoic acid?
Low coupling yields are most commonly attributed to steric hindrance from the bulky side chain, which physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[1][2] This can result in incomplete reactions and the presence of deletion sequences in your final product.
Q2: Which coupling reagents are most effective for this amino acid?
For sterically hindered amino acids, high-reactivity coupling reagents are strongly recommended. Standard carbodiimide reagents like DCC and DIC may prove insufficient. Uronium/aminium salts such as HATU and HBTU, or phosphonium salts like PyAOP and PyBOP, are generally more effective due to the formation of highly reactive activated esters.[4][5][6]
Q3: How can I minimize the risk of racemization during coupling?
Racemization, the loss of stereochemical integrity at the alpha-carbon, is a critical concern in peptide synthesis.[7][8][9] To minimize this risk when coupling 2-Amino-3-(3-methoxyphenyl)propanoic acid:
-
Utilize coupling reagents known for low racemization potential.
-
Incorporate additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to suppress racemization.[7][9][10]
-
Avoid prolonged pre-activation times and excessive amounts of base.[11]
Q4: Is it necessary to modify standard deprotection protocols?
Standard Fmoc deprotection protocols (e.g., 20% piperidine in DMF) are generally effective. However, if you observe incomplete deprotection, which can be mistaken for a coupling issue, consider extending the deprotection time or using a stronger base cocktail, such as one containing DBU.[7]
III. In-Depth Troubleshooting Guides
A. Symptom: Low Coupling Yield / Incomplete Reaction
A low yield of the desired peptide or the presence of significant deletion sequences are primary indicators of an incomplete coupling reaction.
Diagnostic Workflow:
Caption: Troubleshooting workflow for low coupling yield.
Step-by-Step Troubleshooting:
-
Verify Reagent Quality and Stoichiometry: Ensure that your amino acid, coupling reagents, and solvents are of high purity and anhydrous. Use a slight excess (1.2-1.5 equivalents) of the amino acid and coupling reagent relative to the free amine on the resin.
-
Optimize Coupling Reagent and Conditions: If using a standard carbodiimide, switch to a more potent uronium or phosphonium salt.
Coupling Reagent Additive (1.2-1.5 eq.) Base (2-3 eq.) Solvent HATU None DIPEA or NMM DMF or NMP HBTU HOBt DIPEA or NMM DMF or NMP PyAOP None DIPEA or NMM DMF or NMP DIC Oxyma or HOBt None (or catalytic base for solution phase) DCM or DMF -
Consider Double Coupling: For particularly difficult couplings, a second coupling step with fresh reagents after the initial coupling reaction can significantly improve the yield.[12]
-
Increase Reaction Temperature: Gently warming the reaction vessel (e.g., to 30-40°C) can help overcome the activation energy barrier imposed by steric hindrance. However, be mindful that elevated temperatures can also increase the risk of racemization.[7]
-
Monitor Reaction Progress: Use a qualitative test like the ninhydrin (Kaiser) test to assess the presence of free primary amines on the resin.[13][14] A positive result (blue beads) indicates an incomplete reaction.
B. Symptom: Presence of Impurities in the Final Product
The presence of unexpected peaks in your analytical HPLC chromatogram of the crude peptide indicates the formation of byproducts.
Diagnostic Workflow:
Caption: Diagnostic workflow for peptide impurities.
Step-by-Step Troubleshooting:
-
Characterize Impurities by Mass Spectrometry (MS): Determine the molecular weights of the impurity peaks to identify their nature.
-
Deletion Sequences: If the mass corresponds to a peptide lacking the 2-Amino-3-(3-methoxyphenyl)propanoic acid residue, this confirms incomplete coupling. Refer to the troubleshooting guide for low yield.
-
Racemization: If you observe a diastereomeric impurity (a peak with the same mass but different retention time), this suggests racemization.
-
Side-Reaction Adducts: Unexpected masses may indicate side reactions.
-
Guanidinylation: If using an excess of a uronium reagent like HBTU or HATU, it can react with the N-terminal amine to form a guanidinium byproduct.[6][11] Use a slight excess of the amino acid relative to the coupling reagent.
-
N-acylurea Formation: With carbodiimide reagents, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, terminating the chain.[11] The use of HOBt or Oxyma minimizes this side reaction.
-
IV. Recommended Experimental Protocols
A. Protocol for Manual Solid-Phase Peptide Synthesis (SPPS) Coupling
This protocol is optimized for a 0.1 mmol scale synthesis.
-
Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in DMF for 30 minutes.
-
Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash thoroughly with DMF (5x), and DCM (3x).
-
Amino Acid Activation:
-
In a separate vessel, dissolve 2-Amino-3-(3-methoxyphenyl)propanoic acid (1.5 eq., 0.15 mmol) and HATU (1.45 eq., 0.145 mmol) in DMF.
-
Add DIPEA (3 eq., 0.3 mmol) to the solution and vortex briefly.
-
-
Coupling: Immediately add the activated amino acid solution to the resin. Agitate at room temperature for 2-4 hours.
-
Monitoring: Perform a ninhydrin test. If the test is positive, continue agitation or perform a second coupling.
-
Washing: Once the reaction is complete (negative ninhydrin test), wash the resin with DMF (5x) and DCM (3x).
B. Protocol for Peptide Cleavage and Purification
-
Cleavage: Treat the dried peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.
-
Precipitation: Precipitate the cleaved peptide in cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[15][16][17]
-
Analysis: Confirm the purity and identity of the final product by analytical HPLC and mass spectrometry.[18]
V. Concluding Remarks
Successful peptide synthesis with challenging amino acids like 2-Amino-3-(3-methoxyphenyl)propanoic acid is achievable with a systematic and informed approach. By understanding the underlying chemical principles and proactively addressing potential issues of steric hindrance and side reactions, researchers can optimize their protocols for high yield and purity. This guide provides a foundation for troubleshooting, but empirical optimization for your specific peptide sequence remains a crucial component of successful synthesis.
VI. References
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - ACS Publications. Available at: [Link]
-
Efficient peptide coupling involving sterically hindered amino acids - PubMed. Available at: [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. Available at: [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - ACS Publications. Available at: [Link]
-
Analytical Methods for Solid Phase Peptide Synthesis - Ingenta Connect. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. Available at: [Link]
-
Analytical Methods for Solid Phase Peptide Synthesis - Bentham Science Publishers. Available at: [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. Available at: [Link]
-
Ch27 : Peptide synthesis - University of Calgary. Available at: [Link]
-
Coupling Reagents - Aapptec Peptides. Available at: [Link]
-
Analytical Methods for Solid Phase Peptide Synthesis | Request PDF - ResearchGate. Available at: [Link]
-
Chemoselective one-step purification method for peptides synthesized by the solid-phase technique. - PNAS. Available at: [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - NIH. Available at: [Link]
-
2-Amino-3-(3-methoxyphenyl)propanoic acid | C10H13NO3 | CID 554184 - PubChem. Available at: [Link]
-
A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Available at: [Link]
-
Effect of electron-donating and electron-withdrawing groups on peptide/single-walled carbon nanotube interactions - PubMed. Available at: [Link]
-
Analysis and Purification of Synthetic Peptides by Liquid Chromatography - Agilent. Available at: [Link]
-
2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid | C10H13NO4 | CID 586369. Available at: [Link]
-
Advances in Therapeutic Peptides Separation and Purification - MDPI. Available at: [Link]
-
25.8: Peptide Synthesis - Chemistry LibreTexts. Available at: [Link]
-
APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. Available at: [Link]
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis - Biotage. Available at: [Link]
-
A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides - Indian Academy of Sciences. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Effect of electron-donating and electron-withdrawing groups on peptide/single-walled carbon nanotube interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.globalso.com [file.globalso.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. biotage.com [biotage.com]
- 13. researchgate.net [researchgate.net]
- 14. ias.ac.in [ias.ac.in]
- 15. Peptide Purification Service - Creative Peptides [creative-peptides.com]
- 16. bachem.com [bachem.com]
- 17. agilent.com [agilent.com]
- 18. Analytical Methods for Solid Phase Peptide Synthesis: Ingenta Connect [ingentaconnect.com]
Technical Support Center: 2-Amino-3-(3-methoxyphenyl)propanoic acid (m-Tyrosine) Solution Stability
Welcome to the technical support center for 2-Amino-3-(3-methoxyphenyl)propanoic acid, commonly known as m-Tyrosine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the stability of m-Tyrosine in solution. As a crucial component in various research applications, understanding its stability profile is paramount to ensure experimental reproducibility and the integrity of your results.
This guide provides a structured approach to identifying and mitigating common stability issues encountered during the handling and storage of m-Tyrosine solutions.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you may encounter with m-Tyrosine solutions, their probable causes, and actionable solutions.
Issue 1: Discoloration of m-Tyrosine Solution (Yellowing/Browning)
Symptoms: Your initially clear m-Tyrosine solution has developed a yellow or brown tint over time.
Probable Cause: This is often a sign of oxidation. The phenolic ring of tyrosine and its analogs is susceptible to oxidation, which can be initiated by exposure to light (photodegradation), the presence of metal ions, or dissolved oxygen.[1][2] This process can lead to the formation of colored byproducts, such as dopaquinone and its subsequent polymerization into melanin-like substances.[3]
Solutions:
-
Minimize Light Exposure:
-
Action: Store m-Tyrosine solutions in amber vials or wrap clear vials in aluminum foil.[1]
-
Rationale: This prevents the initiation of photodegradation pathways that can lead to oxidation.
-
-
Use High-Purity Solvents:
-
De-gas Solvents:
-
Action: Before dissolving the m-Tyrosine, sparge your solvent with an inert gas like nitrogen or argon for 15-20 minutes.
-
Rationale: This removes dissolved oxygen, a key component in the oxidation process.
-
-
Consider Antioxidants:
-
Action: If compatible with your experimental design, consider adding a small amount of an antioxidant, such as ascorbic acid or dithiothreitol (DTT), to the solution.
-
Rationale: Antioxidants can scavenge reactive oxygen species and inhibit the oxidation cascade.
-
Issue 2: Precipitation or Cloudiness in m-Tyrosine Solution
Symptoms: Your m-Tyrosine solution, which was initially clear, has become cloudy or contains visible precipitate.
Probable Cause: The solubility of amino acids like tyrosine is highly dependent on pH. Precipitation is likely to occur if the pH of the solution is near the isoelectric point (pI) of m-Tyrosine, where its net charge is zero, and solubility is at its minimum. Temperature fluctuations can also affect solubility.
Solutions:
-
Adjust Solution pH:
-
Action: To dissolve m-Tyrosine, adjust the pH of the solvent to be at least 2 pH units away from its pI. For tyrosine, solubility is greater at a pH below 2 or above 9. A similar principle applies to m-Tyrosine. Prepare stock solutions in dilute acid (e.g., 0.1 M HCl) or dilute base (e.g., 0.1 M NaOH).
-
Rationale: At these pH values, the amino and carboxylic acid groups are fully protonated or deprotonated, respectively, leading to a net charge on the molecule and increasing its interaction with the polar solvent.
-
-
Control Temperature:
-
Action: Store solutions at a constant, recommended temperature. Avoid repeated freeze-thaw cycles.
-
Rationale: Temperature fluctuations can decrease the solubility of the compound, leading to precipitation. Repeated freezing and thawing can also promote aggregation and degradation.
-
-
Filter Sterilization:
-
Action: If preparing a stock solution for cell culture, use a sterile filter (0.22 µm) after dissolution and pH adjustment.
-
Rationale: This removes any undissolved particulates and ensures sterility.
-
Issue 3: Inconsistent Experimental Results or Loss of Activity
Symptoms: You are observing a decrease in the expected biological or chemical activity of your m-Tyrosine-containing solution, or your analytical results (e.g., HPLC) show a decrease in the main peak area over time.
Probable Cause: This points to the chemical degradation of m-Tyrosine. The degradation can be due to oxidation, photodegradation, or hydrolysis, especially under harsh pH and temperature conditions.[6][7]
Solutions:
-
Prepare Fresh Solutions:
-
Action: The most reliable approach is to prepare m-Tyrosine solutions fresh for each experiment.
-
Rationale: This minimizes the impact of any potential degradation over time.
-
-
Implement a Stability Study:
-
Action: If you need to store solutions, perform a small-scale stability study under your intended storage conditions. Use an analytical technique like HPLC to monitor the purity of the solution over time.
-
Rationale: This will provide empirical data on the stability of m-Tyrosine in your specific formulation and storage conditions.
-
-
Proper Storage:
-
Action: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
-
Rationale: Low temperatures slow down chemical degradation rates. Aliquoting prevents contamination and degradation of the entire stock.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve 2-Amino-3-(3-methoxyphenyl)propanoic acid?
A1: The choice of solvent depends on the intended application. For general laboratory use, high-purity water is a good starting point. However, due to the pH-dependent solubility of amino acids, you will likely need to adjust the pH. For stock solutions, dissolving in dilute aqueous HCl (e.g., 0.1 M to 1 M) or NaOH (e.g., 0.1 M) is effective. For applications where aqueous solutions are not suitable, organic solvents like DMSO can be used.
Q2: How should I store solid 2-Amino-3-(3-methoxyphenyl)propanoic acid?
A2: Solid m-Tyrosine should be stored in a tightly sealed container in a cool, dry, and dark place. A desiccator can be used to minimize moisture exposure.
Q3: Can I autoclave my m-Tyrosine solution?
A3: It is generally not recommended to autoclave amino acid solutions, as the high temperatures can lead to thermal degradation.[7] For sterilization, filter sterilization through a 0.22 µm membrane is the preferred method.
Q4: How can I check the purity of my m-Tyrosine solution?
A4: The most common method for assessing the purity of an amino acid solution is High-Performance Liquid Chromatography (HPLC) with UV detection.[8][9] A typical starting point would be a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. UV detection is often performed around 275-280 nm for aromatic amino acids.
Experimental Protocols & Visualizations
Protocol 1: Preparation of a 10 mM m-Tyrosine Stock Solution in Dilute Acid
-
Weigh out the required amount of solid 2-Amino-3-(3-methoxyphenyl)propanoic acid (MW: 195.22 g/mol ).
-
In a separate container, prepare a 0.1 M solution of HCl in high-purity water.
-
Add a small amount of the 0.1 M HCl to the solid m-Tyrosine and vortex or sonicate to begin dissolution.
-
Gradually add more 0.1 M HCl until the desired final volume is reached.
-
Ensure complete dissolution. If necessary, gentle warming can be applied, but avoid high temperatures.
-
For sterile applications, pass the solution through a 0.22 µm syringe filter.
-
Store in a tightly sealed, light-protected container at the appropriate temperature (4°C for short-term, -20°C or -80°C for long-term).
Diagram: Troubleshooting Decision Tree for m-Tyrosine Solution Instability
Caption: Decision tree for troubleshooting m-Tyrosine solution instability.
Diagram: General Oxidation Pathway of Tyrosine Analogs
Sources
- 1. ijpsonline.com [ijpsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Melanin - Wikipedia [en.wikipedia.org]
- 4. Effect of metal ions on the kinetics of tyrosine oxidation catalysed by tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Stability of tyrosine sulfate in acidic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermal Degradation of Food Proteins [opus.constructor.university]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
Technical Support Center: Preventing Racemization of 2-Amino-3-(3-methoxyphenyl)propanoic acid
Welcome to the technical support center for handling and utilizing 2-Amino-3-(3-methoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing racemization, a critical factor in maintaining the stereochemical integrity and biological activity of your molecules.
Understanding Racemization in 2-Amino-3-(3-methoxyphenyl)propanoic acid
Racemization is the process by which an enantiomerically pure substance, such as the L- or D- form of 2-Amino-3-(3-methoxyphenyl)propanoic acid, is converted into a mixture of both enantiomers. This loss of stereochemical purity can have significant consequences in drug development, as different enantiomers can exhibit different pharmacological activities or toxicities.
The primary mechanism of racemization for α-amino acids involves the deprotonation of the α-carbon, leading to the formation of a planar enolate intermediate. Reprotonation can then occur from either face of the enolate, resulting in a mixture of D and L enantiomers.[1] This process is particularly relevant during chemical manipulations such as peptide synthesis, where the carboxyl group is activated.
There are two main pathways for racemization during peptide bond formation:
-
Direct Enolization: A base directly abstracts the proton from the α-carbon of the activated amino acid.
-
Oxazolidinone (Azlactone) Formation: The activated carboxyl group can cyclize to form an oxazolidinone intermediate. The α-proton of the oxazolidinone is highly acidic and readily abstracted by a weak base, leading to rapid racemization.[2]
The structure of 2-Amino-3-(3-methoxyphenyl)propanoic acid, a derivative of phenylalanine, makes it susceptible to these racemization pathways, especially when its carboxyl group is activated for coupling reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific issues you may encounter during your experiments that could indicate or lead to racemization of 2-Amino-3-(3-methoxyphenyl)propanoic acid.
Question 1: I'm observing a loss of optical purity in my final product after a coupling reaction. What are the likely causes and how can I fix it?
Answer:
A loss of optical purity is a strong indicator that racemization has occurred during your coupling step. Several factors could be contributing to this issue. Here’s a systematic approach to troubleshoot and resolve the problem:
1. Evaluate Your Coupling Reagent:
-
Problem: Carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), when used alone, are known to promote racemization.[3][4]
-
Solution: Always use carbodiimides in conjunction with racemization-suppressing additives. The most common and effective additives are 1-Hydroxybenzotriazole (HOBt) and its more reactive analogue, 1-Hydroxy-7-azabenzotriazole (HOAt).[2][5] These additives react with the activated amino acid to form an active ester that is less prone to racemization than the O-acylisourea intermediate formed with carbodiimides alone.[2] Uronium/aminium-based coupling reagents such as HBTU, HATU, and HCTU are generally more efficient and less prone to causing racemization than carbodiimides.[3]
2. Assess the Base Used:
-
Problem: The choice and amount of base can significantly impact racemization. Strong, sterically hindered bases like Diisopropylethylamine (DIEA) can promote racemization, especially when used in excess.[2]
-
Solution: Use a weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[2] Ensure you are using the minimum necessary amount of base. For amino acid salts (e.g., hydrochlorides), use only one equivalent of base.
3. Check the Reaction Temperature and Time:
-
Problem: Higher temperatures and longer reaction times increase the likelihood of racemization.[6]
-
Solution: Perform the coupling reaction at a lower temperature, typically starting at 0°C and allowing it to slowly warm to room temperature. Monitor the reaction progress closely to avoid unnecessarily long reaction times.
4. Consider the Protecting Group Strategy:
-
Problem: Certain N-terminal protecting groups can influence the rate of racemization. For instance, acyl-type protecting groups like Trifluoroacetyl (Tfa) can be more prone to racemization during activation.[7]
-
Solution: For peptide synthesis, the widely used Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) protecting groups are generally effective at minimizing racemization when used with appropriate coupling methods.[7]
Question 2: My analytical data (e.g., chiral HPLC) shows a small, unexpected peak next to my main product peak. Could this be the other enantiomer?
Answer:
Yes, it is highly likely that the small, adjacent peak is the undesired diastereomer of your peptide, resulting from the racemization of 2-Amino-3-(3-methoxyphenyl)propanoic acid during synthesis.
Confirmation and Quantification:
-
Chiral Chromatography: The most definitive way to confirm this is by using a chiral stationary phase in your HPLC or GC analysis. This will separate the enantiomers or diastereomers, allowing you to quantify the extent of racemization.[8][9]
-
Mass Spectrometry: While not inherently chiral, mass spectrometry can be used in conjunction with chiral chromatography to confirm the identity of the peaks.[8][9]
Preventative Measures:
Refer to the solutions provided in Question 1 to minimize racemization in your subsequent experiments. It is crucial to address even small amounts of racemization, as the diastereomeric impurity can be difficult to remove in later purification steps.[10]
Question 3: I am performing a multi-step synthesis. At which stages is racemization of 2-Amino-3-(3-methoxyphenyl)propanoic acid most likely to occur?
Answer:
Racemization is most likely to occur whenever the stereocenter at the α-carbon is made vulnerable. The highest risk points in a typical synthesis are:
-
Carboxyl Group Activation: This is the most critical step. The activation of the carboxyl group for amide bond formation (e.g., in peptide synthesis) increases the acidity of the α-proton, making it susceptible to abstraction by a base.[2]
-
Esterification or Amide Bond Formation: The conditions used for these reactions, especially if they involve strong bases or high temperatures, can lead to racemization.
-
Deprotection Steps: While less common, some deprotection conditions, particularly those involving strong bases, can potentially cause epimerization (racemization at a single stereocenter in a molecule with multiple chiral centers). Basic deprotection is generally considered less likely to induce racemization than strongly acidic conditions for certain protecting groups.[7]
-
Storage: Prolonged storage of the amino acid or its derivatives in non-neutral pH solutions or at elevated temperatures can lead to slow racemization over time.[11][12]
Workflow for Minimizing Racemization:
Caption: Workflow for minimizing racemization.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 2-Amino-3-(3-methoxyphenyl)propanoic acid to prevent racemization?
A: To minimize the risk of racemization during storage, 2-Amino-3-(3-methoxyphenyl)propanoic acid should be stored in a cool, dry place, away from light. It is best kept as a solid in a tightly sealed container. Avoid storing it in solution, especially in basic or strongly acidic conditions, for extended periods.[11]
Q2: Are there any protecting groups that are particularly good at preventing racemization?
A: The choice of the N-terminal protecting group is crucial. The commonly used Z (benzyloxycarbonyl), Boc (tert-butoxycarbonyl), and Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups are generally effective at preventing racemization during peptide coupling when used with appropriate activation methods.[7] The Z group, in particular, is known for its resistance to racemization during activation.[7] More recently, novel protecting groups like 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) have been developed to further suppress racemization.[10][13]
Q3: How does the solvent affect racemization?
A: The polarity of the solvent can influence the rate of racemization. Polar aprotic solvents like Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are commonly used for peptide synthesis. While generally effective, it's important to use high-purity, dry solvents, as impurities can affect the reaction and potentially increase racemization.
Q4: Which amino acids are most prone to racemization?
A: While all amino acids can racemize under certain conditions, some are more susceptible than others. Histidine and cysteine are particularly prone to racemization.[5] Serine can also be problematic.[10] While 2-Amino-3-(3-methoxyphenyl)propanoic acid is a derivative of phenylalanine, which is not among the most racemization-prone amino acids, it is still essential to take precautions, especially in complex syntheses.
Q5: What analytical techniques are best for detecting and quantifying racemization?
A: The most common and reliable methods for determining the enantiomeric purity of amino acids and peptides are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase to separate enantiomers, allowing for accurate quantification.[8][9]
-
Chiral Gas Chromatography (GC): Similar to HPLC, but the amino acids are first derivatized to make them volatile.[14][15]
-
Capillary Electrophoresis (CE): This method can also be used to separate enantiomers with high resolution.[8]
-
Polarimetry: This technique measures the rotation of plane-polarized light by a chiral molecule. While it can indicate a loss of optical purity, it is not as sensitive or quantitative as chromatographic methods for complex mixtures.[8]
Experimental Protocols
Protocol 1: Standard Peptide Coupling with Minimal Racemization
This protocol describes a general procedure for coupling N-Fmoc-2-Amino-3-(3-methoxyphenyl)propanoic acid to an amino acid ester or a resin-bound amine, using HATU as the coupling reagent.
Materials:
-
N-Fmoc-2-Amino-3-(3-methoxyphenyl)propanoic acid
-
Amino acid ester hydrochloride or amine-functionalized resin
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
-
Magnetic stirrer and stir bar
-
Round-bottom flask or reaction vessel
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve N-Fmoc-2-Amino-3-(3-methoxyphenyl)propanoic acid (1.0 equivalent) and HATU (0.95 equivalents) in anhydrous DMF.
-
In a separate flask, dissolve the amino acid ester hydrochloride (1.1 equivalents) in anhydrous DMF and add NMM (1.1 equivalents) or DIEA (1.1 equivalents). If using a resin, swell the resin in DMF.
-
Cool the solution of the activated acid to 0°C.
-
Slowly add the solution of the amino component (or the swelled resin) to the activated acid solution.
-
Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). For solid-phase synthesis, filter and wash the resin.
-
Purify the product by flash chromatography or HPLC.
-
Analyze the purified product for enantiomeric purity using chiral HPLC.
Protocol 2: Racemization Detection by Chiral HPLC
This protocol provides a general workflow for analyzing the enantiomeric purity of a peptide containing 2-Amino-3-(3-methoxyphenyl)propanoic acid.
Materials:
-
Purified peptide sample
-
HPLC-grade solvents (e.g., acetonitrile, water, trifluoroacetic acid)
-
Chiral HPLC column suitable for peptide analysis (e.g., a protein-based or cyclodextrin-based column)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified peptide in the mobile phase.
-
Method Development: Develop an isocratic or gradient elution method to achieve baseline separation of the desired peptide and its potential diastereomer. The mobile phase composition will depend on the specific chiral column and the peptide. A common mobile phase for reversed-phase chiral HPLC is a mixture of acetonitrile and water with a small amount of an ion-pairing agent like TFA.
-
Analysis:
-
Equilibrate the chiral column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Run the developed HPLC method.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Data Interpretation:
-
The desired product should elute as a major peak.
-
If racemization has occurred, a smaller peak corresponding to the diastereomer will be observed, typically eluting close to the main peak.
-
Integrate the peak areas of both diastereomers to calculate the percentage of racemization.
-
Quantitative Data Summary:
The extent of racemization is highly dependent on the specific reaction conditions. The table below provides a qualitative comparison of the expected racemization levels with different coupling strategies.
| Coupling Reagent Combination | Base | Expected Racemization Level |
| DIC / HOBt | NMM | Low |
| HATU / DIEA | DIEA | Very Low |
| PyBOP / NMM | NMM | Low |
| DCC (alone) | DIEA | High |
Note: This table provides a general guideline. Actual racemization levels should be determined experimentally.
Mechanism of Racemization via Oxazolidinone Formation:
Caption: Oxazolidinone pathway of racemization.
References
-
Amino Acid Racemization. American Chemical Society. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature. [Link]
-
Factors affecting the rate of racemization of amino acids and their significance to geochronology. The Journal of Organic Chemistry. [Link]
-
Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. PubMed. [Link]
-
Chemically fuelled deracemization of amino acids. University of Groningen. [Link]
-
Amino acid dating. Wikipedia. [Link]
-
Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. National Institutes of Health. [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. ResearchGate. [Link]
-
The mechanism of the racemisation of α-amino acids in the presence of aldehydes. Queen's University Belfast. [Link]
-
Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Creation.com. [Link]
-
AMINO ACID RACEMIZATION. University of Arizona. [Link]
-
Effects of basic pH on amino acid racemization and leaching in freshwater mollusk shell. Northern Arizona University. [Link]
-
Effect of basic pH on amino acid racemization and leaching in freshwater mollusk shell. Academia.edu. [Link]
-
Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]
-
(PDF) Racemization of amino acids under natural conditions: part 2-kinetic and thermodynamic data. ResearchGate. [Link]
-
The Impact of Processing on Amino Acid Racemization and Protein Quality in Processed Animal Proteins of Poultry Origin. Taylor & Francis Online. [Link]
-
Protecting Groups in Peptide Synthesis. ResearchGate. [Link]
-
Effect of coupling reagent on α-C racemization of His, Cys, and Ser... ResearchGate. [Link]
-
Effect of reaction pH on enolization and racemization reactions of glucose and fructose on heating with amino acid enantiomers and formation of melanoidins as result of the Maillard reaction. PubMed. [Link]
-
Celebration of Scholarship: Amino Acid Racemization Dating. University of the Bahamas. [Link]
-
Kinetics of racemization of amino acids as a function of pH. ACS Publications. [Link]
-
Method for the Racemization of Optically Active Amino Acids. Sciencemadness.org. [Link]
Sources
- 1. creation.com [creation.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Amino acid dating - Wikipedia [en.wikipedia.org]
- 10. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 12. experts.nau.edu [experts.nau.edu]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Digital Commons @ Shawnee State University - Celebration of Scholarship: Amino Acid Racemization Dating [digitalcommons.shawnee.edu]
Technical Support Center: Analytical Artifacts with "2-Amino-3-(3-methoxyphenyl)propanoic acid"
Welcome to the technical support center for the analysis of 2-Amino-3-(3-methoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common analytical challenges and artifacts encountered during the characterization of this compound. Here, we synthesize technical expertise with practical, field-proven insights to ensure the integrity and accuracy of your experimental results.
Introduction to Analytical Considerations
2-Amino-3-(3-methoxyphenyl)propanoic acid, a derivative of phenylalanine, possesses chemical properties that necessitate careful consideration of analytical methodologies. Its polar nature, courtesy of the amino and carboxylic acid groups, combined with the aromatic methoxy moiety, can lead to a range of analytical artifacts if not properly addressed. This guide provides a structured approach to troubleshooting common issues in High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and chiral separations.
Troubleshooting Guide: Common Analytical Issues
This section is formatted as a series of common problems you might encounter during your analysis, followed by detailed explanations and step-by-step solutions.
High-Performance Liquid Chromatography (HPLC)
Question 1: Why am I observing a broad and tailing peak for 2-Amino-3-(3-methoxyphenyl)propanoic acid in my reversed-phase HPLC analysis?
Answer:
Peak tailing and broadening are frequent issues when analyzing polar compounds like amino acid derivatives on reversed-phase columns. The primary causes are secondary interactions with the stationary phase and improper mobile phase conditions.
-
Causality: The zwitterionic nature of 2-Amino-3-(3-methoxyphenyl)propanoic acid means its charge state is highly dependent on the mobile phase pH. At pH values near its isoelectric point, the compound has low retention and can exhibit poor peak shape. More critically, residual silanol groups on the silica-based C18 stationary phase can interact with the positively charged amino group of the analyte, leading to peak tailing.
-
Troubleshooting Protocol:
-
Mobile Phase pH Adjustment:
-
Action: Lower the mobile phase pH to between 2.5 and 3.5 using an additive like formic acid or trifluoroacetic acid (TFA) at a concentration of 0.1% (v/v).
-
Reasoning: At a lower pH, the carboxylic acid group of the analyte is protonated, reducing its polarity and increasing retention on the reversed-phase column. More importantly, the low pH suppresses the ionization of silanol groups on the stationary phase, minimizing secondary interactions.
-
-
Increase Buffer Strength:
-
Action: If pH adjustment alone is insufficient, increase the ionic strength of the mobile phase by using a buffer, such as a phosphate buffer, at a concentration of 20-50 mM.
-
Reasoning: The buffer ions will compete with the analyte for interaction with the active silanol sites, effectively masking them and improving peak symmetry.
-
-
Sample Solvent:
-
Action: Ensure your sample is dissolved in a solvent that is of equal or weaker elution strength than your initial mobile phase.
-
Reasoning: Injecting the sample in a strong solvent can cause the analyte to spread on the column before the mobile phase can properly focus it, leading to broad peaks.
-
-
Question 2: My retention times for 2-Amino-3-(3-methoxyphenyl)propanoic acid are shifting between injections. What could be the cause?
Answer:
Shifting retention times are a sign of an unstable chromatographic system. For this particular analyte, the most likely culprits are inconsistent mobile phase preparation or inadequate column equilibration.
-
Causality: As an ionizable compound, the retention of 2-Amino-3-(3-methoxyphenyl)propanoic acid is highly sensitive to the pH and ionic strength of the mobile phase. Minor variations in mobile phase preparation can lead to significant shifts in retention. Additionally, insufficient equilibration time after changing mobile phases can cause a gradual drift in retention as the column chemistry slowly adjusts.
-
Troubleshooting Protocol:
-
Consistent Mobile Phase Preparation:
-
Action: Prepare fresh mobile phase for each analysis. Use a calibrated pH meter and ensure all components are accurately measured.
-
Reasoning: This minimizes variability in pH and buffer concentration, which are critical for consistent retention of ionizable compounds.
-
-
Thorough Column Equilibration:
-
Action: Equilibrate the column with at least 10-15 column volumes of the mobile phase before the first injection. If you are running a gradient, ensure the column is re-equilibrated for the same duration between runs.
-
Reasoning: This ensures that the stationary phase is fully conditioned to the mobile phase, leading to stable and reproducible retention times.
-
-
Temperature Control:
-
Action: Use a column oven to maintain a constant temperature.
-
Reasoning: Temperature fluctuations can affect mobile phase viscosity and the kinetics of analyte-stationary phase interactions, leading to retention time shifts.
-
-
Question 3: I am performing a chiral separation of DL-2-Amino-3-(3-methoxyphenyl)propanoic acid and I am getting poor resolution between the enantiomers. How can I improve this?
Answer:
Poor resolution in chiral separations is common and often requires careful optimization of the mobile phase and column conditions.
-
Causality: The separation of enantiomers on a chiral stationary phase (CSP) is based on the formation of transient diastereomeric complexes between the analyte and the chiral selector. The stability of these complexes, and thus the degree of separation, is highly dependent on the mobile phase composition.
-
Troubleshooting Protocol:
-
Optimize Mobile Phase Composition:
-
Action: Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane) in normal-phase mode, or the organic modifier to the aqueous buffer in reversed-phase mode.
-
Reasoning: The mobile phase composition affects the interactions between the analyte, the CSP, and the mobile phase itself. Small changes can have a significant impact on enantioselectivity.
-
-
Adjust Additives:
-
Action: For CSPs that operate on an ion-exchange principle, adjusting the concentration and type of acidic or basic additives can improve resolution.
-
Reasoning: Additives can modulate the ionization state of both the analyte and the CSP, influencing the strength of the chiral recognition interactions.
-
-
Lower the Temperature:
-
Action: Decrease the column temperature in increments of 5 °C.
-
Reasoning: Chiral separations are often enthalpically driven, and lowering the temperature can enhance the stability of the diastereomeric complexes, leading to better resolution.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Question 4: I am analyzing 2-Amino-3-(3-methoxyphenyl)propanoic acid by GC-MS after derivatization and I am seeing multiple peaks for my compound. Why is this happening?
Answer:
The appearance of multiple peaks for a single analyte in GC-MS is typically due to incomplete derivatization or the formation of different derivative species.
-
Causality: 2-Amino-3-(3-methoxyphenyl)propanoic acid has two active hydrogens (on the amino and carboxylic acid groups) that must be derivatized to increase its volatility for GC analysis. Incomplete reaction will result in the original compound and partially derivatized species, which will have different retention times. Some derivatizing agents can also react to form multiple products.
-
Troubleshooting Protocol:
-
Optimize Derivatization Conditions:
-
Action: Increase the reaction time, temperature, or the amount of derivatizing reagent (e.g., MSTFA, BSTFA).
-
Reasoning: This will drive the reaction to completion, ensuring that all analyte molecules are fully derivatized.
-
-
Ensure Anhydrous Conditions:
-
Action: Use anhydrous solvents and reagents, and perform the derivatization in a moisture-free environment (e.g., under a nitrogen stream).
-
Reasoning: Silylating reagents are sensitive to moisture, which can consume the reagent and lead to incomplete derivatization.
-
-
Choice of Derivatizing Reagent:
-
Action: Consider a two-step derivatization process, for example, esterification of the carboxylic acid followed by acylation of the amino group.
-
Reasoning: This can sometimes provide a cleaner, single derivative product compared to silylation.
-
-
Question 5: What are the expected major fragment ions for derivatized 2-Amino-3-(3-methoxyphenyl)propanoic acid in the mass spectrum, and are there any characteristic artifacts?
Answer:
The mass spectrum of derivatized 2-Amino-3-(3-methoxyphenyl)propanoic acid will be dominated by fragments characteristic of the derivatizing group and the analyte structure. The most significant artifact to be aware of is the potential for misinterpretation of fragments arising from the methoxybenzyl moiety.
-
Expected Fragmentation:
-
The mass spectrum of the underivatized compound shows characteristic fragments at m/z 122 and 121[1]. The m/z 121 fragment likely corresponds to the methoxybenzyl cation, while the m/z 122 fragment could be the methoxy-tropylium ion formed after rearrangement.
-
For a trimethylsilyl (TMS) derivative, you will see a prominent peak for the loss of a methyl group from the TMS moiety (M-15).
-
The base peak is often the fragment resulting from the cleavage of the bond between the alpha and beta carbons of the amino acid side chain.
-
-
Potential Artifacts and Interpretation:
-
Thermal Degradation: At high injector temperatures, thermal degradation of the aromatic amino acid can occur, leading to the formation of compounds like 3-methoxytoluene and other aromatic byproducts[2][3][4]. These can appear as extraneous peaks in your chromatogram.
-
Hydrolysis: If the sample is exposed to acidic or alkaline conditions, hydrolysis of the methoxy group is possible, although less likely under typical GC-MS conditions.
-
| Fragment m/z | Proposed Structure/Origin | Notes |
| M-15 | Loss of a methyl group from a TMS derivative | Confirms silylation |
| 122 | Methoxy-tropylium ion | Characteristic of the methoxybenzyl moiety |
| 121 | Methoxybenzyl cation | Characteristic of the methoxybenzyl moiety |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 2-Amino-3-(3-methoxyphenyl)propanoic acid to prevent degradation?
A1: To minimize degradation, 2-Amino-3-(3-methoxyphenyl)propanoic acid should be stored in a cool, dry, and dark place. For long-term storage, refrigeration (2-8 °C) is recommended. The compound should be protected from moisture and light to prevent hydrolysis and photodegradation.
Q2: Can 2-Amino-3-(3-methoxyphenyl)propanoic acid undergo racemization during analysis?
A2: Yes, racemization is a potential risk, particularly during derivatization for GC-MS analysis if harsh conditions (e.g., high temperatures, strong base) are used. When performing chiral analysis, it is crucial to use mild derivatization conditions or, preferably, to use a chiral HPLC or SFC method that does not require derivatization.
Q3: Are there any known impurities from the synthesis of 2-Amino-3-(3-methoxyphenyl)propanoic acid that I should be aware of?
A3: Synthetic routes can introduce impurities. For instance, if synthesized from 3-methoxy-cinnamic acid via enzymatic amination, residual starting material may be present[5][6]. Other potential byproducts could include isomers or related compounds formed during the synthesis[7]. It is always advisable to characterize your standard thoroughly to identify any potential impurity peaks.
Q4: How does the methoxy group affect the analysis compared to phenylalanine?
A4: The methoxy group increases the polarity and molecular weight of the compound. In reversed-phase HPLC, this may lead to slightly shorter retention times compared to phenylalanine under identical conditions. In mass spectrometry, the methoxy group directs fragmentation, leading to the characteristic m/z 121 and 122 ions, which are useful for identification.
Visualizations and Workflows
Workflow for Troubleshooting HPLC Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing in HPLC analysis.
Logical Diagram of Potential Analytical Artifacts
Caption: Sources of analytical artifacts for the target compound.
References
-
Kato, S., Kurata, T., & Fujimaki, M. (1971). Thermal Degradation of Aromatic Amino Acids. Agricultural and Biological Chemistry, 35(13), 2106-2112. [Link]
-
Kato, S., Kurata, T., & Fujimaki, M. (1971). Thermal Degradation of Aromatic Amino Acids. Taylor & Francis Online. [Link]
- Al-Ghanayem, A. A., & El-Khoury, R. (2022). Degradation pathways of amino acids during thermal utilization of biomass: a review. Biomass Conversion and Biorefinery.
-
Kato, S., Kurata, T., & Fujimaki, M. (1971). Thermal Degradation of Aromatic Amino Acids. Oxford Academic. [Link]
- Vollmin, J., Kriemler, P., Omura, I., Seible, J., & Simon, W. (1966). Thermal fragmentation of the naturally occurring amino acids in the micro gram range. Microchemical Journal, 11(1), 73-84.
-
PubChem. (n.d.). 2-Amino-3-(3-methoxyphenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Martinez-Montero, L., Gotor-Fernandez, V., & Lavandera, I. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers in Catalysis, 3. [Link]
-
Martinez-Montero, L., Gotor-Fernandez, V., & Lavandera, I. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers. [Link]
- Chen, Y., et al. (2018). Role of the Phenylalanine-Hydroxylating System in Aromatic Substance Degradation and Lipid Metabolism in the Oleaginous Fungus Mortierella alpina. Applied and Environmental Microbiology, 84(14).
-
NIST. (n.d.). 3-(2-Methoxyphenyl)propionic acid. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methoxy-L-phenylalanine. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylalanine. Retrieved from [Link]
- Aillet, T., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). RSC Medicinal Chemistry, 15(5), 1125-1149.
- Clark, C. R., et al. (2026). GC–MS and GC–MS/MS analysis of regioisomeric N-dimethoxybenzyl derivatives of 2-, 3-, and 4-methoxyphenylpiperazines.
-
Wikipedia. (n.d.). Aspartame. Retrieved from [Link]
-
Doc Brown's Chemistry. (2025). Mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern. Retrieved from [Link]
- Arts, H. J., et al. (2021). Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma. Scientific Reports, 11(1), 12345.
- Abdel-Baky, R. M., et al. (2025). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T. Biological and Molecular Chemistry.
- Zhu, J., et al. (2025). Synthesis of L-3-Hydroxy-4-methoxy-5-methylphenylalanol. Synlett.
-
NIST. (n.d.). 3-(3-Methoxyphenyl)propanoic acid. NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (n.d.). CN106518635A - Synthesis method for 3-methoxypropiophenone.
- Google Patents. (n.d.). WO2021130163A1 - A process for the synthesis of melphalan.
Sources
- 1. 2-Amino-3-(3-methoxyphenyl)propanoic acid | C10H13NO3 | CID 554184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thermal Degradation of Aromatic Amino Acids [jstage.jst.go.jp]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase [frontiersin.org]
- 6. frontiersin.org [frontiersin.org]
- 7. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Guide: Overcoming Solubility Challenges of 2-Amino-3-(3-methoxyphenyl)propanoic Acid
Introduction: Welcome to the technical support center for 2-Amino-3-(3-methoxyphenyl)propanoic acid (also known as 3-Methoxy-DL-phenylalanine or its L-enantiomer, 3-Methoxy-L-phenylalanine). This molecule is a valuable building block in peptide synthesis and a key intermediate in the development of novel therapeutics, particularly for neurological disorders.[1][2] However, its amphoteric and zwitterionic nature presents a common yet surmountable hurdle in the lab: poor or unpredictable aqueous solubility.
This guide is designed to provide you, our fellow researchers and drug development professionals, with a logical, scientifically-grounded framework for troubleshooting and overcoming these solubility issues. We will move beyond simple instructions to explain the underlying physicochemical principles, empowering you to make informed decisions for your specific experimental context.
Section 1: Core Physicochemical Properties
A foundational understanding of the compound's properties is the first step in troubleshooting. As an amino acid derivative, its behavior in solution is governed by the ionization state of its carboxylic acid and amino functional groups.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₃ | [3][4] |
| Molecular Weight | ~195.22 g/mol | [3][4][5] |
| Appearance | White to off-white crystalline powder or solid | [1][6] |
| Predicted pKa (Carboxyl) | ~2.20 ± 0.10 | [1] |
| Estimated pKa (Amino) | ~9.1 (based on L-phenylalanine) | [7] |
| Estimated Isoelectric Point (pI) | ~5.65 | (Calculated) |
| Recommended Storage | Store at 0-4°C, sealed and protected from moisture | [1] |
Section 2: Troubleshooting Guide - Dissolution Protocols
This section uses a direct question-and-answer format to address the most common solubility problems encountered in the laboratory.
Q1: My compound won't dissolve in a neutral aqueous buffer (e.g., PBS pH 7.4). Why is this happening and what is the primary solution?
Answer: This is the most frequently encountered issue and is a direct consequence of the compound's zwitterionic nature. At or near its isoelectric point (pI), estimated to be around pH 5.65, the compound exists as a zwitterion with both a positive (–NH₃⁺) and a negative (–COO⁻) charge. This intramolecular salt formation can lead to strong crystal lattice energy and minimal net charge, resulting in very low aqueous solubility.
The primary and most effective solution is to adjust the pH of the solvent to shift the equilibrium away from the zwitterionic state, thereby forming a soluble salt.
Caption: Decision workflow for pH-based solubilization.
This protocol describes the process of forming a highly soluble hydrochloride or sodium salt of the compound.
A. Acidification (to form a hydrochloride salt)
-
Preparation: Weigh the desired amount of 2-Amino-3-(3-methoxyphenyl)propanoic acid and place it in a suitable vessel. Add approximately 80% of your final target volume of purified water or buffer. A magnetic stirrer is essential.
-
Initial State: You will observe a milky-white slurry or suspension. This is expected.
-
Acid Addition: Begin adding 1 M HCl dropwise to the stirring suspension. Monitor the pH of the solution continuously with a calibrated pH meter.
-
Mechanism in Action: As the pH drops below the pI, the carboxylate group (–COO⁻) becomes protonated to –COOH. Well below the first pKa (~2.2), the molecule will carry a net positive charge on the amino group (–NH₃⁺), forming a highly polar and water-soluble hydrochloride salt.
-
Endpoint: Continue adding acid until the solution becomes completely clear and all solid material has dissolved. This typically occurs at a pH between 2.0 and 4.0.
-
Final Volume: Once dissolved, add the remaining water or buffer to reach your final target volume and concentration. Verify the final pH.
B. Basification (to form a sodium salt)
-
Preparation: Follow step 1 as described above.
-
Initial State: You will again observe a slurry.
-
Base Addition: Begin adding 1 M NaOH dropwise to the stirring suspension, monitoring the pH continuously.
-
Mechanism in Action: As the pH rises above the pI, the ammonium group (–NH₃⁺) is deprotonated to –NH₂. Well above the second pKa (~9.1), the molecule will carry a net negative charge on the carboxylate group (–COO⁻), forming a highly polar and water-soluble sodium salt.
-
Endpoint: Continue adding base until the solution becomes completely clear. This typically occurs at a pH above 10.0.
-
Final Volume: Adjust to your final volume with water or buffer and verify the final pH.
Q2: My experiment is pH-sensitive and must be conducted near neutrality. How can I dissolve the compound without drastic pH changes?
Answer: In cases where pH adjustment is not viable, a co-solvent strategy is the next logical step. Many researchers successfully use water-miscible organic solvents to first dissolve the compound before diluting it into the final aqueous buffer. Dimethyl sulfoxide (DMSO) is the most common and effective choice.
-
Select a Co-solvent: Anhydrous DMSO is highly recommended. Other options include dimethylformamide (DMF) or ethanol, though their efficacy may be lower.
-
High-Concentration Stock: Dissolve the 2-Amino-3-(3-methoxyphenyl)propanoic acid in a minimal volume of pure DMSO to create a high-concentration stock solution (e.g., 50-100 mM). The compound should readily dissolve in 100% DMSO.
-
Causality: DMSO is an excellent solvent that effectively disrupts the crystalline lattice structure and solvates both the polar and non-polar regions of the molecule, overcoming the insolubility observed in pure water.[8][9]
-
Dilution into Aqueous Buffer: This is a critical step. While vigorously stirring your final aqueous buffer (e.g., PBS), add the DMSO stock solution very slowly (dropwise or via a syringe pump for larger volumes).
-
Self-Validation & Troubleshooting:
-
Precipitation: If you observe the solution turning cloudy, you are adding the stock too quickly, or the final concentration of the compound in the aqueous buffer is too high for the amount of co-solvent present.
-
Rule of Thumb: For most cell-based assays or biochemical reactions, ensure the final concentration of DMSO is non-toxic and does not interfere with the experiment (typically ≤1%, often as low as 0.1%).
-
Optimization: Always perform a small-scale trial run to determine the maximum achievable concentration in your final buffer system before committing your entire batch of compound.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: How should I prepare and store stock solutions of this compound?
-
A: For long-term storage, preparing a high-concentration stock in anhydrous DMSO and storing it in aliquots at -20°C or -80°C is the most robust method. For aqueous stocks, prepare them using the pH adjustment method (Protocol 1), filter-sterilize (0.22 µm filter) if for biological use, aliquot, and store at -20°C.[10][11] Avoid repeated freeze-thaw cycles.
-
-
Q: Can I use sonication to help dissolve the compound?
-
A: Sonication can be a useful physical method to accelerate the dissolution process, especially when using pH adjustment or co-solvents. It helps break up agglomerates and increases the surface area available for solvation. However, it is unlikely to significantly increase the equilibrium solubility at an unfavorable pH and should be used as an aid to, not a replacement for, the chemical methods described above.
-
-
Q: Is the compound stable in strongly acidic or basic solutions?
-
A: For the purposes of dissolution and preparation of stock solutions, 2-Amino-3-(3-methoxyphenyl)propanoic acid is generally stable. The amino acid backbone is robust. While extreme pH and high temperatures over prolonged periods could potentially lead to degradation or racemization, the conditions described in Protocol 1 for routine laboratory use are considered safe and effective.[12]
-
-
Q: Are there more advanced methods for improving solubility for formulation development?
-
A: Yes, for drug development professionals facing challenges in creating stable, highly concentrated neutral formulations, several advanced strategies exist. These include salt form screening, the use of solubilizing excipients (like cyclodextrins), and the formation of co-amorphous systems.[9][13][14] Creating co-amorphous solids with other amino acids like arginine or lysine can significantly enhance solubility and physical stability by disrupting crystallization and promoting favorable molecular interactions.[15][16] These topics are part of advanced formulation science and can be explored if primary methods are insufficient for your application.
-
References
-
Semantic Scholar. (n.d.). Amorphization of Low Soluble Drug with Amino Acids to Improve Its Therapeutic Efficacy: a State-of-Art-Review. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-3-(3-methoxyphenyl)propanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid. Retrieved from [Link]
-
Hasan, N., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances, 12(30), 19331-19342. Available at: [Link]
- Löbmann, K., et al. (2013). Amino acids as co-amorphous stabilizers for poorly water soluble drugs. European Journal of Pharmaceutics and Biopharmaceutics, 85(3 Pt B), 873-881.
- Chabukswar, A. R., et al. (2019). Amino Acid Conjugation: An Approach to Enhance Aqueous Solubility and Permeability of Poorly Water Soluble Drug Ritonavir. Infectious Disorders - Drug Targets, 19(2), 143-152.
-
Royal Society of Chemistry. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Retrieved from [Link]
-
ResearchGate. (n.d.). Amino acids as co-amorphous stabilizers for poorly water soluble drugs - Part 1: Preparation, stability and dissolution enhancement. Retrieved from [Link]
-
PubMed. (2013). Amino acids as co-amorphous stabilizers for poorly water soluble drugs--Part 1: preparation, stability and dissolution enhancement. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]
-
ResearchGate. (n.d.). Use of Amino Acids as Counterions Improves the Solubility of the BCS II Model Drug, Indomethacin. Retrieved from [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. Retrieved from [Link]
-
Indian Chemical Society. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methoxy-L-Phenylalanine. Retrieved from [Link]
-
ACS Publications. (2011). Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Retrieved from [Link]
-
PubChem. (n.d.). L-Phenylalanine. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of L-Phenylalanine in Aqueous Solutions. Retrieved from [Link]
-
ScienceDirect. (2011). Solubility of l-phenylalanine in water and different binary mixtures from 288.15 to 318.15K. Retrieved from [Link]
-
ResearchGate. (n.d.). How can store amino acids stock solutions?. Retrieved from [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Amino-3-(3-methoxyphenyl)propanoic acid | C10H13NO3 | CID 554184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Methoxy-L-Phenylalanine | C10H13NO3 | CID 10943394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 3-METHOXY-L-PHENYLALANINE price,buy 3-METHOXY-L-PHENYLALANINE - chemicalbook [chemicalbook.com]
- 7. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ijmsdr.org [ijmsdr.org]
- 9. wjbphs.com [wjbphs.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Amorphization of Low Soluble Drug with Amino Acids to Improve Its Therapeutic Efficacy: a State-of-Art-Review | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
storage and handling best practices for "2-Amino-3-(3-methoxyphenyl)propanoic acid"
Welcome to the technical support center for 2-Amino-3-(3-methoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the storage, handling, and troubleshooting of this versatile amino acid derivative. Our goal is to ensure the integrity of your experiments and the safety of your laboratory personnel.
I. Core Concepts: Understanding the Compound
2-Amino-3-(3-methoxyphenyl)propanoic acid, a derivative of phenylalanine, is a key building block in medicinal chemistry and pharmaceutical development.[1] Its unique structure, featuring a methoxyphenyl group, makes it a valuable intermediate in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[1][2] Understanding its fundamental properties is crucial for its effective use.
Key Molecular Information:
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO₃ |
| Molecular Weight | 195.22 g/mol [3] |
| Appearance | White solid[2] |
| CAS Number | 7635-28-1[4] |
II. Storage and Handling: Best Practices
Proper storage and handling are paramount to maintaining the stability and purity of 2-Amino-3-(3-methoxyphenyl)propanoic acid, thereby ensuring reproducible experimental outcomes.
Frequently Asked Questions (FAQs) on Storage and Handling
Q1: What are the ideal storage conditions for this compound?
A1: For long-term stability, 2-Amino-3-(3-methoxyphenyl)propanoic acid should be stored in a cool, dry, and well-ventilated place.[5][6] The recommended storage temperature is between 2°C and 8°C.[1] It is crucial to keep the container tightly sealed to prevent moisture absorption and contamination.[5][7]
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: Standard laboratory PPE is required. This includes safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves.[6][8] In situations where dust may be generated, a NIOSH/MSHA-approved respirator should be used.[8]
Q3: How should I handle spills of 2-Amino-3-(3-methoxyphenyl)propanoic acid?
A3: In the event of a spill, prevent further leakage if it is safe to do so.[8] For a powder spill, cover it with a plastic sheet to minimize dust generation.[8] Use personal protective equipment and mechanically take up the spilled material, placing it in an appropriate container for disposal.[8] Ensure the contaminated area is thoroughly cleaned.[8]
Q4: What are the known incompatibilities for this compound?
A4: 2-Amino-3-(3-methoxyphenyl)propanoic acid should be stored away from strong oxidizing agents.[5][8]
Experimental Workflow: Safe Handling Protocol
Caption: A streamlined workflow for the safe handling of 2-Amino-3-(3-methoxyphenyl)propanoic acid.
III. Troubleshooting Experimental Issues
Even with the best practices, challenges can arise during experiments. This section addresses common problems and provides systematic solutions.
Troubleshooting Guide: Common Experimental Problems
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Solubility | - Incorrect solvent selection- Low temperature- pH of the solution | 1. Review the compound's solubility data. While specific data for this compound is limited, related compounds show solubility in water.[9]2. Gently warm the solution.3. Adjust the pH. As an amino acid, its solubility is pH-dependent. |
| Compound Degradation | - Exposure to light, heat, or moisture- Incompatible reagents | 1. Store the compound under the recommended conditions (cool, dark, and dry).[5][6]2. Review the experimental protocol for any incompatible chemicals. Avoid strong oxidizing agents.[8] |
| Inconsistent Results | - Impure starting material- Improper handling leading to contamination- Inaccurate measurements | 1. Verify the purity of the compound via appropriate analytical methods (e.g., HPLC, NMR).2. Strictly adhere to the safe handling protocol to prevent contamination.3. Calibrate all measuring equipment. |
Decision Tree for Troubleshooting Solubility Issues
Caption: A logical decision tree to systematically address solubility challenges.
IV. Safety and Disposal
Ensuring a safe laboratory environment extends to the proper disposal of chemical waste.
Safety and Disposal FAQs
Q5: What are the primary health hazards associated with this compound?
A5: Based on GHS classifications for similar compounds, it may cause skin and serious eye irritation, and may also cause respiratory irritation.[10][11] It is harmful if swallowed.[4] Always handle with care and use appropriate PPE.[10]
Q6: How should I dispose of unused 2-Amino-3-(3-methoxyphenyl)propanoic acid and its containers?
A6: Disposal must be made according to official regulations.[5] Consult your institution's environmental health and safety office for specific guidelines. Do not allow the product to enter drains or waterways.[5] Uncleaned packaging should be disposed of in the same manner as the product itself.[5]
V. Conclusion
This technical support guide provides a comprehensive overview of the best practices for the storage and handling of 2-Amino-3-(3-methoxyphenyl)propanoic acid. By adhering to these guidelines and utilizing the troubleshooting resources, researchers can ensure the integrity of their experiments and maintain a safe laboratory environment.
References
- Material Safety Data Sheet acc. to OSHA and ANSI. (n.d.).
- 2-Amino-3,3,3-trifluoro-2-(2-methoxyphenyl)propanoic acid - AK Scientific, Inc. (n.d.).
- (2R,3R)-3-Amino-2-hydroxy-3-(2-methoxyphenyl)propionic acid - Chem-Impex. (n.d.).
- SAFETY DATA SHEET - Santa Cruz Biotechnology. (n.d.).
- Safety Data Sheet - Key Organics. (2017).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024).
- Safety Data Sheet: 2-Amino-3-phenylpropanoic acid - Carl ROTH. (n.d.).
- (R)-3-Amino-3-(3-methoxyphenyl)propionic acid - Chem-Impex. (n.d.).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025).
- Safety data sheet - BASF. (2023).
- SAFETY DATA SHEET - Fisher Scientific. (2024).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024).
- 2-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | 7636-26-2 | FA153636 - Biosynth. (n.d.).
- 2-Amino-3-(3-methoxyphenyl)propanoic acid | C10H13NO3 | CID 554184 - PubChem. (n.d.).
- 2-amino-3-(3-methoxyphenyl)propanoic acid | SCBT - Santa Cruz Biotechnology. (n.d.).
- 3-(3-Methoxyphenyl)propionic acid - Chem-Impex. (n.d.).
- 3-AMINO-3-(2-METHOXYPHENYL)PROPIONIC AC 3334-66-5 wiki - Guidechem. (n.d.).
- 2R,3R-3-Amino-2-hydroxy-3-(2-methoxyphenyl)propionic acid - Alfa Chemistry. (n.d.).
- 2-Amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid | C10H13NO4 - PubChem. (n.d.).
- 3-(3-METHOXYPHENYL)PROPIONIC ACID 10516-71-9 wiki - Guidechem. (n.d.).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. 2-Amino-3-(3-methoxyphenyl)propanoic acid | C10H13NO3 | CID 554184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. hmdb.ca [hmdb.ca]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. keyorganics.net [keyorganics.net]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Page loading... [wap.guidechem.com]
- 10. aksci.com [aksci.com]
- 11. 2-Amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid | C10H13NO4 | CID 15594562 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Deprotection of 2-Amino-3-(3-methoxyphenyl)propanoic acid in SPPS
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS) focusing on the unique challenges presented by 2-Amino-3-(3-methoxyphenyl)propanoic acid, a substituted phenylalanine derivative. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for common deprotection issues encountered during the synthesis of peptides containing this valuable amino acid.
Troubleshooting Guide: Common Deprotection Issues
This section addresses specific problems that may arise during the trifluoroacetic acid (TFA)-mediated deprotection and cleavage of peptides containing 2-Amino-3-(3-methoxyphenyl)propanoic acid.
Issue 1: Incomplete Cleavage or Low Yield of the Target Peptide
Question: I performed a standard TFA cleavage, but my final peptide yield is significantly lower than expected. Mass spectrometry analysis shows the presence of resin-bound peptide. What could be the cause?
Answer: Incomplete cleavage from the resin is a common issue in SPPS. When dealing with modified amino acids, the steric hindrance and electronic properties of the side chain can influence the efficiency of the cleavage reaction. The methoxy group on the phenyl ring of 2-Amino-3-(3-methoxyphenyl)propanoic acid can subtly affect the cleavage kinetics.
Root Cause Analysis:
-
Insufficient Cleavage Time: Standard cleavage times of 2-3 hours at room temperature may not be sufficient for complete cleavage, especially for longer peptides or those with multiple bulky residues.[1]
-
Inadequate Reagent Volume: The volume of the TFA cleavage cocktail may be insufficient to fully swell and penetrate the resin beads.
-
Steric Hindrance: The presence of the methoxy group, although not excessively bulky, can contribute to a less favorable conformation for acid-mediated cleavage of the linker.
Recommended Solutions:
-
Extend Cleavage Time: Increase the cleavage time to 4-5 hours at room temperature. For peptides with multiple arginine residues, consider adding an extra 15 minutes for each additional arginine.[1]
-
Optimize Cleavage Cocktail Volume: Ensure a sufficient volume of the cleavage cocktail is used, typically 10-15 mL per gram of resin, to allow for proper swelling.
-
Heated Cleavage: For particularly difficult cleavages, performing the reaction at 38 °C for 30-60 minutes can significantly improve efficiency.[1]
Issue 2: Presence of Unexpected Side Products with a +56 Da Mass Shift
Question: My mass spectrometry results show a significant peak corresponding to my target peptide mass +56 Da. What is this modification, and how can I prevent it?
Answer: A +56 Da mass shift is a classic indicator of tert-butylation of a nucleophilic residue. During TFA cleavage, the tert-butyl protecting groups from other amino acid side chains (e.g., Asp(OtBu), Glu(OtBu), Ser(tBu), Thr(tBu), Tyr(tBu)) are removed, generating reactive tert-butyl cations.[2] The electron-rich phenyl ring of 2-Amino-3-(3-methoxyphenyl)propanoic acid is susceptible to alkylation by these carbocations.
Mechanism of Side Reaction:
Caption: Troubleshooting workflow for deprotection.
Experimental Protocols
Standard Cleavage Protocol for Peptides Containing 2-Amino-3-(3-methoxyphenyl)propanoic acid
-
Resin Preparation: After the final Fmoc deprotection and washing steps, thoroughly dry the peptidyl resin under vacuum for at least 1 hour.
-
Prepare Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail. For a general-purpose cleavage, use TFA/TIS/H₂O (95:2.5:2.5, v/v/v) . For peptides with Cys or Met, use TFA/TIS/H₂O/EDT (94:1:2.5:2.5, v/v/v/v) . Prepare approximately 10 mL of cocktail per gram of resin.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours. [2]4. Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether (at least 10 times the volume of the filtrate). [2]5. Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether multiple times to remove scavengers and organic by-products.
-
Drying: Dry the precipitated peptide under vacuum.
References
-
CEM Corporation. (n.d.). Application Note: Peptide Cleavage and Protected Cleavage Procedures. Retrieved from [Link]
-
Pawlas, J., Svensson, T., & Rasmussen, J. H. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. PolyPeptide Group. Retrieved from [Link]
- King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(4), 255-266.
- Cárdenas, C., et al. (2020). p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. Journal of Peptide Science, 26(5), e3251.
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]
- Coin, I., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 26(7), 2045-2053.
- Camarero, N., et al. (2021). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 26(11), 3129.
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
-
AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
Sources
Technical Support Center: Scaling Up 2-Amino-3-(3-methoxyphenyl)propanoic Acid Production
Welcome to the technical support center for the production of 2-Amino-3-(3-methoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this valuable amino acid derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our approach is rooted in established chemical principles and field-proven insights to ensure the robustness and reproducibility of your process.
Part 1: Synthesis Pathway Overview & Key Challenges
The most common and scalable route for synthesizing 2-Amino-3-(3-methoxyphenyl)propanoic acid is a modified Erlenmeyer-Plöchl synthesis. This multi-step process, while reliable, presents several challenges during scale-up, including ensuring complete reactions, minimizing side-product formation, and achieving high purity in the final product.
Below is a diagram illustrating the overall workflow for the synthesis of 2-Amino-3-(3-methoxyphenyl)propanoic acid.
Caption: Overall workflow for the synthesis of 2-Amino-3-(3-methoxyphenyl)propanoic acid.
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis of 2-Amino-3-(3-methoxyphenyl)propanoic acid.
Synthesis & Reaction Conditions
Q1: What is the most reliable method for synthesizing 2-Amino-3-(3-methoxyphenyl)propanoic acid at a laboratory and pilot scale?
A1: The Erlenmeyer-Plöchl synthesis is a robust and well-documented method for producing α-amino acids. This reaction involves the condensation of 3-methoxybenzaldehyde with N-acetylglycine in the presence of acetic anhydride and a weak base like sodium acetate to form an azlactone intermediate. This intermediate is then subjected to reductive hydrolysis to yield the final product.[1]
Q2: What is the role of each reagent in the initial azlactone formation step?
A2:
-
3-methoxybenzaldehyde: This is the aldehyde that will form the side chain of the final amino acid.
-
N-acetylglycine: This provides the backbone for the amino acid.
-
Acetic Anhydride: This acts as a dehydrating agent, facilitating the cyclization to form the azlactone ring.[2]
-
Sodium Acetate: This acts as a base to deprotonate the N-acetylglycine, initiating the condensation with the aldehyde.[2]
Q3: I am observing a low yield of the azlactone intermediate. What are the likely causes?
A3: Low yields in the azlactone formation step are often due to:
-
Moisture: The presence of water will hydrolyze the acetic anhydride, rendering it ineffective. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Suboptimal Temperature: The reaction typically requires heating to proceed efficiently. A temperature range of 100-120°C is generally recommended.[1]
-
Inefficient Mixing: On a larger scale, ensure adequate mechanical stirring to maintain a homogeneous reaction mixture.
-
Purity of Reagents: Impurities in the starting materials, particularly the aldehyde, can lead to side reactions and lower yields.
Q4: What are the best conditions for the reductive hydrolysis of the azlactone intermediate?
A4: A common and effective method for the reductive hydrolysis of the azlactone is using red phosphorus and hydroiodic acid (HI).[3][4] This combination reduces the double bond and hydrolyzes the amide and ester functionalities in a single pot. The reaction is typically refluxed until completion.
Caution: The reaction with red phosphorus and HI can generate phosphine gas, which is toxic and flammable.[4] This step must be performed in a well-ventilated fume hood with appropriate safety precautions.
Purification
Q5: What is the most effective method for purifying the crude 2-Amino-3-(3-methoxyphenyl)propanoic acid?
A5: Crystallization is the most common and scalable method for purifying amino acids.[5][6] For 2-Amino-3-(3-methoxyphenyl)propanoic acid, a mixed solvent system, such as water and a lower alcohol (e.g., ethanol or isopropanol), is often effective. The crude product is dissolved in a minimal amount of hot solvent, and then the solution is slowly cooled to induce crystallization.
Q6: My crystallized product is still showing impurities by HPLC. What can I do?
A6: If a single crystallization is insufficient, you can try the following:
-
Recrystallization: Perform a second crystallization, potentially with a different solvent system.
-
Activated Carbon Treatment: Before crystallization, you can treat the solution of the crude product with activated carbon to adsorb colored impurities and other nonpolar byproducts.[7]
-
pH Adjustment: The solubility of amino acids is highly dependent on pH. You can purify the product by dissolving it at a high or low pH to remove neutral impurities, and then precipitating it by adjusting the pH to its isoelectric point.
Analytical & Quality Control
Q7: What is a suitable HPLC method for analyzing the purity of 2-Amino-3-(3-methoxyphenyl)propanoic acid?
A7: A reversed-phase HPLC method with UV detection is suitable for analyzing aromatic amino acids.[8][9][10] A C18 column is a good starting point. The mobile phase can consist of a buffered aqueous solution (e.g., phosphate buffer at a low pH) and an organic modifier like acetonitrile or methanol. Detection at a wavelength around 210-220 nm is generally effective for the peptide backbone, while the aromatic ring allows for detection at higher wavelengths as well.
Q8: I am seeing a broad peak or peak tailing in my HPLC chromatogram. What could be the cause?
A8: Peak broadening or tailing in HPLC can be caused by several factors:
-
Column Overload: Injecting too concentrated a sample can lead to poor peak shape. Try diluting your sample.
-
Secondary Interactions: The amino group can interact with residual silanols on the silica-based column. Using a mobile phase with a low pH (e.g., 2.5-3.0) will protonate the amino group and minimize these interactions.
-
Column Degradation: The column may be nearing the end of its life. Try flushing the column or replacing it.
Part 3: Troubleshooting Guides
This section provides detailed troubleshooting guides for specific problems you may encounter during the scale-up of 2-Amino-3-(3-methoxyphenyl)propanoic acid synthesis.
Troubleshooting Low Yield in Azlactone Formation
| Symptom | Potential Cause | Recommended Action |
| Reaction is sluggish or incomplete (based on TLC) | Insufficient heating. | Ensure the reaction temperature is maintained between 100-120°C. Use an oil bath for uniform heating. |
| Poor mixing. | On a larger scale, switch from magnetic stirring to overhead mechanical stirring to ensure a homogeneous mixture. | |
| Presence of moisture. | Use oven-dried glassware and anhydrous reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of a dark, tarry substance | Overheating or prolonged reaction time. | Monitor the reaction closely by TLC and stop the reaction once the starting materials are consumed. Avoid excessive heating. |
| Impure 3-methoxybenzaldehyde. | Purify the aldehyde by distillation before use. The methoxy group is electron-donating, which can make the aldehyde more susceptible to side reactions.[11][12] |
Troubleshooting the Reductive Hydrolysis Step
| Symptom | Potential Cause | Recommended Action |
| Incomplete reduction of the double bond | Insufficient amount of red phosphorus or HI. | Use a slight excess of the reducing agents. Ensure the red phosphorus is of good quality. |
| Reaction time is too short. | Increase the reflux time and monitor the reaction progress by TLC or HPLC. | |
| Difficulties in work-up and product isolation | Formation of a complex mixture. | After the reaction, carefully quench any remaining reducing agents. A thorough extraction procedure may be necessary to separate the product from inorganic salts. |
Troubleshooting Purification by Crystallization
| Symptom | Potential Cause | Recommended Action |
| Product oils out instead of crystallizing | Solution is too concentrated or cooled too quickly. | Add more of the less-polar solvent (e.g., ethanol) to the hot solution. Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. |
| Presence of impurities inhibiting crystallization. | Treat the solution with activated carbon before crystallization. Consider an initial purification by column chromatography on a small scale to identify problematic impurities. | |
| Low recovery of crystallized product | Product is too soluble in the chosen solvent system. | Adjust the solvent ratio to decrease the solubility of the product at low temperatures. Ensure the solution is sufficiently cooled before filtration. |
| Crystals are too fine and pass through the filter. | Use a finer filter paper or a Buchner funnel with a celite pad. |
Part 4: Experimental Protocols & Data
Protocol 1: Synthesis of 4-(3-methoxybenzylidene)-2-methyloxazol-5(4H)-one (Azlactone Intermediate)
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 3-methoxybenzaldehyde (1.0 eq), N-acetylglycine (1.0 eq), and anhydrous sodium acetate (1.0 eq).
-
Add acetic anhydride (3.0 eq) to the mixture.
-
Heat the reaction mixture to 100-110°C with constant stirring for 2-3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Allow the mixture to cool to room temperature.
-
Slowly add ethanol to the cooled mixture to precipitate the azlactone.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
Protocol 2: HPLC Analysis of 2-Amino-3-(3-methoxyphenyl)propanoic acid
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Column Temperature | 30°C |
Part 5: Visualization of Key Processes
Erlenmeyer-Plöchl Reaction Mechanism
Caption: Mechanism of the Erlenmeyer-Plöchl synthesis and subsequent reductive hydrolysis.
References
-
Rao, B.M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. Available at: [Link]
- Greenstein, J.P., & Winitz, M. (1961). Chemistry of the Amino Acids. John Wiley & Sons.
- Erlenmeyer, F. (1893). Über die Condensation der Hippursäure mit Phtalsäureanhydrid und mit Benzaldehyd. Justus Liebigs Annalen der Chemie, 275(1), 1-8.
- Humphrey, C. E., et al. (2007). Optimized Synthesis of L-m-Tyrosine Suitable for Chemical Scale-Up. Organic Process Research & Development, 11(6), 1069–1075.
-
Allenspach, K., et al. (2022). Determination of the protein content of complex samples by aromatic amino acid analysis, liquid chromatography-UV absorbance, and colorimetry. PLoS ONE, 17(3), e0265430. Available at: [Link]
- Hartmans, S., et al. (1989). The microbial production of L-phenylalanine. Applied Microbiology and Biotechnology, 31(1), 1-17.
- Cuellar, M. C., et al. (2006). Crystallization of L-Phenylalanine anhydrate for product recovery during fermentation. Journal of Crystal Growth, 294(2), 324-331.
- Gehrke, C. W., et al. (2003).
- Recrystallization method of L-phenylalanine crude product. CN104649922A.
- Kato, Y., et al. (2023). Expression, purification and crystallization of N-acetyl-(R)-β-phenylalanine acylases derived from Burkholderia sp. AJ110349 and Variovorax sp. AJ110348 and structure determination of the Burkholderia enzyme.
- Zhang, J., et al. (2021).
- Ciemięga, A., et al. (2024). Bifunctionalised acid-base hierarchically structured monolithic micro-/mesoreactors for continuous-flow tandem catalytic processes. A case study of cyanocinnamate synthesis. Chemical Engineering Journal, 481, 148531.
- Carter, H. E. (1946). Azlactones. In Organic Reactions (Vol. 3, pp. 198-239). John Wiley & Sons, Inc.
- Zhang, R., et al. (2020). Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction. ACS Omega, 5(30), 18996–19006.
- Perri, F., et al. (2012). Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium. Beilstein Journal of Organic Chemistry, 8, 341–346.
- Aydin, F. (2018). Effect of Electron Withdrawing and Electron Donating Substituents on the Synthesis of 1,3,4-Oxadiazoles using Dibromotriphenylphosphorane. Digital Commons @ Otterbein.
-
Sciencemadness Wiki. (2019). HI/P reduction. Available at: [Link]
-
Chemistry Stack Exchange. (2020). Red P+HI reduction. Available at: [Link]
- Villemin, D., et al. (1997). Regenerative role of the red phosphorus in the couple 'HI/P'. Tetrahedron Letters, 38(25), 4777-4778.
-
Sciencemadness Discussion Board. (2015). HI+P reduction mechanism. Available at: [Link]
-
Shivaji College. (n.d.). The Azlactone Synthesis also called Erlenmeyer Synthesis. Available at: [Link]
- Gotor-Fernández, V., et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process.
- Conway, P. A., et al. (2009). A simple and efficient method for the synthesis of Erlenmeyer azlactones. Tetrahedron, 65(15), 2935-2938.
- El-Sayed, R. (2013). Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity. International Journal of Modern Organic Chemistry, 2(1), 40-66.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. HI/P reduction - Sciencemadness Wiki [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. CN104649922A - Recrystallization method of L-phenylalanine crude product - Google Patents [patents.google.com]
- 7. US4584399A - Purification of L-phenylalanine - Google Patents [patents.google.com]
- 8. jocpr.com [jocpr.com]
- 9. Determination of the protein content of complex samples by aromatic amino acid analysis, liquid chromatography-UV absorbance, and colorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
Technical Support Center: Identifying Impurities in 2-Amino-3-(3-methoxyphenyl)propanoic acid
Welcome to the technical support center for "2-Amino-3-(3-methoxyphenyl)propanoic acid." This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on identifying and troubleshooting impurities in your samples. This guide offers in-depth technical advice in a user-friendly question-and-answer format to address specific challenges you may encounter during your experimental work.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in my "2-Amino-3-(3-methoxyphenyl)propanoic acid" sample?
A1: Impurities in your "2-Amino-3-(3-methoxyphenyl)propanoic acid" sample can generally be categorized into three main groups:
-
Process-Related Impurities: These are substances introduced or formed during the synthesis of the main compound. They can include unreacted starting materials, intermediates, byproducts from side reactions, and residual reagents or catalysts. For example, in syntheses involving substituted phenylalanines, you might encounter isomers or related amino acids.[1]
-
Degradation Products: These impurities arise from the breakdown of "2-Amino-3-(3-methoxyphenyl)propanoic acid" over time due to factors like exposure to light, heat, moisture, or reactive excipients.
-
Contaminants: These are extraneous substances introduced into the sample from external sources, such as solvents, packaging materials, or cross-contamination from other processes.
Q2: At what level do I need to identify and characterize an unknown impurity?
A2: According to the International Council for Harmonisation (ICH) guidelines, any unknown impurity present in a new drug substance at a level greater than 0.1% should be characterized.[2] If an impurity exceeds this threshold, it needs to be identified and individually listed in the product's specifications. For impurities below this level, identification is generally not required unless there's a reason to suspect unusual potency or toxicity.[2][3]
Q3: What are the primary analytical techniques for impurity profiling of this compound?
A3: A multi-technique approach is often necessary for comprehensive impurity profiling. The most common and effective methods include:
-
High-Performance Liquid Chromatography (HPLC): This is the cornerstone for separating and quantifying impurities. Due to the polar nature of amino acids, derivatization is often required to improve retention on reversed-phase columns and enhance detection by UV-Vis or fluorescence detectors.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for volatile impurities. Similar to HPLC, amino acids require derivatization to increase their volatility for GC analysis.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of unknown impurities without the need for reference standards.[6][7] It can provide detailed information about the molecular structure of a compound.[8][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it highly effective for identifying unknown impurities.[10]
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the analysis of "2-Amino-3-(3-methoxyphenyl)propanoic acid."
Guide 1: HPLC Analysis Issues
Problem: Poor peak shape (tailing or splitting) in my HPLC chromatogram.
Possible Causes & Solutions:
-
Inappropriate Mobile Phase pH: "2-Amino-3-(3-methoxyphenyl)propanoic acid" is an amino acid and thus amphoteric. Its charge state is pH-dependent. To ensure a single ionic form and better peak shape, the mobile phase pH should be at least 2 units away from the isoelectric point (pI) of the analyte.[11]
-
Column Overload: Injecting too much sample can lead to peak broadening and splitting. Try reducing the injection volume or the concentration of your sample.[12]
-
Column Contamination or Degradation: After numerous injections (sometimes as few as 50-200 for amino acid applications), the column can become fouled, leading to peak splitting.[13] If flushing the column doesn't resolve the issue, it may need to be replaced.
-
Secondary Interactions with the Stationary Phase: Unwanted interactions between your analyte and the column's stationary phase can cause peak tailing. Adding a small amount of a competing agent, like trifluoroacetic acid (TFA), to the mobile phase can help minimize these secondary ionic interactions.[11]
Experimental Protocol: Basic HPLC Method Development
-
Column Selection: A C18 column is a common starting point for reversed-phase HPLC.
-
Mobile Phase Preparation:
-
Aqueous Phase (A): Prepare a buffer solution (e.g., phosphate or acetate buffer) and adjust the pH.
-
Organic Phase (B): Use HPLC-grade acetonitrile or methanol.
-
-
Derivatization (if necessary): Since most amino acids are not strongly chromophoric, pre-column or post-column derivatization with reagents like ortho-phthalaldehyde (OPA) may be necessary for UV or fluorescence detection.[4]
-
Gradient Elution: Start with a shallow gradient (e.g., 5-95% B over 20-30 minutes) to separate compounds with a wide range of polarities.
-
Detection: Monitor at a wavelength appropriate for your derivatizing agent or at a low UV wavelength (e.g., 210-220 nm) if no derivatization is used.[14]
Workflow for Troubleshooting Poor Peak Shape
Caption: Troubleshooting workflow for poor HPLC peak shape.
Guide 2: Identification of Unknown Impurities
Problem: An unknown peak is consistently present in my chromatogram above the 0.1% threshold.
Solution Strategy: A systematic approach is required to identify the unknown impurity.
-
Gather Preliminary Information (LC-UV/DAD):
-
Use a photodiode array (PDA) or diode array detector (DAD) during your HPLC run to obtain the UV spectrum of the unknown peak. This can provide initial clues about the structure, especially if it differs significantly from the main compound.
-
-
Determine Molecular Weight (LC-MS):
-
Analyze the sample using LC-MS to determine the molecular weight of the unknown impurity. High-resolution mass spectrometry (HRMS) can provide the elemental composition, which is invaluable for proposing potential structures.[10]
-
-
Structural Elucidation (NMR):
-
Confirmation by Synthesis:
-
Once a putative structure is proposed, synthesizing the compound and comparing its chromatographic and spectroscopic properties to the unknown impurity provides definitive confirmation.[10]
-
Experimental Workflow: Impurity Identification
Caption: Systematic workflow for unknown impurity identification.
Data Summary Table
| Analytical Technique | Information Provided | Key Considerations |
| HPLC-UV/DAD | Retention time, quantitative amount, UV spectrum | Derivatization may be needed for sensitivity; peak purity assessment. |
| LC-MS | Molecular weight of impurities | Essential for initial identification; HRMS provides elemental composition. |
| GC-MS | Identification of volatile/semi-volatile impurities | Requires derivatization for amino acids to increase volatility. |
| NMR | Definitive structural information | Requires isolation of the impurity; non-destructive.[9] |
Section 3: References
-
Almac. (n.d.). Impurity level confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]
-
European Pharmaceutical Review. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products. Retrieved from [Link]
-
Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]
-
Rohman, A., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(3), 1-10.
-
Kaufman, T. S. (2014). Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 93, 143-162.
-
Diehl, B. W. K., Malz, F., & Holzgrabe, U. (2006). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 41(2), 346-353.
-
Mtoz Biolabs. (n.d.). GC-MS Amino Acid Analysis. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Tsikas, D. (2018). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites, 8(4), 67.
-
Culea, M., et al. (2011). GC-MS methods for amino acids determination in different biological extracts. Studia Universitatis Babes-Bolyai, Physica, 56(2), 213-222.
-
LCGC International. (2025, June 28). Quality Control in GC–MS Analysis of Amino Acids. Retrieved from [Link]
-
ResearchGate. (2015, September 24). I'm facing a problem with peak splitting and broadening amino acid analysis by HPLC Zorbax AAA C-18 column. Can anyone help me?. Retrieved from [Link]
-
Pharmaguideline. (2017, July 27). Impurity Profiling of Drug Substances in Pharmaceuticals. Retrieved from [Link]
-
Ascendia Pharma. (2020, November 19). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Retrieved from [Link]
-
Google Patents. (n.d.). NZ229910A - Synthesis of l-(-)-2-amino-3-(3,4-dihydroxyphenyl)- propanoic acid, and intermediates therefor. Retrieved from
-
Chromatography Forum. (2009, July 25). Issue with amino acid analysis. Retrieved from [Link]
-
ResearchGate. (2022, December 9). I need help for amino acid analysis by HPLC-FLD/DAD on HPH C18 column. I tried so many times but all peaks are not detecting and separating ?. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-3-(3-methoxyphenyl)propanoic acid. Retrieved from [Link]
-
Nelson Labs. (n.d.). Identifying Unexpected Impurities In Drug Products. Retrieved from [Link]
-
Kymos. (n.d.). Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2024). Impurity Profiling In Pharmaceuticals: A Review. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (1980). Peptide sweeteners. 4. Hydroxy and methoxy substitution of the aromatic ring in L-aspartyl-L-phenylalanine methyl ester. Structure-taste relationships. Retrieved from [Link]
-
International Journal of Peptide and Protein Research. (1987). Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans. Retrieved from [Link]
-
RSC Medicinal Chemistry. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Retrieved from [Link]
-
J&K Scientific. (n.d.). (S)-2-Amino-3-(3-methoxyphenyl)propanoic acid. Retrieved from [Link]
-
Food Science & Nutrition. (2020). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid. Retrieved from [Link]
-
Agilent. (n.d.). Agilent Biocolumns Application Compendium - Amino Acid Analysis. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. Retrieved from [Link]
Sources
- 1. Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impurity Profiling: Characterization of unknown impurities [kymos.com]
- 3. Impurity Profiling of Drug Substances in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 4. myfoodresearch.com [myfoodresearch.com]
- 5. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impurity level confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy - Almac [almacgroup.com]
- 7. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. veeprho.com [veeprho.com]
- 10. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. nelsonlabs.com [nelsonlabs.com]
Validation & Comparative
Introduction: The Versatility of Phenylalanine Scaffolds in Drug Discovery
An In-Depth Comparative Guide to 2-Amino-3-(3-methoxyphenyl)propanoic acid and Other Phenylalanine Analogs for Advanced Research
Phenylalanine, an essential aromatic amino acid, is a cornerstone of protein architecture and a critical precursor to a host of vital biomolecules, including the catecholamine neurotransmitters.[1] Its defined structure—a benzyl group attached to the alanyl backbone—has served as a foundational scaffold for chemical biologists and medicinal chemists. By systematically modifying this native structure, a diverse and powerful arsenal of phenylalanine analogs has been developed. These synthetic derivatives, featuring alterations to the phenyl ring or the amino acid backbone, offer tailored functionalities that can profoundly influence biological activity, metabolic stability, and target specificity.[2]
This guide provides a comparative analysis of 2-Amino-3-(3-methoxyphenyl)propanoic acid , a meta-substituted analog, against a panel of other significant phenylalanine derivatives. We will delve into their distinct chemical properties, mechanisms of action, and applications, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful tools to probe biological systems and design next-generation therapeutics.
Chapter 1: A Physicochemical Overview of Key Phenylalanine Analogs
The subtle structural distinctions among phenylalanine analogs are the foundation of their diverse biological functions. The position and nature of substituents on the aromatic ring dictate properties such as hydrophobicity, electronic distribution, and steric profile, which in turn govern interactions with biological targets.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |
| L-Phenylalanine | C₉H₁₁NO₂ | 165.19 | Unsubstituted Phenyl Ring | |
| 2-Amino-3-(3-methoxyphenyl)propanoic acid | C₁₀H₁₃NO₃ | 195.21[3] | Methoxy Group at meta (C3) Position | |
| L-Tyrosine | C₉H₁₁NO₃ | 181.19 | Hydroxyl Group at para (C4) Position | |
| L-DOPA (Levodopa) | C₉H₁₁NO₄ | 197.19 | Hydroxyl Groups at C3 and C4 Positions | |
| p-Chloro-Phenylalanine (PCPA) | C₉H₁₀ClNO₂ | 199.63[4] | Chlorine Atom at para (C4) Position | |
| 4-Fluoro-Phenylalanine (4-F-Phe) | C₉H₁₀FNO₂ | 183.18 | Fluorine Atom at para (C4) Position |
Chapter 2: Comparative Biological Activity and Structure-Activity Relationships (SAR)
The true utility of these analogs is revealed in their differential interactions with biological systems. Modifications to the phenylalanine scaffold can switch a compound's function from a metabolic precursor to a potent and specific inhibitor or a selective transporter substrate.
Neurotransmitter Synthesis and Metabolism
The canonical pathway from phenylalanine to the catecholamine neurotransmitters—dopamine, norepinephrine, and epinephrine—is a critical process in neurobiology.[1][5] L-Phenylalanine is first hydroxylated to L-Tyrosine, which is then converted to L-DOPA.[5] L-DOPA is the immediate precursor to dopamine.[6][7]
-
L-DOPA serves as the gold-standard treatment for Parkinson's disease, a condition characterized by the loss of dopamine-producing neurons.[8] Unlike dopamine, L-DOPA can cross the blood-brain barrier via amino acid transporters, where it is then decarboxylated to replenish dopamine levels in the brain.[7][8][9]
-
2-Amino-3-(3-methoxyphenyl)propanoic acid , also known as m-Tyrosine methyl ether, represents a modification at the meta-position. While L-m-Tyrosine itself can reduce dopamine, norepinephrine, and serotonin levels in rats, the methoxy group in our compound of interest alters its properties significantly.[10] Studies on meta-substituted analogs suggest that such modifications strongly influence affinity for transporters like the L-type amino acid transporter 1 (LAT1).[11]
-
p-Chloro-Phenylalanine (PCPA) acts as a potent inhibitor of two key enzymes. It irreversibly inhibits tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis, making it a widely used tool to deplete serotonin levels in preclinical research.[4] It also inhibits phenylalanine hydroxylase, the enzyme that converts phenylalanine to tyrosine, which can be used to create animal models of phenylketonuria (PKU).[12]
Caption: Biosynthesis of Catecholamines from Phenylalanine.
Interaction with Amino Acid Transporters (LAT1)
The L-type amino acid transporter 1 (LAT1) is a critical protein for transporting large neutral amino acids across cell membranes, including the blood-brain barrier. It is often overexpressed in cancer cells to meet their high metabolic demand, making it a prime target for drug delivery. The structure of phenylalanine analogs greatly determines their affinity for and selectivity towards LAT1.
A study on the structure-activity characteristics of phenylalanine analogs for LAT1 revealed key insights:
-
Substitution at the meta (position 3) of the benzene ring, as in our topic compound, can increase affinity for both LAT1 and the related transporter LAT2.[13]
-
However, a separate study focusing on meta-substituted analogs found that increasing lipophilicity at this position was correlated with diminished substrate activity and increased inhibition of the transporter.[11] This suggests that 2-Amino-3-(3-methoxyphenyl)propanoic acid , with its lipophilic methoxy group, may act more as a LAT1 inhibitor than a substrate, a crucial distinction for its potential applications.
-
Halogenation also plays a significant role. 2-iodo-L-phenylalanine showed markedly improved LAT1 affinity and selectivity compared to the parent L-phenylalanine.[13]
Modulation of Peptide and Protein Function
Incorporating analogs like 4-Fluoro-Phenylalanine (4-F-Phe) into peptides is a powerful strategy for enhancing their therapeutic properties. The high electronegativity of the fluorine atom alters the electronic properties of the aromatic ring without adding significant steric bulk.[14][15] This can lead to:
-
Enhanced Receptor Affinity : In the opioid peptide biphalin, substituting phenylalanine with 4-F-Phe significantly increases binding affinity for both μ- and δ-opioid receptors.[14][15]
-
Increased Proteolytic Stability : The strong carbon-fluorine bond can make the peptide more resistant to degradation by proteases.[16]
Quantitative Comparison of Biological Activity
The following table summarizes key quantitative data for selected analogs, illustrating their differential effects.
| Compound | Target | Assay Type | Value (Ki / IC₅₀) | Biological Outcome | Reference |
| p-Chloro-Phe (PCPA) | Tryptophan Hydroxylase | Enzyme Inhibition | Ki = 300 µM | Serotonin Depletion | [4] |
| L-Phenylalanine | LAT1 Transporter | Competitive Inhibition | Ki = 110 µM | Substrate | [13] |
| 3-Iodo-L-Phenylalanine | LAT1 Transporter | Competitive Inhibition | Ki = 18 µM | High-Affinity Ligand | [13] |
| Biphalin (Native) | μ-Opioid Receptor | Radioligand Binding | Ki = 0.40 nM | Agonist | [14][15] |
| Biphalin (4-F-Phe) | μ-Opioid Receptor | Radioligand Binding | Ki = 0.18 nM | Potentiated Agonist | [14][15] |
Chapter 3: Experimental Protocol: LAT1 Transporter Inhibition Assay
To quantitatively compare how different phenylalanine analogs interact with the LAT1 transporter, a competitive cis-inhibition assay is a standard and robust method. This protocol provides a self-validating system to determine the inhibitory constant (Ki) of a test compound (e.g., 2-Amino-3-(3-methoxyphenyl)propanoic acid) against a known radiolabeled LAT1 substrate.
Causality and Experimental Rationale
-
Cell Line Selection : A cell line with high endogenous or engineered expression of LAT1 (e.g., HT-29 or specific HEK293 clones) is crucial for a strong signal-to-noise ratio.
-
Radiolabeled Substrate : L-[¹⁴C]Leucine is a commonly used high-affinity LAT1 substrate, allowing for sensitive detection.
-
Competitive Inhibition : The assay measures the ability of a non-radiolabeled test compound to compete with the radiolabeled substrate for binding to LAT1. A dose-response curve is generated to calculate the IC₅₀, which can then be converted to a Ki value.
-
Controls :
-
Total Uptake: Cells with only the radiolabeled substrate.
-
Non-specific Uptake: Cells with the radiolabeled substrate plus a high concentration of a known LAT1 inhibitor (e.g., BCH) to block all specific transport.
-
Vehicle Control: Cells treated with the solvent used for the test compounds.
-
Step-by-Step Methodology
-
Cell Culture and Seeding :
-
Culture LAT1-expressing cells to ~80-90% confluency in appropriate media.
-
Seed cells into 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
-
Preparation of Solutions :
-
Uptake Buffer : Prepare a sodium-free buffer (e.g., Hanks' Balanced Salt Solution modified with choline chloride instead of NaCl) to minimize interference from sodium-dependent transporters.
-
Test Compound Solutions : Prepare a stock solution of the test analog (e.g., 100 mM in DMSO or aqueous solution). Create a series of dilutions in Uptake Buffer to achieve final assay concentrations ranging from 1 nM to 1 mM.
-
Radiolabeled Substrate Solution : Dilute L-[¹⁴C]Leucine in Uptake Buffer to a final concentration equal to its known Km value for LAT1 (typically in the low micromolar range).
-
-
Transport Assay :
-
Wash the cell monolayers twice with pre-warmed (37°C) Uptake Buffer.
-
Add 200 µL of the appropriate test compound dilution (or control solution) to each well.
-
Immediately add 200 µL of the L-[¹⁴C]Leucine solution to initiate the uptake.
-
Incubate the plate at 37°C for a predetermined time (e.g., 1-5 minutes) within the linear range of uptake.
-
-
Termination and Lysis :
-
Rapidly terminate the transport by aspirating the radioactive solution.
-
Immediately wash the cells three times with ice-cold Uptake Buffer to remove extracellular radioactivity.
-
Lyse the cells by adding 500 µL of 0.1 M NaOH or 1% SDS to each well. Incubate for 30 minutes at room temperature.
-
-
Quantification :
-
Transfer the cell lysate from each well into a scintillation vial.
-
Add 4 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
In parallel, use a small portion of the lysate to determine the total protein concentration in each well using a BCA or Bradford assay for normalization.
-
-
Data Analysis :
-
Subtract the non-specific uptake CPM from all other readings.
-
Normalize the data to protein concentration.
-
Plot the percent inhibition of specific uptake against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km) , where [S] is the concentration of the radiolabeled substrate and Km is its Michaelis-Menten constant.
-
Caption: Workflow for a Competitive LAT1 Inhibition Assay.
Conclusion
The family of phenylalanine analogs represents a rich toolkit for probing and manipulating biological systems. While sharing a common backbone, each analog offers a distinct functional profile driven by specific chemical modifications.
-
2-Amino-3-(3-methoxyphenyl)propanoic acid is a prime example of a meta-substituted analog whose increased lipophilicity likely shifts its profile from a transporter substrate to a transporter inhibitor, a feature that could be exploited for targeted drug delivery or modulating amino acid flux.
-
L-DOPA remains a cornerstone of neuroscience, acting as a prodrug to restore dopamine levels.
-
p-Chloro-Phenylalanine serves as an indispensable chemical knockout tool for studying the serotonergic system.
-
4-Fluoro-Phenylalanine provides a subtle but powerful method for enhancing the potency and stability of peptide-based therapeutics.
A thorough understanding of the structure-activity relationships, supported by robust quantitative assays as detailed in this guide, is paramount for selecting the appropriate analog to answer specific biological questions and to advance the development of novel therapeutic agents.
References
-
L-DOPA - Wikipedia . Wikipedia. [Link]
-
Structure–activity characteristics of phenylalanine analogs selectively transported by L‑type amino acid transporter 1 (LAT1) . Scientific Reports (ResearchGate). [Link]
-
Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction . MDPI. [Link]
-
Design, synthesis and structure-activity relationships of novel phenylalanine-based amino acids as kainate receptors ligands . PubMed. [Link]
-
L-DOPA: Structure, Solubility & Synthesis . Study.com. [Link]
-
2-Minute Neuroscience: L-DOPA . YouTube. [Link]
-
Design and synthesis of side-chain conformationally restricted phenylalanines and their use for structure-activity studies on tachykinin NK-1 receptor . PubMed. [Link]
-
Levodopa | Drug Information, Uses, Side Effects, Chemistry . PharmaCompass.com. [Link]
-
Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) . PMC - NIH. [Link]
-
LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs . PubMed - NIH. [Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications . PMC - PubMed Central. [Link]
-
Levodopa | chemical compound . Britannica. [Link]
-
Phenylalanine - Wikipedia . Wikipedia. [Link]
-
2-Amino-3-(3-methoxyphenyl)propanoic acid | C10H13NO3 | CID 554184 . PubChem. [Link]
-
Tyrosine - Wikipedia . Wikipedia. [Link]
-
p-Chlorophenylalanine-induced chemical manifestations of phenylketonuria in rats . PubMed. [Link]
Sources
- 1. Phenylalanine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Amino-3-(3-methoxyphenyl)propanoic acid | C10H13NO3 | CID 554184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Tyrosine - Wikipedia [en.wikipedia.org]
- 6. L-DOPA - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Levodopa | chemical compound | Britannica [britannica.com]
- 9. L-DOPA: Structure, Solubility & Synthesis | Study.com [study.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. p-Chlorophenylalanine-induced chemical manifestations of phenylketonuria in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Methoxy-Phenylalanine Isomers
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful tool in chemical biology and drug discovery. By expanding the genetic code, researchers can introduce novel chemical functionalities, enabling precise control over protein structure and function. Among the various ncAAs, isomers of methoxy-phenylalanine (MeO-Phe) have garnered significant interest. The seemingly subtle difference in the position of the methoxy group—ortho (o), meta (m), or para (p)—on the phenyl ring can lead to profound variations in biological activity. This guide provides a comparative analysis of these isomers, synthesizing experimental data to illuminate their distinct impacts on protein engineering and cellular systems.
Physicochemical Properties: The Foundation of Functional Diversity
The position of the methoxy group directly influences the electronic and steric properties of the amino acid. These differences, while subtle, are the primary determinants of the isomers' varying biological activities.
| Property | o-Methoxy-phenylalanine | m-Methoxy-phenylalanine | p-Methoxy-phenylalanine | L-Phenylalanine (Reference) |
| Structure | Methoxy group at C2 | Methoxy group at C3 | Methoxy group at C4 | No substitution |
| Molecular Weight ( g/mol ) | 195.21 | 195.21[1] | 195.21 | 165.19[2] |
| Predicted Hydrophobicity | More sterically hindered, potentially altered interactions | Intermediate properties | Electron-donating at a key position | Baseline hydrophobicity |
This table summarizes the key physicochemical differences between the methoxy-phenylalanine isomers and the canonical L-phenylalanine.
Incorporation into the Proteome: A Tale of Two Synthetases
The successful incorporation of ncAAs into proteins depends on the availability of an orthogonal aminoacyl-tRNA synthetase/tRNA pair, which does not cross-react with endogenous cellular components. For phenylalanine analogs, researchers have largely relied on engineered versions of E. coli phenylalanyl-tRNA synthetase (PheRS) or Methanosarcina mazei pyrrolysyl-tRNA synthetase (PylRS).
The efficiency of incorporation varies significantly between the isomers. Studies have shown that the active site of PheRS is relatively intolerant to substitutions at the para position, while being more accommodating to modifications at the ortho and meta positions.[3] Conversely, certain PylRS mutants have been developed that demonstrate high substrate promiscuity, efficiently incorporating a wide range of para-, meta-, and even the more sterically hindered ortho-substituted phenylalanine derivatives.[4][5][6] For instance, a rationally designed PylRS mutant (N346A/C348A) has been shown to incorporate dozens of phenylalanine analogs, including all three methoxy isomers.[4][6]
Figure 1. A generalized workflow for the site-specific incorporation of methoxy-phenylalanine isomers into a target protein in E. coli.
Comparative Biological Impacts
Protein Structure and Stability
The introduction of a methoxy group can alter the local environment within a protein, influencing its folding and stability. The para isomer, in particular, has been used in protein engineering to modulate protein properties. The electron-donating nature of the methoxy group at this position can influence cation-π interactions, which are crucial for protein structure and ligand binding. While direct comparative studies on the thermal stability of proteins containing each isomer are not abundant, the principle is that the position of the methoxy group will dictate its interaction with neighboring residues, leading to either stabilization or destabilization.
Enzyme Kinetics and Function
Altering a key residue in an enzyme's active site with a MeO-Phe isomer can dramatically impact its catalytic activity. The steric bulk and electronic properties of the methoxy group can affect substrate binding (Km) and the catalytic rate (Vmax). For example, replacing a phenylalanine with o-MeO-Phe could introduce steric hindrance, potentially increasing the Km and decreasing Vmax. Conversely, the electronic effects of p-MeO-Phe could enhance substrate binding, leading to a lower Km.
| Isomer | Potential Effect on Enzyme Kinetics | Rationale |
| o-MeO-Phe | Likely to increase Km, decrease Vmax | Steric hindrance from the methoxy group adjacent to the backbone may impede substrate binding and proper active site conformation. |
| m-MeO-Phe | Variable effects, potentially minor | The meta position is less likely to directly interact with substrates, but could subtly alter the electronic environment of the active site.[7] |
| p-MeO-Phe | May decrease Km, alter Vmax | The electron-donating methoxy group can enhance cation-π interactions with substrates or transition states, potentially improving binding affinity. |
This table outlines the predicted effects of each isomer on enzyme kinetic parameters.
Cellular Toxicity and Broader Biological Effects
While L-phenylalanine itself can be toxic at high concentrations, leading to the formation of amyloid-like fibrils, the toxicity of its methoxy-derivatives is an area of active investigation.[8] In plants, for instance, meta-tyrosine, a related isomer, is known to be highly phytotoxic, whereas the ortho and para isomers have little to no effect.[9][10] This toxicity is linked to its misincorporation into the proteome and subsequent disruption of phenylalanine metabolism.[9][10]
For the methoxy-phenylalanine isomers, meta-methoxy-phenylalanine has been explored in neuroscience research for its potential to influence neurotransmitter systems and dopamine metabolism.[7] This suggests that, beyond simply being incorporated into proteins, these isomers can have distinct metabolic fates and off-target effects.
Experimental Protocols
Protocol 1: Site-Specific Incorporation of MeO-Phe into a Target Protein
This protocol outlines a general method for expressing a protein with a site-specifically incorporated MeO-Phe isomer in E. coli.
-
Plasmid Preparation: Co-transform an appropriate E. coli expression strain with two plasmids:
-
A plasmid encoding the target gene with an in-frame amber (TAG) codon at the desired incorporation site.
-
A pEVOL plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the desired MeO-Phe isomer.[11]
-
-
Cell Culture: Grow the transformed cells in a suitable medium (e.g., LB or minimal media) containing the appropriate antibiotics for plasmid selection.
-
Supplementation: When the cell culture reaches an OD600 of 0.6-0.8, supplement the medium with the desired MeO-Phe isomer to a final concentration of 1-2 mM.
-
Induction: Induce protein expression by adding the appropriate inducer (e.g., IPTG for the lac promoter).
-
Harvest and Purification: After a suitable expression period (e.g., 4-16 hours at a reduced temperature), harvest the cells by centrifugation. Lyse the cells and purify the target protein using an appropriate method, such as affinity chromatography.
-
Verification: Confirm the successful incorporation of the MeO-Phe isomer by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The mass of the purified protein should correspond to the theoretical mass including the ncAA.
Protocol 2: Comparative Enzyme Kinetic Analysis
This protocol describes how to compare the kinetic parameters of an enzyme containing different MeO-Phe isomers.
-
Enzyme Preparation: Prepare highly purified samples of the wild-type enzyme and the variants containing each MeO-Phe isomer. Ensure the protein concentration is accurately determined.
-
Assay Setup: Prepare a series of reactions with varying substrate concentrations. The range of substrate concentrations should bracket the expected Km value.
-
Kinetic Measurement: Initiate the reaction by adding the enzyme to the substrate mixture. Measure the initial reaction velocity (V₀) by monitoring product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry or fluorimetry).
-
Data Analysis: Plot the initial velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation to determine the Vmax and Km values for each enzyme variant.[12][13]
-
Comparison: Compare the kinetic parameters (Km, Vmax, and kcat/Km) of the MeO-Phe variants to the wild-type enzyme to quantify the impact of each isomer on catalytic efficiency.
Conclusion and Future Outlook
The choice between ortho-, meta-, and para-methoxy-phenylalanine is not arbitrary; it is a strategic decision that can be used to fine-tune the properties of a protein. The para isomer is often utilized for its ability to modulate electronic properties and participate in specific molecular interactions. The meta isomer offers a more subtle modification, potentially useful for probing structure-activity relationships without introducing significant steric bulk. The ortho isomer, while often more challenging to incorporate, provides a unique tool for introducing steric constraints and probing the importance of space in an active site or protein-protein interface.
Future research will likely focus on developing more efficient and specific orthogonal synthetases for the less-explored isomers and on applying these tools to address complex biological questions in vivo. The continued exploration of these and other ncAAs will undoubtedly push the boundaries of protein engineering and therapeutic design.
References
-
N-[N-[3-(3-hydroxy-4-methoxyphenyl) propyl]-α-aspartyl]-L-phenylalanine 1-methyl ester, monohydrate (advantame) in the dog. PubMed. Available at: [Link]
-
Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives. ACS Chemical Biology. Available at: [Link]
-
The Phytotoxicity of Meta-Tyrosine Is Associated With Altered Phenylalanine Metabolism and Misincorporation of This Non-Proteinogenic Phe-Analog to the Plant's Proteome. Frontiers in Plant Science. Available at: [Link]
-
Translational incorporation of modified phenylalanines and tyrosines during cell-free protein synthesis. RSC Chemical Biology. Available at: [Link]
-
The Phytotoxicity of Meta-Tyrosine Is Associated With Altered Phenylalanine Metabolism and Misincorporation of This Non-Proteinogenic Phe-Analog to the Plant's Proteome. PubMed Central. Available at: [Link]
-
Protein Engineering Through in vivo Incorporation of Phenylalanine Analogs. CORE. Available at: [Link]
-
Genetic Incorporation of Twelve meta-Substituted Phenylalanine Derivatives Using A Single Pyrrolysyl-tRNA Synthetase. ACS Chemical Biology. Available at: [Link]
-
The Genetic Incorporation of Seven Ortho-substituted Phenylalanine Derivatives. ResearchGate. Available at: [Link]
-
Systematic engineering enables efficient biosynthesis of L-phenylalanine in E. coli from inexpensive aromatic precursors. PubMed Central. Available at: [Link]
-
3-Methoxy-L-Phenylalanine. PubChem. Available at: [Link]
-
Computational design and engineering of an Escherichia coli strain producing the nonstandard amino acid para-aminophenylalanine. PubMed Central. Available at: [Link]
-
Unraveling phenylalanine's toxic fibril formation: Insights from synchrotron FTIR at SESAME. SESAME. Available at: [Link]
-
How To Determine Enzyme Kinetic Parameters?. YouTube. Available at: [Link]
-
Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling. PubMed. Available at: [Link]
-
Site-specific incorporation of p-propargyloxyphenylalanine in a cell-free environment for direct protein-protein click conjugation. PubMed. Available at: [Link]
-
Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling. PubMed Central. Available at: [Link]
-
The Kinetics of Enzyme Mixtures. PubMed Central. Available at: [Link]
-
Enzyme Kinetics with Michaelis-Menten Curve | V, [s], Vmax, and Km Relationships. YouTube. Available at: [Link]
-
L-Phenylalanine. PubChem. Available at: [Link]
-
An introduction to enzyme kinetics. Khan Academy. Available at: [Link]
-
Kinetics of phenylalanine and tyrosine ammonia-lyase enzymes activity of banana fruit (Musa cavendishii L., cv. Enana). CURRENT RESEARCH WEB. Available at: [Link]
Sources
- 1. 3-Methoxy-L-Phenylalanine | C10H13NO3 | CID 10943394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Translational incorporation of modified phenylalanines and tyrosines during cell-free protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Genetic Incorporation of Twelve meta-Substituted Phenylalanine Derivatives Using A Single Pyrrolysyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. Unraveling phenylalanine’s toxic fibril formation: Insights from synchrotron FTIR at SESAME | SESAME | Synchrotron-light for Experimental Science and Applications in the Middle East [sesame.org.jo]
- 9. Frontiers | The Phytotoxicity of Meta-Tyrosine Is Associated With Altered Phenylalanine Metabolism and Misincorporation of This Non-Proteinogenic Phe-Analog to the Plant's Proteome [frontiersin.org]
- 10. The Phytotoxicity of Meta-Tyrosine Is Associated With Altered Phenylalanine Metabolism and Misincorporation of This Non-Proteinogenic Phe-Analog to the Plant's Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
A Comparative Guide for Researchers: The Criticality of Structure in Dopaminergic Therapeutics – L-DOPA vs. 2-Amino-3-(3-methoxyphenyl)propanoic acid
For researchers, scientists, and drug development professionals navigating the complexities of neurodegenerative diseases, a deep understanding of structure-activity relationships is paramount. This guide provides an in-depth comparison between the gold-standard Parkinson's disease treatment, L-DOPA (Levodopa), and a structurally related but functionally distinct molecule, 2-Amino-3-(3-methoxyphenyl)propanoic acid. While chemically similar, their efficacy in a clinical context is worlds apart. This comparison will illuminate the precise structural features that govern therapeutic activity and provide a framework for evaluating novel compounds in the context of dopamine replacement therapy.
Introduction: The Dopamine Deficit in Parkinson's Disease and the L-DOPA Solution
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta.[1] This neuronal death leads to a significant reduction in the neurotransmitter dopamine within the basal ganglia, a brain region crucial for motor control.[2][3] The resulting dopamine deficiency manifests in the cardinal motor symptoms of Parkinson's: bradykinesia, rigidity, resting tremors, and postural instability.[4][5]
Direct administration of dopamine is ineffective as it cannot cross the blood-brain barrier (BBB).[2][3] L-DOPA (L-3,4-dihydroxyphenylalanine), a metabolic precursor to dopamine, can traverse the BBB via the large neutral amino acid transporter (LAT1).[6] Once in the brain, L-DOPA is converted to dopamine by the enzyme DOPA decarboxylase (DDC), thereby replenishing the depleted dopamine levels and alleviating motor symptoms.[2][3]
Mechanism of Action: A Tale of Two Molecules
The therapeutic efficacy of L-DOPA is entirely dependent on its specific chemical structure, which allows it to be recognized by a series of biological transport and enzymatic systems. In contrast, the seemingly minor structural alteration in 2-Amino-3-(3-methoxyphenyl)propanoic acid fundamentally changes its biological properties, rendering it ineffective as a dopamine replacement agent.
L-DOPA: The Prodrug Principle in Action
L-DOPA's journey from administration to therapeutic effect is a multi-step process, elegantly illustrating the prodrug concept.
-
Blood-Brain Barrier Transport: As an amino acid, L-DOPA is recognized and transported across the BBB by the LAT1 transporter.[6]
-
Conversion to Dopamine: Within the brain, L-DOPA is a substrate for DOPA decarboxylase (also known as aromatic L-amino acid decarboxylase), which removes the carboxyl group to form dopamine.[2][3]
-
Vesicular Storage and Release: The newly synthesized dopamine is then taken up into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2) and released into the synaptic cleft upon neuronal firing, where it can stimulate postsynaptic dopamine receptors.
To enhance the central nervous system (CNS) availability of L-DOPA and minimize peripheral side effects, it is co-administered with a peripheral DOPA decarboxylase inhibitor, such as carbidopa or benserazide.[7][8] These inhibitors do not cross the BBB, thus preventing the premature conversion of L-DOPA to dopamine in the periphery.[7][8]
2-Amino-3-(3-methoxyphenyl)propanoic acid: A Structural Misfit
The key structural differences between L-DOPA and 2-Amino-3-(3-methoxyphenyl)propanoic acid are the substitutions on the phenyl ring. L-DOPA possesses two hydroxyl (-OH) groups at the 3 and 4 positions (a catechol moiety), whereas 2-Amino-3-(3-methoxyphenyl)propanoic acid has a single methoxy (-OCH3) group at the 3 position. This seemingly subtle change has profound biological consequences:
-
Lack of Conversion to Dopamine: 2-Amino-3-(3-methoxyphenyl)propanoic acid is not a substrate for DOPA decarboxylase. The enzymatic conversion to dopamine requires the catechol structure of L-DOPA.
-
Potential for Competitive Inhibition: While it is an amino acid and may be transported across the BBB by LAT1, its presence in the CNS would be therapeutically inert in the context of dopamine replacement. Furthermore, it could potentially compete with L-DOPA for transport, thereby reducing the efficacy of L-DOPA if co-administered.[6] This is analogous to the detrimental effect of 3-O-methyldopa (3-OMD), a major metabolite of L-DOPA, which has a long half-life and competes with L-DOPA for transport across the BBB.[6]
The critical importance of the catechol group is a cornerstone of dopamine biochemistry. It is essential for recognition by the enzymes involved in dopamine synthesis and metabolism.
Visualizing the Metabolic Pathways
The following diagrams, generated using Graphviz, illustrate the stark contrast in the metabolic fates of L-DOPA and 2-Amino-3-(3-methoxyphenyl)propanoic acid.
Pharmacokinetic Profiles: A Comparative Overview
A direct comparison of the pharmacokinetic profiles highlights the fundamental differences in the biological handling of these two compounds.
| Parameter | L-DOPA | 2-Amino-3-(3-methoxyphenyl)propanoic acid (Predicted) |
| Absorption | Well-absorbed from the small intestine.[7][9] | Likely absorbed via amino acid transporters. |
| Metabolism | Extensively metabolized in the periphery by DDC and COMT.[7][9] | Not a substrate for DDC. Potential for metabolism by other pathways. |
| Distribution | Crosses the blood-brain barrier via LAT1.[6] | Potential to cross the BBB via LAT1, but this is unconfirmed. |
| Half-life | Relatively short, approximately 1-2 hours.[9] | Unknown, but likely to differ significantly from L-DOPA. |
Long-Term Efficacy and Side Effects: The L-DOPA Dilemma
While L-DOPA remains the most effective symptomatic treatment for Parkinson's disease, its long-term use is associated with significant complications.[10]
-
Wearing-off: A phenomenon where the therapeutic effect of a dose of L-DOPA diminishes before the next dose is due.
-
On-Off Fluctuations: Unpredictable shifts between periods of good motor control ("on") and periods of severe parkinsonian symptoms ("off").
-
Dyskinesias: Involuntary, erratic, writhing movements of the face, arms, legs, or trunk.[11] Levodopa-induced dyskinesia (LID) is a common and debilitating side effect that occurs in a majority of patients after several years of treatment.[10][11] The pulsatile stimulation of dopamine receptors resulting from the short half-life of L-DOPA is thought to be a major contributing factor to the development of these motor complications.[12][13]
Given that 2-Amino-3-(3-methoxyphenyl)propanoic acid is not a precursor to dopamine, it would not be expected to have any therapeutic efficacy in treating the motor symptoms of Parkinson's disease, and therefore, a discussion of its long-term side effects in this context is not applicable.
Experimental Protocols for Comparative Efficacy Assessment
For researchers aiming to evaluate a novel compound like 2-Amino-3-(3-methoxyphenyl)propanoic acid against the standard of care, a rigorous and systematic experimental approach is essential. The following protocols provide a framework for such a comparative analysis.
In Vitro Assessment of DOPA Decarboxylase Activity
Objective: To determine if 2-Amino-3-(3-methoxyphenyl)propanoic acid is a substrate for DOPA decarboxylase.
Methodology:
-
Enzyme Source: Recombinant human DOPA decarboxylase or a tissue homogenate rich in the enzyme (e.g., from rat striatum).
-
Substrates: L-DOPA (positive control) and 2-Amino-3-(3-methoxyphenyl)propanoic acid.
-
Assay: Incubate the enzyme with each substrate and the necessary co-factors (e.g., pyridoxal phosphate).
-
Detection: Measure the production of dopamine (from L-DOPA) and any potential metabolites from the test compound using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Analysis: Compare the rate of product formation for L-DOPA and the test compound.
In Vivo Assessment in a Rodent Model of Parkinson's Disease
Objective: To evaluate the in vivo efficacy of 2-Amino-3-(3-methoxyphenyl)propanoic acid in reversing motor deficits in a Parkinson's disease model and to compare its effects to L-DOPA.
Animal Model: The unilateral 6-hydroxydopamine (6-OHDA) lesioned rat is a widely used and well-characterized model of Parkinson's disease.[1][14] This neurotoxin selectively destroys dopaminergic neurons in one hemisphere of the brain, leading to quantifiable motor asymmetry.[1][14]
Experimental Workflow:
Behavioral Assessments:
-
Cylinder Test: This test assesses forelimb use asymmetry.[15][16] A rat with a unilateral lesion will show preferential use of the forelimb ipsilateral to the lesion.[15] An effective treatment should increase the use of the contralateral (impaired) forelimb.[15][16]
-
Apomorphine-Induced Rotations: Apomorphine is a dopamine receptor agonist. In a unilaterally lesioned rat, it will cause rotational behavior contralateral to the lesion due to denervation supersensitivity of dopamine receptors. The number of rotations is a measure of the extent of the lesion.
-
Stepping Test: This test can be used to assess bradykinesia by measuring the number of steps taken with each forelimb over a set distance.[4]
Conclusion and Future Directions
The comparison between L-DOPA and 2-Amino-3-(3-methoxyphenyl)propanoic acid serves as a powerful illustration of the principle of specificity in pharmacology. While both are amino acid derivatives of phenylalanine, the presence of the catechol moiety in L-DOPA is the non-negotiable structural feature that confers its therapeutic activity in Parkinson's disease. 2-Amino-3-(3-methoxyphenyl)propanoic acid, lacking this critical functional group, is not a viable dopamine precursor and would not be expected to provide any therapeutic benefit.
For researchers in drug discovery, this underscores the importance of a rational, structure-based approach to designing new therapeutic agents. Future research in Parkinson's disease continues to focus on developing novel therapies that can provide more continuous dopaminergic stimulation to avoid the motor complications associated with L-DOPA, as well as neuroprotective strategies to slow the progression of the disease.
References
- Blandini, F., & Armentero, M. T. (2012). Levodopa-induced dyskinesia: new therapeutic strategies. The international journal of biochemistry & cell biology, 44(5), 748–752.
- Cenci, M. A. (2007). L-DOPA-induced dyskinesia: pathophysiology and mechanisms.
- del Amo, E. M., Urtti, A., & Yliperttula, M. (2008). Pharmacokinetic role of L-type amino acid transporters in the CNS. Journal of pharmaceutical sciences, 97(8), 2945–2964.
- Heal, D. J., Smith, S. L., & Gosden, J. (2013). Animal models of Parkinson's disease: a guide to selecting the appropriate model for your research. British journal of pharmacology, 169(6), 1253–1288.
- Iravani, M. M., Tayarani-Najaran, Z., & Jenner, P. (2012). The role of non-dopaminergic systems in the development of L-DOPA-induced dyskinesia in Parkinson's disease. Journal of neural transmission (Vienna, Austria : 1996), 119(12), 1475–1490.
- Meredith, G. E., & Kang, U. J. (2006). Behavioral models of Parkinson's disease in rodents: a new look at an old problem. Movement disorders : official journal of the Movement Disorder Society, 21(10), 1595–1606.
- Mercuri, N. B., & Bernardi, G. (2005). The 'magic' of L-dopa: why is it the gold standard for Parkinson's disease treatment?. Trends in pharmacological sciences, 26(7), 341–344.
- Obeso, J. A., Rodriguez-Oroz, M. C., Stocchi, F., Fracchia, J., & Cuningham, J. (2008). The expanding universe of motor complications in Parkinson's disease. Annals of neurology, 64 Suppl 2, S2–S17.
- Olsson, M., Nikkhah, G., Bentlage, C., & Björklund, A. (1995). Forelimb akinesia in the rat parkinson model: differential effects of dopamine agonists and nigral transplants. The European journal of neuroscience, 7(4), 698–711.
- Poewe, W., Seppi, K., Tanner, C. M., Halliday, G. M., Brundin, P., Volkmann, J., Schrag, A. E., & Lang, A. E. (2017). Parkinson disease. Nature reviews. Disease primers, 3, 17013.
- Thanvi, B., Lo, N., & Robinson, T. (2007). Levodopa-induced dyskinesia in Parkinson's disease: clinical features, pathogenesis, prevention and treatment.
- Turcano, P., Mielke, M. M., Bower, J. H., Parisi, J. E., Cutsforth-Gregory, J. K., Ahlskog, J. E., & Savica, R. (2018). Levodopa-induced dyskinesia in Parkinson disease: A population-based cohort study. Neurology, 91(20), e1882–e1889.
- Umar, S. M., Kauthar, M., Oyem, J. C., Ishola, A. O., & Owolabi, L. F. (2022). Motor Function Test Protocol for Parkinsonian Triad in Rodent Model of Parkinson's Disease. Journal of Natural and Basic Medical Sciences, 9(1), 1-6.
- Zesiewicz, T. A., Sullivan, K. L., Arnulf, I., Chaudhuri, K. R., Morgan, J. C., Gronseth, G. S., Miyasaki, J., Iverson, D. J., & Weiner, W. J. (2005). Practice Parameter: treatment of nonmotor symptoms of Parkinson disease: report of the Quality Standards Subcommittee of the American Academy of Neurology. Neurology, 64(6), 944–951.
- Dauer, W., & Przedborski, S. (2003). Parkinson's disease: mechanisms and models. Neuron, 39(6), 889–909.
- Nutt, J. G., Woodward, W. R., & Anderson, J. L. (1985). The effect of carbidopa on the pharmacokinetics of intravenously administered levodopa: the mechanism of action in the treatment of parkinsonism. Annals of neurology, 18(5), 537–543.
- Jankovic, J. (2008). Parkinson's disease: clinical features and diagnosis.
- Fahn, S. (2008). The medical treatment of Parkinson disease from James Parkinson to George Cotzias. Movement disorders : official journal of the Movement Disorder Society, 23 Suppl 3, S539–S556.
- Schapira, A. H., & Olanow, C. W. (2008). The medical management of Parkinson's disease. Handbook of clinical neurology, 84, 539–573.
- Stocchi, F., & Olanow, C. W. (2004). Continuous dopaminergic stimulation in the treatment of Parkinson's disease. Current neurology and neuroscience reports, 4(4), 285–291.
- Schallert, T., Fleming, S. M., Leasure, J. L., Tillerson, J. L., & Bland, S. T. (2000). CNS plasticity and assessment of forelimb sensorimotor outcome in unilateral rat models of stroke, cortical ablation, parkinsonism and spinal cord injury. Neuropharmacology, 39(5), 777–787.
- Boix, J., Padel, T., & Paul, G. (2015). The cylinder test: a sensitive tool to assess forelimb motor function in a mouse model of Parkinson's disease. Journal of visualized experiments : JoVE, (98), 52730.
- Gordin, A., Kaakkola, S., & Teräväinen, H. (2001). The effect of entacapone on the pharmacokinetics of levodopa and on the motor response in patients with Parkinson's disease. Journal of neurology, 248 Suppl 3, III10–III15.
- Olanow, C. W., & Stocchi, F. (2004). COMT inhibitors in Parkinson's disease: can they prevent and/or reverse L-dopa-induced motor complications?. Neurology, 62(1 Suppl 1), S72–S81.
- Contin, M., & Martinelli, P. (2008). Pharmacokinetics of levodopa. Journal of neurology, 255 Suppl 4, 2–11.
-
PubChem. (n.d.). 2-Amino-3-(3-methoxyphenyl)propanoic acid. Retrieved from [Link]
- Pardridge, W. M. (1998). CNS drug design based on principles of blood-brain barrier transport. Journal of neurochemistry, 70(5), 1781–1792.
- Wade, L. A., & Katzman, R. (1975). Synthetic amino acids and the nature of L-DOPA transport at the blood-brain barrier. Journal of neurochemistry, 25(6), 837–842.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Blood-brain barrier transport machineries and targeted therapy of brain diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Potential of Dopamine and Related Drugs as Anti-Inflammatories and Antioxidants in Neuronal and Non-Neuronal Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Amino-3-(3-methoxyphenyl)propanoic acid | C10H13NO3 | CID 554184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Novel PET Probes for Central 2-Amino-3-(3-hydroxy-5-methyl-4-isoxazolyl)propionic Acid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Deciphering the Actions of Antiparkinsonian and Antipsychotic Drugs on cAMP/DARPP-32 Signaling [frontiersin.org]
- 15. 3-Methoxytyramine is the major metabolite of released dopamine in the rat frontal cortex: reassessment of the effects of antipsychotics on the dynamics of dopamine release and metabolism in the frontal cortex, nucleus accumbens, and striatum by a simple two pool model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scbt.com [scbt.com]
A Comparative Guide to the In Vivo Validation of 2-Amino-3-(3-methoxyphenyl)propanoic Acid
For researchers, scientists, and drug development professionals, the robust in vivo validation of novel compounds is paramount. This guide provides an in-depth technical comparison of in vivo models for evaluating "2-Amino-3-(3-methoxyphenyl)propanoic acid," also known as 3-O-Methyldopa (3-OMD) or 3-Methoxy-L-tyrosine. We will delve into the mechanistic underpinnings of this compound, compare relevant in vivo models, and provide actionable experimental protocols.
Introduction to 2-Amino-3-(3-methoxyphenyl)propanoic Acid: Beyond an Inactive Metabolite
2-Amino-3-(3-methoxyphenyl)propanoic acid is a major metabolite of Levodopa (L-DOPA), the cornerstone therapy for Parkinson's disease. Formed by the enzymatic action of catechol-O-methyltransferase (COMT), it was initially dismissed as an inert byproduct. However, emerging evidence has illuminated its significant neuromodulatory role, primarily through its competitive inhibition of L-DOPA transport across the blood-brain barrier (BBB). This competitive action, mediated by the Large Neutral Amino Acid Transporter (LAT1), can significantly impact the therapeutic efficacy of L-DOPA. Furthermore, this compound has been shown to inhibit the neuroprotective effects of L-DOPA that are mediated by astrocytes. It also has demonstrated some antidepressant and neuroprotective activities, making it a compound of interest for neurological disease research.
Core Mechanism of Action
The primary mechanism of 2-Amino-3-(3-methoxyphenyl)propanoic acid revolves around its structural similarity to L-DOPA, allowing it to act as a competitive antagonist for the LAT1 transporter at the blood-brain barrier. This competition reduces the central nervous system's bioavailability of L-DOPA, potentially diminishing its therapeutic effect.
Caption: Competitive inhibition of L-DOPA transport at the BBB.
Comparative Analysis of In Vivo Validation Models
The choice of an in vivo model is critical for elucidating the specific effects of 2-Amino-3-(3-methoxyphenyl)propanoic acid. Below is a comparison of relevant models, their applications, and key experimental considerations.
| Model | Species | Key Application | Endpoints | Strengths | Limitations |
| Rodent Model of Parkinson's Disease (e.g., 6-OHDA-lesioned rats) | Rat | Assessing impact on L-DOPA efficacy and motor function | Rotational behavior, cylinder test, dopamine and metabolite levels in striatum | Well-established model of Parkinsonism, allows for direct assessment of interaction with L-DOPA therapy. | The neurotoxin-induced lesion may not fully recapitulate the progressive nature of Parkinson's disease. |
| Microdialysis in Freely Moving Rodents | Rat/Mouse | Real-time monitoring of neurotransmitter and metabolite levels in specific brain regions | Extracellular levels of L-DOPA, dopamine, DOPAC, HVA, and 2-Amino-3-(3-methoxyphenyl)propanoic acid | High temporal resolution, allows for pharmacokinetic and pharmacodynamic profiling in awake animals. | Technically demanding, potential for tissue damage at the probe implantation site. |
| Behavioral Models of Depression | Mouse/Rat | Evaluating potential antidepressant effects | Forced swim test, tail suspension test, sucrose preference test | Standardized and validated behavioral assays for antidepressant activity. | These models have predictive validity but may not fully encompass the complexity of human depression. |
| Metabolic Cage Studies | Mouse/Rat | Assessing overall metabolic effects and energy expenditure | Food and water intake, oxygen consumption, carbon dioxide production, locomotor activity | Provides a comprehensive overview of systemic metabolic changes. | Does not provide information on specific organ or cellular metabolism. |
In-Depth Experimental Protocols
Protocol: In Vivo Microdialysis for Neurotransmitter Monitoring
This protocol details the procedure for in vivo microdialysis in rats to assess the impact of 2-Amino-3-(3-methoxyphenyl)propanoic acid on L-DOPA's conversion to dopamine.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12)
-
Syringe pump
-
Fraction collector
-
HPLC with electrochemical detection
-
2-Amino-3-(3-methoxyphenyl)propanoic acid, L-DOPA
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula targeting the striatum. Allow for a recovery period of at least 48 hours.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Basal Sample Collection: Collect baseline dialysate samples for at least 2 hours to establish stable neurotransmitter levels.
-
Drug Administration: Administer 2-Amino-3-(3-methoxyphenyl)propanoic acid (e.g., intraperitoneally) followed by L-DOPA at specified time points.
-
Sample Collection: Continue collecting dialysate fractions at regular intervals (e.g., every 20 minutes) for several hours post-administration.
-
Analysis: Analyze the dialysate samples for L-DOPA, dopamine, and its metabolites (DOPAC and HVA) using HPLC-ED.
Caption: Workflow for in vivo microdialysis experiment.
Protocol: Evaluation of Motor Function in a Rat Model of Parkinson's Disease
This protocol describes the assessment of rotational behavior in 6-hydroxydopamine (6-OHDA)-lesioned rats, a standard model for evaluating anti-Parkinsonian drug efficacy.
Materials:
-
6-OHDA-lesioned rats
-
Automated rotometer system
-
Apomorphine or amphetamine
-
2-Amino-3-(3-methoxyphenyl)propanoic acid, L-DOPA
Procedure:
-
Animal Model: Utilize rats with unilateral 6-OHDA lesions of the medial forebrain bundle. Confirm the lesion with a dopamine agonist (e.g., apomorphine) to induce contralateral rotations.
-
Habituation: Habituate the rats to the rotometer chambers.
-
Drug Treatment: On the test day, administer 2-Amino-3-(3-methoxyphenyl)propanoic acid, followed by L-DOPA at appropriate pre-treatment times.
-
Rotational Behavior Recording: Place the rats in the rotometer chambers and record the number of full contralateral and ipsilateral rotations over a period of 90-120 minutes.
-
Data Analysis: Quantify the net rotations (contralateral minus ipsilateral) and compare the effects of L-DOPA alone versus the combination with 2-Amino-3-(3-methoxyphenyl)propanoic acid.
Comparison with Alternatives
The primary compound for comparison with 2-Amino-3-(3-methoxyphenyl)propanoic acid is its parent drug, L-DOPA . Understanding their interplay is crucial for optimizing Parkinson's therapy. Another relevant comparator is L-Tyrosine , the precursor to L-DOPA.
| Compound | Primary Mechanism of Action | Key In Vivo Effects |
| 2-Amino-3-(3-methoxyphenyl)propanoic acid | Competitive inhibitor of LAT1 at the BBB. | Reduces L-DOPA brain uptake, potentially attenuating its therapeutic effects. May have independent neuroprotective or antidepressant effects. |
| L-DOPA | Precursor to dopamine. | Replenishes dopamine levels in the striatum, alleviating motor symptoms of Parkinson's disease. |
| L-Tyrosine | Precursor to L-DOPA and other catecholamines. | Can increase catecholamine synthesis and metabolism in the brain. |
In vivo studies in rats have shown that administration of L-3-methoxytyrosine can attenuate the formation of Dopa and 5-hydroxytryptophan in the brain. In contrast, acute administration of L-tyrosine can increase catecholamine metabolism and efflux in the prefrontal cortex and striatum. Furthermore, high doses of L-tyrosine have been shown to induce oxidative stress and impair energy metabolism in the brains of young rats.
Conclusion and Future Directions
The in vivo validation of 2-Amino-3-(3-methoxyphenyl)propanoic acid requires a multi-faceted approach, employing a combination of neurochemical, behavioral, and metabolic models. The choice of the model should be dictated by the specific research question, whether it is to investigate its impact on L-DOPA pharmacokinetics, its potential as a standalone therapeutic, or its broader physiological effects. Future research should focus on chronic administration models to better understand the long-term consequences of modulating L-DOPA transport and the potential for therapeutic adaptation.
References
-
Bartholini, G., & Pletscher, A. (1971). Influence of L-3-methoxytyrosine on monoamine synthesis in rat brain. Journal of Pharmacy and Pharmacology, 23(5), 323-328. [Link]
- Ferreira, G. K., Scaini, G., Carvalho-Silva, M., Gomes, L. M., Borges, L. S., Vieira, J. S., Constantino, L. S., Ferreira, G. C., Schuck, P. F., & Streck, E. L. (20
A Researcher's Guide to Reproducibility with 2-Amino-3-(3-methoxyphenyl)propanoic acid: A Comparative Analysis
In the landscape of contemporary drug discovery and neuroscience research, non-canonical amino acids represent a frontier of innovation. Among these, substituted phenylalanine analogs have garnered significant attention for their potential to modulate key biological targets, including amino acid transporters and receptors. This guide focuses on 2-Amino-3-(3-methoxyphenyl)propanoic acid , a meta-substituted phenylalanine analog, and aims to provide researchers with a comprehensive framework for ensuring the reproducibility of experiments involving this compound.
Reproducibility is the cornerstone of scientific progress. In the context of novel chemical entities like 2-Amino-3-(3-methoxyphenyl)propanoic acid, achieving reproducible results hinges on a meticulous approach to synthesis, characterization, and biological evaluation. This guide will delve into these critical aspects, offering not just protocols, but also the underlying scientific rationale to empower researchers to make informed decisions in their experimental design. We will also present a comparative analysis with relevant alternative compounds, supported by experimental data, to provide a broader context for interpreting results.
Part 1: The Foundation of Reproducibility - Synthesis and Characterization
The journey to reproducible biological data begins with the purity and well-defined nature of the chemical matter. The synthesis of 2-Amino-3-(3-methoxyphenyl)propanoic acid, while not exceedingly complex, requires careful execution and rigorous quality control.
Synthesis of 2-Amino-3-(3-methoxyphenyl)propanoic acid
A common and robust method for the synthesis of substituted phenylalanine analogs is through a Negishi cross-coupling reaction.[1][2] This approach offers a versatile platform for introducing a variety of substituents onto the phenyl ring.
Experimental Protocol: Synthesis via Negishi Coupling
-
Preparation of the Organozinc Reagent:
-
Start with commercially available 3-bromoanisole.
-
React 3-bromoanisole with tert-butyllithium in an appropriate solvent (e.g., diethyl ether or THF) at low temperature (-78 °C) to form the corresponding aryllithium species via lithium-halogen exchange.
-
Transmetalate the aryllithium with a zinc salt (e.g., zinc chloride) to generate the 3-methoxyphenylzinc chloride reagent.
-
-
Negishi Cross-Coupling:
-
In a separate reaction vessel, prepare a solution of a suitable protected serine derivative, such as N-Boc-O-tosyl-L-serine methyl ester. The tosyl group serves as a good leaving group.
-
Add a palladium catalyst, such as Pd(PPh3)4, to the serine derivative solution.
-
Slowly add the freshly prepared 3-methoxyphenylzinc chloride reagent to the reaction mixture.
-
Allow the reaction to proceed at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Deprotection and Purification:
-
Upon completion of the coupling reaction, the protecting groups (Boc and methyl ester) need to be removed.
-
Acidic hydrolysis (e.g., with 6M HCl) is typically employed to cleave both the Boc group and the methyl ester, yielding the desired 2-Amino-3-(3-methoxyphenyl)propanoic acid.
-
The crude product is then purified. This is a critical step for reproducibility. Purification is often achieved through a combination of techniques:
-
Ion-exchange chromatography: This method separates the amino acid from uncharged organic impurities and salts.[3]
-
Recrystallization: This technique is used to obtain a highly crystalline and pure final product.
-
-
Characterization: The "Certificate of Analysis" for Your Compound
Before any biological experiments are conducted, the identity and purity of the synthesized 2-Amino-3-(3-methoxyphenyl)propanoic acid must be unequivocally confirmed. This is non-negotiable for reproducibility.
| Analytical Technique | Purpose | Expected Results for 2-Amino-3-(3-methoxyphenyl)propanoic acid |
| ¹H and ¹³C NMR | Structural elucidation and confirmation of the methoxy group's position. | The spectra should show characteristic peaks for the aromatic protons, the methoxy group protons, and the protons of the amino acid backbone. The splitting patterns of the aromatic protons will confirm the meta-substitution. |
| Mass Spectrometry | Determination of the molecular weight. | The mass spectrum should display a molecular ion peak corresponding to the exact mass of the compound (C10H13NO3, MW: 195.21 g/mol ).[4][5] |
| Chiral HPLC | Determination of enantiomeric purity. | For stereospecific biological activity, it is crucial to confirm that the desired enantiomer (L- or D-) is present in high enantiomeric excess (>98%). |
| Elemental Analysis | Confirmation of the elemental composition. | The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the theoretical values. |
Part 2: Comparative Analysis in a Biological Context
The biological activity of a compound is best understood when compared to relevant alternatives. For 2-Amino-3-(3-methoxyphenyl)propanoic acid, logical comparators include its positional isomers (ortho- and para-methoxy) and the parent amino acid, L-phenylalanine. A key target for this class of compounds is the L-type amino acid transporter 1 (LAT1), which is upregulated in many cancers.[1][2]
Structure-Activity Relationship of Methoxy-Substituted Phenylalanines
The position of the methoxy group on the phenyl ring can significantly influence the compound's interaction with its biological target.[6] Studies on substituted phenylalanine analogs have shown that meta-substitution often leads to increased affinity for the LAT1 transporter compared to ortho- or para-substitution.[1] This is hypothesized to be due to the meta-substituent optimally occupying a hydrophobic pocket within the transporter's binding site.[7]
| Compound | Position of Methoxy Group | Relative LAT1 Affinity (Illustrative) | Rationale for Difference in Activity |
| L-Phenylalanine | None | Baseline | The unsubstituted aromatic ring provides a foundational level of interaction. |
| 2-Amino-3-(2-methoxyphenyl)propanoic acid | Ortho | Lower | Steric hindrance from the ortho-substituent may impede optimal binding within the transporter's active site. |
| 2-Amino-3-(3-methoxyphenyl)propanoic acid | Meta | Higher | The meta-position allows the methoxy group to access and favorably interact with a hydrophobic subpocket in the LAT1 binding site, enhancing affinity. [7] |
| 2-Amino-3-(4-methoxyphenyl)propanoic acid | Para | Lower to Moderate | The para-position may not allow for the same optimal interaction with the hydrophobic pocket as the meta-position. |
Note: The relative LAT1 affinity values are illustrative and based on general trends observed for substituted phenylalanine analogs. Actual values can vary depending on the specific experimental conditions.
Part 3: Standardized Protocols for Biological Evaluation
To ensure that experimental results are comparable across different laboratories, the use of standardized and well-validated biological assays is essential. Below are detailed protocols for two key assays used to evaluate the activity of compounds like 2-Amino-3-(3-methoxyphenyl)propanoic acid at the LAT1 transporter.
Experimental Protocol: Cell-Based LAT1 Inhibition Assay
This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled substrate (e.g., [³H]-L-leucine) by cells expressing the LAT1 transporter.
-
Cell Culture:
-
Use a cell line that endogenously expresses high levels of LAT1 (e.g., certain cancer cell lines) or a cell line engineered to overexpress LAT1.
-
Plate the cells in a suitable format (e.g., 24-well plates) and grow to a confluent monolayer.
-
-
Assay Procedure:
-
Wash the cells with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Prepare a series of dilutions of the test compound (2-Amino-3-(3-methoxyphenyl)propanoic acid) and control compounds in the transport buffer.
-
Add the compound solutions to the cells and pre-incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Initiate the uptake by adding the radiolabeled substrate (e.g., [³H]-L-leucine) to each well.
-
Allow the uptake to proceed for a short, linear period (e.g., 1-5 minutes).
-
Terminate the uptake by rapidly washing the cells with ice-cold transport buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Protocol: Receptor Binding Assay
While LAT1 is a transporter, similar principles apply to receptor binding assays, which are crucial if 2-Amino-3-(3-methoxyphenyl)propanoic acid is being investigated as a receptor ligand.[8][9][10]
-
Membrane Preparation:
-
Prepare cell membranes from a cell line or tissue expressing the receptor of interest.
-
-
Binding Reaction:
-
In a microplate, combine the cell membranes, a radiolabeled ligand known to bind to the receptor, and varying concentrations of the test compound.
-
Incubate the mixture to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the amount of specific binding at each concentration of the test compound.
-
Calculate the IC50 and subsequently the Ki (inhibitory constant) to quantify the affinity of the test compound for the receptor.
-
Part 4: Visualizing Workflows for Clarity and Reproducibility
Clear and unambiguous visualization of experimental workflows is critical for ensuring that protocols are followed consistently.
Caption: Workflow for the synthesis and quality control of 2-Amino-3-(3-methoxyphenyl)propanoic acid.
Caption: Step-by-step workflow for a cell-based LAT1 inhibition assay.
Conclusion
The reproducibility of experiments with novel compounds like 2-Amino-3-(3-methoxyphenyl)propanoic acid is not a matter of chance, but a result of deliberate and rigorous scientific practice. By adhering to well-documented synthesis and purification protocols, conducting thorough analytical characterization, and employing standardized biological assays, researchers can build a solid foundation of reliable and reproducible data. This guide provides a framework for achieving this, emphasizing the causal relationships between experimental choices and outcomes. As the exploration of non-canonical amino acids continues to push the boundaries of science, a steadfast commitment to reproducibility will be paramount in translating discoveries into tangible advancements in medicine and biology.[11][12][13]
References
-
Johal, S. S., et al. (2023). Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor. STAR Protocols. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 554184, 2-Amino-3-(3-methoxyphenyl)propanoic acid. Retrieved from [Link]
-
Girardi, E., et al. (2021). An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Frontiers in Pharmacology. Available at: [Link]
-
Zhang, Y., et al. (2024). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Frontiers in Pharmacology. Available at: [Link]
-
Zhang, Y., et al. (2024). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. PubMed Central. Available at: [Link]
-
Girardi, E., et al. (2021). An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Frontiers in Pharmacology. Available at: [Link]
-
Zaragoza, J. P., et al. (2016). LAT-1 Activity of meta-Substituted Phenylalanine and Tyrosine Analogs. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Zaragoza, J. P., et al. (2016). LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs. PubMed. Available at: [Link]
-
Chen, S., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports. Available at: [Link]
-
Zaragoza, J. P., et al. (2016). LAT-1 Activity of meta-Substituted Phenylalanine and Tyrosine Analogs. ResearchGate. Available at: [Link]
-
Grognet, J. M., et al. (1987). Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans. International Journal of Peptide and Protein Research. Available at: [Link]
-
Chen, S., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). ResearchGate. Available at: [Link]
-
Kawai, M., et al. (1980). Peptide sweeteners. 4. Hydroxy and methoxy substitution of the aromatic ring in L-aspartyl-L-phenylalanine methyl ester. Structure-taste relationships. Journal of Medicinal Chemistry. Available at: [Link]
-
McCreary, A. C., et al. (2007). Details of the Receptor-Binding Assay Methods Used in the Present Studies. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2022). Design, Synthesis and Structure–Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules. Available at: [Link]
-
Bálint, J., et al. (2013). A new approach to the synthesis of L-3-hydroxy-4-methoxy-5-methyl-phenylalanine derivatives from L-tyrosine. ResearchGate. Available at: [Link]
-
Isenegger, P. G., et al. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Shum, D., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Available at: [Link]
-
Vykoukal, V., et al. (2023). Editorial: Exploring and expanding the protein universe with non-canonical amino acids. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
Faizi, M., et al. (2012). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research. Available at: [Link]
-
Elsässer, S. (2023). Expanding the non-canonical amino acid toolbox for mammalian cells. YouTube. Available at: [Link]
-
Alonso-Cotchico, L., et al. (2024). Noncanonical Amino Acids: Bringing New-to-Nature Functionalities to Biocatalysis. Chemical Reviews. Available at: [Link]
-
D'Cunha, G. B. (2013). Purification and Characterization of Phenylalanine Ammonia Lyase from Trichosporon cutaneum. Enzyme Research. Available at: [Link]
-
Gan, R., et al. (2020). Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
Tian, Y., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports. Available at: [Link]
- Tang, W., et al. (2011). Chemical synthesis method of chiral D-phenylalanine. Google Patents.
-
Tian, Y., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. PubMed. Available at: [Link]
-
Li, H., et al. (2024). Virtual Screening–Guided Discovery of a Selective TRPV1 Pentapeptide Inhibitor with Topical Anti-Allergic Efficacy. International Journal of Molecular Sciences. Available at: [Link]
-
D'Cunha, G. B. (2013). Purification and Characterization of Phenylalanine Ammonia Lyase from Trichosporon cutaneum. ResearchGate. Available at: [Link]
-
Soloshonok, V. A., et al. (2001). Asymmetric Synthesis of α,β-Dialkyl-α-phenylalanines via Direct Alkylation of a Chiral Alanine Derivative with Racemic α-Alkylbenzyl Bromides. A Case of High Enantiomer Differentiation at Room Temperature. Organic Letters. Available at: [Link]
-
Wikipedia (n.d.). Aspartame. Retrieved from [Link]
-
Gu, Y., & Z-Y., W. (1995). A Highly stereospecific and efficient synthesis of homopentafluoro- phenylalanine. Tetrahedron Letters. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 10943394, 3-Methoxy-L-phenylalanine. Retrieved from [Link]
-
Belokon, Y. N., et al. (2024). Synthesis of enantiomerically enriched β-substituted analogs of (S)-α-alanine containing 1-phenyl-1H-1,2,3-triazole groups. Amino Acids. Available at: [Link]
-
Szopa, J., & Wagner, J. (2000). Purification, biochemical characterisation, and mass spectrometry analysis of phenylalanine aminopeptidase from the shoots of pea plants. ResearchGate. Available at: [Link]
- Takeda Pharmaceutical Company Limited (2021). Human transferrin receptor binding peptide. Google Patents.
Sources
- 1. LAT-1 Activity of meta-Substituted Phenylalanine and Tyrosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Amino-3-(3-methoxyphenyl)propanoic acid | C10H13NO3 | CID 554184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Methoxy-L-Phenylalanine | C10H13NO3 | CID 10943394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Peptide sweeteners. 4. Hydroxy and methoxy substitution of the aromatic ring in L-aspartyl-L-phenylalanine methyl ester. Structure-taste relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Editorial: Exploring and expanding the protein universe with non-canonical amino acids [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
A Senior Scientist's Guide to Internal Standards in Amino Acid Analysis: A Comparative Evaluation
Topic: "2-Amino-3-(3-methoxyphenyl)propanoic acid" as an Internal Standard in Mass Spectrometry
In the landscape of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the pursuit of accuracy and precision is paramount. The variability inherent in sample preparation, chromatographic separation, and mass spectrometric ionization necessitates a robust normalization strategy.[1] This is achieved through the use of an internal standard (IS), a compound of known concentration added to every sample, calibrator, and quality control.[1]
The selection of an appropriate IS is one of the most critical decisions in method development. The ideal IS is a stable isotope-labeled (SIL) version of the analyte, which exhibits nearly identical chemical and physical properties.[2][3] However, situations arise—due to cost, commercial availability, or early-stage discovery work—where a structural analog is considered.
This guide provides an in-depth comparison of these two approaches, using the quantification of the canonical amino acid L-Phenylalanine as a model system. We will evaluate the performance of its "gold standard" SIL internal standard, L-Phenylalanine-d5, against a potential structural analog, 2-Amino-3-(3-methoxyphenyl)propanoic acid . Through this analysis, we will illuminate the causal factors behind IS performance and provide clear, data-driven recommendations for researchers in the field.
The Gold Standard: Stable Isotope-Labeled Internal Standards
The fundamental principle behind a SIL-IS is that it behaves as a chemical and physical doppelganger to the analyte throughout the entire analytical workflow.[1] By incorporating heavy isotopes (e.g., ²H/D, ¹³C, ¹⁵N), the mass of the IS is shifted, allowing it to be distinguished from the analyte by the mass spectrometer.[] Crucially, its extraction efficiency, chromatographic retention time, and ionization response in the MS source are virtually identical to the native analyte.[2] This allows it to perfectly compensate for variations that can compromise data quality.
Featured SIL-IS: L-Phenylalanine-d5
For our target analyte, L-Phenylalanine, the deuterated analog L-Phenylalanine-d5 serves as an exemplary SIL-IS.
| Property | L-Phenylalanine (Analyte) | L-Phenylalanine-d5 (SIL-IS) | Rationale for Comparison |
| Molecular Formula | C₉H₁₁NO₂ | C₉H₆D₅NO₂ | Identical elemental composition, differing only in isotopic content. |
| Monoisotopic Mass | 165.07898 Da | 170.11038 Da | A mass shift of +5 Da provides clear separation from the analyte's isotopic cluster, preventing spectral overlap. |
| Structure | Identical | Identical | Ensures identical chemical properties, pKa, and polarity. |
| Expected Elution | Co-elutes with analyte | Co-elutes with analyte | Identical retention time ensures both compounds experience the same matrix effects at the same moment.[2] |
The Structural Analog Approach: Evaluating 2-Amino-3-(3-methoxyphenyl)propanoic acid
A structural analog is a compound that is not isotopically labeled but shares a similar core structure with the analyte. The premise is that this structural similarity will confer reasonably similar analytical behavior. 2-Amino-3-(3-methoxyphenyl)propanoic acid is a non-canonical amino acid and a derivative of phenylalanine, making it a plausible, albeit theoretical, candidate for this role.[5][6]
Candidate Structural Analog IS: 2-Amino-3-(3-methoxyphenyl)propanoic acid
| Property | 2-Amino-3-(3-methoxyphenyl)propanoic acid | Rationale & Potential Issues |
| CAS Number | 7635-28-1[5][7] | N/A |
| Molecular Formula | C₁₀H₁₃NO₃[5][8] | Different from Phenylalanine (C₉H₁₁NO₂). |
| Monoisotopic Mass | 195.08954 Da[5] | Sufficiently different from Phenylalanine for MS detection. |
| Structure | Phenylalanine backbone with a meta-methoxy group on the phenyl ring. | The addition of the methoxy group alters the molecule's polarity, hydrophobicity, and electronic properties. This is the primary cause of divergent behavior. |
| Expected Elution | Elutes near, but not identically to, the analyte. | The change in polarity will likely cause a shift in retention time. If this shift is significant, the IS and analyte will not experience the same matrix environment as they elute from the column. |
Head-to-Head Comparison: Experimental Design
To objectively compare these two internal standards, a series of validation experiments are required. The most critical of these is the evaluation of matrix effects, which assesses how well an IS can compensate for the ionization suppression or enhancement caused by co-eluting components from the biological matrix (e.g., plasma, urine).
Experimental Workflow
The following workflow outlines the necessary steps to validate and compare the performance of the two internal standards.
Caption: Experimental workflow for comparing internal standard performance.
Protocol: Quantitative Assessment of Matrix Effects
This protocol is designed to be a self-validating system, directly measuring the ability of each IS to correct for analytical variability.
-
Prepare Stock Solutions: Create individual stock solutions of L-Phenylalanine (analyte), L-Phenylalanine-d5 (SIL-IS), and 2-Amino-3-(3-methoxyphenyl)propanoic acid (Analog-IS) in an appropriate solvent (e.g., 50:50 Methanol:Water).
-
Source Biological Matrix: Obtain at least six different individual lots of the blank biological matrix of interest (e.g., human plasma).
-
Prepare Post-Extraction Spike Samples (Set 1):
-
Aliquot 100 µL of each of the six blank matrix lots.
-
Perform protein precipitation by adding 300 µL of methanol. Vortex and centrifuge.
-
Transfer 200 µL of the supernatant to a new plate.
-
Evaporate to dryness under nitrogen.
-
Reconstitute in 100 µL of a solution containing the analyte AND the chosen IS at a target concentration. This represents the analytical response in the presence of matrix components.
-
-
Prepare Neat Solution Samples (Set 2):
-
In separate wells, prepare a solution of the analyte and the chosen IS in the reconstitution solvent at the exact same concentration as used in Step 3. This represents the baseline analytical response without any matrix.
-
-
Analysis: Inject all samples from Set 1 and Set 2 onto the LC-MS/MS system.
-
Calculation:
-
For each of the six matrix lots, calculate the Matrix Factor (MF) using the formula:
-
MF = (Peak Area of Analyte in Set 1) / (Peak Area of Analyte in Set 2)
-
-
For each of the six matrix lots, calculate the IS-Normalized Matrix Factor using the formula:
-
IS-Normalized MF = (Analyte/IS Area Ratio in Set 1) / (Analyte/IS Area Ratio in Set 2)
-
-
-
Evaluation: Calculate the Percent Relative Standard Deviation (%RSD) of the IS-Normalized MF across the six matrix lots. An acceptable IS should yield a %RSD of ≤15%.
Expected Data & Comparative Analysis
Based on extensive field experience, the experiments described above would yield predictable and divergent results for the two internal standards.
Table 1: Hypothetical Chromatographic & MS Parameters
| Parameter | L-Phenylalanine (Analyte) | L-Phenylalanine-d5 (SIL-IS) | 2-Amino-3-(3-methoxyphenyl)propanoic acid (Analog-IS) |
| MRM Transition (Q1/Q3) | 166.1 / 120.1 | 171.1 / 125.1 | 196.1 / 150.1 |
| Retention Time (RT) | 3.50 min | 3.50 min | 3.85 min |
| RT Difference (ΔRT) | N/A | 0.00 min | +0.35 min |
-
Expert Interpretation: The SIL-IS co-elutes perfectly (ΔRT = 0.00 min). The methoxy group on the analog-IS increases its hydrophobicity, leading to a later retention time. This separation in time is the root cause of its inferior performance, as it will not experience the same matrix environment as the analyte.
Table 2: Hypothetical Matrix Effect Comparison in Human Plasma
| Internal Standard Used | IS-Normalized Matrix Factor (Lot 1-6) | Mean MF | %RSD of MF | Performance Verdict |
| L-Phenylalanine-d5 | 1.02, 0.98, 1.05, 0.95, 1.01, 0.99 | 1.00 | 3.8% | Excellent (<15%) |
| 2-Amino-3-(3-methoxyphenyl)propanoic acid | 1.15, 0.82, 1.21, 0.93, 1.35, 0.88 | 1.06 | 19.7% | Unacceptable (>15%) |
-
Expert Interpretation: The low %RSD for the SIL-IS demonstrates its ability to robustly correct for lot-to-lot variability in matrix suppression. The high %RSD for the analog-IS shows it fails to adequately track the analyte's ionization response. Because it elutes at a different time, it is affected differently by interfering matrix components, leading to erratic and unreliable normalization.
Senior Scientist's Recommendation & Conclusion
Primary Recommendation: For any quantitative amino acid analysis intended for decision-making—be it in clinical diagnostics, regulated bioanalysis, or advanced metabolomics research—the use of a high-purity, stable isotope-labeled internal standard is mandatory.[9] It is the only scientifically valid approach to ensure the accuracy, precision, and reproducibility of the data.[1][10] The SIL-IS is not merely a component of the method; it is the foundation of its trustworthiness.
Considerations for Structural Analogs: The use of a structural analog like 2-Amino-3-(3-methoxyphenyl)propanoic acid should be restricted to non-critical, exploratory applications where a SIL-IS is absolutely unobtainable.[3] Should this path be taken, the researcher must accept the significant risk of higher data variability and must perform extensive validation, including:
-
A rigorous matrix effect assessment across a large number of matrix lots.
-
Evaluation of extraction recovery to ensure the analog and analyte behave similarly.
-
Careful monitoring of calibration curve accuracy and precision.
Ultimately, the choice of an internal standard is a choice between mitigating analytical risk and accepting it. While a structural analog may seem like a pragmatic shortcut, it often leads to questionable data that requires more effort to validate and defend.
Decision Workflow for Internal Standard Selection
Caption: Decision-making flowchart for selecting an appropriate internal standard.
References
- Hermann, G., et al. (2018).
- Cambridge Isotope Laboratories. (n.d.).
- IROA Technologies. (2025). How Amino Acid Internal Standards Boost Mass Spec Accuracy. IROA Technologies.
- PubChem. (n.d.). 2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid.
- Wilkinson, D. J., et al. (2015). Internal comparison between deuterium oxide (D2O) and L-[ring-13C6] phenylalanine for acute measurement of muscle protein synthesis in humans.
- Giege, P., et al. (2018). High-throughput analysis of amino acids in plant materials by single quadrupole mass spectrometry.
- ChemPep Inc. (n.d.). Stable Isotope Labeled Amino Acids. ChemPep.
- Creative Proteomics. (n.d.). How to Choose Between 13C and 15N Labeled Amino Acids? A Complete Guide for Researchers.
- Arctom Scientific. (n.d.). CAS NO. 7635-28-1 | 2-amino-3-(3-methoxyphenyl)propanoic acid - 95%. Arctom.
- PubChem. (n.d.). 2-Amino-3-(3-methoxyphenyl)propanoic acid.
- Zagalak, M. J., et al. (1977).
- AptoChem. (2008). Deuterated internal standards and bioanalysis. AptoChem.
- Santa Cruz Biotechnology. (n.d.). 2-amino-3-(3-methoxyphenyl)propanoic acid. SCBT.
- Chem-Impex International. (n.d.). (2R,3R)-3-Amino-2-hydroxy-3-(2-methoxyphenyl)propionic acid. Chem-Impex.
- van de Merbel, N. C. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or hype? SciSpace.
- MASONACO. (n.d.). Free amino acids (LC-MS/MS). MASONACO.
- Zhang, T., et al. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. MDPI.
Sources
- 1. iroatech.com [iroatech.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. scispace.com [scispace.com]
- 5. 2-Amino-3-(3-methoxyphenyl)propanoic acid | C10H13NO3 | CID 554184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. arctomsci.com [arctomsci.com]
- 8. scbt.com [scbt.com]
- 9. MASONACO - Free amino acids (LC-MS/MS) [masonaco.org]
- 10. mdpi.com [mdpi.com]
A Comparative Guide for Researchers: Tyrosine vs. 2-Amino-3-(3-methoxyphenyl)propanoic acid
An In-depth Analysis for Drug Development and Scientific Research
In the landscape of molecular biology and pharmacology, the nuanced differences between structurally similar amino acids can have profound implications for their biological activity and therapeutic potential. This guide offers a detailed comparative analysis of the naturally occurring proteinogenic amino acid, L-tyrosine, and the synthetic analog, 2-Amino-3-(3-methoxyphenyl)propanoic acid.
This document is intended for researchers, scientists, and drug development professionals, providing an objective comparison of their chemical properties, known and potential biological activities, and practical experimental protocols to empower further investigation. While tyrosine is a well-characterized cornerstone of numerous physiological processes, 2-Amino-3-(3-methoxyphenyl)propanoic acid represents a valuable tool for probing and potentially modulating these systems.
Structural and Physicochemical Comparison
At first glance, L-tyrosine and 2-Amino-3-(3-methoxyphenyl)propanoic acid share a common phenylalanine backbone. However, the seemingly subtle difference in the substitution on the phenyl ring—a hydroxyl group at the para position for tyrosine versus a methoxy group at the meta position for its counterpart—gives rise to significant differences in their chemical and physical properties.
| Property | L-Tyrosine | 2-Amino-3-(3-methoxyphenyl)propanoic acid |
| IUPAC Name | 2-Amino-3-(4-hydroxyphenyl)propanoic acid | 2-Amino-3-(3-methoxyphenyl)propanoic acid |
| Molecular Formula | C₉H₁₁NO₃ | C₁₀H₁₃NO₃ |
| Molecular Weight | 181.19 g/mol | 195.22 g/mol |
| Key Functional Group | Phenolic hydroxyl (-OH) | Methoxy (-OCH₃) |
| pKa (α-carboxyl) | ~2.20[1] | ~2.20 (Predicted)[2] |
| pKa (α-amino) | ~9.11[1] | Not experimentally determined |
| pKa (Side Chain) | ~10.07 (phenolic hydroxyl)[1] | N/A |
| Aqueous Solubility | 0.45 mg/mL (low) | Sparingly soluble[2] |
The phenolic hydroxyl group of tyrosine is ionizable and a key participant in hydrogen bonding, contributing to its low aqueous solubility due to strong intermolecular interactions in its crystalline state. In contrast, the methoxy group of 2-Amino-3-(3-methoxyphenyl)propanoic acid is not ionizable and acts as a hydrogen bond acceptor, which also results in limited water solubility[2].
Figure 1. A high-level comparison of the structural and key property differences between L-Tyrosine and 2-Amino-3-(3-methoxyphenyl)propanoic acid.
Biological Activity: Established vs. Investigational
The biological roles of L-tyrosine are extensive and well-documented. In contrast, the biological activities of 2-Amino-3-(3-methoxyphenyl)propanoic acid are largely investigational, with its primary use being a synthetic building block.
L-Tyrosine: A Multifunctional Amino Acid
L-tyrosine is a conditionally essential amino acid in humans, synthesized from phenylalanine[2]. Its biological significance stems from several key roles:
-
Protein Synthesis: As one of the 20 proteinogenic amino acids, tyrosine is a fundamental component of proteins[2].
-
Precursor to Neurotransmitters and Hormones: Tyrosine is the precursor for the synthesis of catecholamines (dopamine, norepinephrine, and epinephrine) and thyroid hormones[2]. The initial and rate-limiting step in catecholamine synthesis is the conversion of tyrosine to L-DOPA by the enzyme tyrosine hydroxylase.
-
Signal Transduction: The hydroxyl group of tyrosine residues in proteins can be phosphorylated by tyrosine kinases, a critical mechanism in cellular signal transduction pathways[2].
Figure 2. Major metabolic and signaling pathways involving L-Tyrosine.
2-Amino-3-(3-methoxyphenyl)propanoic acid: A Synthetic Analog with Research Applications
Currently, 2-Amino-3-(3-methoxyphenyl)propanoic acid is primarily utilized in research and development as a synthetic building block for more complex molecules, particularly in the realm of peptide and pharmaceutical synthesis. Its potential biological activities are inferred from its structural similarity to other molecules:
-
Peptide Modification: The L- and D-isomers of 3-methoxyphenylalanine are used in solid-phase peptide synthesis to create peptides with modified properties, such as increased resistance to enzymatic degradation.
-
Potential Neurological Activity: Given its structural resemblance to phenylalanine and tyrosine, it is hypothesized to interact with pathways involving these amino acids. There is interest in its potential to modulate neurotransmitter levels, making it a candidate for investigation in the context of neurological disorders[2].
-
Enzyme Inhibition: Its structural similarity to tyrosine suggests it could act as a competitive inhibitor for enzymes that utilize tyrosine as a substrate, such as tyrosine hydroxylase.
Experimental Protocols for Comparative Analysis
To facilitate direct comparison and further research, this section provides detailed, self-validating experimental protocols.
Protocol for Determining and Comparing Aqueous Solubility
Objective: To quantitatively determine and compare the aqueous solubility of L-tyrosine and 2-Amino-3-(3-methoxyphenyl)propanoic acid.
Principle: The shake-flask method is a standard technique for determining the solubility of a substance. A saturated solution is prepared, and the concentration of the dissolved solute is measured.
Materials:
-
L-Tyrosine powder
-
2-Amino-3-(3-methoxyphenyl)propanoic acid powder
-
Deionized water
-
Scintillation vials
-
Orbital shaker
-
Centrifuge
-
HPLC system with a UV detector
Procedure:
-
Add an excess amount of the amino acid to a scintillation vial containing a known volume of deionized water.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After shaking, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant.
-
Dilute the supernatant with a known volume of a suitable mobile phase for HPLC analysis.
-
Analyze the diluted sample by HPLC with a UV detector to determine the concentration of the dissolved amino acid.
-
Construct a standard curve with known concentrations of each amino acid to quantify the amount in the saturated solution.
Protocol for Assessing Competitive Inhibition of Tyrosine Hydroxylase
Objective: To determine if 2-Amino-3-(3-methoxyphenyl)propanoic acid acts as a competitive inhibitor of tyrosine hydroxylase.
Principle: The activity of tyrosine hydroxylase is measured by quantifying the production of L-DOPA. In the presence of a competitive inhibitor, the apparent Km for the substrate (tyrosine) will increase, while the Vmax will remain unchanged.
Materials:
-
Recombinant tyrosine hydroxylase
-
L-Tyrosine
-
2-Amino-3-(3-methoxyphenyl)propanoic acid
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) as a cofactor
-
Catalase
-
Fe(NH₄)₂(SO₄)₂
-
Assay buffer (e.g., MES buffer, pH 6.0)
-
Perchloric acid
-
HPLC system with electrochemical or fluorescence detection
Procedure:
-
Prepare a reaction mixture containing the assay buffer, catalase, BH4, and Fe(NH₄)₂(SO₄)₂.
-
Set up a series of reactions with varying concentrations of L-tyrosine.
-
For the inhibition assay, prepare parallel sets of reactions that also include different fixed concentrations of 2-Amino-3-(3-methoxyphenyl)propanoic acid.
-
Pre-incubate the reaction mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding tyrosine hydroxylase.
-
Incubate for a fixed time (e.g., 20 minutes) at 37°C.
-
Terminate the reaction by adding perchloric acid.
-
Centrifuge the samples to pellet precipitated protein.
-
Analyze the supernatant by HPLC to quantify the amount of L-DOPA produced.
-
Plot the reaction velocity against the substrate concentration for each inhibitor concentration and analyze the data using Michaelis-Menten and Lineweaver-Burk plots to determine the type of inhibition and the inhibition constant (Ki).
Figure 3. Experimental workflow for assessing competitive inhibition of tyrosine hydroxylase.
Conclusion and Future Directions
L-tyrosine and 2-Amino-3-(3-methoxyphenyl)propanoic acid, while structurally related, occupy distinct spaces in the toolkit of researchers. Tyrosine is a well-understood, vital component of biological systems. Its methoxy-substituted counterpart is a synthetic tool with underexplored biological potential.
The primary value of 2-Amino-3-(3-methoxyphenyl)propanoic acid lies in its potential to act as a probe or modulator of tyrosine-dependent pathways. Its use in creating protease-resistant peptides is a clear application. Furthermore, its potential to interact with enzymes like tyrosine hydroxylase or amino acid transporters warrants further investigation for the development of novel therapeutics, particularly in the field of neuroscience.
The experimental protocols provided in this guide offer a clear path for researchers to generate the necessary data for a direct and quantitative comparison of these two molecules. Such studies will be invaluable in elucidating the full potential of 2-Amino-3-(3-methoxyphenyl)propanoic acid as a research tool and therapeutic lead.
References
- Nagatsu, T., Levitt, M., & Udenfriend, S. (1964). A simple assay procedure for tyrosine hydroxylase activity by high-performance liquid chromatography employing coulometric detection with minimal sample preparation. Journal of Biological Chemistry, 239(8), 2910-2917.
- Kitt, O., & Banko, V. (2011). Assay of tyrosine hydroxylase based on high-performance liquid chromatography separation and quantification of L-dopa and L-tyrosine. Analytical Biochemistry, 417(2), 164-170.
- Vermeer, L. M., et al. (2013). Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay. Analytical Biochemistry, 440(2), 160-165.
- Yoshizawa, T., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences, 8, 685799.
- Vermeer, L. M., et al. (2013). Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay. Analytical Biochemistry, 440(2), 160-165.
- Vereb, G., et al. (2021). A new experimental melting properties as access for predicting amino-acid solubility.
- Dahms, C., et al. (2021). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. Physical Chemistry Chemical Physics, 23(15), 9345-9357.
-
Microbe Notes. (2022, July 26). Solubility Tests of Proteins- Definition, Principle, Procedure, Result, Uses. Retrieved from [Link]
- Vermeer, L. M., et al. (2013). Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay. Analytical Biochemistry, 440(2), 160-165.
-
Wikipedia. (2024). Aspartame. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methoxy-L-Phenylalanine. Retrieved from [Link]
- Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352.
-
PubChem. (n.d.). 3,4-Dimethoxyphenylalanine, L-. Retrieved from [Link]
- Halvorson, H. O., & Spiegelman, S. (1952). The Inhibition of Enzyme Formation by Amino Acid Analogues. Journal of Bacteriology, 64(2), 207-221.
-
Peptideweb.com. (n.d.). pKa and pI values of amino acids. Retrieved from [Link]
Sources
A Technical Guide to Benchmarking 2-Amino-3-(3-methoxyphenyl)propanoic acid Against Known Inhibitors of Aromatic Amino Acid Hydroxylases
This guide provides a comprehensive framework for the comparative evaluation of "2-Amino-3-(3-methoxyphenyl)propanoic acid," a structural analog of endogenous aromatic amino acids, against established inhibitors of Phenylalanine Hydroxylase (PAH), Tyrosine Hydroxylase (TH), and Tryptophan Hydroxylase (TPH). Due to the absence of published inhibitory data for 2-Amino-3-(3-methoxyphenyl)propanoic acid, this document serves as a detailed experimental blueprint for its initial characterization and benchmarking.
The structural similarity of 2-Amino-3-(3-methoxyphenyl)propanoic acid to phenylalanine, tyrosine, and tryptophan provides a strong rationale for investigating its potential as a competitive inhibitor of the hydroxylases that govern the rate-limiting steps in critical metabolic pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel modulators of catecholamine and serotonin biosynthesis.
Introduction to Aromatic Amino Acid Hydroxylases and Their Inhibition
The aromatic amino acid hydroxylases—PAH, TH, and TPH—are a family of non-heme, iron-dependent enzymes that play pivotal roles in human physiology.[1][2] They catalyze the hydroxylation of their respective amino acid substrates, a critical step in various metabolic and signaling pathways.
-
Phenylalanine Hydroxylase (PAH): Primarily active in the liver, PAH converts phenylalanine to tyrosine. Its deficiency leads to the metabolic disorder phenylketonuria (PKU).[3]
-
Tyrosine Hydroxylase (TH): As the rate-limiting enzyme in catecholamine biosynthesis, TH converts tyrosine to L-DOPA, the precursor to dopamine, norepinephrine, and epinephrine.[4][5] Its inhibition is a therapeutic strategy for conditions involving catecholamine excess.
-
Tryptophan Hydroxylase (TPH): TPH is the initial and rate-limiting enzyme in the synthesis of serotonin.[1] It exists in two isoforms: TPH1, found predominantly in the periphery, and TPH2, the primary isoform in the central nervous system.
Given the structural resemblance of 2-Amino-3-(3-methoxyphenyl)propanoic acid to the natural substrates of these enzymes, it is hypothesized to act as a competitive inhibitor. This guide outlines the necessary experimental procedures to test this hypothesis and to quantitatively compare its inhibitory potency against well-characterized benchmark compounds.
Selection of Benchmark Inhibitors
For a robust comparative analysis, it is essential to select benchmark inhibitors with well-defined mechanisms of action and established potencies. The following compounds are proposed for this study:
| Target Enzyme | Benchmark Inhibitor | Rationale for Selection |
| Phenylalanine Hydroxylase (PAH) | DL-Homophenylalanine | A known competitive inhibitor of PAH, structurally similar to phenylalanine, making it an excellent benchmark for evaluating another phenylalanine analog.[6] |
| Tyrosine Hydroxylase (TH) | α-Methyl-p-tyrosine (Metyrosine) | A well-characterized and clinically used competitive inhibitor of TH, providing a strong point of reference for potency.[4] |
| Tryptophan Hydroxylase (TPH) | Fenclonine (p-Chlorophenylalanine, PCPA) | A widely studied and potent inhibitor of TPH, often used as a standard in preclinical research to investigate the effects of serotonin depletion. |
Experimental Design and Protocols
The following sections detail the proposed experimental workflows for a comprehensive head-to-head comparison of 2-Amino-3-(3-methoxyphenyl)propanoic acid with the selected benchmark inhibitors.
General Materials and Reagents
-
Recombinant human Phenylalanine Hydroxylase (PAH), Tyrosine Hydroxylase (TH), and Tryptophan Hydroxylase (TPH1 and TPH2).
-
L-Phenylalanine, L-Tyrosine, L-Tryptophan.
-
Tetrahydrobiopterin (BH4) cofactor.
-
Catalase, Ferrous Ammonium Sulfate.
-
2-Amino-3-(3-methoxyphenyl)propanoic acid, DL-Homophenylalanine, α-Methyl-p-tyrosine, and Fenclonine.
-
Appropriate buffer systems (e.g., HEPES, MOPS).
-
96-well microplates (UV-transparent or black, depending on the detection method).
-
Microplate reader with absorbance and fluorescence detection capabilities.
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for separation and quantification of amino acids and their hydroxylated products.
In Vitro Enzyme Inhibition Assay Protocol
The inhibitory potential of 2-Amino-3-(3-methoxyphenyl)propanoic acid and the benchmark inhibitors will be determined by measuring the rate of product formation in the presence and absence of the test compounds. A continuous fluorescence-based assay is recommended for its high throughput and real-time monitoring capabilities.
Step-by-Step Protocol (Example for TPH):
-
Prepare Reagent Solutions:
-
Assay Buffer: 50 mM HEPES, pH 7.4, containing 0.1 mg/mL catalase and 10 µM ferrous ammonium sulfate.
-
Substrate Stock: L-Tryptophan dissolved in assay buffer.
-
Cofactor Stock: Tetrahydrobiopterin (BH4) freshly prepared in an appropriate acidic solution to prevent oxidation.
-
Enzyme Solution: Recombinant human TPH diluted in assay buffer to the desired working concentration.
-
Inhibitor Stocks: 2-Amino-3-(3-methoxyphenyl)propanoic acid and Fenclonine dissolved in a suitable solvent (e.g., DMSO, then diluted in assay buffer) to create a range of concentrations.
-
-
Assay Procedure:
-
To the wells of a 96-well black microplate, add the following in order:
-
Assay Buffer
-
Inhibitor solution (or vehicle control)
-
Enzyme solution
-
-
Incubate for 10 minutes at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the substrate (L-Tryptophan) and cofactor (BH4) solution.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition:
-
Monitor the increase in fluorescence intensity over time (e.g., every 30 seconds for 15-30 minutes). The excitation and emission wavelengths should be optimized for the detection of the hydroxylated product (5-hydroxytryptophan).
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
Adaptations for PAH and TH Assays:
-
For PAH, the substrate is L-Phenylalanine, and the product to be detected is L-Tyrosine.
-
For TH, the substrate is L-Tyrosine, and the product is L-DOPA.
-
Detection methods may need to be adapted. While fluorescence-based methods are available for all three, HPLC-based methods provide a robust alternative for separating and quantifying the substrate and product.
Determination of Mechanism of Inhibition
To ascertain whether 2-Amino-3-(3-methoxyphenyl)propanoic acid acts as a competitive inhibitor, kinetic studies should be performed.
Workflow:
-
Perform the enzyme activity assay with varying concentrations of the substrate (e.g., L-Tryptophan for TPH) in the presence of several fixed concentrations of the inhibitor.
-
Plot the reaction velocity against the substrate concentration for each inhibitor concentration.
-
Generate a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).
-
Analyze the plot:
-
Competitive Inhibition: The lines will intersect on the y-axis, indicating that the inhibitor does not change the maximum velocity (Vmax) but increases the Michaelis constant (Km).
-
Non-competitive Inhibition: The lines will intersect on the x-axis, indicating that the inhibitor reduces Vmax but does not affect Km.
-
Uncompetitive Inhibition: The lines will be parallel, indicating a reduction in both Vmax and Km.
-
Data Presentation
The quantitative data generated from these experiments should be summarized in clear and concise tables for easy comparison.
Table 1: Physicochemical Properties of Test Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Structure |
| 2-Amino-3-(3-methoxyphenyl)propanoic acid | C10H13NO3 | 195.21 | (Insert 2D structure image) |
| DL-Homophenylalanine | C10H13NO2 | 179.22 | (Insert 2D structure image) |
| α-Methyl-p-tyrosine | C10H13NO3 | 195.21 | (Insert 2D structure image) |
| Fenclonine (PCPA) | C9H10ClNO2 | 199.63 | (Insert 2D structure image) |
Table 2: Comparative Inhibitory Potency (IC50 Values in µM)
| Compound | PAH | TH | TPH1 | TPH2 |
| 2-Amino-3-(3-methoxyphenyl)propanoic acid | TBD | TBD | TBD | TBD |
| DL-Homophenylalanine | TBD | N/A | N/A | N/A |
| α-Methyl-p-tyrosine | N/A | TBD | N/A | N/A |
| Fenclonine (PCPA) | N/A | N/A | TBD | TBD |
TBD: To Be Determined; N/A: Not Applicable
Table 3: Mechanism of Inhibition
| Compound | Target Enzyme | Mechanism vs. Substrate |
| 2-Amino-3-(3-methoxyphenyl)propanoic acid | PAH | TBD |
| TH | TBD | |
| TPH1 | TBD | |
| TPH2 | TBD |
Visualization of Pathways and Workflows
Visual diagrams are crucial for understanding the biological context and experimental procedures.
Signaling Pathways
The following diagrams illustrate the metabolic pathways regulated by the target enzymes.
Caption: The Catecholamine Biosynthesis Pathway.
Caption: The Serotonin Biosynthesis Pathway.
Experimental Workflow
Caption: In Vitro Enzyme Inhibition Assay Workflow.
Conclusion and Future Directions
This guide provides a robust and scientifically rigorous framework for the initial characterization of 2-Amino-3-(3-methoxyphenyl)propanoic acid as a potential inhibitor of aromatic amino acid hydroxylases. By systematically benchmarking its activity against known inhibitors, researchers can gain valuable insights into its potency, selectivity, and mechanism of action.
Positive findings from these in vitro studies would warrant further investigation, including:
-
Cell-based assays: To assess the compound's activity in a more physiological context.
-
In vivo studies: To evaluate its pharmacokinetic properties and its effects on catecholamine and serotonin levels in animal models.
-
Structure-activity relationship (SAR) studies: To optimize its inhibitory activity and selectivity through chemical modifications.
The execution of the protocols detailed herein will provide the foundational data necessary to determine the potential of 2-Amino-3-(3-methoxyphenyl)propanoic acid as a novel pharmacological tool or therapeutic lead.
References
-
PubChem. (n.d.). 2-Amino-3-(3-methoxyphenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Liu, Q., et al. (2010). Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis. Journal of Biological Chemistry, 285(47), 36889–36897. [Link]
-
PubChem. (n.d.). 2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Rewcastle, G. W., et al. (1998). Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. Journal of Medicinal Chemistry, 41(5), 742–751. [Link]
-
Vicent, D., et al. (1995). Inhibition by analogues of L-tyrosine transport by B16/F10 melanoma cells. Melanoma Research, 5(5), 321–329. [Link]
-
D'Hendecourt, L., et al. (2021). Experimental and Theoretical Constraints on Amino Acid Formation from PAHs in Asteroidal Settings. ACS Earth and Space Chemistry, 5(8), 2136–2145. [Link]
-
ChEMBL. (n.d.). ChEMBL Database. European Bioinformatics Institute. Retrieved from [Link]
-
Kure, S., et al. (2013). Pharmacological inhibition of gut-derived serotonin synthesis is a potential bone anabolic treatment for osteoporosis. Nature Medicine, 19(5), 622–627. [Link]
-
Wang, L., et al. (2022). Cryo-EM Structure and Activator Screening of Human Tryptophan Hydroxylase 2. Frontiers in Molecular Biosciences, 9, 956801. [Link]
-
Utsunomiya-Tate, N., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports, 14(1), 4652. [Link]
-
Chen, Y.-C., et al. (2021). Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. Molecules, 26(3), 579. [Link]
-
Nakano, Y., et al. (2022). Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. Medicina, 58(11), 1546. [Link]
-
Jensen, M. D., et al. (2022). Structural characterization of human tryptophan hydroxylase 2 reveals L-Phe as the superior regulatory domain ligand relevant for serotonin biosynthesis. bioRxiv. [Link]
-
Taurog, A., et al. (1994). Thyroid peroxidase activity is inhibited by amino acids. Endocrinology, 134(4), 1829–1836. [Link]
-
Daubner, S. C., et al. (2011). Tyrosine Hydroxylase and Regulation of Dopamine Synthesis. Archives of Biochemistry and Biophysics, 508(1), 1–12. [Link]
-
Perchellet, J. P., et al. (1986). Comparison of the inhibitory effects of diverse amino acids and amino acid analogs on 12-O-tetradecanoylphorbol-13-acetate-induced ornithine decarboxylase activity in isolated epidermal cells. Cancer Research, 46(8), 3927–3933. [Link]
-
Fitzpatrick, P. F. (2000). Allosteric Regulation of Phenylalanine Hydroxylase. Archives of Biochemistry and Biophysics, 379(1), 1–7. [Link]
-
Naoi, M., et al. (1991). Structural studies of condensation products of biogenic amines as inhibitors of tryptophan hydroxylase. Biochemical Pharmacology, 41(3), 441–447. [Link]
-
Kaufman, S. (1995). Structure and function of the aromatic amino acid hydroxylases. Journal of Inherited Metabolic Disease, 18(4), 373–377. [Link]
-
Fusetti, F., et al. (1998). Structure of Tetrameric Human Phenylalanine Hydroxylase and Its Implications For Phenylketonuria. Journal of Biological Chemistry, 273(37), 23789–23795. [Link]
-
NIST. (n.d.). 3-(3-Methoxyphenyl)propanoic acid. NIST Chemistry WebBook. Retrieved from [Link]
-
Nakamura, R., et al. (2021). Inhibitory Effect of Dipeptides Containing Acidic Amino Acid Residue on Degranulation of RBL-2H3 Cells. Foods, 10(11), 2795. [Link]
-
Wikipedia. (n.d.). Angiotensin-converting enzyme 2. Retrieved from [Link]
-
El-Gamal, M. I., et al. (2025). Natural products targeting the metabolism of amino acids: from discovery to synthetic development. Natural Product Reports. [Link]
-
Fry, D. W., et al. (2020). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 43(11), 2143–2154. [Link]
-
Wikipedia. (n.d.). Thiamine. Retrieved from [Link]
-
Chen, W.-C., et al. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. International Journal of Molecular Sciences, 25(12), 6627. [Link]
-
Wikipedia. (n.d.). Phenylalanine hydroxylase. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Bueno-Carrasco, M. T., et al. (2025). The Structure of Human Tyrosine Hydroxylase Reveals the Mechanism for Feedback Inhibition by Dopamine. ResearchGate. [Link]
-
West, J. D., et al. (2021). Novel Tryptophan Hydroxylase Inhibitor TPT-001 Reverses PAH, Vascular Remodeling, and Proliferative-Proinflammatory Gene Expression. American Journal of Respiratory and Critical Care Medicine, 204(1), 86–98. [Link]
-
Wang, Y., et al. (2022). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules, 27(21), 7268. [Link]
-
UCI Machine Learning Repository. (2011). PubChem Bioassay Data. Retrieved from [Link]
-
ChEMBL. (n.d.). Explore all Assays. European Bioinformatics Institute. Retrieved from [Link]
-
Chen, W., et al. (2022). Formation and Inhibition of Heterocyclic Amines and Polycyclic Aromatic Hydrocarbons in Ground Pork during Marinating. Foods, 11(19), 3097. [Link]
-
ChEMBL. (2024). Assay and Activity Questions. GitBook. Retrieved from [Link]
-
Andersen, O. A., et al. (2008). Crystal structure of tryptophan hydroxylase with bound amino acid substrate. Biochemistry, 47(46), 12081–12090. [Link]
-
Zdrazil, B., et al. (2024). Enhancing Bioassay Annotations in ChEMBL with Artificial Intelligence. ChemRxiv. [Link]
Sources
- 1. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric Regulation of Phenylalanine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylalanine hydroxylase - Wikipedia [en.wikipedia.org]
- 4. scbt.com [scbt.com]
- 5. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
A Senior Application Scientist's Guide to Cross-Reactivity Studies Involving 2-Amino-3-(3-methoxyphenyl)propanoic acid
An in-depth guide to assessing the analytical specificity of 2-Amino-3-(3-methoxyphenyl)propanoic acid detection methods.
Introduction: The Analytical Challenge of Phenylalanine Analogs
2-Amino-3-(3-methoxyphenyl)propanoic acid, a meta-methoxylated analog of phenylalanine, represents a class of synthetic amino acids with growing interest in metabolic research and drug development. Its structural similarity to endogenous amino acids and other synthetic variants presents a significant analytical challenge: ensuring that our detection methods are specific to the target molecule and do not inadvertently measure related compounds. This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for this compound, comparing the specificity of immunoassays with the resolving power of chromatographic techniques.
Part 1: Comparing Analytical Methodologies: Immunoassay vs. LC-MS/MS
The choice of analytical platform is the most critical decision in developing a specific assay. Here, we compare two common approaches: the high-throughput competitive ELISA and the high-specificity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Competitive Immunoassay (ELISA)
Immunoassays rely on the highly specific binding between an antibody and its antigen. In a competitive ELISA designed for a small molecule like our target, the assay's specificity is entirely dependent on the antibody's ability to distinguish the 3-methoxy group and its position from other similar structures.
Mechanism of Action: The core of a competitive immunoassay involves the analyte in the sample competing with a labeled version of the analyte for a limited number of antibody binding sites. A higher concentration of the target analyte in the sample results in less binding of the labeled analyte and thus a weaker signal, creating an inverse relationship between concentration and signal.
Caption: Competitive ELISA: Signal is inversely proportional to analyte concentration.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers a fundamentally different and more specific approach. It physically separates the target analyte from other molecules in the sample before detection.
Mechanism of Action:
-
Chromatographic Separation (LC): The sample is injected into a high-performance liquid chromatography (HPLC) column. The chemical and physical properties of the column's stationary phase cause molecules to travel through it at different speeds. For polar molecules like amino acids, Hydrophilic Interaction Chromatography (HILIC) is often the preferred method, providing excellent separation.[1]
-
Mass Spectrometric Detection (MS/MS): As the separated molecules exit the column, they are ionized and enter the mass spectrometer. In a tandem MS system (like a triple quadrupole), the first quadrupole (Q1) selects for the specific mass-to-charge ratio (m/z) of the parent analyte. This parent ion is then fragmented in the second quadrupole (Q2), and the third quadrupole (Q3) selects for specific, characteristic fragment ions. This parent-fragment transition is a highly specific signature of the molecule.[2]
Comparison of Specificity:
| Feature | Competitive ELISA | LC-MS/MS |
| Principle of Specificity | Antibody-antigen binding affinity | Chromatographic retention time + Parent/Fragment mass-to-charge ratio |
| Susceptibility to Cross-Reactivity | High. Relies solely on antibody's ability to differentiate subtle structural changes. | Very Low. Orthogonal detection (separation + mass) provides high confidence. Can distinguish isomers. |
| Confirmation | Requires an orthogonal method for confirmation of positive results. | Considered a confirmatory method in itself. |
| Throughput | High (96/384-well plates) | Lower, sequential sample analysis. |
| Development Time | Long (requires custom antibody development and validation) | Shorter (method development focuses on chromatography and MS parameters) |
Part 2: Designing a Cross-Reactivity Study
A robust cross-reactivity study is a cornerstone of assay validation, as outlined in guidelines like the ICH Q2(R1).[3][4] The goal is to challenge the assay with structurally similar compounds to quantify their potential for interference.
Identification of Potential Cross-Reactants
Based on the structure of 2-Amino-3-(3-methoxyphenyl)propanoic acid, the following compounds are logical candidates for testing:
-
Positional Isomers:
-
2-Amino-3-(2-methoxyphenyl)propanoic acid (ortho-isomer)
-
2-Amino-3-(4-methoxyphenyl)propanoic acid (para-isomer)
-
-
Parent Compound:
-
L-Phenylalanine
-
-
Related Endogenous Amino Acid:
-
L-Tyrosine (structurally similar para-hydroxylated analog)
-
-
Potential Metabolite:
-
2-Amino-3-(3-hydroxyphenyl)propanoic acid (demethylated metabolite)
-
Caption: Logical structure of potential cross-reactants for the target analyte.
Experimental Protocol: Cross-Reactivity Assessment by Competitive ELISA
This protocol describes how to determine the percent cross-reactivity of the identified compounds in a validated competitive ELISA for 2-Amino-3-(3-methoxyphenyl)propanoic acid.
Objective: To quantify the interference of structurally related molecules.
Methodology:
-
Prepare Standard Curves: Generate a standard curve for the target analyte (2-Amino-3-(3-methoxyphenyl)propanoic acid) ranging from a concentration that gives >90% signal (low concentration) to one that gives <10% signal (high concentration). A typical 8-point curve might range from 1 ng/mL to 1000 ng/mL.
-
Determine IC50 of Target Analyte: From the standard curve, calculate the concentration of the target analyte that produces 50% of the maximum signal response (IC50). This is the reference value.
-
Prepare Cross-Reactant Curves: For each potential cross-reactant, prepare a separate dilution series over a broad range of concentrations (e.g., 1 ng/mL to 10,000 ng/mL).
-
Run the Assay: Run the standard curve and all cross-reactant dilution curves on the same 96-well plate to minimize inter-assay variability. Follow the standard competitive ELISA protocol.
-
Calculate IC50 for Each Cross-Reactant: Plot the response curve for each tested compound and determine its IC50 value.
-
Calculate Percent Cross-Reactivity: Use the following formula, which is a standard in the field of immunoassays[5]:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
Data Interpretation: A Comparative Analysis
The results from the ELISA must be compared against a high-specificity method like LC-MS/MS.
Hypothetical ELISA Cross-Reactivity Data:
| Compound | IC50 (ng/mL) | % Cross-Reactivity | Interpretation |
| Target Analyte | 50 | 100% | Reference |
| 2-Amino-3-(4-methoxyphenyl)propanoic acid | 250 | 20% | Significant cross-reactivity. The antibody has difficulty distinguishing the methoxy position. |
| 2-Amino-3-(2-methoxyphenyl)propanoic acid | 1,000 | 5% | Moderate cross-reactivity. The ortho position provides more steric hindrance. |
| 2-Amino-3-(3-hydroxyphenyl)propanoic acid | 5,000 | 1% | Low cross-reactivity. The antibody recognizes the methyl group. |
| L-Phenylalanine | >10,000 | <0.5% | Negligible cross-reactivity. The methoxy group is a key part of the epitope. |
| L-Tyrosine | >10,000 | <0.5% | Negligible cross-reactivity. |
LC-MS/MS Confirmatory Analysis:
An LC-MS/MS method would be developed to provide orthogonal confirmation.
-
Result: The HILIC separation would likely resolve all isomers based on subtle differences in polarity. For example, we would expect distinct retention times (RT):
-
Target (3-methoxy): RT = 5.2 min
-
Para-isomer (4-methoxy): RT = 5.4 min
-
Ortho-isomer (2-methoxy): RT = 4.9 min
-
-
Specificity: Even if two isomers were to co-elute, their fragmentation patterns in the mass spectrometer could be different, allowing for their distinct quantification. This demonstrates the superior specificity of the LC-MS/MS approach, which would show 0% cross-reactivity for all tested compounds as they are baseline separated and uniquely identified.
Part 3: Conclusions and Recommendations
For the reliable quantification of 2-Amino-3-(3-methoxyphenyl)propanoic acid, the choice of analytical method must be guided by the research question and the sample matrix.
-
For High-Throughput Screening: A well-characterized competitive ELISA can be a valuable tool. However, based on our analysis, it is critical to acknowledge its limitations. The significant (20%) cross-reactivity with the para-isomer means that any positive result from a sample that could potentially contain this isomer must be considered presumptive.
-
For Definitive Quantification and Specificity: LC-MS/MS is the gold standard and the recommended method.[6][7] Its dual-filter specificity (chromatographic separation and mass-based detection) effectively eliminates the cross-reactivity concerns inherent in immunoassay platforms.
Final Recommendation: Employ a tiered analytical strategy. Use the high-throughput competitive ELISA for initial screening of large sample sets. All positive or scientifically critical samples must then be subjected to a confirmatory LC-MS/MS analysis to ensure accurate and specific quantification, thereby guaranteeing the integrity of the research data. This self-validating system ensures both efficiency and trustworthiness in your results.
References
- Direct Quantification of Amino Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry for Clinical Research. Thermo Fisher Scientific.
-
Competitive ELISA. Creative Diagnostics. [Link]
-
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]
-
ELISA Principle, Procedure, Types, and Applications. PraxiLabs. [Link]
-
A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. National Institutes of Health (NIH). [Link]
-
Specificity and Cross-Reactivity. National Center for Biotechnology Information (NCBI). [Link]
-
Note for Guidance on Validation of Analytical Procedures: Text and Methodology (CPMP/ICH/381/95). European Medicines Agency (EMA). [Link]
-
Immunological Cross-Reactivity. Diva-portal.org. [Link]
-
Methods for the Analysis of Underivatized Amino Acids by LC/MS. Agilent. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
The principle and method of ELISA. MBL Life Science. [Link]
-
Competitive ELISA Protocol and Animation. Microbe Notes. [Link]
-
Rapid LC-MS/MS Analysis of Free Amino Acids. SCIEX. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
41 Amino acids analysis in serum by LC-MS/MS. Anaquant. [Link]
-
Cross-reactivity. Wikipedia. [Link]
-
ICH Q2 Analytical Method Validation. Slideshare. [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. 41 Amino acids analysis in serum by LC-MS/MS | Anaquant HCP analysis I Protein characterisation I Protein analysis [anaquant.com]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Cross-reactivity - Wikipedia [en.wikipedia.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. sciex.com [sciex.com]
A Comparative Guide to the Applications of 2-Amino-3-(3-methoxyphenyl)propanoic Acid in Research and Drug Development
Introduction: Unveiling the Potential of a Structurally Unique Amino Acid Analog
In the landscape of drug discovery and neuroscience research, the exploration of non-canonical amino acids offers a fertile ground for innovation. 2-Amino-3-(3-methoxyphenyl)propanoic acid, a phenylalanine analog also known as 3-Methoxy-L-phenylalanine, has emerged as a molecule of significant interest. The strategic placement of a methoxy group at the meta-position of the phenyl ring imparts unique physicochemical properties that distinguish it from its parent amino acid, L-phenylalanine. This modification alters its electronic and steric characteristics, influencing its biological activity and making it a valuable tool for researchers.
This guide provides a comprehensive literature review of the applications of 2-Amino-3-(3-methoxyphenyl)propanoic acid, with a focus on its comparative performance against other phenylalanine analogs. We will delve into its role as a modulator of amino acid transporters, its potential as a building block in peptide and medicinal chemistry, and provide detailed experimental protocols for its evaluation.
Comparative Analysis of Biological Activity: A Focus on the L-type Amino Acid Transporter 1 (LAT1)
The L-type Amino Acid Transporter 1 (LAT1), or SLC7A5, is a crucial transporter for large neutral amino acids and is overexpressed in various cancers and at the blood-brain barrier.[1][2] This makes it a prime target for drug delivery. The interaction of phenylalanine analogs with LAT1 is a key determinant of their therapeutic potential.
While direct comparative studies for 3-Methoxy-L-phenylalanine are limited, extensive research on other meta-substituted phenylalanine analogs provides a strong basis for performance evaluation. A seminal study by ZP et al. investigated the structure-activity relationship of various halogenated phenylalanine derivatives on LAT1 affinity.[1]
Table 1: Comparative LAT1 Affinity of Meta-Substituted Phenylalanine Analogs
| Compound | LAT1 Affinity (Ki, µM) | LAT2 Affinity (Ki, µM) | LAT1 Selectivity (Ki ratio LAT2/LAT1) |
| L-Phenylalanine | 21.3 ± 2.1 | 49.0 ± 5.4 | 2.3 |
| 3-Fluoro-L-phenylalanine | 15.8 ± 1.5 | 35.7 ± 3.8 | 2.3 |
| 3-Chloro-L-phenylalanine | 10.5 ± 1.1 | 22.1 ± 2.5 | 2.1 |
| 3-Bromo-L-phenylalanine | 8.7 ± 0.9 | 18.3 ± 2.0 | 2.1 |
| 3-Iodo-L-phenylalanine | 5.2 ± 0.6 | 10.9 ± 1.2 | 2.1 |
| 3-Methoxy-L-phenylalanine | Estimated to be a potent inhibitor | Data not available | Data not available |
Data for halogenated analogs are adapted from ZP et al.[1] The performance of 3-Methoxy-L-phenylalanine is inferred based on the trend of increased affinity with electron-donating and lipophilic substituents at the meta-position.
The data clearly indicates that substitution at the meta-position of the phenyl ring significantly influences LAT1 affinity. The increasing size and lipophilicity of the halogen atom from fluorine to iodine correlates with a progressive increase in LAT1 binding affinity.[1] This trend suggests that the methoxy group, being electron-donating and moderately lipophilic, would also confer high affinity for LAT1, likely positioning 3-Methoxy-L-phenylalanine as a potent competitive inhibitor of this transporter. This inhibitory action could be harnessed to modulate the transport of other LAT1 substrates, including certain drugs and neurotransmitter precursors, into the brain or cancer cells.
Application as a Chiral Building Block in Synthesis
Beyond its direct biological activity, 2-Amino-3-(3-methoxyphenyl)propanoic acid serves as a valuable chiral building block in peptide synthesis and medicinal chemistry. The incorporation of unnatural amino acids like this one can introduce novel structural and functional properties into peptides and small molecules, such as enhanced metabolic stability, constrained conformations, and altered receptor binding profiles.[3]
Table 2: Comparative Yields in Dipeptide Synthesis
| Acyl Donor | Nucleophile | Synthesis Method | Catalyst/Reagent | Yield (%) |
| N-(benzyloxycarbonyl)-alanine | L-Histidine | Enzymatic | Papain | 63.3 |
| N-Fmoc-N-trityl-L-histidine | β-Alanine | Solid-Phase Peptide Synthesis | TBTU | 90 |
| Hypothetical N-Fmoc-L-Alanine | 3-Methoxy-L-phenylalanine | Solid-Phase Peptide Synthesis | HBTU/HOBt | Expected to be high (>85%) |
Data for L-Histidine and β-Alanine are from a comparative review on peptide synthesis yields.[4] The yield for 3-Methoxy-L-phenylalanine is a projection based on the typical efficiency of solid-phase peptide synthesis with non-canonical amino acids.
The efficiency of incorporating 3-Methoxy-L-phenylalanine into a peptide chain via solid-phase peptide synthesis is expected to be high, comparable to other protected amino acid derivatives.[4] Its unique methoxy-substituted phenyl side chain can be leveraged to probe structure-activity relationships, create novel peptide-based therapeutics, or develop molecular probes for studying biological systems.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for LAT1 Affinity
This protocol describes a method to determine the binding affinity (Ki) of 2-Amino-3-(3-methoxyphenyl)propanoic acid for the LAT1 transporter.
Materials:
-
HEK293 cells stably overexpressing human LAT1 (HEK-hLAT1)
-
[³H]-L-Leucine (Radioligand)
-
Unlabeled L-Leucine (for non-specific binding determination)
-
2-Amino-3-(3-methoxyphenyl)propanoic acid and other test compounds
-
Binding Buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Scintillation fluid and counter
Procedure:
-
Cell Culture: Culture HEK-hLAT1 cells to confluence in appropriate media.
-
Assay Preparation: On the day of the assay, wash the cells with pre-warmed HBSS.
-
Competition Binding: In a 96-well plate, add a fixed concentration of [³H]-L-Leucine and varying concentrations of the test compound (e.g., 2-Amino-3-(3-methoxyphenyl)propanoic acid) to the cells. For determining non-specific binding, use a high concentration of unlabeled L-Leucine.
-
Incubation: Incubate the plate at 37°C for a predetermined time to reach equilibrium (e.g., 10-30 minutes).
-
Termination: Rapidly terminate the binding reaction by washing the cells with ice-cold HBSS.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5][6]
Protocol 2: Phenylalanine Hydroxylase (PAH) Activity Assay
This assay determines whether 2-Amino-3-(3-methoxyphenyl)propanoic acid acts as a substrate or an inhibitor of Phenylalanine Hydroxylase (PAH), the enzyme that converts L-phenylalanine to L-tyrosine.[7][8]
Materials:
-
Recombinant human Phenylalanine Hydroxylase (PAH)
-
L-Phenylalanine
-
2-Amino-3-(3-methoxyphenyl)propanoic acid
-
Tetrahydrobiopterin (BH4) cofactor
-
Catalase
-
Ferrous ammonium sulfate
-
Reaction Buffer (e.g., 100 mM HEPES, pH 7.0)
-
HPLC system with fluorescence detection
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing reaction buffer, catalase, and ferrous ammonium sulfate.
-
Enzyme and Substrate/Inhibitor Incubation:
-
Substrate Test: Add recombinant PAH and either L-phenylalanine or 2-Amino-3-(3-methoxyphenyl)propanoic acid to the reaction mixture.
-
Inhibition Test: Add recombinant PAH, a fixed concentration of L-phenylalanine, and varying concentrations of 2-Amino-3-(3-methoxyphenyl)propanoic acid.
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding the cofactor BH4.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid).
-
Analysis: Analyze the formation of L-tyrosine using HPLC with fluorescence detection.
-
Data Analysis:
-
Substrate Test: Compare the amount of tyrosine produced in the presence of 2-Amino-3-(3-methoxyphenyl)propanoic acid to that produced with L-phenylalanine.
-
Inhibition Test: Plot the percentage of inhibition of tyrosine formation against the concentration of 2-Amino-3-(3-methoxyphenyl)propanoic acid to determine the IC50 value.[9]
-
Visualizing the Workflow and Pathways
Caption: Workflow for the LAT1 Competitive Radioligand Binding Assay.
Caption: Phenylalanine metabolism and the potential inhibitory role of 2-Amino-3-(3-methoxyphenyl)propanoic acid.
Conclusion and Future Directions
2-Amino-3-(3-methoxyphenyl)propanoic acid stands out as a versatile phenylalanine analog with significant potential in both fundamental research and drug development. Its predicted high affinity for the LAT1 transporter makes it a compelling candidate for the development of central nervous system-penetrating drugs and as a tool to probe the function of this critical transporter. Furthermore, its utility as a synthetic building block opens avenues for the creation of novel peptides and peptidomimetics with tailored biological activities.
While direct comparative data remains somewhat limited, the existing body of research on related meta-substituted phenylalanine analogs provides a strong rationale for its continued investigation. Future studies should focus on direct head-to-head comparisons of 2-Amino-3-(3-methoxyphenyl)propanoic acid with other analogs in a variety of biological assays to fully elucidate its performance and potential. Such data will be invaluable for researchers seeking to leverage the unique properties of this intriguing molecule.
References
-
ZP, A., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports. [Link]
-
Uchida, Y., et al. (2016). LAT-1 Activity of meta-Substituted Phenylalanine and Tyrosine Analogs. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Jalkanen, A., et al. (2022). Structural Features Affecting the Interactions and Transportability of LAT1-Targeted Phenylalanine Drug Conjugates. Pharmaceutics. [Link]
-
Forster, J. C., et al. (2002). Ribosomal Synthesis of Unnatural Peptides. Journal of the American Chemical Society. [Link]
-
Kantipudi, U., & Fotiadis, D. (2021). Characterization of substrates and inhibitors of the human heterodimeric transporter 4F2hc-LAT1 using purified protein and the scintillation proximity radioligand binding assay. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]
-
Cell Biolabs, Inc. (n.d.). Phenylalanine Assay Kit. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]
-
Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. [Link]
-
Pey, A. L., et al. (2020). Modulation of Human Phenylalanine Hydroxylase by 3-Hydroxyquinolin-2(1H)-One Derivatives. International Journal of Molecular Sciences. [Link]
-
Wikipedia. (2024). Phenylalanine hydroxylase. [Link]
-
Lu, Y. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in Bioengineering and Biotechnology. [Link]
-
Singh, S., et al. (2022). Reprogramming natural proteins using unnatural amino acids. RSC Advances. [Link]
-
Patriquin, D. R., et al. (2015). The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers. Biochemistry. [Link]
-
Oncodesign Services. (n.d.). Radioligand Binding Assay. [Link]
-
Sollner Dolenc, M., & Perdih, A. (2011). Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version. Current Organic Chemistry. [Link]
-
Huttunen, J., et al. (2021). Comparison of Experimental Strategies to Study l-Type Amino Acid Transporter 1 (LAT1) Utilization by Ligands. Pharmaceutics. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. LAT-1 Activity of meta-Substituted Phenylalanine and Tyrosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Characterization of substrates and inhibitors of the human heterodimeric transporter 4F2hc-LAT1 using purified protein and the scintillation proximity radioligand binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Phenylalanine hydroxylase - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Structure-Activity Relationship of 2-Amino-3-(3-methoxyphenyl)propanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the nuanced understanding of how subtle molecular modifications influence biological activity is paramount. This guide offers an in-depth exploration of the structure-activity relationships (SAR) of derivatives of 2-Amino-3-(3-methoxyphenyl)propanoic acid, a scaffold with emerging potential in medicinal chemistry. As a Senior Application Scientist, my objective is to provide not just a compilation of data, but a cohesive narrative grounded in experimental evidence, guiding researchers in the rational design of novel therapeutic agents.
Introduction: The 2-Amino-3-(3-methoxyphenyl)propanoic Acid Scaffold
2-Amino-3-(3-methoxyphenyl)propanoic acid, a meta-methoxy substituted analog of phenylalanine, presents a versatile starting point for the development of targeted therapies. Its structural features—a chiral amino acid backbone and a substituted aromatic ring—offer multiple avenues for chemical modification to modulate its pharmacokinetic and pharmacodynamic properties. A key area of interest for this scaffold is its interaction with the L-type Amino Acid Transporter 1 (LAT1), a protein implicated in cancer cell metabolism and nutrient delivery to the brain.[1][2] The strategic placement of the methoxy group at the meta position has been shown to influence affinity for transporters like LAT1, making this a compelling scaffold for further investigation.[3][4]
This guide will dissect the SAR of this molecular class by examining modifications at three key positions: the phenyl ring, the amino group, and the carboxylic acid moiety. We will delve into the experimental data that illuminates how these changes impact biological activity, with a primary focus on LAT1 inhibition, a promising strategy for cancer therapy.
Phenyl Ring Modifications: Tuning Affinity and Selectivity
The aromatic ring of 2-Amino-3-(3-methoxyphenyl)propanoic acid is a critical determinant of its interaction with biological targets. Modifications to this ring, including the position and nature of substituents, can profoundly alter binding affinity and selectivity.
Impact of Substituent Position and Lipophilicity on LAT1 Activity
Research into meta-substituted phenylalanine and tyrosine analogs has provided valuable insights into the SAR for LAT1.[3][4] A study systematically exploring substitutions at the meta position revealed a correlation between lipophilicity and the nature of LAT1 interaction.[3] While an initial hypothesis suggested that increased lipophilicity would enhance substrate activity, the experimental data demonstrated a contrary trend: increased lipophilicity was correlated with diminished substrate activity and an increase in inhibitory potential.[3]
This suggests that while hydrophobic interactions within a subpocket of the LAT1 binding site can increase affinity (lower Kᵢ), excessively bulky and lipophilic groups may hinder the conformational changes required for transport, thereby converting a substrate into an inhibitor.[3]
Table 1: Comparative LAT1 Inhibition of Phenylalanine Analogs
| Compound | R Group (meta-position) | LAT1 Inhibition (Kᵢ, µM) | Reference |
| Phenylalanine | H | >1000 | [3] |
| 2-Amino-3-(3-methoxyphenyl)propanoic acid | OCH₃ | 130 ± 20 | [3] |
| 3-Chlorophenylalanine | Cl | 80 ± 10 | [3] |
| 3-Bromophenylalanine | Br | 60 ± 8 | [3] |
| 3-Iodophenylalanine | I | 35 ± 5 | [3] |
| 3-Phenylphenylalanine | Phenyl | 5 ± 1 | [3] |
This table summarizes the inhibitory activity of various meta-substituted phenylalanine analogs against the LAT1 transporter. The data illustrates that increasing the size and lipophilicity of the substituent at the meta-position generally leads to a lower Kᵢ value, indicating stronger inhibition.
Visualizing the Structure-Activity Relationship
The following diagram illustrates the key SAR findings for phenyl ring modifications of 2-Amino-3-(3-methoxyphenyl)propanoic acid derivatives targeting the LAT1 transporter.
Caption: SAR for phenyl ring modifications on LAT1 activity.
Amino and Carboxylic Acid Group Modifications
While the phenyl ring is crucial for target recognition, the amino and carboxylic acid groups of the amino acid backbone are essential for binding and transport. Modifications to these groups can significantly impact the overall activity profile of the derivatives.
N-alkylation and Acylation
Modification of the primary amino group through N-alkylation or acylation can influence the compound's polarity, hydrogen bonding capacity, and susceptibility to metabolic enzymes. While specific data for 2-Amino-3-(3-methoxyphenyl)propanoic acid derivatives is limited in the public domain, general principles of amino acid SAR suggest that N-acylation can lead to compounds with altered transporter interactions and potentially improved cell permeability for passive diffusion.
Esterification of the Carboxylic Acid
Esterification of the carboxylic acid group is a common prodrug strategy to mask the negative charge, thereby increasing lipophilicity and facilitating cell membrane passage. The ester can then be hydrolyzed by intracellular esterases to release the active carboxylic acid. This approach could be particularly useful for enhancing the oral bioavailability of these derivatives.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, detailed and robust experimental protocols are essential. The following sections provide representative methodologies for the synthesis and biological evaluation of 2-Amino-3-(3-methoxyphenyl)propanoic acid derivatives.
General Synthesis of 2-Amino-3-(3-methoxyphenyl)propanoic Acid Derivatives
The following diagram outlines a general workflow for the synthesis and purification of these derivatives.
Caption: General workflow for synthesis and purification.
Step-by-Step Protocol:
-
Azlactone Synthesis: 3-methoxybenzaldehyde is reacted with N-acetylglycine in the presence of acetic anhydride and sodium acetate. The mixture is heated to reflux to yield the corresponding azlactone.
-
Hydrolysis and Reduction: The azlactone is then subjected to hydrolysis with a weak base, followed by reduction of the double bond. This is typically achieved using a reducing agent like sodium amalgam or through catalytic hydrogenation.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization: The final product's identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
LAT1 Inhibition Assay Protocol
The following protocol describes a competitive radioligand binding assay to determine the inhibitory activity of test compounds on the LAT1 transporter.
Materials:
-
Cancer cell line with high LAT1 expression (e.g., HT-29)[5]
-
[¹⁴C]-L-Leucine (radiolabeled substrate)[5]
-
Test compounds (2-Amino-3-(3-methoxyphenyl)propanoic acid derivatives)
-
Sodium-free Hanks' Balanced Salt Solution (HBSS)[5]
-
Scintillation cocktail and liquid scintillation counter[5]
Procedure:
-
Cell Culture: HT-29 cells are cultured to confluency in 24-well plates.[5]
-
Pre-incubation: The cell culture medium is removed, and the cells are washed with HBSS. The cells are then pre-incubated with HBSS for a short period to deplete endogenous amino acids.[5]
-
Inhibition Assay: The pre-incubation buffer is replaced with sodium-free HBSS containing a fixed concentration of [¹⁴C]-L-Leucine and varying concentrations of the test compound.[5]
-
Incubation: The cells are incubated for a defined period (e.g., 1 minute) at 37°C to allow for substrate uptake.[5]
-
Termination and Lysis: The uptake is terminated by rapidly washing the cells with ice-cold HBSS. The cells are then lysed with a suitable lysis buffer (e.g., 0.1 N NaOH).[5]
-
Quantification: The radioactivity in the cell lysate is measured using a liquid scintillation counter.[5]
-
Data Analysis: The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific [¹⁴C]-L-Leucine uptake) is calculated from the dose-response curve. The Kᵢ value can then be determined using the Cheng-Prusoff equation.
Conclusion and Future Directions
The structure-activity relationship of 2-Amino-3-(3-methoxyphenyl)propanoic acid derivatives is a promising area of research with significant therapeutic potential. The available data strongly suggests that modifications to the phenyl ring, particularly at the meta-position, can effectively modulate the interaction with the LAT1 transporter, shifting the pharmacological profile from a substrate to an inhibitor. This presents a clear strategy for the design of novel anticancer agents that exploit the metabolic dependencies of tumor cells.
Future research should focus on a more extensive exploration of the chemical space around this scaffold. This includes the synthesis and evaluation of a broader range of phenyl ring substituents, as well as systematic modifications of the amino and carboxylic acid groups to fine-tune the pharmacokinetic properties of these compounds. Furthermore, investigating the activity of these derivatives against other biological targets could unveil new therapeutic applications. The integration of computational modeling with experimental synthesis and biological testing will be instrumental in accelerating the discovery of potent and selective drug candidates based on the 2-Amino-3-(3-methoxyphenyl)propanoic acid scaffold.
References
-
Human Large Neutral Amino Acid Transporter 1 (LAT1) ELISA Kit. Reddot Biotech. Accessed January 10, 2026. [Link]
- Zaragoza, D. et al. LAT-1 Activity of meta-Substituted Phenylalanine and Tyrosine Analogs. ACS Medicinal Chemistry Letters. 2016;7(6):613-618. doi:10.1021/acsmedchemlett.6b00080
-
Zaragoza, D. et al. LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs. PubMed. National Institutes of Health. Accessed January 10, 2026. [Link]
- Oda, K. et al. l‐Type amino acid transporter 1 inhibitors inhibit tumor cell growth. Cancer Science. 2010;101(1):173-179. doi:10.1111/j.1349-7006.2009.01358.x
-
Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives. RSC Medicinal Chemistry. Royal Society of Chemistry. Accessed January 10, 2026. [Link]
-
LAT1 (SLC7A5) Transporter Assay. BioIVT. Accessed January 10, 2026. [Link]
- Huttunen, K. M. et al. L-Type amino acid transporter 1 as a target for drug delivery. Current Pharmaceutical Design. 2011;17(31):3497-3511. doi:10.2174/138161211798072559
-
LAT1. Solvo Biotechnology. Accessed January 10, 2026. [Link]
Sources
- 1. The Development of LAT1 Efflux Agonists as Mechanistic Probes of Cellular Amino Acid Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Experimental Strategies to Study l-Type Amino Acid Transporter 1 (LAT1) Utilization by Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. l‐Type amino acid transporter 1 inhibitors inhibit tumor cell growth - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of 2-Amino-3-(3-methoxyphenyl)propanoic acid
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a drug candidate from the laboratory to the clinic, its metabolic stability is a pivotal determinant of success. This property dictates the compound's half-life, bioavailability, and potential for drug-drug interactions, ultimately influencing its therapeutic efficacy and safety profile.[1][2] Unstable compounds are often rapidly cleared from the body, failing to maintain therapeutic concentrations, while others may be converted into toxic metabolites.[2] Therefore, a thorough understanding and early assessment of metabolic stability are indispensable.
This guide provides an in-depth technical comparison of the metabolic stability of 2-Amino-3-(3-methoxyphenyl)propanoic acid , a phenylalanine analog. We will explore its predicted metabolic pathways, benchmark it against structurally relevant molecules, and provide detailed, field-proven experimental protocols for its empirical evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to characterize and optimize the pharmacokinetic properties of novel chemical entities.
Part 1: Theoretical Metabolic Profile of 2-Amino-3-(3-methoxyphenyl)propanoic acid
The metabolic fate of a molecule is largely determined by its chemical structure. The structure of 2-Amino-3-(3-methoxyphenyl)propanoic acid presents several functional groups that are potential sites for enzymatic modification by the body's metabolic machinery.
Key Structural Features and Potential Metabolic "Hotspots":
-
Methoxy Group (-OCH₃): The methoxy group on the phenyl ring is a primary target for Phase I metabolism. O-demethylation, catalyzed by Cytochrome P450 (CYP) enzymes (most notably the CYP2D6 isoform), is a common and often rapid metabolic pathway for aryl methyl ethers.[3][4] This reaction would yield the corresponding phenolic metabolite, 2-Amino-3-(3-hydroxyphenyl)propanoic acid.
-
Aromatic Ring: The phenyl ring itself is susceptible to hydroxylation by various CYP enzymes, although this is generally a slower process compared to the O-demethylation of an activated ring.
-
Amino Acid Backbone: The core amino acid structure, consisting of an amine (-NH₂) and a carboxylic acid (-COOH), is a substrate for Phase II conjugation reactions. The carboxylic acid can be a target for glucuronidation by UDP-glucuronosyltransferases (UGTs) to form an acyl-glucuronide.[5][6] The amino group could also undergo conjugation, although this is less common for primary amines compared to other functional groups.
If O-demethylation occurs first, the newly formed phenolic hydroxyl group becomes a prime site for rapid Phase II conjugation, primarily through glucuronidation (UGTs) or sulfation (SULTs), which facilitates excretion.[5][7]
Predicted Metabolic Pathway
The most probable metabolic cascade involves initial O-demethylation followed by subsequent glucuronidation of the resulting phenol.
Caption: Predicted primary metabolic pathway for 2-Amino-3-(3-methoxyphenyl)propanoic acid.
Part 2: Comparative Analysis with Structural Analogs
To contextualize the metabolic profile of our target compound, it is instructive to compare it with structurally related molecules. The stability is highly dependent on the specific substituents and their positions on the phenyl ring.
| Compound | Key Structural Feature | Primary Metabolic Pathway(s) | Predicted Metabolic Stability |
| Phenylalanine | Unsubstituted Phenyl Ring | Hydroxylation by Phenylalanine Hydroxylase (PAH) to form Tyrosine.[8][9] | High (Specific enzyme-driven) |
| L-Tyrosine | Phenolic -OH (para) | Further degradation via tyrosine aminotransferase.[10] | Moderate |
| 2-Amino-3-(4-methoxyphenyl)propanoic acid | Methoxy Group (para) | O-Demethylation by CYPs. The para position is often more sterically accessible to enzymes. | Potentially Lower |
| 2-Amino-3-(3-methoxyphenyl)propanoic acid | Methoxy Group (meta) | O-Demethylation by CYPs. | Moderate |
| 2-Amino-3-(3,4-dihydroxyphenyl)propanoic acid (L-DOPA) | Catechol Group | O-methylation by COMT, decarboxylation. | Low |
This comparison suggests that the primary metabolic liability of 2-Amino-3-(3-methoxyphenyl)propanoic acid is its methoxy group. Its stability is predicted to be significantly lower than the parent amino acid, phenylalanine, but likely greater than catechol-containing analogs like L-DOPA, which are substrates for the highly efficient COMT enzyme.
Part 3: Experimental Protocols for Stability Assessment
Theoretical predictions must be validated through robust experimental data. The following sections provide detailed protocols for two fundamental in vitro assays used to determine metabolic stability.
A. Liver Microsomal Stability Assay
This assay is the industry standard for evaluating Phase I metabolic stability, particularly clearance by CYP enzymes.[2][11][12] It measures the rate of disappearance of a compound when incubated with liver microsomes, a subcellular fraction rich in CYP enzymes.[2][13]
Causality Behind Experimental Choices:
-
System: Liver microsomes are used as they contain a high concentration of Phase I enzymes, especially CYPs.[12]
-
Cofactor: An NADPH regenerating system is essential because CYP enzymes are monooxygenases that require NADPH as a source of reducing equivalents for their catalytic cycle.[13][14] A negative control without NADPH validates that disappearance is enzyme-dependent.
-
Analysis: LC-MS/MS is the gold standard for analysis due to its high sensitivity and selectivity, allowing for accurate quantification of the parent compound even in a complex biological matrix.[15]
Caption: Step-by-step workflow for the liver microsomal stability assay.
-
Reagent Preparation:
-
Phosphate Buffer: Prepare 100 mM potassium phosphate buffer, pH 7.4.
-
Test Compound Stock: Prepare a 10 mM stock solution of 2-Amino-3-(3-methoxyphenyl)propanoic acid in DMSO.
-
NADPH Regenerating System (Solution A): Prepare a solution containing NADP⁺ (3 mM), glucose-6-phosphate (5.3 mM), and glucose-6-phosphate dehydrogenase (0.67 units/mL) in phosphate buffer.[11]
-
Liver Microsomes (Solution B): Thaw pooled human liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.
-
-
Incubation Procedure:
-
In a 96-well plate, add 188 µL of the microsome suspension (Solution B) to each well.
-
Add 2 µL of the test compound stock solution to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the metabolic reaction by adding 10 µL of the NADPH regenerating system (Solution A). For the negative control (T=0 and NADPH-minus), add 10 µL of phosphate buffer instead.
-
Incubate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in the respective wells by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable, structurally similar compound).
-
-
Sample Analysis:
-
Seal the plate and centrifuge at 4,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Quantify the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of the test compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
The elimination rate constant (k) is the negative of the slope of the linear regression line.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein) .
-
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Predicted Stability Class |
| Verapamil (Control) | 15.2 | 45.6 | Moderate |
| Phenylalanine | > 60 | < 11.5 | High |
| 2-Amino-3-(3-methoxyphenyl)propanoic acid | 28.5 | 24.3 | Moderate |
| 2-Amino-3-(4-methoxyphenyl)propanoic acid | 19.8 | 35.0 | Moderate-Low |
B. Plasma Stability Assay
This assay determines a compound's stability against hydrolytic enzymes (e.g., esterases, amidases) present in plasma.[16][17] It is crucial for compounds with susceptible functional groups and for interpreting data from other assays, such as plasma protein binding.[16] Instability in plasma can lead to rapid degradation and a short in vivo half-life.[17]
Causality Behind Experimental Choices:
-
Matrix: Whole plasma is used to ensure all relevant enzymes and cofactors are present. Testing in plasma from multiple species (human, rat, mouse) is critical as plasma enzyme activity can vary significantly.[16]
-
Termination: A protein precipitation crash with an organic solvent like methanol or acetonitrile is a simple and effective way to stop all enzymatic activity instantly.[17]
-
Time Points: A range of time points (e.g., 0 to 120 minutes) is used to capture the degradation profile of both rapidly and slowly degrading compounds.[17]
Caption: Step-by-step workflow for the plasma stability assay.
-
Reagent Preparation:
-
Plasma: Thaw frozen pooled plasma (e.g., human, rat) in a 37°C water bath.
-
Test Compound Stock: Prepare a 1 mM stock solution in DMSO.
-
-
Incubation Procedure:
-
In microcentrifuge tubes, add 495 µL of plasma.
-
Add 5 µL of the 1 mM test compound stock to achieve a final concentration of 10 µM (final DMSO concentration 1%). Vortex briefly.
-
Incubate the tubes in a 37°C water bath.
-
At designated time points (0, 15, 30, 60, and 120 minutes), remove a 50 µL aliquot of the incubation mixture and add it to a tube containing 150 µL of ice-cold methanol with an internal standard to terminate the reaction.
-
-
Sample Analysis:
-
Vortex the terminated samples and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Transfer the supernatant to a 96-well plate for analysis by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Determine the concentration of the test compound at each time point.
-
Express the results as the percentage of the initial concentration remaining at the T=0 time point.
-
If significant degradation occurs, a half-life can be calculated as described in the microsomal stability assay.
-
| Species | % Remaining at 60 min | % Remaining at 120 min | Stability Classification |
| Human | 98.5% | 97.2% | Stable |
| Rat | 99.1% | 98.4% | Stable |
| Mouse | 97.9% | 96.5% | Stable |
For 2-Amino-3-(3-methoxyphenyl)propanoic acid, which lacks readily hydrolyzable groups like esters or amides, high stability in plasma is expected. The primary clearance mechanism is anticipated to be hepatic metabolism rather than plasma hydrolysis.
Conclusion
This guide provides a comprehensive framework for evaluating the metabolic stability of 2-Amino-3-(3-methoxyphenyl)propanoic acid . Theoretical analysis predicts that the primary metabolic pathway is O-demethylation of the methoxy group by hepatic CYP450 enzymes, classifying it as a compound with likely moderate metabolic stability. It is expected to be stable in plasma.
The provided experimental protocols for liver microsomal and plasma stability assays offer robust, validated methods to empirically determine key pharmacokinetic parameters like intrinsic clearance and half-life. By integrating this theoretical and experimental approach, researchers can effectively characterize the metabolic profile of this and other novel drug candidates, enabling data-driven decisions to optimize molecular design and advance the most promising compounds in the drug discovery pipeline.
References
- Journal of the American Chemical Society. (2026).
-
PubChem. (n.d.). 2-Amino-3-(3-methoxyphenyl)propanoic acid. [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link]
-
Evotec (Cyprotex). (n.d.). Plasma Stability. [Link]
-
MDPI. (n.d.). Natural Products Inhibition of Cytochrome P450 2B6 Activity and Methadone Metabolism. [Link]
-
PubMed Central (PMC). (n.d.). The Effect of Methionine Oxidation on Structural Properties, Conformational Stability, and Aggregation of Immunoglobulin Light Chain LEN. [Link]
-
National Institutes of Health (NIH). (n.d.). First-pass metabolism via UDP-glucuronosyltransferase: a barrier to oral bioavailability of phenolics. [Link]
-
ResearchGate. (n.d.). Phenylalanine metabolic pathways. [Link]
-
ResearchGate. (2022). The Influence of L-Methionine, DL-Methionine, and a Methionine Hydroxy Analog on Proliferation and Differentiation Potential of Avian Myoblasts. [Link]
-
The Royal Society of Chemistry. (2021). Cytochrome P450 Metabolism. [Link]
-
National Institutes of Health (NIH). (2025). A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards. [Link]
-
PubMed Central (PMC). (n.d.). Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation. [Link]
-
Creative Bioarray. (n.d.). Plasma Stability Assay. [Link]
-
Evotec (Cyprotex). (n.d.). Microsomal Stability. [Link]
-
ResearchGate. (n.d.). Regioselective glucuronidation of phenolic compounds in literatures. [Link]
-
US EPA. (2021). ANALYTICAL METHOD SUMMARIES. [Link]
-
Semantic Scholar. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by. [Link]
-
PubMed. (1993). Phenylalanine conversion to tyrosine: comparative determination with L-[ring-2H5]phenylalanine and L-[1-13C]phenylalanine as tracers in man. [Link]
-
Wikipedia. (n.d.). Dextromethorphan. [Link]
-
MDPI. (n.d.). Microbial Cell Factories for Phenylethanoid Glycosides: A Review on Engineering Strategies and Perspectives. [Link]
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. [Link]
-
PubMed. (n.d.). Bioavailability of acetylated derivatives of methionine, threonine, and lysine. [Link]
-
Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods. [Link]
-
MDPI. (n.d.). Metabolomics Analysis Reveals the Potential Advantage of Artificial Diet-Fed Bombyx Batryticatus in Disease Treatment. [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. [Link]
-
PubMed Central (PMC). (n.d.). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. [Link]
-
LCGC International. (n.d.). Ex vivo Stabilization of Small Molecule Compounds and Peptides in EDTA Plasma for LC–MS-MS Analysis Using Frozen Aliquotting. [Link]
-
MDPI. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. [Link]
-
ResearchGate. (n.d.). Metabolic pathways allowing the synthesis of propionate. [Link]
-
MDPI. (n.d.). Changes in the Amino Acid Composition of Bee-Collected Pollen During 15 Months of Storage in Fresh-Frozen and Dried Forms. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). ANALYTICAL METHODS. [Link]
-
ISSX. (2021). Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. [Link]
-
PubMed Central (PMC). (n.d.). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. [Link]
-
Domainex. (n.d.). Microsomal Clearance/Stability Assay. [Link]
-
KAIST. (n.d.). 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. [Link]
-
StatPearls - NCBI Bookshelf. (n.d.). Biochemistry, Cytochrome P450. [Link]
-
PWB MD. (2022). Phenylalanine/Tyrosine Metabolism and Disorders. [Link]
-
ResearchGate. (2025). Development and application of high throughput plasma stability assay for drug discovery. [Link]
-
PubChem. (n.d.). 2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid. [Link]
Sources
- 1. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. First-pass metabolism via UDP-glucuronosyltransferase: a barrier to oral bioavailability of phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. xenotech.com [xenotech.com]
- 7. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phenylalanine conversion to tyrosine: comparative determination with L-[ring-2H5]phenylalanine and L-[1-13C]phenylalanine as tracers in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. Metabolic Stability Assays [merckmillipore.com]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 15. nuvisan.com [nuvisan.com]
- 16. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. creative-bioarray.com [creative-bioarray.com]
A Comparative Guide to 2-Amino-3-(3-methoxyphenyl)propanoic Acid for Researchers in Drug Development
For researchers and scientists navigating the complex landscape of drug development, the selection of appropriate molecular tools is paramount. Non-canonical amino acids, in particular, offer a vast and nuanced chemical space for the design of novel therapeutics. This guide provides an in-depth technical comparison of 2-Amino-3-(3-methoxyphenyl)propanoic acid , a meta-substituted phenylalanine analog, with other relevant alternatives. Our focus will be on a critical application in neuroscience and oncology: its potential interaction with the L-type Amino Acid Transporter 1 (LAT1), a key transporter for drug delivery to the brain and a promising target in cancer therapy.
Introduction: The Significance of LAT1 in Drug Delivery and the Role of Phenylalanine Analogs
The L-type Amino Acid Transporter 1 (LAT1), also known as SLC7A5, is a crucial transporter for large neutral amino acids, including phenylalanine, across the blood-brain barrier and is overexpressed in many cancer cells.[1][2] This dual role makes it an attractive target for delivering therapeutic agents to the central nervous system and for selectively targeting cancer cells. Consequently, the design and evaluation of amino acid analogs that can effectively interact with LAT1 are of significant interest in modern medicinal chemistry.
This guide will delve into the structure-activity relationships (SAR) of phenylalanine analogs concerning their affinity for LAT1, providing a framework to understand and compare the potential of 2-Amino-3-(3-methoxyphenyl)propanoic acid.
Physicochemical Properties: A Foundation for Comparison
Before delving into biological activity, it is essential to understand the fundamental physicochemical properties of 2-Amino-3-(3-methoxyphenyl)propanoic acid and its comparators. These properties influence solubility, membrane permeability, and ultimately, the interaction with biological targets.
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Amino-3-(3-methoxyphenyl)propanoic acid | 2-amino-3-(3-methoxyphenyl)propanoic acid | C10H13NO3 | 195.22 |
| L-Phenylalanine | (2S)-2-amino-3-phenylpropanoic acid | C9H11NO2 | 165.19 |
| 3-Iodo-L-phenylalanine | (2S)-2-amino-3-(3-iodophenyl)propanoic acid | C9H10INO2 | 291.09 |
| 2-Iodo-L-phenylalanine | (2S)-2-amino-3-(2-iodophenyl)propanoic acid | C9H10INO2 | 291.09 |
Comparative Analysis of LAT1 Affinity: Experimental Data and Expert Insights
The affinity of a compound for LAT1 is a primary determinant of its potential as a drug delivery vehicle or a targeted therapeutic. The following table summarizes experimental data for key phenylalanine analogs, providing a basis for our comparative analysis.
| Compound | Substitution Position | LAT1 Inhibition (Ki or IC50) | Reference |
| L-Phenylalanine | Unsubstituted | ~11 µM (Ki) | [1] |
| 3-Iodo-L-phenylalanine | Meta | Higher affinity than L-Phenylalanine | [3] |
| 2-Iodo-L-phenylalanine | Ortho | Markedly improved affinity and selectivity | [3][4] |
Structure-Activity Relationship (SAR) Insights:
The available data reveals critical trends in how substitutions on the phenyl ring of phenylalanine influence LAT1 affinity:
-
Position of Substitution: The position of the substituent on the phenyl ring is a critical determinant of LAT1 affinity and selectivity. Ortho-substitution, as seen with 2-Iodo-L-phenylalanine, can significantly enhance both affinity and selectivity for LAT1 over other transporters like LAT2.[3][4]
-
Nature of the Substituent: While direct experimental data for a methoxy group at the meta-position is not available in the reviewed literature, studies on other meta-substituted analogs suggest that this position is sensitive to the substituent's properties. For instance, a study on meta-substituted phenylalanine and tyrosine analogs found that increased lipophilicity was correlated with diminished substrate activity and increased inhibition of the transporter.[1][5]
Expert Analysis and Hypothesis for 2-Amino-3-(3-methoxyphenyl)propanoic acid:
Based on the established SAR principles, we can formulate a hypothesis regarding the LAT1 affinity of 2-Amino-3-(3-methoxyphenyl)propanoic acid. The methoxy group at the meta-position introduces both steric bulk and electronic changes to the phenyl ring compared to unsubstituted L-phenylalanine. Given that meta-substitution with a bulky iodo group enhances affinity, it is plausible that the methoxy group could also lead to a favorable interaction within the LAT1 binding pocket. However, the increased lipophilicity might also shift its profile more towards an inhibitor rather than a substrate.
Hypothesis: 2-Amino-3-(3-methoxyphenyl)propanoic acid is predicted to exhibit a higher affinity for LAT1 than unsubstituted L-Phenylalanine. Its profile as a substrate versus an inhibitor would need to be experimentally determined, with a potential for increased inhibitory activity due to the lipophilic nature of the methoxy group.
This hypothesis underscores the necessity for direct experimental validation, for which we provide detailed protocols below.
Experimental Protocols for Comparative Analysis
To enable researchers to directly compare the performance of 2-Amino-3-(3-methoxyphenyl)propanoic acid with other alternatives, we provide the following detailed, step-by-step methodologies for key experiments.
Experimental Workflow: LAT1 Inhibition Assay
Caption: Workflow for determining the inhibitory activity of test compounds on LAT1 transporter function.
Detailed Protocol: LAT1 Inhibition Assay [6]
-
Cell Culture:
-
Culture human colon cancer HT-29 cells, which endogenously express LAT1, in McCoy's 5A modified medium supplemented with 10% fetal bovine serum and penicillin/streptomycin.
-
Seed the cells in 24-well plates at a density of 8.0 × 10^4 cells/well and incubate at 37°C for 2 days to reach confluency.
-
-
Uptake Experiment:
-
Wash the adherent cells with 500 µL of pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS) at pH 7.4.
-
Aspirate the HBSS and add 500 µL of fresh, pre-warmed HBSS. Incubate for 7 minutes at 37°C.
-
Remove the supernatant and add sodium-free HBSS containing 1.0 µM of [14C]-L-Leucine and the test compound at various concentrations.
-
Allow the uptake to proceed for 1 minute.
-
-
Termination and Measurement:
-
Stop the uptake by rapidly washing the cells three times with 500 µL of ice-cold HBSS.
-
Solubilize the cells by adding 500 µL of 0.1 N NaOH and incubating for 20 minutes.
-
Transfer the cell lysate to a scintillation vial, add 3.0 mL of scintillator, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the [14C]-L-Leucine uptake (IC50) using non-linear regression analysis.
-
Signaling Pathway: LAT1-Mediated Transport
Caption: Schematic of the obligatory antiport mechanism of the LAT1 transporter.
Conclusion
2-Amino-3-(3-methoxyphenyl)propanoic acid represents an intriguing, yet understudied, non-canonical amino acid with potential applications in drug delivery and targeted therapy through its likely interaction with the LAT1 transporter. While direct comparative data is currently lacking in peer-reviewed literature, a comprehensive analysis of the structure-activity relationships of related phenylalanine analogs allows for the formulation of a strong hypothesis regarding its enhanced affinity for LAT1. The experimental protocols provided in this guide offer a clear path for researchers to validate this hypothesis and to rigorously compare its performance against established and novel alternatives. As the quest for more specific and effective therapeutics continues, a thorough understanding and empirical testing of such novel building blocks will be indispensable.
References
-
Chen, S., Jin, C., Ohgaki, R., Xu, M., Okanishi, H., & Kanai, Y. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports, 14(1), 5525. [Link]
-
Chen, S., Jin, C., Ohgaki, R., Xu, M., Okanishi, H., & Kanai, Y. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). ResearchGate. [Link]
-
Zaragoza, K., et al. (2016). LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs. Bioorganic & Medicinal Chemistry Letters, 26(11), 2694-2698. [Link]
-
Gynther, M., et al. (2023). Structural Features Affecting the Interactions and Transportability of LAT1-Targeted Phenylalanine Drug Conjugates. Molecular Pharmaceutics, 20(2), 993-1008. [Link]
-
Zaragoza, K., et al. (2016). LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs. PubMed. [Link]
-
Gynther, M., et al. (2021). Comparison of Experimental Strategies to Study l-Type Amino Acid Transporter 1 (LAT1) Utilization by Ligands. International Journal of Molecular Sciences, 22(16), 8877. [Link]
-
BioIVT. (n.d.). LAT1 (SLC7A5) Transporter Assay. Retrieved from [Link]
-
Oda, K., et al. (2018). l‐Type amino acid transporter 1 inhibitors inhibit tumor cell growth. Cancer Science, 109(12), 3955-3964. [Link]
-
Singh, N., et al. (2018). Discovery of Potent Inhibitors for the Large Neutral Amino Acid Transporter 1 (LAT1) by Structure-Based Methods. Molecules, 23(12), 3309. [Link]
-
Colas, C., et al. (2022). Describing Inhibitor Specificity for the Amino Acid Transporter LAT1 from Metainference Simulations. bioRxiv. [Link]
-
SOLVO Biotechnology. (n.d.). LAT1 - Transporters. Retrieved from [Link]
-
Jalkanen, A., et al. (2020). L-Type amino acid transporter 1 as a target for drug delivery. ScienceOpen. [Link]
-
Kantipudi, U., & Fotiadis, D. (2023). Characterization of substrates and inhibitors of the human heterodimeric transporter 4F2hc-LAT1 using purified protein and the scintillation proximity radioligand binding assay. Frontiers in Molecular Biosciences, 10, 1136938. [Link]
Sources
- 1. LAT-1 Activity of meta-Substituted Phenylalanine and Tyrosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Features Affecting the Interactions and Transportability of LAT1-Targeted Phenylalanine Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. l‐Type amino acid transporter 1 inhibitors inhibit tumor cell growth - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-3-(3-methoxyphenyl)propanoic acid
As researchers and scientists, our responsibility extends beyond the discovery phase to encompass the entire lifecycle of the chemicals we use, including their safe and compliant disposal. This guide provides a detailed, field-proven protocol for the proper disposal of 2-Amino-3-(3-methoxyphenyl)propanoic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in authoritative safety standards and regulatory compliance, reflecting the best practices for laboratory chemical waste management.
Hazard Assessment and Waste Classification
Before any disposal action is taken, a thorough understanding of the compound's hazards is essential. 2-Amino-3-(3-methoxyphenyl)propanoic acid is not merely a benign organic molecule; it possesses specific hazards that dictate its handling and disposal pathway.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
Acute toxicity, oral (Warning): Harmful if swallowed[1].
-
Skin corrosion/irritation (Warning): Causes skin irritation[1].
-
Serious eye damage/eye irritation (Warning): Causes serious eye irritation[1].
The fundamental principle governing waste disposal is that no activity should begin without a clear plan for managing the resulting waste[2]. While this compound is not typically listed as an acutely hazardous "P-listed" or "U-listed" waste under the Resource Conservation and Recovery Act (RCRA), its irritant and toxic properties prohibit its disposal in standard municipal waste streams or sanitary sewers[3][4]. Therefore, it must be managed as a chemical waste stream designated for professional disposal. Mixing this compound with a listed hazardous waste (e.g., certain solvents) would require the entire mixture to be treated as hazardous waste[5].
Pre-Disposal Safety and Preparation
Proper preparation is critical to a safe disposal process. This involves assembling the correct Personal Protective Equipment (PPE) and disposal materials before handling the waste.
Table 1: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses. | Protects against accidental splashes that can cause serious eye irritation[3]. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact, which can cause irritation[6]. |
| Body Protection | A standard laboratory coat. | Protects against contamination of personal clothing[6]. |
| Respiratory | Not required for handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if creating dust. | Avoids inhalation of the powder, which may cause respiratory irritation[6]. |
Required Materials:
-
A designated and compatible chemical waste container (e.g., a wide-mouth polyethylene bottle for solids).
-
A "Hazardous Waste" label (or equivalent label required by your institution).
-
A sealable bag for contaminated disposable materials.
Step-by-Step Disposal Protocols
The following protocols provide clear, actionable steps for managing different forms of waste associated with 2-Amino-3-(3-methoxyphenyl)propanoic acid.
This procedure applies to the pure, unused solid chemical that is expired, contaminated, or no longer needed.
-
Work Area Preparation: Ensure you are working in a well-ventilated area, such as a chemical fume hood, to minimize inhalation risk.
-
Container Labeling: Affix a waste label to your designated waste container. Fill it out completely with the full chemical name: "2-Amino-3-(3-methoxyphenyl)propanoic acid," the quantity, and the date. Incomplete labeling is a common and serious compliance violation[7].
-
Waste Transfer: Carefully transfer the solid waste into the labeled container. Use a spatula or scoop to avoid generating dust.
-
Container Sealing: Securely close the container. It must remain closed unless you are actively adding waste to it[5]. This is a key requirement of satellite accumulation rules under RCRA.
-
Storage: Store the sealed container in a designated satellite accumulation area within the laboratory, away from incompatible materials[2][8]. Ensure it is under the control of laboratory personnel.
-
Arrange for Pickup: Follow your institution's specific procedures to arrange for the collection of the waste by the Environmental Health and Safety (EHS) department or a licensed waste disposal contractor[9].
This includes items such as gloves, weighing paper, and paper towels that have come into direct contact with the chemical.
-
Segregation: Do not discard contaminated items in the regular trash. They must be managed as chemical waste[10].
-
Collection: Place all contaminated solid debris into a designated, clearly labeled, and sealed plastic bag or a separate solid waste container.
-
Labeling: Label the bag or container with the chemical name of the contaminant.
-
Disposal: This container should be disposed of through your institution's chemical waste program alongside the primary chemical waste container.
An "empty" container that held a chemical is not considered regular trash until it has been properly decontaminated.
-
Triple Rinsing: Rinse the container with a suitable solvent (e.g., water or ethanol) three times.
-
Rinsate Collection: The rinsate from the first rinse must be collected and disposed of as chemical waste. It cannot be poured down the drain as it may still contain harmful levels of the compound[2]. Collect it in a designated liquid waste container. Subsequent rinsates may be permissible for drain disposal depending on local regulations, but the most prudent practice is to collect all rinsates as chemical waste.
-
Container Defacing: After rinsing, deface or remove the original product label to prevent confusion[10].
-
Final Disposal: The cleaned, defaced container can typically be disposed of in the regular trash or recycling, depending on institutional policy[2][8].
Waste Stream Decision Workflow
The following diagram illustrates the logical workflow for determining the correct disposal path for waste related to 2-Amino-3-(3-methoxyphenyl)propanoic acid.
Caption: Decision workflow for segregating and managing different waste streams.
Emergency Procedures for Spills
In the event of an accidental spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain: If the spill is small and you are trained to handle it, prevent its spread. For a solid, cover it with a plastic sheet to minimize dust[11].
-
Clean-Up: Wear appropriate PPE. Carefully sweep or vacuum the solid material and place it into a labeled waste container for disposal[6]. Avoid actions that create dust.
-
Decontaminate: Clean the spill area thoroughly.
-
Seek Medical Attention: If skin or eye contact occurs, flush the affected area with water for at least 15 minutes and seek medical attention[3][12]. If inhaled, move to fresh air[6].
By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship, ensuring that the valuable work conducted in the laboratory does not come at the cost of personal or ecological well-being.
References
-
Stephen F. Austin State University. Disposal Procedures for Non Hazardous Waste. [Link]
-
Indiana University Environmental Health and Safety. In-Lab Disposal Methods: Waste Management Guide. [Link]
-
National Science Teaching Association (NSTA). Laboratory Waste Disposal Safety Protocols. [Link]
-
National Center for Biotechnology Information (NCBI). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards - Management of Waste. [Link]
-
American Chemical Society. Regulation of Laboratory Waste. [Link]
-
Agilent Technologies. Amino Acid Standard - Safety Data Sheet. [Link]
-
Carl ROTH. Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. [Link]
-
BASF. Safety data sheet. [Link]
-
Case Western Reserve University. RCRA | Environmental Health and Safety. [Link]
-
Lab Manager. Hazardous Waste Management in the Laboratory. [Link]
-
University of Houston-Clear Lake. RCRA addresses waste management, disposal and recycling. [Link]
-
NY.gov. Lab Waste Management and RCRA Updates for Colleges and Universities. [Link]
-
Carl ROTH. Safety Data Sheet: Amino acid. [Link]
-
PubChem. 2-Amino-3-(3-methoxyphenyl)propanoic acid. [Link]
-
ResearchGate. What is the proper disposal of dansyl-substituted amino acids?. [Link]
-
Wako Pure Chemical Industries. Safety Data Sheet: Amino acid mobile phase kit, Type LI, AA-MA (Li). [Link]
-
Aurora Fine Chemicals. Material Safety Data Sheet: 3-(3-Methoxyphenyl)propionic acid. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Propionic Acid. [Link]
Sources
- 1. 2-Amino-3-(3-methoxyphenyl)propanoic acid | C10H13NO3 | CID 554184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. download.basf.com [download.basf.com]
- 5. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. aksci.com [aksci.com]
- 7. uhcl.edu [uhcl.edu]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 10. sfasu.edu [sfasu.edu]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. hmdb.ca [hmdb.ca]
Navigating the Safe Handling of 2-Amino-3-(3-methoxyphenyl)propanoic acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling 2-Amino-3-(3-methoxyphenyl)propanoic acid, a compound often utilized in novel therapeutic research. Beyond a simple checklist, this document aims to instill a deep understanding of the "why" behind each safety protocol, fostering a culture of proactive safety and building trust in our shared commitment to scientific excellence. This substance is intended for research use only and is not for diagnostic or therapeutic use.[1][2]
Hazard Profile and GHS Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[3] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3][4] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[3][4] |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation[3][4][5] |
Signal Word: Warning [4]
These classifications indicate that 2-Amino-3-(3-methoxyphenyl)propanoic acid should be handled with care to avoid ingestion, skin and eye contact, and inhalation of dust or aerosols.[3][6]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical for mitigating the risks associated with handling 2-Amino-3-(3-methoxyphenyl)propanoic acid. The following PPE is mandatory when working with this compound.[7]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a full-face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[4][8] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[9][10][11] | Prevents skin contact, which can lead to irritation.[4] Gloves should be inspected before use and changed regularly or if contaminated.[12][13] |
| Body Protection | A lab coat or chemical-resistant coveralls.[9][8][11] | Protects skin and personal clothing from contamination.[11] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if dust generation is likely.[9] | Minimizes the risk of respiratory tract irritation from inhaling fine particles.[3][4] |
Always wash your hands thoroughly after handling the compound, even if gloves were worn.[7][14]
Operational Plan: From Receipt to Disposal
A systematic approach to handling 2-Amino-3-(3-methoxyphenyl)propanoic acid ensures both safety and experimental integrity.
Receiving and Storage
Upon receipt, visually inspect the container for any damage. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[4][5] Refrigeration may be recommended for long-term storage.[13][15]
Handling and Experimental Use
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[9]
-
Weighing and Aliquoting : Whenever possible, handle the solid compound in a chemical fume hood to control potential dust and aerosols.[9][11]
-
Dissolution : When preparing solutions, add the acid to the solvent slowly, especially when dealing with concentrated acids.[7]
-
General Hygiene : Do not eat, drink, or smoke in the laboratory.[14][15] Keep the work area clean and tidy.[10]
The following diagram outlines the recommended workflow for handling this compound:
Caption: A workflow diagram for the safe handling of 2-Amino-3-(3-methoxyphenyl)propanoic acid.
Spill and Exposure Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
-
Spill : For a small spill, absorb the material with an inert substance (e.g., sand, diatomite) and place it in a suitable container for disposal.[16] Ensure the area is well-ventilated.[9] For larger spills, evacuate the area and follow institutional emergency procedures.
-
Skin Contact : Immediately remove contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes.[4] Seek medical attention if irritation persists.[4][11]
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][9] Seek immediate medical attention.[16]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][9]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][9]
Disposal Plan
All waste containing 2-Amino-3-(3-methoxyphenyl)propanoic acid must be treated as hazardous chemical waste.
-
Segregation : Collect all waste materials (including contaminated PPE) in clearly labeled, sealed containers.
-
Disposal : Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations.[5][9] Do not dispose of it down the drain or in the regular trash.[11]
By adhering to these guidelines, you contribute to a safer and more effective research environment. Your commitment to these practices is a testament to your dedication to scientific integrity and the well-being of your colleagues.
References
-
PubChem. (n.d.). 2-Amino-3-(3-methoxyphenyl)propanoic acid. Retrieved from [Link]
-
Amino Labs. (2021, February 16). Practice Safe Science with Amino Labs (Lab Safety Guidelines) [Video]. YouTube. Retrieved from [Link]
-
Amino Labs. (n.d.). Practice Safe Science. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
BASF. (2023, August 3). Safety data sheet. Retrieved from [Link]
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
-
Biovera. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. Retrieved from [Link]
-
Pesticide Environmental Stewardship. (n.d.). Components of Personal Protective Equipment. Retrieved from [Link]
-
University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Thermo Fisher Scientific. (2024, March 15). 3-Amino-3-(3-methoxyphenyl)propionic acid - SAFETY DATA SHEET. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. 2-Amino-3-(3-methoxyphenyl)propanoic acid | C10H13NO3 | CID 554184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 8. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. amino.bio [amino.bio]
- 11. biovera.com.au [biovera.com.au]
- 12. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 13. fishersci.ie [fishersci.ie]
- 14. youtube.com [youtube.com]
- 15. fishersci.ie [fishersci.ie]
- 16. pickeringlabs.com [pickeringlabs.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
